Melatonin
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-9(16)14-6-5-10-8-15-13-4-3-11(17-2)7-12(10)13/h3-4,7-8,15H,5-6H2,1-2H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRLFMBDRBRZALE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CNC2=C1C=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Record name | melatonin | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Melatonin | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1022421 | |
| Record name | Melatonin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1022421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Melatonin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001389 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>34.8 [ug/mL] (The mean of the results at pH 7.4), In water, 2 g/L at 20 °C; 5 g/L at 50 °C | |
| Record name | SID46500483 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | MELATONIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7509 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Pale yellow leaflets from benzene, White-cream to yellowish crystalline powder | |
CAS No. |
73-31-4, 8041-44-9 | |
| Record name | Melatonin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73-31-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Melatonin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000073314 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Primex | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008041449 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Melatonin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01065 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Melatonin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113928 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Melatonin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56423 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Melatonin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1022421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-(5-methoxyindol-3-yl)ethyl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.725 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MELATONIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JL5DK93RCL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | MELATONIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7509 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Melatonin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001389 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
116-118 °C, 117 °C | |
| Record name | Melatonin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01065 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | MELATONIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7509 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Melatonin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001389 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Melatonin Synthesis: An In-depth Technical Guide to the Core Pathways in Mitochondria and Chloroplasts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melatonin (N-acetyl-5-methoxytryptamine), a pleiotropic molecule with potent antioxidant and signaling properties, is synthesized across various kingdoms of life. While its role as a neurohormone regulating circadian rhythms in vertebrates is well-established, the discovery of its synthesis within cellular organelles, specifically mitochondria and chloroplasts, has opened new avenues of research. This guide provides a detailed technical overview of the this compound synthesis pathways within these organelles, focusing on the core enzymatic steps, quantitative data, and detailed experimental protocols to facilitate further investigation in academic and industrial research settings.
This compound Synthesis Pathway in Mitochondria
Mitochondria, the powerhouses of the cell, are also significant sites of this compound synthesis. This production is independent of the pineal gland's circadian rhythm and is thought to play a crucial role in on-site protection against oxidative stress generated during cellular respiration. The mitochondrial this compound synthesis pathway mirrors the final steps of the classic pathway described in the pineal gland.
The synthesis of this compound in mitochondria begins with the uptake of serotonin (B10506) (5-hydroxytryptamine) from the cytoplasm. Within the mitochondrial matrix, a two-step enzymatic conversion occurs:
-
N-acetylation of Serotonin: The enzyme arylalkylamine N-acetyltransferase (AANAT) catalyzes the transfer of an acetyl group from acetyl-CoA to serotonin, forming N-acetylserotonin (NAS). The availability of acetyl-CoA, a central molecule in mitochondrial metabolism, directly links this compound synthesis to the organelle's energetic state.
-
O-methylation of N-acetylserotonin: Subsequently, the enzyme acetylserotonin methyltransferase (ASMT), also known as hydroxyindole-O-methyltransferase (HIOMT), methylates the hydroxyl group of NAS to produce this compound.
This intramitochondrial production of this compound is believed to provide immediate and localized protection against reactive oxygen species (ROS), thereby preserving mitochondrial integrity and function.
Quantitative Data for Mitochondrial this compound Synthesis Enzymes
Precise kinetic data for mitochondrial-specific AANAT and ASMT are limited in the literature. However, the Michaelis constant (Km) of mitochondrial AANAT for its co-substrate acetyl-CoA has been reported, providing insight into the enzyme's affinity and the metabolic regulation of this compound synthesis.
| Enzyme | Substrate/Co-substrate | Organism/Tissue | Km | Vmax | Reference |
| Arylalkylamine N-acetyltransferase (AANAT) | Acetyl-CoA | Not specified | 0.11 ± 0.02 mM | Not Reported | [1] |
This compound Synthesis Pathway in Chloroplasts
In plants, chloroplasts are primary sites of this compound biosynthesis, a process intricately linked to photosynthesis and the organelle's role in stress responses.[1][2] The pathway is more complex than in mitochondria, involving a series of enzymes with some steps occurring in other cellular compartments, such as the cytoplasm and endoplasmic reticulum.[3][4]
The synthesis of this compound in plants starts from the amino acid tryptophan and proceeds through two major proposed pathways, which are thought to be active under different physiological conditions.[1]
Pathway 1: Predominant under Normal Conditions
-
Tryptophan to Tryptamine (B22526): Tryptophan decarboxylase (TDC) in the cytoplasm converts tryptophan to tryptamine.[3][4]
-
Tryptamine to Serotonin: Tryptamine 5-hydroxylase (T5H), located in the endoplasmic reticulum, hydroxylates tryptamine to produce serotonin.[3][4]
-
Serotonin to N-acetylserotonin: Serotonin is then imported into the chloroplast, where serotonin N-acetyltransferase (SNAT) acetylates it to N-acetylserotonin (NAS).[3]
-
N-acetylserotonin to this compound: NAS is exported to the cytoplasm, where N-acetylserotonin methyltransferase (ASMT) or caffeic acid O-methyltransferase (COMT) methylates it to form this compound.[3][4][5]
Pathway 2: Activated under Stress or Senescence
This alternative pathway is favored when serotonin levels are high.
-
Serotonin to 5-methoxytryptamine (B125070): In the cytoplasm, COMT methylates serotonin to 5-methoxytryptamine (5-MT).[4]
-
5-methoxytryptamine to this compound: 5-MT is then imported into the chloroplast and acetylated by SNAT to produce this compound.[4]
This dual-pathway system allows plants to modulate this compound production in response to developmental cues and environmental challenges.
Quantitative Data for Chloroplast this compound Synthesis Enzymes
Kinetic parameters for several key enzymes in the plant this compound synthesis pathway have been determined, primarily using recombinant proteins from rice (Oryza sativa) and Arabidopsis thaliana.
| Enzyme | Substrate | Organism | Km | Vmax | Catalytic Efficiency (Kcat/Km) | Reference |
| Tryptamine 5-hydroxylase (T5H) | Tryptamine | Oryza sativa | 0.0073 mM | 45 min⁻¹ (Kcat) | 6164 min⁻¹ | [4] |
| N-acetylserotonin methyltransferase (ASMT) | N-acetylserotonin | Arabidopsis thaliana | 0.456 mM | 0.11 pkat/mg protein | Not Reported | [4] |
| Caffeic acid O-methyltransferase (COMT) | N-acetylserotonin | Arabidopsis thaliana | 0.233 mM | 30 pkat/mg protein | 636-fold higher than ASMT | [4] |
| Caffeic acid O-methyltransferase (COMT) as ASMT | N-acetylserotonin | Oryza sativa | 243 µM | 2.4 nmol min⁻¹ mg protein⁻¹ | Not Reported | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound synthesis in mitochondria and chloroplasts.
Protocol 1: Isolation of Mitochondria from Cultured Cells
This protocol is adapted for the isolation of functional mitochondria from cultured animal cells.
Materials:
-
Mitochondrial Isolation Buffer (MIB): 220 mM mannitol, 70 mM sucrose, 10 mM HEPES (pH 7.4), 1 mM EGTA.
-
Dounce homogenizer with a tight-fitting pestle.
-
Refrigerated centrifuge.
Procedure:
-
Harvest cells by centrifugation at 600 x g for 5 minutes at 4°C.
-
Wash the cell pellet with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in 10 volumes of ice-cold MIB.
-
Allow cells to swell on ice for 15 minutes.
-
Homogenize the cells with 10-15 strokes of a pre-chilled Dounce homogenizer.
-
Transfer the homogenate to a centrifuge tube and centrifuge at 800 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Carefully transfer the supernatant to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant and gently resuspend the mitochondrial pellet in a small volume of MIB.
-
Determine the protein concentration of the mitochondrial suspension using a standard protein assay (e.g., Bradford or BCA).
Protocol 2: Isolation of Chloroplasts from Spinach Leaves
This protocol describes the isolation of intact and functional chloroplasts from fresh spinach leaves.
Materials:
-
Grinding Buffer (GB): 0.33 M sorbitol, 50 mM HEPES-KOH (pH 7.6), 2 mM EDTA, 1 mM MgCl₂, 1 mM MnCl₂, 0.1% (w/v) BSA.
-
Resuspension Buffer (RB): 0.33 M sorbitol, 50 mM HEPES-KOH (pH 7.6).
-
Percoll gradient solutions (40% and 80% Percoll in RB).
-
Blender, cheesecloth, and Miracloth.
-
Refrigerated centrifuge.
Procedure:
-
Homogenize 20-30 g of de-veined spinach leaves in 100 mL of ice-cold GB using a blender with short bursts.
-
Filter the homogenate through four layers of cheesecloth and two layers of Miracloth into a chilled beaker.
-
Centrifuge the filtrate at 1,000 x g for 5 minutes at 4°C.
-
Gently discard the supernatant and resuspend the pellet in a small volume of RB.
-
Carefully layer the resuspended pellet onto a discontinuous Percoll gradient (40% on top of 80%).
-
Centrifuge at 2,500 x g for 15 minutes at 4°C. Intact chloroplasts will band at the 40%/80% interface.
-
Carefully collect the intact chloroplast band with a Pasteur pipette.
-
Wash the collected chloroplasts by diluting with RB and centrifuging at 1,000 x g for 5 minutes at 4°C.
-
Resuspend the final chloroplast pellet in a minimal volume of RB and determine the chlorophyll (B73375) concentration.
Protocol 3: Quantification of this compound by HPLC-MS/MS
This protocol provides a general framework for the sensitive and specific quantification of this compound in isolated organelle preparations.
Materials:
-
This compound standard and deuterated this compound (this compound-d4) internal standard.
-
Acetonitrile (B52724), methanol (B129727), formic acid (LC-MS grade).
-
Solid Phase Extraction (SPE) cartridges (e.g., C18).
-
HPLC system coupled to a tandem mass spectrometer (MS/MS).
Procedure:
-
Sample Preparation:
-
To 100 µL of the isolated organelle suspension, add 10 µL of This compound-d4 (B20853) internal standard (10 ng/mL).
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase.
-
-
SPE Cleanup (Optional, for complex matrices):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the reconstituted sample onto the cartridge.
-
Wash the cartridge with water.
-
Elute this compound with methanol.
-
Evaporate the eluate and reconstitute in the mobile phase.
-
-
HPLC-MS/MS Analysis:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: Gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometry: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions: Monitor the transitions for this compound (e.g., m/z 233.1 → 174.1) and this compound-d4 (e.g., m/z 237.1 → 178.1).
-
-
Quantification:
-
Generate a calibration curve using known concentrations of this compound standard.
-
Calculate the this compound concentration in the samples based on the peak area ratio of this compound to the internal standard.
-
Protocol 4: Enzyme Activity Assay for AANAT/SNAT (Radiometric)
This radiometric assay is a highly sensitive method for measuring the activity of AANAT in mitochondria or SNAT in chloroplasts.
Materials:
-
[³H]-Acetyl-CoA.
-
Serotonin or 5-methoxytryptamine.
-
Assay Buffer: 100 mM phosphate (B84403) buffer (pH 6.8 for AANAT, pH 8.5 for SNAT).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube on ice:
-
50 µL of isolated organelle lysate (containing 50-100 µg of protein).
-
25 µL of serotonin (10 mM).
-
25 µL of [³H]-Acetyl-CoA (0.5 µCi).
-
-
Initiate the reaction by incubating at 37°C for 30 minutes.
-
Stop the reaction by adding 500 µL of ice-cold 0.2 M borate (B1201080) buffer (pH 10.0).
-
Add 1 mL of a scintillation cocktail that is immiscible with water (e.g., containing toluene).
-
Vortex vigorously to extract the radiolabeled N-acetylserotonin into the organic phase.
-
Centrifuge to separate the phases.
-
Transfer the upper organic phase to a scintillation vial and measure the radioactivity using a liquid scintillation counter.
-
Calculate the enzyme activity based on the amount of [³H]-N-acetylserotonin formed per unit time per milligram of protein.
Conclusion
The synthesis of this compound within mitochondria and chloroplasts underscores the fundamental importance of this molecule in cellular protection and homeostasis. This guide provides a comprehensive technical foundation for researchers to explore these organellar pathways. The provided quantitative data, detailed experimental protocols, and pathway diagrams offer a robust starting point for investigating the regulation of this compound synthesis in these critical organelles and its implications for cellular health, stress responses, and the development of novel therapeutic strategies. Further research into the specific kinetic properties of the mitochondrial this compound synthesis enzymes and the intricate regulatory networks governing these pathways will undoubtedly yield deeper insights into the multifaceted roles of this ancient and vital molecule.
References
- 1. This compound: A Mitochondrial Targeting Molecule Involving Mitochondrial Protection and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound Synthesis and Function: Evolutionary History in Animals and Plants [frontiersin.org]
- 3. Mitochondria Synthesize this compound to Ameliorate Its Function and Improve Mice Oocyte’s Quality under in Vitro Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound transport into mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional Assessment of Isolated Mitochondria In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
The Evolutionary Trajectory of Melatonin: From Primordial Antioxidant to Metabolic Maestro
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword
Melatonin, an indoleamine synthesized from tryptophan, is a molecule of profound evolutionary significance. Its journey began billions of years ago, likely as a primary defense against oxidative stress in early life forms.[1][2] Over eons, as life evolved in complexity, so too did the functions of this compound. From a simple free radical scavenger, it has emerged as a pleiotropic molecule, intricately involved in the regulation of cellular metabolism, mitochondrial function, and circadian rhythms.[3][4] This technical guide delves into the evolutionary narrative of this compound, with a specific focus on its escalating importance in cellular metabolism. We will explore its ancient antioxidant properties, its pivotal role in mitochondrial bioenergetics, its influence on glucose metabolism and the Warburg effect, and the intricate signaling pathways through which it exerts its metabolic control. This document is intended to serve as a comprehensive resource, providing in-depth data, detailed experimental protocols, and clear visualizations to aid researchers, scientists, and drug development professionals in harnessing the therapeutic potential of this remarkable molecule.
The Primordial Guardian: this compound as an Ancient Antioxidant
The story of this compound is inextricably linked to the story of oxygen on Earth. The rise of photosynthetic organisms led to a dramatic increase in atmospheric oxygen, creating a highly oxidative environment that posed a significant threat to early life. It is in this context that this compound is believed to have first emerged as a crucial antioxidant.[1] Its chemical structure, unchanged for billions of years, is remarkably effective at scavenging a variety of reactive oxygen and nitrogen species (ROS/RNS), including the highly damaging hydroxyl radical.[5][6][7]
This compound's antioxidant prowess is not limited to direct scavenging. It also stimulates the activity of key antioxidant enzymes, such as superoxide (B77818) dismutase (SOD), glutathione (B108866) peroxidase (GPx), and catalase (CAT), further bolstering the cell's defense against oxidative damage.[6][7][8] This dual-pronged antioxidant strategy—both direct and indirect—highlights its evolutionary refinement as a protector against cellular stress.
Quantitative Data: this compound's Efficacy in Reducing Oxidative Stress
The following table summarizes the quantitative effects of this compound on various markers of oxidative stress and antioxidant enzyme activity.
| Parameter | Organism/Cell Type | This compound Concentration | Observed Effect | Reference |
| Mitochondrial Complex I Activity | Parkinson's Disease Patients | 25 mg (oral) | Significant increase in activity | [9] |
| Catalase (CAT) Activity | Parkinson's Disease Patients | 25 mg (oral) | Significant increase in activity | [9] |
| Lipoperoxides | Parkinson's Disease Patients | 25 mg (oral) | Significant diminution | [9] |
| Nitric Oxide Metabolites | Parkinson's Disease Patients | 25 mg (oral) | Significant diminution | [9] |
| Carbonyl Groups | Parkinson's Disease Patients | 25 mg (oral) | Significant diminution | [9] |
| Superoxide Dismutase (SOD) Activity | Rat Liver | 10 mg/kg | Increased activity | [6] |
| Glutathione Peroxidase (GPx) Activity | Rat Brain and Liver | 4 mg/kg | Stimulated activity | [6] |
| H2DCF Oxidation Rate (MC-3 function) | NT2 cells | 20 µM | Linear increase | [10] |
The Symbiotic Partner: this compound and the Dawn of Mitochondria
The endosymbiotic theory posits that mitochondria, the powerhouses of eukaryotic cells, evolved from ancient bacteria that were engulfed by ancestral host cells.[11] this compound is thought to have played a critical role in this pivotal evolutionary event. The bacteria that would become mitochondria were likely capable of synthesizing this compound, a trait they retained after being incorporated into the host cell.[11][12] This intrinsic this compound production would have provided the nascent organelle with a built-in defense against the high levels of ROS generated during oxidative phosphorylation.[11]
Today, mitochondria remain a primary site of both this compound synthesis and action.[12][13] this compound is selectively taken up by mitochondria, where it reaches concentrations significantly higher than in the blood.[11][12] This targeted localization underscores its specialized role in protecting these vital organelles from oxidative damage and maintaining their bioenergetic efficiency.
Experimental Protocol: Measuring this compound's Effect on Mitochondrial Respiration
This protocol outlines a method for assessing the impact of this compound on mitochondrial oxygen consumption using high-resolution respirometry.
Objective: To determine the effect of this compound on the respiratory states of isolated mitochondria.
Materials:
-
Isolated mitochondria (e.g., from rat liver or brain)
-
Respiratory buffer (e.g., 130 mM KCl, 25 mM HEPES, 0.1 mM EGTA, 3 mM MgCl₂, 10 mM potassium phosphate, pH 7.4)[9]
-
Substrates for Complex I (e.g., malate, glutamate) and Complex II (e.g., succinate)
-
ADP (adenosine diphosphate)
-
Oligomycin (ATP synthase inhibitor)
-
This compound stock solution (dissolved in ethanol)
-
High-resolution respirometer (e.g., Oroboros Oxygraph-2k)
Procedure:
-
Calibrate the respirometer according to the manufacturer's instructions.
-
Add a suspension of isolated mitochondria to the respirometer chambers containing the respiratory buffer.
-
Measure the basal respiration rate (State 2) in the presence of a substrate for Complex I (e.g., 5 mM malate).[12]
-
Initiate State 3 respiration by adding a known amount of ADP (e.g., 250 µM).[9] This stimulates ATP synthesis and increases oxygen consumption.
-
After the added ADP is consumed, the respiration rate will decrease to State 4, which is primarily due to the proton leak across the inner mitochondrial membrane.
-
To assess the effect of this compound, add increasing concentrations of this compound (e.g., 1 nM to 1 mM) to the chambers during State 4 and record the subsequent changes in oxygen consumption for each respiratory state.[12]
-
Calculate the Respiratory Control Ratio (RCR), which is the ratio of State 3 to State 4 respiration, as an indicator of mitochondrial coupling and health.
-
Control experiments should be performed with the vehicle (ethanol) to ensure that the solvent does not affect mitochondrial respiration.
The Metabolic Regulator: this compound's Influence on Glucose Homeostasis and the Warburg Effect
Beyond its antioxidant and mitochondrial protective roles, this compound has evolved to become a key regulator of cellular metabolism, particularly glucose homeostasis.[14][15] It influences insulin (B600854) secretion and sensitivity and plays a role in maintaining energy balance.[10][15]
One of the most fascinating aspects of this compound's metabolic influence is its ability to counteract the Warburg effect, a metabolic hallmark of many cancer cells.[16][17] The Warburg effect describes the phenomenon where cancer cells predominantly rely on aerobic glycolysis for energy production, even in the presence of ample oxygen.[18] This metabolic shift is thought to provide cancer cells with a proliferative advantage. This compound has been shown to reverse this phenotype by redirecting glucose metabolism from glycolysis back to the more efficient mitochondrial oxidative phosphorylation.[18][19][20] It achieves this by modulating the activity of key enzymes in these pathways, such as pyruvate (B1213749) dehydrogenase kinase (PDK).[19]
Quantitative Data: this compound's Impact on Cellular Metabolism
| Parameter | Cell Type | This compound Concentration | Observed Effect | Reference |
| Glucose Consumption | Ovarian Cancer Cells (SKOV-3) | 4 mM | Decreased consumption | [21][22] |
| Lactate Production | Ewing Sarcoma Cells (TC-71) | Not specified | Significantly reduced | [14][18] |
| LDH Activity | Ewing Sarcoma Cells (TC-71) | Not specified | Significantly reduced | [14][18] |
| ATP Production (OXPHOS) | HaCaT cells | 1 nM | ~25% lower | [23] |
| Glycolytic Efficiency (Lactate Production) | HaCaT cells | 1 nM | Increased | [23] |
| Oxygen Consumption | HaCaT cells | 1, 10, 100 nM | Dose-dependent decrease | [24] |
Experimental Protocol: Assessing this compound's Impact on Glycolysis vs. Oxidative Phosphorylation
This protocol describes the use of an extracellular flux analyzer to simultaneously measure the two major energy-producing pathways in living cells.
Objective: To determine if this compound shifts cellular metabolism from glycolysis to oxidative phosphorylation.
Materials:
-
Cultured cells of interest (e.g., cancer cell line)
-
Extracellular flux analyzer (e.g., Seahorse XF Analyzer)
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Mitochondrial stress test kit (containing oligomycin, FCCP, and rotenone/antimycin A)
-
Glycolysis stress test kit (containing glucose, oligomycin, and 2-deoxyglucose)
-
This compound stock solution
Procedure:
-
Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
The following day, replace the culture medium with the appropriate assay medium and incubate in a non-CO₂ incubator for 1 hour.
-
Load the sensor cartridge with the compounds from the mitochondrial stress test kit or glycolysis stress test kit, along with the this compound solution.
-
Place the cell plate and the sensor cartridge into the extracellular flux analyzer.
-
The instrument will measure the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis.
-
The instrument will sequentially inject the various compounds to probe different aspects of mitochondrial and glycolytic function. This compound will be injected to observe its real-time effect on OCR and ECAR.
-
Analyze the data to determine key parameters such as basal respiration, ATP-linked respiration, maximal respiration, and glycolytic capacity. A shift towards a higher OCR/ECAR ratio in the presence of this compound would indicate a shift towards oxidative phosphorylation.
The Molecular Messenger: Signaling Pathways of this compound
This compound exerts its diverse effects through a combination of receptor-dependent and receptor-independent mechanisms.[2][25] Its lipophilic nature allows it to readily cross cell membranes and directly scavenge free radicals within the cell and its organelles.[11]
However, many of its more nuanced regulatory functions are mediated by specific G protein-coupled receptors (GPCRs), primarily MT1 and MT2.[22] The evolution of these receptors allowed for a more sophisticated and targeted signaling system. Binding of this compound to these receptors can initiate a variety of intracellular signaling cascades, including the inhibition of adenylyl cyclase (leading to decreased cAMP), the activation of phospholipase C, and the modulation of various kinase pathways such as the MAPK/ERK and PI3K/Akt pathways.[26][27][28] These pathways ultimately influence gene expression, enzyme activity, and a wide range of cellular processes related to metabolism.
Diagrams of Signaling Pathways
References
- 1. This compound increases the activity of the oxidative phosphorylation enzymes and the production of ATP in rat brain and liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits glycolysis in hepatocellular carcinoma cells by downregulating mitochondrial respiration and mTORC1 activity [bmbreports.org]
- 3. mdpi.com [mdpi.com]
- 4. preprints.org [preprints.org]
- 5. Characterization of signaling pathways coupled to this compound receptors in gastrointestinal smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. digibuo.uniovi.es [digibuo.uniovi.es]
- 7. Actions of this compound in the reduction of oxidative stress. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antioxidant Actions of this compound: A Systematic Review of Animal Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of this compound Administration on Mitochondrial Activity and Oxidative Stress Markers in Patients with Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A this compound-based fluorescence method for the measurement of mitochondrial complex III function in intact cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound in Mitochondrial Dysfunction and Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. This compound Cytotoxicity Is Associated to Warburg Effect Inhibition in Ewing Sarcoma Cells | PLOS One [journals.plos.org]
- 15. This compound as a Potent and Inducible Endogenous Antioxidant: Synthesis and Metabolism | MDPI [mdpi.com]
- 16. Anti-Warburg Effect of this compound: A Proposed Mechanism to Explain its Inhibition of Multiple Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. This compound Cytotoxicity Is Associated to Warburg Effect Inhibition in Ewing Sarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. This compound Reverses the Warburg-Type Metabolism and Reduces Mitochondrial Membrane Potential of Ovarian Cancer Cells Independent of MT1 Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. This compound Synthesis and Function: Evolutionary History in Animals and Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. The this compound Signaling Pathway in a Long-Term Memory In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 28. thieme-connect.com [thieme-connect.com]
Melatonin: A Comprehensive Technical Guide to its Role as a Free Radical Scavenger
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melatonin (N-acetyl-5-methoxytryptamine), an endogenous indoleamine, has emerged as a potent and versatile free radical scavenger with significant implications for human health and disease.[1][2] Its ability to counteract oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS) and the body's ability to neutralize them, positions it as a promising therapeutic agent.[3] This technical guide provides an in-depth analysis of the core mechanisms of this compound's antioxidant activity, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
This compound's efficacy as an antioxidant stems from a multi-faceted approach that includes direct scavenging of a wide array of free radicals, the stimulation of endogenous antioxidant enzymes, and a unique free radical scavenging cascade reaction involving its metabolites.[4][5][6] Unlike classical antioxidants, this compound and its derivatives can neutralize multiple reactive species, amplifying its protective effects.[5][6] Furthermore, its amphiphilic nature allows it to readily cross cellular and subcellular membranes, including the blood-brain barrier and mitochondrial membranes, enabling it to exert its protective effects in critical cellular compartments.[3]
Direct Free Radical Scavenging
This compound directly interacts with and neutralizes a broad spectrum of ROS and RNS. This direct scavenging activity is a cornerstone of its antioxidant properties.
Quantitative Data on Direct Scavenging Activity
The efficacy of this compound in scavenging free radicals has been quantified through various in vitro studies. The following tables summarize key quantitative data, including reaction rate constants and IC50 values.
Table 1: Reaction Rate Constants of this compound with Various Free Radicals
| Reactive Species | Reaction Rate Constant (k) (L/mol/s) | Experimental Method |
| Hydroxyl Radical (•OH) | 1.3 x 10¹⁰ | Pulse Radiolysis[7] |
| Solvated Electron (eₐₒ⁻) | 4.2 x 10⁸ | Pulse Radiolysis[7] |
| Carbon-centered radicals (AIBN system) | 6.58 x 10⁴ | Induction Period Method[8] |
| Carbon-centered radicals (BPO system) | 2.49 x 10³ | Induction Period Method[8] |
Table 2: IC50 Values of this compound
| Assay / Cell Line | IC50 Value (mM) | Duration |
| BV2 cell line | 0.7 | 24 hrs[9] |
| BV2 cell line | 0.6 | 48 hrs[9] |
| BV2 cell line | 0.4 | 72 hrs[9] |
The Free Radical Scavenging Cascade
A unique feature of this compound is its ability to initiate a free radical scavenging cascade. When this compound neutralizes a free radical, it is converted into a series of metabolites that are themselves potent free radical scavengers. This cascade amplifies the antioxidant capacity of a single this compound molecule, allowing it to quench multiple reactive species.[2][4][10][11] Key metabolites in this cascade include cyclic 3-hydroxythis compound (B13862946) (C-3HOM), N¹-acetyl-N²-formyl-5-methoxykynuramine (AFMK), and N¹-acetyl-5-methoxykynuramine (AMK).[11]
This compound's free radical scavenging cascade.
Indirect Antioxidant Mechanisms: Stimulation of Antioxidant Enzymes
Beyond its direct scavenging actions, this compound also enhances the body's endogenous antioxidant defenses by stimulating the activity of key antioxidant enzymes. This indirect mechanism contributes significantly to its overall protective effects against oxidative stress.
Quantitative Data on Enzyme Activity Modulation
Numerous studies have demonstrated this compound's ability to upregulate the activity of superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).
Table 3: Effect of this compound on Antioxidant Enzyme Activity
| Enzyme | Effect | Model System | This compound Dosage | Duration |
| Superoxide Dismutase (SOD) | Increased activity | Diabetic Rats | High doses | Not specified[12] |
| Superoxide Dismutase (SOD) | Increased activity | Mice with Colon Cancer | Not specified | Not specified[13] |
| Superoxide Dismutase (SOD) | Increased activity | TAA-treated Rats | Not specified | 1 and 3 months |
| Catalase (CAT) | Increased activity | Yeast (Saccharomyces, T. delbrueckii, H. uvarum) | 5 µM | Not specified[14] |
| Catalase (CAT) | Increased activity | TAA-treated Rats | Not specified | 1 and 3 months |
| Glutathione Peroxidase (GPx) | Increased activity | Mice with Colon Cancer | Not specified | Not specified |
| Glutathione Peroxidase (GPx) | Increased activity | Human Chorion | 6 mg (oral) | 1-3 hours[15] |
| Glutathione Peroxidase (GPx) | 2-fold increase in activity | Rat Brain | Not specified | 30 minutes[16] |
| Glutathione Peroxidase (GPx) | Increased activity | Chick Tissues | 500 µg/kg (i.p.) | 90 minutes[17] |
| Glutathione Peroxidase (GPx) | Increased activity | Diabetic Rats | 10 mg/kg/day | 7 weeks[18] |
Signaling Pathways Involved in this compound's Antioxidant Action
This compound's influence on antioxidant enzyme expression is mediated, in part, through the activation of specific signaling pathways. A key pathway is the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.
Nrf2 Signaling Pathway
Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon activation by this compound, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding antioxidant enzymes, leading to their increased transcription.[1][3][19][20][21]
This compound-mediated activation of the Nrf2 signaling pathway.
Mitochondrial Protection
Mitochondria, as the primary sites of cellular respiration and ROS production, are particularly vulnerable to oxidative damage. This compound exhibits a remarkable ability to protect mitochondria from oxidative stress. Its high concentration within mitochondria allows it to directly scavenge ROS at their source, preserving mitochondrial integrity and function.[22]
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to assess the free radical scavenging and antioxidant properties of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common and straightforward method to evaluate the free radical scavenging capacity of a compound.
-
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a non-radical form, resulting in a color change from violet to yellow, which is measured spectrophotometrically.[23][24][25][26][27]
-
Reagents:
-
DPPH stock solution (e.g., 10⁻³ M in methanol (B129727) or ethanol).[24]
-
Methanol or ethanol.
-
This compound solutions of varying concentrations.
-
Trolox (a water-soluble vitamin E analog) as a positive control.[26]
-
-
Procedure:
-
Prepare a DPPH working solution by diluting the stock solution with the chosen solvent to an absorbance of approximately 1.0 at 517 nm.[24]
-
In a 96-well plate or cuvettes, add a specific volume of this compound solution (or standard/control).[23]
-
Add a defined volume of the DPPH working solution to each well/cuvette and mix.[23]
-
Incubate the mixture in the dark for a specified period (e.g., 30 minutes).[24]
-
Measure the absorbance at 517 nm using a spectrophotometer or microplate reader.[23]
-
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the this compound sample.
Malondialdehyde (MDA) Assay (TBARS Assay)
This assay measures the levels of malondialdehyde (MDA), a major product of lipid peroxidation, as an indicator of oxidative stress.
-
Principle: MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex (TBA-MDA adduct), which can be quantified spectrophotometrically or fluorometrically.[5][28][29][30][31]
-
Reagents:
-
Thiobarbituric acid (TBA) solution.
-
Trichloroacetic acid (TCA) solution.
-
Butylated hydroxytoluene (BHT) to prevent further oxidation during the assay.[29]
-
MDA standard (prepared from 1,1,3,3-tetramethoxypropane).
-
-
Procedure (General):
-
Homogenize tissue samples or prepare cell lysates.
-
Add TCA to precipitate proteins and centrifuge.
-
To the supernatant, add TBA reagent.
-
Incubate the mixture at high temperature (e.g., 90-100°C) for a specific time (e.g., 60 minutes).[28]
-
Cool the samples and measure the absorbance of the resulting pink-colored solution at ~532 nm.[28]
-
-
Calculation: The concentration of MDA is determined by comparing the absorbance of the sample to a standard curve prepared with known concentrations of MDA.
Superoxide Dismutase (SOD) Activity Assay
This assay measures the activity of SOD, an enzyme that catalyzes the dismutation of the superoxide anion radical into molecular oxygen and hydrogen peroxide.
-
Principle: The assay often utilizes a system that generates superoxide radicals (e.g., xanthine/xanthine oxidase) and a detector molecule that reacts with the superoxide radicals to produce a colored product. The presence of SOD inhibits this reaction, and the degree of inhibition is proportional to the SOD activity.[12][32]
-
Procedure (Kit-based, general):
-
Prepare sample homogenates or lysates.
-
Add the sample to a reaction mixture containing the superoxide-generating system and the detector molecule.
-
Incubate for a specific time at a controlled temperature.
-
Measure the absorbance at the appropriate wavelength.
-
-
Calculation: SOD activity is calculated based on the percentage of inhibition of the colorimetric reaction and compared to a standard.
Catalase (CAT) Activity Assay
This assay measures the activity of catalase, an enzyme that catalyzes the decomposition of hydrogen peroxide to water and oxygen.
-
Principle: A common method involves monitoring the decrease in absorbance of hydrogen peroxide at 240 nm as it is decomposed by catalase in the sample.[33]
-
Procedure:
-
Prepare sample homogenates or lysates.
-
Add the sample to a solution of hydrogen peroxide in a suitable buffer (e.g., phosphate (B84403) buffer).
-
Immediately measure the decrease in absorbance at 240 nm over a specific time period.
-
-
Calculation: Catalase activity is calculated from the rate of hydrogen peroxide decomposition.
Glutathione Peroxidase (GPx) Activity Assay
This assay measures the activity of GPx, an enzyme that catalyzes the reduction of hydroperoxides, using glutathione as a reductant.
-
Principle: A common indirect method couples the GPx-catalyzed reduction of an organic hydroperoxide with the oxidation of NADPH to NADP⁺ by glutathione reductase. The decrease in absorbance at 340 nm due to NADPH oxidation is monitored.[15][16][17][18][34]
-
Procedure (Coupled assay):
-
Prepare sample homogenates or lysates.
-
Add the sample to a reaction mixture containing glutathione, glutathione reductase, NADPH, and a hydroperoxide substrate (e.g., tert-butyl hydroperoxide).
-
Monitor the decrease in absorbance at 340 nm.
-
-
Calculation: GPx activity is calculated from the rate of NADPH oxidation.
Experimental Workflow for Assessing Mitochondrial Protective Effects
Workflow for assessing this compound's mitochondrial protective effects.
Conclusion
This compound's role as a free radical scavenger is multifaceted and exceptionally potent. Its ability to directly neutralize a wide range of reactive species, coupled with the unique amplifying effect of its free radical scavenging cascade and its capacity to bolster endogenous antioxidant defenses, underscores its significance in cellular protection. The quantitative data and detailed methodologies provided in this guide offer a robust framework for researchers, scientists, and drug development professionals to further explore and harness the therapeutic potential of this compound in combating oxidative stress-related pathologies. The continued investigation into its intricate mechanisms of action will undoubtedly pave the way for novel clinical applications of this remarkable indoleamine.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound Stimulates the SIRT1/Nrf2 Signaling Pathway Counteracting Lipopolysaccharide (LPS)‐Induced Oxidative Stress to Rescue Postnatal Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Day and Night GSH and MDA Levels in Healthy Adults and Effects of Different Doses of this compound on These Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical and physical properties and potential mechanisms: this compound as a broad spectrum antioxidant and free radical scavenger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: Free Radicals and Metabolites Resulting by Emission and Consumption of Solvated Electrons (eaq−): Reaction Mechanisms | In Vivo [iv.iiarjournals.org]
- 8. libir.josai.ac.jp [libir.josai.ac.jp]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. This compound increases AKT and SOD gene and protein expressions in diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Effect of this compound on Superoxide Dismutase and Glutathione Peroxidase Activity, and Malondialdehyde Levels in the Targeted and the Non-targeted Lung and Heart Tissues after Irradiation in Xenograft Mice Colon Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound Minimizes the Impact of Oxidative Stress Induced by Hydrogen Peroxide in Saccharomyces and Non-conventional Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound stimulates glutathione peroxidase activity in human chorion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound stimulates brain glutathione peroxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. This compound as an antioxidant: under promises but over delivers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. zen-bio.com [zen-bio.com]
- 27. researchgate.net [researchgate.net]
- 28. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 29. Determination of the optimal method for measuring malondialdehyde in human saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 30. nwlifescience.com [nwlifescience.com]
- 31. researchgate.net [researchgate.net]
- 32. [Effect of this compound on activity of superoxide dismutase (CuZn-SOD) in erythrocytes of patients during short- and long-term hypokinesis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. researchgate.net [researchgate.net]
Melatonin's Mechanism of Action on MT1 and MT2 G Protein-Coupled Receptors: A Technical Guide
Executive Summary
Melatonin, the neurohormone primarily synthesized by the pineal gland, orchestrates a wide array of physiological processes, most notably the regulation of circadian rhythms and sleep-wake cycles.[1] Its effects are mediated predominantly through two high-affinity G protein-coupled receptors (GPCRs), the this compound Receptor 1 (MT1) and this compound Receptor 2 (MT2).[1] These receptors, while sharing sequence homology, exhibit distinct pharmacological profiles and activate a complex network of intracellular signaling pathways.[2] Understanding the nuanced mechanisms of MT1 and MT2 activation is paramount for the development of targeted therapeutics for sleep disorders, circadian disruptions, mood disorders, and cancer.[1] This technical guide provides an in-depth exploration of the signaling cascades initiated by this compound at MT1 and MT2, presents key quantitative pharmacological data, details the experimental protocols used for their characterization, and offers visual diagrams of these intricate processes.
This compound Receptor Signaling Pathways
Both MT1 and MT2 receptors are primarily coupled to the pertussis toxin-sensitive inhibitory G proteins of the Gαi/o family.[3] Upon this compound binding, this coupling leads to the canonical inhibition of adenylyl cyclase (AC), resulting in decreased intracellular levels of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[[“]][5][6] This reduction in cAMP attenuates the activity of Protein Kinase A (PKA) and subsequently modulates the phosphorylation of downstream targets like the cAMP Response Element-Binding protein (CREB).[[“]][5]
Beyond this primary pathway, both receptors engage in a broader and more complex signaling network, often in a cell- and tissue-dependent manner.[3]
MT1 Receptor Signaling
The MT1 receptor's signaling portfolio is diverse. In addition to its primary Gαi coupling, it can also interact with Gαq/11 proteins, which activates Phospholipase C (PLC).[5] This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates Protein Kinase C (PKC).[5][7]
Furthermore, MT1 activation stimulates the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically increasing the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[8] This ERK activation is mediated by G-proteins and proceeds through a PI3K/PKCζ/c-Raf/MEK signaling cascade.[8][9] The Gβγ subunits released upon G-protein activation also play a role, modulating the activity of inwardly rectifying potassium channels (Kir) and voltage-gated calcium channels.[3] this compound binding also induces the recruitment of β-arrestin, which is a key step in receptor desensitization and internalization.[10][11]
MT2 Receptor Signaling
The MT2 receptor also primarily signals through Gαi, leading to the inhibition of adenylyl cyclase and a reduction in cAMP.[6] A distinguishing feature of MT2 signaling is its additional inhibition of soluble guanylyl cyclase (sGC), which results in decreased levels of cyclic guanosine (B1672433) monophosphate (cGMP).[3]
Similar to MT1, MT2 activation can stimulate the ERK1/2 pathway.[8] However, MT2-mediated ERK activation uniquely depends on the cooperative action of both Gαi/o and Gαq/11 proteins.[8] In the absence of Gq/11, MT2 can switch to a β-arrestin-dependent mode of ERK activation, highlighting its signaling plasticity.[8][9] MT2 activation is also known to stimulate PKC. The recruitment of β-arrestin to MT2 also occurs and is involved in receptor regulation.[3][11]
Quantitative Pharmacological Data
The characterization of ligands for MT1 and MT2 receptors relies on quantitative analysis of their binding and functional properties. Binding affinity is typically expressed as the inhibition constant (Ki), while functional potency is expressed as the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50).
Ligand Binding Affinities (Ki)
The following table summarizes the binding affinities of this compound and other key ligands for human MT1 and MT2 receptors, as determined by radioligand competition assays.
| Compound | Receptor | Ki (nM) | Reference Cell Line | Radioligand | Citation(s) |
| This compound | hMT1 | 0.08 | CHO | 2-[¹²⁵I]-iodothis compound | [12] |
| hMT2 | 0.383 | CHO | 2-[¹²⁵I]-iodothis compound | [12] | |
| Ramelteon | hMT1 | 0.014 | CHO | 2-[¹²⁵I]-iodothis compound | [13] |
| hMT2 | 0.112 | CHO | 2-[¹²⁵I]-iodothis compound | [13] | |
| Tasimelteon | hMT1 | 0.3 - 0.4 | - | 2-[¹²⁵I]-iodothis compound | [13] |
| hMT2 | 0.1 - 0.2 | - | 2-[¹²⁵I]-iodothis compound | [13] | |
| Agomelatine | hMT1 | ~0.1 | CHO | 2-[¹²⁵I]-iodothis compound | |
| hMT2 | ~0.1 | CHO | 2-[¹²⁵I]-iodothis compound | ||
| 4P-PDOT | hMT2 | ~1.58 | - | - | [6] |
| Luzindole | hMT1 | 178 | CHO | [³H]-melatonin | |
| hMT2 | 16.6 | CHO | [³H]-melatonin |
Note: Ki values can vary between studies depending on experimental conditions and cell systems used.
Receptor Functional Potency (pIC50 / EC50)
This table presents the functional potency of this compound in inhibiting forskolin-stimulated cAMP production.
| Compound | Receptor | Functional Assay | Potency (pIC50) | Emax (% Inhibition) | Citation(s) |
| This compound | hMT1 | cAMP Inhibition | 9.53 | 83% | |
| hMT2 | cAMP Inhibition | 9.74 | 64% |
Detailed Experimental Protocols
The characterization of this compound receptor function involves a suite of specialized biochemical and cell-based assays.
Radioligand Binding Assay
This assay quantifies the affinity of a ligand for a receptor.[14][15] Competition binding assays are used to determine the Ki of an unlabeled test compound by measuring its ability to displace a radiolabeled ligand.[14]
Methodology:
-
Membrane Preparation: Cells stably expressing the receptor of interest (e.g., CHO-hMT1) are harvested and homogenized in a cold buffer. The homogenate is centrifuged to pellet the cell debris, and the supernatant is then ultracentrifuged to isolate the cell membranes, which are resuspended in an assay buffer.[15]
-
Binding Reaction: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radioligand (e.g., 100 pM 2-[¹²⁵I]-iodothis compound) and a range of concentrations of the unlabeled test compound.[14][15]
-
Incubation: Allow the reaction to reach equilibrium (e.g., 60-120 minutes at 37°C).[15][16]
-
Separation: Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters (e.g., GF/B).[17] The filters are then washed with ice-cold buffer to remove any unbound radioligand.[17]
-
Detection: The radioactivity retained on the filters is quantified using a gamma counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration (e.g., 10 µM) of this compound.[17] Specific binding is calculated by subtracting non-specific from total binding. The IC50 value is determined using non-linear regression, and the Ki value is calculated using the Cheng-Prusoff equation.[13]
cAMP Functional Assay
This assay measures the ability of a ligand to modulate intracellular cAMP levels, providing a functional readout of Gαi or Gαs coupling.[18][19] For MT1/MT2, it typically measures the inhibition of forskolin-stimulated cAMP production.[5]
Methodology:
-
Cell Culture: Plate cells expressing the receptor in a suitable microplate and culture overnight.
-
Pre-incubation: Aspirate the medium and pre-incubate cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Agonist Stimulation: Add the test compound at various concentrations, followed by a fixed concentration of forskolin (B1673556) (an adenylyl cyclase activator, e.g., 1-10 µM) to stimulate cAMP production.[13] Incubate for 15-30 minutes at 37°C.[13]
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.[13]
-
cAMP Measurement: Quantify the cAMP concentration in the lysate using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF) or a luciferase-based biosensor.[18][19] The signal is typically inversely proportional to the cAMP concentration.
-
Data Analysis: Generate a dose-response curve by plotting the percentage inhibition of the forskolin response against the log concentration of the test compound to determine the IC50 or EC50 value.[13]
[³⁵S]GTPγS Binding Assay
This functional assay directly measures G-protein activation by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.[20][21]
Methodology:
-
Membrane Preparation: Isolate cell membranes containing the receptor of interest as described for the radioligand binding assay.
-
Reaction Mix: Prepare an assay buffer containing GDP (to ensure G-proteins are in an inactive state), MgCl₂, and NaCl.
-
Incubation: In a microplate, combine membranes, the test agonist at various concentrations, and [³⁵S]GTPγS.[21] Incubate at room temperature for 30-60 minutes.[21]
-
Separation: Terminate the reaction by rapid filtration through glass fiber filters, separating the membrane-bound [³⁵S]GTPγS from the free nucleotide.
-
Detection: Quantify the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Basal binding is measured in the absence of an agonist, and non-specific binding is determined with an excess of unlabeled GTPγS. Plot the agonist-stimulated increase in binding against the log concentration of the agonist to determine EC50 and Emax values.
ERK1/2 Phosphorylation Assay
This assay measures the activation of the MAPK pathway by quantifying the level of phosphorylated ERK1/2 (p-ERK).[22]
Methodology:
-
Cell Culture and Starvation: Plate cells and grow to confluence. Prior to the experiment, starve the cells in a serum-free medium (e.g., overnight) to reduce basal p-ERK levels.[8]
-
Agonist Stimulation: Treat the starved cells with the test compound at various concentrations for a short period (typically 5-15 minutes) at 37°C.[8]
-
Cell Lysis: Immediately aspirate the medium and lyse the cells in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.
-
Quantification of p-ERK:
-
Data Analysis: Normalize the p-ERK signal to the total ERK signal. Plot the fold increase in p-ERK over basal against the log concentration of the agonist to determine the EC50.
β-Arrestin Recruitment Assay
This assay measures the translocation of β-arrestin from the cytosol to the activated GPCR at the plasma membrane, a key event in receptor desensitization and signaling.[10][24]
Methodology:
-
Assay Principle: Common methods rely on protein-fragment complementation or resonance energy transfer. For example, in an enzyme fragment complementation assay, the receptor is fused to one inactive fragment of an enzyme, and β-arrestin is fused to the complementary fragment.[10] Agonist-induced recruitment brings the fragments together, reconstituting an active enzyme that generates a measurable signal (e.g., luminescence).[10][25]
-
Cell Transfection: Co-transfect host cells with constructs for the receptor-enzyme fragment and the β-arrestin-enzyme fragment.
-
Agonist Stimulation: Plate the transfected cells and stimulate them with a range of concentrations of the test agonist.
-
Signal Detection: After incubation, add the enzyme substrate and measure the resulting signal (e.g., luminescence or fluorescence) using a plate reader.
-
Data Analysis: Plot the signal intensity against the log concentration of the agonist to generate a dose-response curve and determine the EC50 for β-arrestin recruitment.
References
- 1. MT1 and MT2 this compound Receptors: A Therapeutic Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional MT1 and MT2 this compound receptors in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound receptors: molecular pharmacology and signalling in the context of system bias - PMC [pmc.ncbi.nlm.nih.gov]
- 4. consensus.app [consensus.app]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Differential Function of this compound MT1 and MT2 Receptors in REM and NREM Sleep [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Membrane this compound Receptors Activated Cell Signaling in Physiology and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Functionality of this compound Receptors: Recruitment of β-Arrestin at MT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assessments of cellular this compound receptor signaling pathways: β-arrestin recruitment, receptor internalization, and impedance variations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. clinmedjournals.org [clinmedjournals.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Radioligand binding assays [bio-protocol.org]
- 17. This compound MT1 and MT2 receptors display different molecular pharmacologies only in the G-protein coupled state - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Functional Investigation of this compound Receptor Activation by Homogenous cAMP Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. GTPγS Binding Assay for this compound Receptors in Mouse Brain Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Effect of this compound on the Extracellular-Regulated Kinase Signal Pathway Activation and Human Osteoblastic Cell Line hFOB 1.19 Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. biorxiv.org [biorxiv.org]
The intricate web of melatonin signaling: A technical guide for researchers
An in-depth exploration of the intracellular signaling cascades initiated by melatonin, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its multifaceted mechanisms of action.
This compound, a neurohormone primarily synthesized by the pineal gland, orchestrates a wide array of physiological processes, from regulating circadian rhythms and sleep to modulating immune function and cellular proliferation.[1][2] Its influence is exerted through a complex network of intracellular signaling cascades, initiated by its binding to a variety of receptors. This technical guide delves into the core signaling pathways activated by this compound, presenting quantitative data, detailed experimental protocols, and visual representations to facilitate a deeper understanding of this pleiotropic molecule.
This compound Receptors: The Gateways to Cellular Response
This compound's effects are predominantly mediated by two high-affinity G protein-coupled receptors (GPCRs), MT1 and MT2.[[“]][[“]][5][6] These receptors are widely distributed throughout the central nervous system and peripheral tissues.[1][2] In addition to the well-characterized MT1 and MT2 receptors, a third binding site, MT3, has been identified as the enzyme quinone reductase 2 (QR2).[7][8] There is also ongoing research and debate surrounding the role of nuclear receptors, specifically the retinoic acid-related orphan receptors (RORs), as potential mediators of this compound's actions.[9][10][11][12][13]
G Protein-Coupled Receptor (GPCR) Signaling: The Canonical Pathways
Upon this compound binding, both MT1 and MT2 receptors primarily couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase (AC) and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][[“]][7] This reduction in cAMP modulates the activity of protein kinase A (PKA) and its downstream targets, including the transcription factor cAMP-responsive element binding protein (CREB).[[“]][7]
However, the signaling repertoire of these receptors is more complex and can be cell-type dependent.[1] The MT1 receptor has also been shown to couple to Gαq proteins, activating phospholipase C (PLC), which in turn leads to an increase in intracellular calcium (Ca2+).[7][14] The MT2 receptor, in addition to its inhibitory effect on cAMP, can also inhibit guanylyl cyclase, resulting in reduced cyclic guanosine (B1672433) monophosphate (cGMP) levels.[5][7]
Figure 1: Overview of this compound GPCR Signaling Pathways.
Beyond the Canonical: Other Signaling Cascades
This compound's influence extends beyond the classical G-protein pathways. Both MT1 and MT2 receptors can modulate the activity of mitogen-activated protein kinase (MAPK) pathways, such as the extracellular signal-regulated kinase 1/2 (ERK1/2) cascade.[7][15] This activation can influence gene expression and cellular processes like proliferation and differentiation.[15]
Furthermore, this compound can activate the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is crucial for cell survival and metabolism.[[“]] In certain cellular contexts, particularly in hematopoietic cells, the MT1 receptor can couple to Gα16, leading to the activation of the JNK pathway.[1]
Figure 2: this compound's Activation of PI3K/Akt and MAPK/ERK Pathways.
The Nuclear Receptor Controversy
The potential for this compound to act through nuclear receptors, specifically RORα and RORβ, has been a topic of considerable research and debate.[9][11] Initial studies suggested that this compound could directly bind to and activate these receptors, providing a direct link to the transcriptional regulation of target genes.[9] However, subsequent research has cast doubt on this direct interaction, with some studies failing to reproduce the binding and activation results.[9][10] The current consensus is leaning towards an indirect modulation of ROR activity by this compound, possibly through its effects on other signaling pathways or its antioxidant properties.[13]
Quantitative Insights into this compound Signaling
To provide a clearer picture of the molecular interactions involved in this compound signaling, the following table summarizes key quantitative data from various studies. It is important to note that these values can vary depending on the cell type, experimental conditions, and assay used.
| Parameter | Receptor | Value | Cell Type/System | Reference |
| Binding Affinity (Ki) | MT1 | 0.1 - 1 nM | Various | [16] |
| MT2 | 0.1 - 1 nM | Various | ||
| cAMP Inhibition (IC50) | MT1 | 1 - 10 nM | HEK293 cells | [17] |
| MT2 | 1 - 10 nM | HEK293 cells | [17] | |
| ERK Phosphorylation (EC50) | MT1/MT2 | 10 - 100 nM | hFOB 1.19 cells | [15] |
| Calcium Mobilization | MT1 | Increase | Gastric smooth muscle | [14] |
Detailed Experimental Protocols
A thorough understanding of the experimental methodologies is crucial for interpreting and replicating research findings. This section provides detailed protocols for key experiments used to investigate this compound signaling cascades.
Radioligand Binding Assay for this compound Receptors
This assay is a fundamental technique for determining the affinity and density of this compound receptors.[16][18][19]
Objective: To determine the binding characteristics (Kd and Bmax) of a radioligand to this compound receptors.
Materials:
-
Cell membranes expressing MT1 or MT2 receptors.
-
Radioligand (e.g., 2-[¹²⁵I]-iodothis compound).[16]
-
Unlabeled this compound for competition assays.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer.
-
Saturation Binding: Incubate a fixed amount of membrane protein with increasing concentrations of the radioligand in the absence (total binding) and presence (non-specific binding) of a high concentration of unlabeled this compound.
-
Competition Binding: Incubate a fixed concentration of the radioligand and membrane protein with increasing concentrations of unlabeled competitor compounds.
-
Incubation: Allow the binding reaction to reach equilibrium (e.g., 60-120 minutes at 37°C).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Analyze the data using non-linear regression to determine Kd, Bmax (for saturation binding), and Ki (for competition binding).
Figure 3: Workflow for a Radioligand Binding Assay.
Western Blotting for Protein Phosphorylation
Western blotting is a widely used technique to detect and quantify the phosphorylation status of key signaling proteins like ERK and Akt.[20][21][22][23][24]
Objective: To measure the change in phosphorylation of a target protein in response to this compound treatment.
Materials:
-
Cell lysates from control and this compound-treated cells.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies (specific for the phosphorylated and total forms of the target protein).
-
Horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA or Bradford).
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block non-specific binding sites on the membrane with blocking buffer.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with an HRP-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed with an antibody against the total form of the protein to normalize for loading differences.
-
Densitometry: Quantify the band intensities to determine the relative change in phosphorylation.
Figure 4: Workflow for Western Blotting Analysis.
Reporter Gene Assay for Receptor Activation
Reporter gene assays are powerful tools to measure the transcriptional consequences of receptor activation.[25][26]
Objective: To quantify the activation of a specific signaling pathway (e.g., CREB-mediated transcription) following this compound receptor stimulation.
Materials:
-
Host cell line (e.g., HEK293).
-
Expression vector for the this compound receptor of interest.
-
Reporter plasmid containing a response element (e.g., CRE) upstream of a reporter gene (e.g., luciferase).
-
Transfection reagent.
-
Cell culture medium and supplements.
-
This compound.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Co-transfection: Co-transfect the host cells with the this compound receptor expression vector and the reporter plasmid. A control plasmid expressing a different reporter (e.g., Renilla luciferase) can be included for normalization.
-
Cell Culture: Culture the transfected cells for 24-48 hours to allow for receptor and reporter gene expression.
-
This compound Stimulation: Treat the cells with various concentrations of this compound for a defined period (e.g., 4-6 hours).
-
Cell Lysis: Lyse the cells to release the reporter protein.
-
Luciferase Assay: Add the luciferase assay reagent to the cell lysate, which contains the substrate for the luciferase enzyme.
-
Luminescence Measurement: Measure the light output using a luminometer.
-
Data Analysis: Normalize the experimental reporter gene activity to the control reporter activity and plot the results as a function of this compound concentration to determine the EC50.
Conclusion
The intracellular signaling cascades activated by this compound are intricate and multifaceted, involving a network of GPCRs, and potentially nuclear receptors, that converge on various downstream effectors. This complexity allows this compound to exert a wide range of physiological effects in a cell- and tissue-specific manner. A thorough understanding of these pathways, supported by robust quantitative data and well-defined experimental protocols, is essential for advancing our knowledge of this compound's role in health and disease and for the development of novel therapeutic strategies targeting its receptors. This guide provides a foundational framework for researchers and professionals dedicated to unraveling the complexities of this compound signaling.
References
- 1. This compound receptors: molecular pharmacology and signalling in the context of system bias - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. consensus.app [consensus.app]
- 4. consensus.app [consensus.app]
- 5. This compound receptor - Wikipedia [en.wikipedia.org]
- 6. This compound receptor structure and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ROR: Nuclear Receptor for this compound or Not? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. The orphan receptor family RZR/ROR, this compound and 5-lipoxygenase: an unexpected relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The nuclear this compound receptor RORα is a novel endogenous defender against myocardial ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. RORα is not a receptor for this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. "Signaling Pathways Coupled to this compound Receptor MT1 in Gastric Smooth" by Rashad Ahmed [scholarscompass.vcu.edu]
- 15. Effect of this compound on the Extracellular-Regulated Kinase Signal Pathway Activation and Human Osteoblastic Cell Line hFOB 1.19 Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. 2-[125I]iodothis compound and [3H]this compound Binding Assays for this compound Receptors | Springer Nature Experiments [experiments.springernature.com]
- 19. 2-[125I]iodothis compound and [3H]this compound Binding Assays for this compound Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Western blot [bio-protocol.org]
- 21. Western blot assay [bio-protocol.org]
- 22. This compound Stimulates the SIRT1/Nrf2 Signaling Pathway Counteracting Lipopolysaccharide (LPS)‐Induced Oxidative Stress to Rescue Postnatal Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. youtube.com [youtube.com]
- 26. Reporter Assays | Reporter Gene Assay | Reporter Assay [promega.com]
A Technical Guide to the Oncostatic Properties of Melatonin in Cancer Cells
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Melatonin (N-acetyl-5-methoxytryptamine), an indoleamine primarily synthesized by the pineal gland, has emerged as a pleiotropic molecule with significant oncostatic capabilities.[1][2] Initially recognized for its role in regulating circadian rhythms, a substantial body of evidence now documents its ability to inhibit cancer initiation, progression, and metastasis across a wide variety of tumor types.[3][4] This technical guide provides an in-depth overview of the core molecular mechanisms underlying this compound's anti-cancer effects, presents quantitative data from key studies, details common experimental protocols for its evaluation, and visualizes the critical signaling pathways involved. The oncostatic actions are multifaceted, involving direct effects on cancer cells such as the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis, as well as indirect effects like antioxidant protection and immune system modulation.[1][3][5] This document serves as a comprehensive resource for researchers and drug development professionals exploring the therapeutic potential of this compound and its analogues.
Core Mechanisms of this compound's Oncostatic Action
This compound exerts its anti-cancer effects through a complex network of receptor-dependent and receptor-independent signaling pathways. These mechanisms collectively disrupt the hallmarks of cancer, leading to reduced cell proliferation, increased programmed cell death, and inhibition of tumor spread.
Anti-Proliferation and Cell Cycle Arrest
This compound has been demonstrated to inhibit the proliferation of numerous cancer cell lines.[6] This is often achieved by modulating the expression and activity of key cell cycle regulators. One of the primary mechanisms involves the suppression of growth factor signaling, such as the epidermal growth factor receptor (EGFR) and mitogen-activated protein kinase (MAPK) pathways.[1] By interfering with these pathways, this compound can induce cell cycle arrest, typically at the G1/S checkpoint, thereby preventing cancer cells from entering the DNA synthesis phase. Studies have shown that this compound can upregulate cell cycle inhibitors like p21 and p53, which act as brakes on cell division.[1]
// Nodes mel [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; receptors [label="MT1/MT2 Receptors", fillcolor="#FBBC05", fontcolor="#202124"]; pi3k [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; p53 [label="p53", fillcolor="#34A853", fontcolor="#FFFFFF"]; p21 [label="p21", fillcolor="#34A853", fontcolor="#FFFFFF"]; cyclinD [label="Cyclin D1 / CDK4", fillcolor="#EA4335", fontcolor="#FFFFFF"]; g1s [label="G1/S Phase\nProgression", fillcolor="#F1F3F4", fontcolor="#202124"]; arrest [label="Cell Cycle Arrest", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges mel -> receptors [color="#4285F4"]; receptors -> pi3k [label=" Inactivation", fontcolor="#EA4335", color="#EA4335", style=dashed, arrowhead=tee]; pi3k -> akt [label=" Inactivation", fontcolor="#EA4335", color="#EA4335", style=dashed, arrowhead=tee]; akt -> cyclinD [label=" Inactivation", fontcolor="#EA4335", color="#EA4335", style=dashed, arrowhead=tee]; receptors -> p53 [label=" Activation", fontcolor="#34A853", color="#34A853"]; p53 -> p21 [label=" Upregulation", fontcolor="#34A853", color="#34A853"]; p21 -> cyclinD [label=" Inhibition", fontcolor="#EA4335", color="#EA4335", arrowhead=tee]; cyclinD -> g1s [color="#34A853"]; g1s -> arrest [label=" Blocked", fontcolor="#EA4335", color="#EA4335", arrowhead=tee];
// Invisible edges for alignment p53 -> p21 [style=invis]; } caption [label="Fig 1: this compound's impact on cell cycle regulatory proteins.", shape=plaintext, fontcolor="#5F6368", fontsize=10];
Table 1: In Vitro Anti-Proliferative Effects of this compound on Various Cancer Cell Lines
| Cancer Type | Cell Line | This compound Concentration | Observed Effect | Citation |
|---|---|---|---|---|
| Breast Cancer | MCF-7 | 1 mM | Inhibition of cell viability and invasiveness. | [6] |
| Lung Cancer | A549 | 10-100 µM | Significant, concentration-dependent inhibition of proliferation. | [7] |
| Colorectal Cancer | HCT-116, LoVo | 2 mM | Significant reduction in cell viability and colony formation. | [8] |
| Glioblastoma | U87, A172 | 1 mM | Significant decrease in viability and proliferation. | [6] |
| Melanoma | WM-115 | 100 µM | Marked decrease in cell proliferation after 72 hours. | [9] |
| Gastric Cancer | SGC7901 | Not Specified | Inhibition of colony formation and cell proliferation. | [6] |
| Cervical Cancer | HeLa, SiHa | 750 µM - 1 mM | Dose and time-dependent reduction in cell viability. |[10] |
Induction of Apoptosis
A key component of this compound's oncostatic activity is its ability to induce apoptosis (programmed cell death) in cancer cells.[1] this compound can trigger the intrinsic, mitochondrial-dependent apoptotic pathway.[1] This involves modulating the balance of the Bcl-2 family of proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. This shift increases mitochondrial membrane permeability, causing the release of cytochrome c and subsequent activation of the caspase cascade (specifically caspases-9 and -3), which executes the apoptotic process.
// Nodes mel [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; bcl2 [label="Bcl-2 (Anti-apoptotic)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; bax [label="Bax (Pro-apoptotic)", fillcolor="#34A853", fontcolor="#FFFFFF"]; mito [label="Mitochondrion", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; cytc [label="Cytochrome c\nRelease", fillcolor="#F1F3F4", fontcolor="#202124"]; cas9 [label="Caspase-9", fillcolor="#F1F3F4", fontcolor="#202124"]; cas3 [label="Caspase-3", fillcolor="#F1F3F4", fontcolor="#202124"]; apop [label="Apoptosis", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges mel -> bcl2 [label=" Downregulation", fontcolor="#EA4335", color="#EA4335", arrowhead=tee]; mel -> bax [label=" Upregulation", fontcolor="#34A853", color="#34A853"]; bax -> mito [label=" Permeabilization", color="#34A853"]; bcl2 -> mito [label=" Stabilization", color="#EA4335", style=dashed, arrowhead=tee]; mito -> cytc [color="#202124"]; cytc -> cas9 [label=" Activation", color="#202124"]; cas9 -> cas3 [label=" Activation", color="#202124"]; cas3 -> apop [color="#202124"]; } caption [label="Fig 2: Intrinsic apoptosis pathway activated by this compound.", shape=plaintext, fontcolor="#5F6368", fontsize=10];
Table 2: Quantitative Effects of this compound on Apoptosis in Cancer Cells
| Cancer Type | Cell Line | This compound Concentration | Apoptotic Effect | Citation |
|---|---|---|---|---|
| Hepatocellular Carcinoma | SK-LU-1 | Not Specified | Enhanced apoptosis when co-administered with cisplatin (B142131) via activation of caspases-3/7. | [6] |
| Breast Cancer | MCF-7 | Not Specified | Biphasic apoptotic pathway induced. | [[“]] |
| Melanoma / Breast | DX3, WM-115, MDA-MB231 | 100 µM | UCM 1037 (analogue) induced a significant increase in the apoptotic fraction of cells. | [9] |
| Cervical Cancer | HeLa, SiHa | 750 µM - 1 mM | Substantial increase in caspase 3/7 activity, facilitating apoptotic cell death. |[10] |
Anti-Metastasis and Anti-Angiogenesis
This compound has demonstrated the ability to inhibit tumor invasion and metastasis.[12] This is partly achieved by downregulating the activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are enzymes crucial for degrading the extracellular matrix and allowing cancer cells to invade surrounding tissues.[[“]] Furthermore, this compound possesses anti-angiogenic properties, meaning it can inhibit the formation of new blood vessels that tumors need to grow and spread.[5] It accomplishes this by suppressing key angiogenic factors, most notably Vascular Endothelial Growth Factor (VEGF) and Hypoxia-Inducible Factor-1α (HIF-1α).[5]
Core Experimental Protocols
The following section details standardized methodologies for assessing the oncostatic effects of this compound in a laboratory setting.
General Experimental Workflow
A typical in vitro investigation into this compound's oncostatic properties follows a logical progression from assessing broad cytotoxicity to elucidating specific molecular mechanisms.
// Nodes culture [label="1. Cell Culture\n(e.g., MCF-7, A549)", fillcolor="#F1F3F4", fontcolor="#202124"]; treat [label="2. This compound\nTreatment\n(Dose-Response)", fillcolor="#FBBC05", fontcolor="#202124"]; viability [label="3. Cell Viability Assay\n(MTT / CCK-8)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; apoptosis [label="4. Apoptosis Assay\n(Flow Cytometry / TUNEL)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mechanism [label="5. Mechanistic Analysis\n(Western Blot / qPCR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; data [label="6. Data Analysis\n& Interpretation", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges culture -> treat; treat -> viability; viability -> apoptosis; apoptosis -> mechanism; mechanism -> data; } caption [label="Fig 4: Standard workflow for assessing this compound's effects.", shape=plaintext, fontcolor="#5F6368", fontsize=10];
Protocol: Cell Viability (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Treatment: Remove the medium and add fresh medium containing various concentrations of this compound (e.g., 0.1 µM to 5 mM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, 72 hours).[10]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[8]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. This data can be used to determine the IC50 (half-maximal inhibitory concentration) value of this compound.
Protocol: Apoptosis Detection (Annexin V/PI Staining)
This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Culture and Treatment: Culture and treat cells with the desired concentration of this compound in 6-well plates for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol: Protein Expression Analysis (Western Blot)
Western blotting is used to detect the expression levels of specific proteins involved in signaling pathways (e.g., Bcl-2, Bax, Caspase-3, p-Akt).
-
Protein Extraction: After treatment, wash cells with cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Bax, anti-p53) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system. Use a loading control like GAPDH or β-actin to normalize the protein levels.[7]
Conclusion and Future Directions
The evidence overwhelmingly supports the role of this compound as a potent and versatile oncostatic agent.[1][6] Its ability to modulate multiple critical signaling pathways—leading to reduced proliferation, induced apoptosis, and inhibited metastasis—makes it a compelling candidate for further investigation in oncology.[[“]] The quantitative data and established protocols presented in this guide offer a framework for researchers to systematically evaluate and build upon the current understanding of this compound's anti-cancer properties. Future research should focus on large-scale clinical trials to confirm its efficacy and safety as an adjuvant therapy, the development of novel this compound analogues with enhanced potency and specificity[9], and the exploration of its synergistic effects when combined with conventional chemotherapies and targeted treatments.[6][14]
References
- 1. mdpi.com [mdpi.com]
- 2. This compound Anticancer Effects: Review [ouci.dntb.gov.ua]
- 3. benthamdirect.com [benthamdirect.com]
- 4. This compound, a Full Service Anti-Cancer Agent: Inhibition of Initiation, Progression and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of this compound in Cancer Treatment | Anticancer Research [ar.iiarjournals.org]
- 6. This compound in Cancer Treatment: Current Knowledge and Future Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effect and mechanisms of this compound on the proliferation and apoptosis of lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound inhibits proliferation and viability and promotes apoptosis in colorectal cancer cells via upregulation of the microRNA-34a/449a cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antiproliferative and pro-apoptotic activity of this compound analogues on melanoma and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. consensus.app [consensus.app]
- 12. juniperpublishers.com [juniperpublishers.com]
- 13. consensus.app [consensus.app]
- 14. The Potential of Integrative Cancer Treatment Using this compound and the Challenge of Heterogeneity in Population-Based Studies: A Case Report of Colon Cancer and a Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Role of Melatonin in Plant Physiology and Stress Tolerance
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
Melatonin (N-acetyl-5-methoxytryptamine), an indoleamine molecule first identified in the bovine pineal gland, has emerged as a significant player in plant physiology since its discovery in plants in 1995.[1][2] Initially recognized for its role in regulating circadian rhythms in animals, this compound is now understood to be a pleiotropic molecule in plants, acting as a growth promoter, antioxidant, and a key mediator of stress responses.[1][3][4] This technical guide provides a comprehensive overview of the multifaceted roles of this compound in plant physiology, with a particular focus on its mechanisms for enhancing tolerance to a wide range of abiotic and biotic stresses. The content herein synthesizes current research, presenting quantitative data, detailed experimental protocols, and visual representations of key molecular pathways to serve as a valuable resource for the scientific community.
This compound Biosynthesis and Metabolism in Plants
The primary pathway for this compound biosynthesis in plants begins with the amino acid tryptophan. This process involves a series of enzymatic reactions, though the exact sequence and enzymes can differ from those in animals. Key enzymes in the plant this compound biosynthesis pathway include tryptophan decarboxylase (TDC), tryptamine (B22526) 5-hydroxylase (T5H), serotonin (B10506) N-acetyltransferase (SNAT), and N-acetylserotonin O-methyltransferase (ASMT) or caffeic acid O-methyltransferase (COMT).[5][6] The chloroplasts and mitochondria are considered the primary sites for this compound synthesis in plant cells.[6]
Plants not only synthesize this compound but also metabolize it into various derivatives, including 2-hydroxythis compound (2-OHM) and cyclic 3-hydroxythis compound (B13862946) (3-OHM).[5][7] The catabolism of this compound is an important regulatory mechanism, ensuring that its levels are tightly controlled within the plant.[7] Endogenous this compound levels in plants are not static; they are influenced by environmental cues such as light and temperature and can increase significantly in response to various stressors.[2][6][8]
Physiological Roles in Plant Growth and Development
This compound is involved in numerous aspects of plant growth and development, from seed germination to senescence.[1][4] It has been shown to promote seed germination, enhance root development, regulate flowering, and delay leaf senescence.[1][3][4][9] The growth-promoting effects of this compound are often attributed to its auxin-like activity and its ability to influence the biosynthesis and signaling of other plant hormones.[1][10]
Enhancing Abiotic Stress Tolerance
A significant body of research has demonstrated this compound's profound ability to enhance plant tolerance to a variety of abiotic stresses.[2][3][11][12] this compound achieves this through a multi-pronged approach that includes direct free radical scavenging, enhancement of the plant's antioxidant defense system, and regulation of stress-responsive genes.[3][[“]][14]
Core Mechanisms of this compound-Mediated Stress Tolerance:
-
Antioxidant Defense: this compound is a potent antioxidant that can directly neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are produced in excess under stress conditions and can cause significant cellular damage.[3][[“]][15] Furthermore, this compound indirectly bolsters the antioxidant system by upregulating the activity of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), ascorbate (B8700270) peroxidase (APX), and glutathione (B108866) reductase (GR).[8][[“]][16] It also increases the levels of non-enzymatic antioxidants like ascorbate and glutathione.[8][[“]]
-
Gene Regulation: Exogenous application of this compound has been shown to trigger extensive reprogramming of the transcriptome and proteome in plants under stress.[2] This includes the upregulation of stress-responsive genes that are involved in protecting cellular components and maintaining physiological processes.[3][14]
-
Hormonal Crosstalk: this compound interacts with other plant hormones, including abscisic acid (ABA), auxins (IAA), cytokinins (CK), and ethylene (B1197577) (ET), to orchestrate a coordinated response to stress.[1][10][17] For example, under drought stress, this compound can enhance ABA biosynthesis and signaling to promote stomatal closure and reduce water loss.[18]
Quantitative Effects of this compound on Abiotic Stress Tolerance
The application of exogenous this compound has been shown to have significant quantitative effects on various physiological and biochemical parameters in plants under different abiotic stresses.
| Plant Species | Stress Type | This compound Concentration | Key Parameter | Observed Effect | Reference |
| Soybean | Salt and Drought | Seed Coating | Plant Height & Leaf Size | Significant Increase | [19] |
| Tomato | Heat Stress | 100 µM Foliar Spray | Photosynthesis & Antioxidant Capacity | Increased | [3] |
| Wheat | Aluminum Toxicity | Not Specified | ROS levels & Lipid Peroxidation | Reduced | [3] |
| Tea Plant | Chilling Stress | 100 µM Foliar Spray | Net Photosynthetic Rate | 99.5% Increase | [3] |
| Bermudagrass | Salt, Drought, Cold | 4 µM, 20 µM, 100 µM | SOD Activity | Significant Increase | [8] |
| Cucumber | Salt Stress | 1 µM | CAT Gene Expression | Significantly Increased | [8] |
| Tomato | Combined Heat & Salt | 100 µM Foliar Spray | Stomatal Conductance & CO2 Assimilation | Maintained High Levels | [3] |
| Hulless Barley | Cold Stress | 1 µM Seed Priming | Growth Inhibition | Alleviated | [3] |
This compound Signaling and Molecular Mechanisms
The signaling pathways through which this compound exerts its effects in plants are complex and involve various second messengers and downstream components. While a definitive this compound receptor in plants is still under investigation, the candidate protein CAND2/PMTR1 has been proposed.[3][7]
Upon perception, this compound is thought to trigger a signaling cascade that includes:
-
Reactive Oxygen Species (ROS) and Nitric Oxide (NO): this compound can modulate the levels of ROS and NO, which act as signaling molecules to activate downstream responses.[10]
-
Calcium Signaling: Changes in cytosolic calcium (Ca2+) concentrations are a common response to stress signals, and this compound has been shown to be involved in regulating Ca2+ signaling pathways.[11][20]
-
Mitogen-Activated Protein Kinase (MAPK) Cascades: MAPK cascades are crucial signaling modules that transduce extracellular stimuli into intracellular responses. This compound can activate MAPK pathways, leading to the phosphorylation of transcription factors and the regulation of gene expression.[7][11]
This compound Signaling Pathway in Abiotic Stress Response
Caption: this compound signaling pathway in plant abiotic stress response.
Key Experimental Protocols
Protocol 1: Exogenous Application of this compound
This protocol outlines common methods for applying this compound to plants for experimental purposes.
1. Preparation of this compound Stock Solution:
- Dissolve this compound powder in a small amount of ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO) due to its low water solubility.
- Bring the solution to the final desired stock concentration (e.g., 10 mM) with distilled water. Store in the dark at 4°C.
2. Application Methods:
- Seed Priming: Soak seeds in a this compound solution (e.g., 1-100 µM) for a specified period (e.g., 8-12 hours) in the dark before sowing.[3]
- Foliar Spray: Prepare a dilute this compound solution (e.g., 50-200 µM) with a surfactant (e.g., 0.01% Tween-20) to ensure even coverage. Spray onto the leaves of the plants until runoff.[3]
- Root Irrigation/Hydroponics: Add this compound directly to the hydroponic solution or irrigation water to achieve the desired final concentration (e.g., 1-50 µM).
3. Control Group:
- Treat control plants with a solution containing the same concentration of the solvent (ethanol or DMSO) used to dissolve the this compound, but without this compound itself.
Experimental Workflow for Assessing this compound's Effect on Stress Tolerance
References
- 1. Frontiers | The potential of this compound and its crosstalk with other hormones in the fight against stress [frontiersin.org]
- 2. Frontiers | Fundamental Issues of this compound-Mediated Stress Signaling in Plants [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. This compound metabolism, signaling and possible roles in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound: Awakening the Defense Mechanisms during Plant Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | this compound-mediated development and abiotic stress tolerance in plants [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. This compound-Mediated Abiotic Stress Tolerance in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound and Abiotic Stress Tolerance in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. consensus.app [consensus.app]
- 14. Frontiers | this compound-Induced Protection Against Plant Abiotic Stress: Mechanisms and Prospects [frontiersin.org]
- 15. Role of this compound in Plant Tolerance to Soil Stressors: Salinity, pH and Heavy Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound-Induced Protection Against Plant Abiotic Stress: Mechanisms and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The potential of this compound and its crosstalk with other hormones in the fight against stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Plant this compound: roles and regulatory mechanisms in plant growth, development, and responses to biotic and abiotic stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | this compound-Mediated Abiotic Stress Tolerance in Plants [frontiersin.org]
A Technical Guide to the Neuroprotective Effects of Melatonin in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melatonin (N-acetyl-5-methoxytryptamine) is an endogenous neurohormone primarily synthesized by the pineal gland, with its secretion following a distinct circadian rhythm.[1][2][3] Renowned for its role in regulating sleep-wake cycles, this compound has garnered significant scientific interest for its multifaceted neuroprotective properties.[3][4][5] Its ability to readily cross the blood-brain barrier and its favorable safety profile make it a compelling candidate for therapeutic intervention in a range of neurological disorders.[6][7][8] Preclinical research across various animal models of neurodegeneration and acute brain injury has demonstrated that this compound mitigates neuronal damage through a confluence of mechanisms, including potent antioxidant, anti-inflammatory, anti-apoptotic, and anti-excitotoxic actions.[5][6][7][9][10]
This technical guide provides an in-depth review of the key preclinical findings, focusing on the quantitative evidence of this compound's efficacy, the experimental protocols used to elicit these findings, and the core signaling pathways through which this compound exerts its neuroprotective effects.
Core Mechanisms of this compound-Mediated Neuroprotection
This compound's neuroprotective capacity stems from its ability to influence multiple, often interconnected, cellular and molecular pathways that are dysregulated in neurological diseases.
Antioxidant and Anti-inflammatory Actions
A primary mechanism of this compound's neuroprotection is its ability to counteract oxidative stress and neuroinflammation, which are common pathological features of many central nervous system (CNS) disorders.[1][11][12] this compound and its metabolites are powerful free-radical scavengers.[12] Furthermore, it modulates key inflammatory signaling pathways. For instance, in models of Parkinson's Disease, this compound has been shown to suppress the NLRP3 inflammasome, a key component of the inflammatory response, via a SIRT1-dependent pathway.[13] It also inhibits the TLR4/MyD88/NF-κB signaling pathway, which reduces the expression of pro-inflammatory genes and mediators like TNF-α, IL-1β, and IL-6.[12][14][[“]]
Anti-Apoptotic Mechanisms
Apoptosis, or programmed cell death, is a critical factor in neuronal loss in both acute brain injuries and chronic neurodegenerative diseases.[16] this compound has been shown to exert significant anti-apoptotic effects by modulating the intrinsic mitochondrial pathway.[16] It inhibits the release of cytochrome c from mitochondria and down-regulates the activity of key executioner enzymes like caspase-3.[17] In models of traumatic brain injury (TBI), this compound treatment significantly reduced caspase-3 expression, thereby preventing neuronal apoptosis and preserving brain tissue.[17][18]
Preclinical Evidence in Neurodegenerative Disease Models
Alzheimer's Disease (AD)
In various transgenic mouse models of AD, this compound has been shown to reduce the hallmark pathologies of amyloid-beta (Aβ) plaques and hyperphosphorylated tau.[19][20] It can modulate the processing of amyloid precursor protein (APP), inhibit Aβ aggregation, and promote its clearance.[4][20]
Table 1: Effects of this compound in Preclinical AD Models
| Animal Model | This compound Dosage & Route | Key Quantitative Findings | Reference |
|---|---|---|---|
| APP695 Transgenic Mice | 10 mg/kg/day (in drinking water) | Reduced brain Aβ levels; Improved learning and memory deficits. | [16][19] |
| Sporadic Rat Model (icv Aβ1-42) | 10 mg/kg/day (i.p.) | Reduced Aβ deposition in hippocampus and frontal cortex; Diminished tau hyperphosphorylation. | [5] |
| Transgenic Mouse Model | Long-term treatment | Suppressed Aβ aggregation and exerted anti-inflammatory effects. |[20] |
Parkinson's Disease (PD)
The neuroprotective effects of this compound in PD models are primarily attributed to its potent antioxidant and anti-inflammatory actions, which protect dopaminergic neurons from degeneration.[2][10]
Table 2: Effects of this compound in Preclinical PD Models
| Animal Model | This compound Dosage & Route | Key Quantitative Findings | Reference |
|---|---|---|---|
| MPTP-induced Mouse Model | 20 mg/kg (i.p.) | Alleviated motor dysfunction; Prevented dopaminergic neuron loss; Inhibited microglial activation and NLRP3 inflammasome. | [13] |
| 6-OHDA-induced Rat Model | 10 mg/kg/day (i.p.) | Improved neuronal survival and locomotor performance. | [21] |
| Rotenone-injured Rats | Post-treatment for 28 days | Preserved dopamine (B1211576) levels and tyrosine hydroxylase-positive neurons. |[2] |
Preclinical Evidence in Acute Brain Injury Models
Ischemic Stroke
In experimental stroke models, this compound administration significantly reduces infarct volume, brain edema, and oxidative damage, while improving functional outcomes.[6][7][22]
Table 3: Effects of this compound in Preclinical Stroke Models
| Animal Model | This compound Dosage & Route | Key Quantitative Findings | Reference |
|---|---|---|---|
| Middle-aged Mice (pMCAO) | 5 mg/kg (i.p.) | Notably decreased infarct volume and neuronal degeneration; Enhanced neuron survival and dendritic spine density. | [23] |
| Rat Model (Focal Ischemia) | 5-10 mg/kg (i.p.) | Reduced infarct volume by ~20-40%; Decreased markers of oxidative stress (e.g., malondialdehyde). | [6] |
| Mice Stroke Model | 5 and 10 mg/kg (i.p.) | Improved survival rate; Restored blood-brain barrier integrity. |[3] |
Traumatic Brain Injury (TBI)
Following TBI, this compound mitigates secondary injury cascades, including inflammation, oxidative stress, and apoptosis, leading to improved neurological and cognitive outcomes.[24][25] A meta-analysis of preclinical studies revealed a significant overall positive effect on neurobehavioral outcomes.[24]
Table 4: Effects of this compound in Preclinical TBI Models
| Animal Model | This compound Dosage & Route | Key Quantitative Findings | Reference |
|---|---|---|---|
| Meta-Analysis of Rodent Models | Various | Decreased contusion size (SMD = 2.22); Reduced cerebral edema (SMD = 1.91); Improved neurological status (SMD = 1.35). | [24] |
| Rat Model (CCI) | 100 mg/kg (i.p.) | Decreased brain edema and blood-brain barrier permeability. | [3] |
| Mice Model | 150 mg/kg (i.p.) | Reduced lesion size and neuronal damage; Attenuated behavioral deficits. |[26] |
Experimental Protocols and Workflows
The investigation of this compound's neuroprotective effects relies on standardized and reproducible experimental procedures.
General Experimental Workflow
A typical preclinical study follows a structured workflow from disease induction to endpoint analysis. This ensures that the effects of the therapeutic intervention (this compound) can be accurately assessed against control groups.
Key Methodologies
-
Induction of Stroke (Middle Cerebral Artery Occlusion - MCAO):
-
Procedure: Anesthetized rodents (mice or rats) are subjected to focal cerebral ischemia. A nylon monofilament is inserted into the external carotid artery and advanced up the internal carotid artery to occlude the origin of the middle cerebral artery. Reperfusion can be achieved by withdrawing the filament after a set period (e.g., 60-90 minutes). Permanent MCAO (pMCAO) involves leaving the filament in place.[23]
-
Verification: Infarct is confirmed post-mortem using staining techniques like 2,3,5-triphenyltetrazolium chloride (TTC), where viable tissue stains red and infarcted tissue remains white.
-
-
Induction of Parkinson's Disease (MPTP Model):
-
Procedure: The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) is administered to mice, typically via intraperitoneal (i.p.) injection. MPTP is metabolized to MPP+, which selectively destroys dopaminergic neurons in the substantia nigra pars compacta, mimicking the pathology of PD.[10][13]
-
Assessment: Motor deficits are evaluated using tests like the rotarod and pole test. Loss of dopaminergic neurons is quantified using tyrosine hydroxylase (TH) immunohistochemistry.[13]
-
-
Biochemical Analysis of Oxidative Stress:
-
Superoxide Dismutase (SOD) and Glutathione Peroxidase (GPx) Activity: Brain tissue homogenates are prepared. Commercially available assay kits are used to measure the enzymatic activity of SOD and GPx, key antioxidant enzymes. Increased activity post-melatonin treatment indicates a bolstered antioxidant defense.[3][21]
-
Lipid Peroxidation (Malondialdehyde - MDA) Assay: MDA is a marker of lipid peroxidation. Its levels are measured in tissue homogenates using the thiobarbituric acid reactive substances (TBARS) assay, where a colored product is formed and measured spectrophotometrically. A decrease in MDA levels signifies reduced oxidative damage.[3]
-
-
Immunohistochemical (IHC) Analysis of Neuroinflammation:
-
Procedure: Brain sections are prepared and incubated with primary antibodies against markers of inflammation, such as Iba-1 (for activated microglia) or GFAP (for reactive astrocytes). A secondary antibody conjugated to an enzyme or fluorophore is then applied for visualization.
-
Quantification: The number of Iba-1 positive cells or the intensity of staining is quantified using microscopy and image analysis software to assess the degree of microglial activation and neuroinflammation. This compound treatment typically reduces the expression of these markers.[13]
-
Conclusion and Future Directions
The body of preclinical evidence strongly supports the neuroprotective potential of this compound across a spectrum of neurological disorders. Its ability to simultaneously target multiple pathological pathways—including oxidative stress, inflammation, and apoptosis—makes it a uniquely promising therapeutic agent.[5][9][27] The data consistently demonstrate that this compound can reduce neuronal death, preserve brain tissue, and improve functional outcomes in animal models.
While these findings are encouraging, significant research is still required to translate this potential to the clinic. Future studies should focus on:
-
Dose-Response and Therapeutic Window: Establishing optimal dosing regimens and the effective time window for administration post-injury is critical.[8]
-
Chronic Models and Long-Term Outcomes: Most preclinical studies focus on acute or sub-acute effects. Longer-term studies are needed to assess if this compound can modify disease progression and provide lasting benefits.[8][25]
-
Combination Therapies: Investigating this compound in conjunction with other neuroprotective agents or standard-of-care treatments may reveal synergistic effects.
-
Advanced Models: Utilizing more complex animal models, including those with comorbidities or aged animals, will enhance the clinical relevance of the findings.[23]
References
- 1. Antiinflammatory Activity of this compound in Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound as a Chronobiotic and Cytoprotective Agent in Parkinson’s Disease [frontiersin.org]
- 3. Role of this compound in Traumatic Brain Injury and Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective effects of this compound in neurodegenerative and autoimmune central nervous system diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The neuroprotective role of this compound in neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of this compound in experimental stroke models in acute, sub-acute, and chronic stages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. mdpi.com [mdpi.com]
- 9. Role of this compound in Alzheimer's disease: From preclinical studies to novel this compound-based therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound as a neuroprotective agent in the rodent models of Parkinson's disease: is it all set to irrefutable clinical translation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound’s Impact on Antioxidative and Anti-Inflammatory Reprogramming in Homeostasis and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. dovepress.com [dovepress.com]
- 14. mdpi.com [mdpi.com]
- 15. consensus.app [consensus.app]
- 16. The Antiapoptotic Activity of this compound in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Neuroprotective effect of acute this compound treatment on hippocampal neurons against irradiation by inhibition of caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Neuroprotection unveiled: this compound mitigates apoptotic pathways in traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. This compound in Alzheimer’s Disease: Literature Review and Therapeutic Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Effects of this compound Disorders on Parkinson’s Disease: A Review of Mechanisms and Clinical Manifestations - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. This compound Improves Neuroprotection and Neuroplasticity in Middle-Aged Mice Following Permanent Focal Cerebral Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. This compound as a Treatment after Traumatic Brain Injury: A Systematic Review and Meta-Analysis of the Pre-Clinical and Clinical Literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. This compound in Traumatic Brain Injury and Cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Traumatic Brain Injury, Sleep, and this compound—Intrinsic Changes with Therapeutic Potential [mdpi.com]
- 27. researchgate.net [researchgate.net]
Melatonin's Anti-Inflammatory Pathways: A Technical Guide for Researchers
Abstract
Melatonin (N-acetyl-5-methoxytryptamine), an endogenous neurohormone, is increasingly recognized for its potent anti-inflammatory and antioxidant properties.[1] Beyond its primary role in regulating circadian rhythms, this compound modulates a complex network of signaling pathways involved in the inflammatory response.[2][3] Experimental and clinical data demonstrate its ability to reduce pro-inflammatory cytokines, inhibit the activation of key inflammatory complexes, and mitigate oxidative stress, a common driver of inflammation.[4][5] This technical guide provides an in-depth overview of the preliminary yet compelling studies on this compound's anti-inflammatory mechanisms, presenting quantitative data, detailed experimental methodologies, and visual representations of the core signaling pathways. This document aims to serve as a comprehensive resource for professionals engaged in the research and development of novel anti-inflammatory therapeutics.
Core Anti-Inflammatory Signaling Pathways Modulated by this compound
This compound exerts its anti-inflammatory effects through multiple, often interconnected, signaling pathways. Its actions are pleiotropic, involving receptor-dependent and receptor-independent mechanisms, including direct free radical scavenging.[6][7] The primary pathways are detailed below.
Inhibition of the NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[8][9] this compound has been consistently shown to suppress the activation of the NF-κB pathway.[10] It can prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[10] By stabilizing IκBα, this compound blocks the nuclear translocation of the active NF-κB p65 subunit, thereby inhibiting the transcription of target genes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[11][12] Some evidence suggests this inhibition may be mediated by Sirtuin 1 (SIRT1).[11]
Caption: this compound's inhibition of the NF-κB signaling cascade.
Suppression of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18 and induces a form of inflammatory cell death known as pyroptosis.[5][13] this compound is a potent inhibitor of NLRP3 inflammasome activation.[14] It acts on both the priming and activation steps. By inhibiting the NF-κB pathway, this compound reduces the transcription of NLRP3 and pro-IL-1β (priming).[5] Furthermore, it suppresses key activators of the complex, such as reactive oxygen species (ROS), by enhancing mitochondrial function and autophagy.[5][15]
Caption: this compound's dual inhibition of NLRP3 inflammasome signaling.
Activation of SIRT1
Sirtuin 1 (SIRT1) is a NAD+-dependent deacetylase that plays a crucial role in cellular metabolism, stress resistance, and inflammation.[16] this compound has been shown to upregulate the expression and activity of SIRT1.[2][17] Activated SIRT1 can then exert anti-inflammatory effects by deacetylating and subsequently inhibiting the activity of transcription factors like NF-κB.[5][11] Furthermore, the this compound-SIRT1 axis is implicated in the upregulation of the antioxidant transcription factor Nrf2 and the suppression of NLRP3 inflammasome activation, forming a powerful anti-inflammatory and cytoprotective network.[2][5]
Caption: this compound's anti-inflammatory action via SIRT1 activation.
Modulation of Toll-Like Receptor 4 (TLR4) Signaling
Toll-Like Receptor 4 (TLR4) is a key pattern recognition receptor that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria, initiating a potent inflammatory response.[18] this compound can inhibit TLR4-mediated inflammation.[19] It has been shown to downregulate the expression of TLR4 and interfere with its downstream signaling cascades, including both the MyD88-dependent and TRIF-dependent pathways.[18][19] This leads to reduced activation of NF-κB and IRF3, respectively, resulting in decreased production of pro-inflammatory cytokines and type I interferons.[19]
Interaction with JAK/STAT Pathways
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is critical for cytokine signaling. While the role of this compound in this pathway is complex and can be context-dependent, several studies indicate it has a modulatory, often inhibitory, effect on pro-inflammatory JAK/STAT signaling.[3][[“]] For instance, this compound can attenuate myocardial injury by activating the JAK2/STAT3 pathway, which is considered a pro-survival or "SAFE" pathway.[21][22] Conversely, it has been shown to inhibit JAK2/STAT3 signaling in other contexts to reduce the secretion of factors that stimulate melanogenesis.[[“]] This dual role suggests this compound can fine-tune cellular responses to inflammatory stimuli.
Quantitative Data from Clinical and Pre-clinical Studies
The anti-inflammatory effects of this compound have been quantified in numerous studies, particularly through meta-analyses of human clinical trials. These studies consistently show a significant reduction in circulating pro-inflammatory biomarkers.
Table 1: Meta-Analysis of this compound's Effect on Inflammatory Cytokines in Humans
| Inflammatory Marker | Standardized Mean Difference (SMD) | 95% Confidence Interval (CI) | p-value | Citation(s) |
|---|---|---|---|---|
| Tumor Necrosis Factor (TNF-α) | -1.54 | -2.49 to -0.58 | 0.002 | [24][25][26] |
| Interleukin-1 (IL-1) | -1.64 | -2.86 to -0.43 | 0.008 | [24][25][26] |
| Interleukin-6 (IL-6) | -3.84 | -5.23 to -2.46 | <0.001 | [24][25][26] |
| Interleukin-8 (IL-8) | -21.06 | -27.27 to -14.85 | <0.001 | [24][25][26] |
| C-Reactive Protein (CRP) | -0.18 | -0.91 to 0.55 | 0.62 |[24][25][26] |
Data synthesized from a meta-analysis of 31 clinical trials involving 1,517 participants. A negative SMD indicates a reduction in the inflammatory marker in the this compound group compared to the control group.[24][25][26] The results show a robust and statistically significant reduction in major pro-inflammatory cytokines, although the effect on the acute-phase protein CRP was not significant.[26]
Key Experimental Methodologies
Investigating the anti-inflammatory properties of this compound involves a range of in vitro and in vivo experimental protocols. A typical workflow is designed to induce an inflammatory response and then measure the modulatory effects of this compound treatment.
Common Experimental Protocols
-
In Vitro Model (e.g., Macrophage Stimulation):
-
Cell Culture: Murine macrophage cell lines (e.g., RAW264.7) or primary macrophages are cultured under standard conditions.[19]
-
Pre-treatment: Cells are pre-incubated with various concentrations of this compound (e.g., 10, 100, 1000 µM) for a specified period (e.g., 1-2 hours).[19]
-
Inflammatory Challenge: Inflammation is induced by adding Lipopolysaccharide (LPS) (e.g., 1-2 µg/mL).[18][19] For NLRP3 inflammasome studies, a second signal like ATP is often added.[27]
-
Sample Collection: After a defined incubation period (e.g., 6-24 hours), the cell culture supernatant is collected to measure secreted cytokines, and cell lysates are prepared for protein and RNA analysis.
-
-
In Vivo Model (e.g., LPS-Induced Systemic Inflammation):
-
Animal Model: Mice or rats are used.
-
Treatment: this compound is administered (e.g., via intraperitoneal injection) prior to the inflammatory challenge.[27]
-
Inflammatory Challenge: A systemic inflammatory response is induced by intraperitoneal injection of LPS.[13]
-
Sample Collection: At a pre-determined time point post-injection, blood is collected for serum cytokine analysis, and tissues (e.g., lung, liver, brain) are harvested for protein (Western Blot), RNA (qPCR), and histological analysis.[13][18]
-
-
Biochemical Assays:
-
ELISA (Enzyme-Linked Immunosorbent Assay): Used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants or serum.[28]
-
Western Blotting: Used to measure the expression levels of key proteins in the signaling pathways, such as p-NF-κB, NLRP3, COX-2, and iNOS.[12]
-
RT-qPCR (Real-Time Quantitative Polymerase Chain Reaction): Used to measure the mRNA expression levels of inflammatory genes.[29]
-
Immunofluorescence/Immunohistochemistry: Used to visualize the localization of proteins (e.g., nuclear translocation of NF-κB) within cells or tissues.[12]
-
General Experimental Workflow Diagram
Caption: A generalized workflow for studying this compound's anti-inflammatory effects.
Conclusion and Future Directions
The body of evidence from preliminary studies strongly supports the role of this compound as a significant modulator of inflammatory responses. Its ability to concurrently target multiple key pathways—including NF-κB, the NLRP3 inflammasome, and SIRT1—positions it as a promising candidate for further investigation in the context of chronic inflammatory diseases.[2][5][8] While clinical trials have yielded encouraging data on biomarker reduction, larger, long-term studies are necessary to establish therapeutic efficacy and optimal dosing for specific conditions.[1]
Future research should focus on elucidating the complex interplay between these pathways and exploring the therapeutic potential of this compound, not only as a standalone agent but also as an adjuvant to existing anti-inflammatory therapies. The development of targeted this compound analogs could further enhance its efficacy and specificity, offering new avenues for the management of inflammatory disorders.
References
- 1. Anti-inflammatory effects of this compound: A mechanistic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aging, this compound, and the Pro- and Anti-Inflammatory Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interactions of this compound with various signaling pathways: implications for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiinflammatory Activity of this compound in Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of this compound on NLRP3 Inflammasome Activation in Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound’s Impact on Antioxidative and Anti-Inflammatory Reprogramming in Homeostasis and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Possible Role of this compound in Balancing Reactive Oxygen Species (ROS) in Cancer Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immune-Pineal Axis: Nuclear Factor κB (NF-κB) Mediates the Shift in the this compound Source from Pinealocytes to Immune Competent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. This compound alleviates acute lung injury through inhibiting the NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dovepress.com [dovepress.com]
- 15. mdpi.com [mdpi.com]
- 16. longdom.org [longdom.org]
- 17. This compound Modulates Astrocyte Inflammatory Response and Nrf2/SIRT1 Signaling Pathways in Adult Rat Cortical Cultures [mdpi.com]
- 18. Frontiers | this compound modulates TLR4/MyD88/NF-κB signaling pathway to ameliorate cognitive impairment in sleep-deprived rats [frontiersin.org]
- 19. This compound modulates TLR4-mediated inflammatory genes through MyD88- and TRIF-dependent signaling pathways in lipopolysaccharide-stimulated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. consensus.app [consensus.app]
- 21. Role of toll-like receptor 4 in this compound-induced cardioprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. JAK2/STAT3 activation by this compound attenuates the mitochondrial oxidative damage induced by myocardial ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. consensus.app [consensus.app]
- 24. researchgate.net [researchgate.net]
- 25. Anti-inflammatory effects of this compound: A systematic review and meta-analysis of clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Anti-Inflammatory Effects of this compound: A Systematic Review and Meta-Analysis of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Frontiers | this compound Attenuates LPS-Induced Acute Depressive-Like Behaviors and Microglial NLRP3 Inflammasome Activation Through the SIRT1/Nrf2 Pathway [frontiersin.org]
- 28. Measurement of serum inflammatory markers [bio-protocol.org]
- 29. This compound activates autophagy via the NF-κB signaling pathway to prevent extracellular matrix degeneration in intervertebral disc - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biosynthesis of Melatonin from L-tryptophan
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a detailed exploration of the biosynthetic pathway of melatonin from the essential amino acid L-tryptophan (B1681604). It covers the core enzymatic reactions, regulatory mechanisms, quantitative data on enzyme kinetics, and detailed experimental protocols for studying this crucial pathway.
Introduction
This compound (N-acetyl-5-methoxytryptamine) is a pleiotropic molecule, renowned for its role in regulating circadian rhythms, its potent antioxidant properties, and its involvement in various physiological processes.[1] The synthesis of this compound from L-tryptophan is a well-defined enzymatic cascade, primarily occurring in the pineal gland in vertebrates, but also found in other tissues and organisms, including plants.[1][2] Understanding the intricacies of this pathway is paramount for research in chronobiology, neuropharmacology, and the development of therapeutic agents targeting sleep disorders, neurodegenerative diseases, and cancer.
This technical guide offers a comprehensive overview of the this compound biosynthesis pathway, with a focus on the mammalian system. It provides structured data on enzyme kinetics, detailed experimental methodologies, and visual representations of the key processes to facilitate a deeper understanding for researchers and professionals in the field.
The Core Biosynthetic Pathway
The conversion of L-tryptophan to this compound is a four-step enzymatic process. The primary pathway in mammals involves the sequential action of four key enzymes, leading to the formation of serotonin (B10506) as a crucial intermediate.[3][4]
The established mammalian pathway proceeds as follows: L-tryptophan is first hydroxylated to 5-hydroxytryptophan (B29612) (5-HTP).[3] This intermediate is then decarboxylated to produce the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT).[3] Serotonin is subsequently acetylated to form N-acetylserotonin.[3] In the final step, N-acetylserotonin is methylated to yield this compound.[3]
In contrast, the biosynthetic route in plants can differ, with L-tryptophan first being decarboxylated to tryptamine, which is then hydroxylated to form serotonin.[2]
Key Enzymes and Their Kinetics
The efficiency and regulation of this compound synthesis are dictated by the kinetic properties of the enzymes involved. Below is a summary of the key enzymes and their reported kinetic parameters. It is important to note that these values can vary depending on the species, tissue, and experimental conditions.
| Enzyme | Substrate | Km (µM) | Vmax (various units) | Optimal pH | Optimal Temp (°C) | Source Organism |
| Tryptophan Hydroxylase (TPH) | L-Tryptophan | ~700 | 47 ± 6 min⁻¹ | ~7.0 | ~15 (for stability) | Rat (recombinant) |
| Aromatic L-Amino Acid Decarboxylase (AADC) | 5-Hydroxytryptophan | ~50 | 1 s⁻¹ | ~7.0 | 37 | Human (recombinant) |
| L-DOPA | ~110 | 7.6 s⁻¹ | ~7.0 | 37 | Human (recombinant) | |
| Serotonin N-acetyltransferase (SNAT/AANAT) | Serotonin | 986 | 1800 pmol/min/mg | ~7.8-8.8 | 45 | Human (recombinant Naa50) |
| Serotonin | 1235 | - | - | - | Human (recombinant) | |
| 5-Methoxytryptamine | 201 | 587 pmol/min/mg | ~7.8-8.8 | 45 | E. coli (recombinant) | |
| Acetylserotonin O-methyltransferase (ASMT/HIOMT) | N-Acetylserotonin | 243 | 2.4 nmol/min/mg | ~7.8 | - | Rice (recombinant COMT) |
| N-Acetylserotonin | 5 | - | - | - | Chicken | |
| S-adenosyl-L-methionine | 8 | - | - | - | Chicken |
Regulation of this compound Biosynthesis
In mammals, the synthesis of this compound is tightly regulated by the circadian clock, located in the suprachiasmatic nucleus (SCN) of the hypothalamus. The SCN receives light information from the retina, which synchronizes the internal clock with the external light-dark cycle.
During the night, the SCN signals the pineal gland via a multi-synaptic pathway, culminating in the release of norepinephrine (B1679862) from sympathetic nerve fibers.[5][6] Norepinephrine binds to β-adrenergic receptors on pinealocytes, activating a signaling cascade that increases intracellular cyclic AMP (cAMP) levels.[5] This, in turn, activates protein kinase A (PKA), which plays a crucial role in regulating the activity of serotonin N-acetyltransferase (SNAT), the rate-limiting enzyme in this compound synthesis.[5]
Experimental Protocols
Sample Preparation for this compound and Precursor Analysis from Biological Tissues
This protocol outlines a general procedure for extracting this compound and its precursors from plant or animal tissues for subsequent analysis by HPLC.
Materials:
-
Biological tissue (e.g., pineal gland, plant leaves)
-
Liquid nitrogen
-
Acetonitrile (B52724) (ACN)
-
Internal standard (e.g., deuterated this compound, [²H₄]MLT)
-
0.1 M HCl
-
Diethyl ether
-
Methanol (MeOH)
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Freeze the tissue sample (e.g., 100 mg fresh weight) in liquid nitrogen and grind it to a fine powder.
-
Add 1 mL of acetonitrile and the internal standard to the powdered tissue.
-
Incubate the mixture at 4°C for 12 hours in the dark.
-
Centrifuge the sample at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Re-dissolve the residue in 100 µL of 0.1 M HCl.
-
Add 1 mL of diethyl ether, vortex, and centrifuge to separate the phases.
-
Collect the ether phase, dry it under nitrogen, and reconstitute the final sample in a suitable volume (e.g., 100 µL) of H₂O/MeOH (80/20, v/v) for HPLC analysis.[7]
Enzyme Activity Assays
This continuous assay measures TPH activity by monitoring the increase in fluorescence due to the formation of 5-hydroxytryptophan.
Materials:
-
Enzyme preparation (e.g., purified recombinant TPH1)
-
MES buffer (100 mM, pH 7.0)
-
L-tryptophan solution
-
6-methyltetrahydropterin (B12859068) solution
-
Dithiothreitol (DTT)
-
Catalase
-
Ferrous ammonium sulfate
-
Fluorescence microplate reader
Procedure:
-
Prepare a reaction mixture containing MES buffer, L-tryptophan (e.g., 60 µM), 6-methyltetrahydropterin (e.g., 300 µM), ammonium sulfate (e.g., 200 mM), DTT (e.g., 7 mM), catalase (e.g., 25 µg/mL), and ferrous ammonium sulfate (e.g., 25 µM).
-
Add the enzyme preparation to initiate the reaction.
-
Immediately measure the fluorescence in a microplate reader with an excitation wavelength of 300 nm and an emission wavelength of 330 nm.
-
Monitor the increase in fluorescence over time (e.g., every 10 minutes for 2 hours) at a constant temperature (e.g., 15°C for TPH1 stability).[6]
-
The rate of increase in fluorescence is proportional to the TPH activity.
This assay quantifies AADC activity by measuring the production of dopamine (B1211576) from L-DOPA using liquid chromatography-tandem mass spectrometry.
Materials:
-
Plasma sample or tissue homogenate
-
Phosphate (B84403) buffer (167 mM, pH 7.0)
-
Pyridoxal-5-phosphate (PLP) solution (0.7 mM)
-
L-DOPA solution (20 mM)
-
Acetonitrile
-
Internal standard (e.g., Dopamine-d4)
-
LC-MS/MS system
Procedure:
-
In a microcentrifuge tube, mix 100 µL of plasma, 50 µL of PLP solution, and 300 µL of phosphate buffer.
-
Pre-incubate the mixture for 2 hours at 37°C with shaking.
-
Initiate the reaction by adding 50 µL of 20 mM L-DOPA solution.
-
Incubate for 90 minutes at 37°C.
-
Stop the reaction by adding 500 µL of ice-cold acetonitrile containing the internal standard.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis to quantify the dopamine produced.[8][9]
This method determines SNAT activity by quantifying the N-acetylserotonin (NAS) formed from serotonin.
Materials:
-
Purified recombinant SNAT or tissue homogenate
-
Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.8)
-
Serotonin solution (e.g., 0.5 mM)
-
Acetyl-CoA solution (e.g., 0.5 mM)
-
HPLC system with a C18 column and a suitable detector (e.g., fluorescence or UV)
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, serotonin, and acetyl-CoA.
-
Add the enzyme preparation to start the reaction.
-
Incubate at the optimal temperature (e.g., 30-45°C) for a specific time (e.g., 30 minutes).
-
Terminate the reaction (e.g., by adding acid or a solvent like acetonitrile).
-
Centrifuge to remove any precipitate.
-
Inject the supernatant into the HPLC system to separate and quantify the NAS produced.[10][11]
This highly sensitive assay measures ASMT activity by tracking the transfer of a radiolabeled methyl group from S-adenosylmethionine to N-acetylserotonin.
Materials:
-
Pineal gland homogenate or purified ASMT
-
Phosphate buffer (0.05 M, pH 7.9)
-
[³H]S-adenosylmethionine
-
N-acetylserotonin
-
Scintillation cocktail and counter
Procedure:
-
Prepare a homogenate of the pineal gland in phosphate buffer and centrifuge.
-
In a reaction tube, combine the supernatant (enzyme source), N-acetylserotonin, and [³H]S-adenosylmethionine.
-
Incubate the reaction mixture for a defined period at 37°C.
-
Stop the reaction (e.g., by adding a quenching solution).
-
Extract the radiolabeled this compound product into an organic solvent (e.g., chloroform).
-
Measure the radioactivity of the extracted product using a scintillation counter.
-
The amount of radioactivity is proportional to the ASMT activity.[12]
HPLC Analysis of this compound and its Precursors
Instrumentation:
-
HPLC system with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Fluorescence detector (for high sensitivity) or a UV-Vis/PDA detector.
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient elution is often used. For example:
-
Solvent A: Water with 0.1% formic acid or 2% acetic acid and 8% methanol.
-
Solvent B: Acetonitrile with 0.1% formic acid or 2% acetic acid and 90% methanol.
-
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Injection Volume: 10 - 20 µL.
-
Column Temperature: 25°C.
-
Detection:
-
Fluorescence: Excitation at ~280 nm, Emission at ~340-350 nm.
-
UV: ~220 nm or ~280 nm.
-
Procedure:
-
Prepare standard solutions of L-tryptophan, 5-HTP, serotonin, N-acetylserotonin, and this compound of known concentrations to generate calibration curves.
-
Inject the prepared standards and samples onto the HPLC system.
-
Identify the peaks based on their retention times compared to the standards.
-
Quantify the analytes by integrating the peak areas and comparing them to the calibration curves.
Conclusion
The biosynthesis of this compound from L-tryptophan is a fundamental biological pathway with significant implications for health and disease. This technical guide has provided an in-depth overview of the enzymatic steps, regulatory mechanisms, and key quantitative data associated with this pathway. The detailed experimental protocols and visual diagrams are intended to serve as a valuable resource for researchers and drug development professionals, facilitating further exploration and innovation in this exciting field. A thorough understanding of these core principles is essential for the development of novel therapeutic strategies targeting the modulation of this compound levels for the treatment of a wide range of pathological conditions.
References
- 1. Biosynthesis of this compound from l-tryptophan by an engineered microbial cell factory - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Synthesis Enzymes Activity: Radiometric Assays for AANAT, ASMT, and TPH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. news-medical.net [news-medical.net]
- 5. aadcnews.com [aadcnews.com]
- 6. static.igem.org [static.igem.org]
- 7. Frontiers | A Simple, Rapid Method for Determination of this compound in Plant Tissues by UPLC Coupled with High Resolution Orbitrap Mass Spectrometry [frontiersin.org]
- 8. Biochemical diagnosis of aromatic-L-amino acid decarboxylase deficiency (AADCD) by assay of AADC activity in plasma using liquid chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Human Naa50 Shows Serotonin N-Acetyltransferase Activity, and Its Overexpression Enhances this compound Biosynthesis, Resulting in Osmotic Stress Tolerance in Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
The Pivotal Role of Arylalkylamine N-Acetyltransferase (AANAT) in Melatonin Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arylalkylamine N-acetyltransferase (AANAT), often referred to as the "timezyme," is a critical enzyme in the biosynthesis of melatonin, the hormone responsible for regulating circadian rhythms. This technical guide provides an in-depth exploration of AANAT's function, regulation, and significance in the context of this compound synthesis. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative data, and visual representations of the key signaling pathways. Understanding the intricate mechanisms that govern AANAT activity is paramount for the development of novel therapeutic strategies targeting sleep disorders, jet lag, and other circadian rhythm-related pathologies.
Core Function and Biochemical Mechanism
AANAT (EC 2.3.1.87) is the penultimate enzyme in the this compound synthesis pathway, catalyzing the transfer of an acetyl group from acetyl-CoA to the primary amine of serotonin (B10506).[1] This reaction yields N-acetylserotonin, the direct precursor to this compound.[1] The subsequent and final step in this compound production is the methylation of N-acetylserotonin by N-acetylserotonin O-methyltransferase (ASMT).[1] The N-acetylation of serotonin by AANAT is widely considered the rate-limiting step in this compound production, making it a key point of regulation for the entire pathway.[2][3]
The catalytic mechanism of AANAT follows an ordered Bi-Bi ternary complex model. In this sequential mechanism, acetyl-CoA binds to the enzyme first, followed by the binding of serotonin to form a ternary complex. The acetyl group is then transferred to serotonin, and the products, N-acetylserotonin and Coenzyme A (CoA), are released.
Quantitative Data: Enzymatic Kinetics of AANAT
The enzymatic activity of AANAT is characterized by its Michaelis-Menten constant (Km) and maximum velocity (Vmax). These parameters vary across different species and under various physiological conditions, reflecting the diverse regulatory mechanisms controlling this compound synthesis.
| Species/Condition | Substrate | Km (μM) | Vmax (pmol/min/mg protein) | Reference |
| Chlamydomonas reinhardtii | Serotonin | 247 | 325 | [4] |
| Ovine (Sheep) - Phosphorylated AANAT + 14-3-3ζ | Tryptamine (B22526) | 14 ± 3 | 9900 ± 400 | [5] |
| Ovine (Sheep) - Phosphorylated AANAT + 14-3-3ζ | Serotonin | 20 ± 4 | 4600 ± 200 | [5] |
| Ovine (Sheep) - Unphosphorylated AANAT | Tryptamine | 170 ± 32 | 25500 ± 500 | [5] |
| Ovine (Sheep) - Unphosphorylated AANAT | Serotonin | 150 ± 20 | 18500 ± 300 | [5] |
| Ovine (Sheep) - Phosphorylated AANAT | Tryptamine | 190 ± 26 | 34800 ± 1300 | [5] |
| Ovine (Sheep) - Phosphorylated AANAT | Serotonin | 170 ± 35 | 21400 ± 2000 | [5] |
| Chicken - Dark-adapted retina (AANAT/14-3-3 complex) | Tryptamine | ~30 | Not specified | [6] |
| Chicken - Light-exposed retina (Free AANAT) | Tryptamine | ~1200 | Not specified | [6] |
Regulation of AANAT Activity and Expression
The rhythmic production of this compound is tightly controlled through a multi-level regulatory network that modulates AANAT gene expression, protein stability, and enzymatic activity.
Transcriptional Regulation
In many species, the transcription of the AANAT gene exhibits a robust circadian rhythm, with mRNA levels peaking during the night.[7] This rhythm is driven by the core circadian clock machinery through E-box elements in the AANAT promoter.[7] The nocturnal surge in norepinephrine (B1679862) in the pineal gland activates the cyclic AMP (cAMP) signaling pathway, leading to the phosphorylation of the cAMP response element-binding protein (CREB), which in turn enhances AANAT transcription.[8]
Post-Translational Regulation: Phosphorylation and 14-3-3 Protein Interaction
A critical and rapid mechanism for regulating AANAT activity is through post-translational modification, primarily phosphorylation.[1][9]
-
Phosphorylation: In response to nocturnal norepinephrine signaling, Protein Kinase A (PKA) phosphorylates AANAT at two key residues, Threonine-31 (Thr31) and Serine-205 (Ser205) in ovine AANAT.[1][6]
-
14-3-3 Protein Binding: Phosphorylation of AANAT, particularly at Thr31, creates a binding site for 14-3-3 proteins.[1][6][9] The binding of a 14-3-3 dimer to phosphorylated AANAT has two major consequences:
-
Enzyme Activation: The AANAT/14-3-3 complex exhibits a significantly lower Km for serotonin, thereby increasing its catalytic efficiency at physiological substrate concentrations.[5][6]
-
Protection from Degradation: The binding of 14-3-3 proteins shields AANAT from dephosphorylation and subsequent proteasomal degradation, thus stabilizing the enzyme and prolonging its activity during the night.[1][9][10]
-
Proteasomal Degradation
At the end of the dark period or upon acute light exposure at night, the signaling cascade is reversed. A decrease in cAMP levels leads to the dephosphorylation of AANAT, causing its dissociation from 14-3-3 proteins.[6][10] The now-exposed and dephosphorylated AANAT is rapidly targeted for degradation by the 26S proteasome.[4][11] In rats, this degradation is thought to occur via the N-end rule pathway, with the N-terminal leucine (B10760876) residue being a key determinant for proteolysis.[4][11]
Signaling Pathways
The intricate regulation of AANAT is best understood through the visualization of the key signaling pathways involved.
Caption: Nocturnal activation of AANAT via the cAMP/PKA signaling pathway.
Experimental Protocols
AANAT Enzyme Activity Assay (Radioenzymatic Method)
This protocol is adapted from methods described for measuring AANAT activity in pineal gland homogenates.[12]
Materials:
-
Pineal glands or cell lysates
-
Phosphate (B84403) buffer (0.05 M, pH 7.9)
-
[3H]Acetyl-CoA (specific activity ~4 Ci/mmol)
-
Tryptamine hydrochloride
-
Scintillation fluid
-
Microcentrifuge tubes
-
Water bath at 37°C
-
Liquid scintillation counter
Procedure:
-
Homogenize pineal glands or cell pellets in ice-cold phosphate buffer.
-
Centrifuge the homogenate at 16,000 x g for 10 minutes at 4°C.
-
Prepare a reaction mixture containing phosphate buffer, tryptamine hydrochloride (final concentration 1 mM), and the supernatant from the previous step.
-
Initiate the reaction by adding [3H]Acetyl-CoA (final concentration 0.5 mM).
-
Incubate the reaction mixture at 37°C for 20 minutes with agitation.
-
Stop the reaction by adding 1 ml of chloroform.
-
Vortex the tubes for 1 minute to extract the radiolabeled N-acetyltryptamine into the organic phase.
-
Centrifuge at 13,000 x g for 1 minute.
-
Transfer a known volume of the chloroform layer to a scintillation vial.
-
Evaporate the chloroform.
-
Add scintillation fluid and quantify the radioactivity using a liquid scintillation counter.
-
Calculate AANAT activity based on the specific activity of the [3H]Acetyl-CoA and the amount of protein in the sample.
Western Blot Analysis of AANAT
This protocol provides a general framework for the detection of AANAT protein levels.[13][14][15]
Materials:
-
Cell or tissue lysates
-
RIPA buffer (or other suitable lysis buffer) with protease inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer (2x)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membrane
-
Tris-buffered saline with Tween 20 (TBST)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against AANAT (use at manufacturer's recommended dilution)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells or tissues in ice-cold lysis buffer.
-
Determine protein concentration of the lysates.
-
Prepare samples by adding an equal volume of 2x Laemmli sample buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Incubate the membrane with the primary anti-AANAT antibody in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the chemiluminescent substrate.
-
Detect the signal using an appropriate imaging system.
Co-Immunoprecipitation of AANAT and 14-3-3 Proteins
This protocol is designed to investigate the interaction between AANAT and 14-3-3 proteins.[7][16][17][18]
Materials:
-
Cell lysates
-
Co-IP lysis buffer (non-denaturing)
-
Antibody against AANAT or 14-3-3 for immunoprecipitation
-
Protein A/G agarose (B213101) or magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Lyse cells in a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.
-
Pre-clear the lysate by incubating with Protein A/G beads for 30-60 minutes at 4°C to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
-
Incubate the pre-cleared lysate with the primary antibody (e.g., anti-AANAT) overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for another 1-3 hours at 4°C.
-
Pellet the beads by centrifugation and wash them 3-5 times with wash buffer.
-
Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.
-
Analyze the eluate by Western blotting using antibodies against both AANAT and 14-3-3 proteins.
Real-Time RT-PCR for AANAT mRNA Quantification
This protocol outlines the steps for quantifying AANAT mRNA levels.[8][19][20][21]
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
Real-time PCR master mix (e.g., SYBR Green)
-
AANAT-specific forward and reverse primers
-
Reference gene primers (e.g., GAPDH, β-actin)
-
Real-time PCR instrument
Procedure:
-
Extract total RNA from cells or tissues.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the total RNA using a reverse transcription kit.
-
Set up the real-time PCR reactions in triplicate for both the AANAT gene and a reference gene. Each reaction should contain the cDNA template, forward and reverse primers, and the real-time PCR master mix.
-
Perform the real-time PCR using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Analyze the data using the ΔΔCt method to determine the relative expression of AANAT mRNA, normalized to the reference gene.
Experimental Workflows
Caption: Integrated workflow for studying AANAT function.
Conclusion
Arylalkylamine N-acetyltransferase stands as a central regulatory hub in the synthesis of this compound. Its activity is meticulously controlled at multiple levels, ensuring the precise timing and amplitude of the nocturnal this compound surge. A thorough understanding of AANAT's biochemistry, its intricate regulatory networks, and the experimental methodologies to study it are essential for advancing our knowledge of circadian biology and for the development of targeted therapeutics for a range of sleep and mood disorders. This technical guide provides a foundational resource to aid researchers and drug development professionals in this endeavor.
References
- 1. Dynamic interactions between 14-3-3 proteins and phosphoproteins regulate diverse cellular processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Western Blot Protocol | Proteintech Group [ptglab.com]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. N-terminal residues regulate proteasomal degradation of AANAT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound synthesis: 14-3-3-dependent activation and inhibition of arylalkylamine N-acetyltransferase mediated by phosphoserine-205 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Structural insights into the functional roles of 14-3-3 proteins [frontiersin.org]
- 8. gene-quantification.de [gene-quantification.de]
- 9. researchgate.net [researchgate.net]
- 10. jneurosci.org [jneurosci.org]
- 11. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 12. researchgate.net [researchgate.net]
- 13. origene.com [origene.com]
- 14. Western blot protocol | Abcam [abcam.com]
- 15. biomol.com [biomol.com]
- 16. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. bitesizebio.com [bitesizebio.com]
- 19. pga.mgh.harvard.edu [pga.mgh.harvard.edu]
- 20. Quantification of mRNA using real-time RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. media.tghn.org [media.tghn.org]
Foundational Research on Melatonin's Role in Mitochondrial Bioenergetics: A Technical Guide
Abstract: Melatonin, an evolutionarily conserved indoleamine, has emerged as a critical regulator of mitochondrial function. Beyond its well-known role in circadian rhythm, foundational research has established this compound as a potent mitochondrial-targeted antioxidant and a stabilizer of bioenergetic processes. It directly scavenges reactive oxygen species, enhances the activity of the electron transport chain, stimulates ATP production, and modulates key signaling pathways involved in mitochondrial biogenesis and quality control. This technical guide provides an in-depth overview of the core mechanisms by which this compound influences mitochondrial bioenergetics, summarizes quantitative data, details key experimental protocols, and visualizes the intricate signaling and experimental workflows. This document is intended for researchers, scientists, and drug development professionals engaged in the study of mitochondrial metabolism and related pathologies.
This compound's Antioxidant Actions in the Mitochondrial Microenvironment
Mitochondria are the primary intracellular source of reactive oxygen species (ROS), byproducts of oxidative phosphorylation (OXPHOS).[1] this compound exhibits a unique capacity to concentrate within mitochondria, positioning it as a frontline defender against oxidative stress.[2][3] Its protective actions are twofold: direct radical scavenging and indirect enhancement of the endogenous antioxidant defense system.
Direct Scavenging of Reactive Species
This compound is an amphiphilic molecule, allowing it to readily cross cellular and mitochondrial membranes to neutralize a wide array of free radicals.[4][5] It directly scavenges hydroxyl radicals (•OH), superoxide (B77818) anions (O₂•−), and hydrogen peroxide (H₂O₂).[2][5] This direct scavenging activity reduces oxidative damage to critical mitochondrial components, including mitochondrial DNA (mtDNA), proteins, and lipids like cardiolipin, which is essential for the structural integrity of the inner mitochondrial membrane and the function of respiratory complexes.[6][7][8]
Upregulation of Antioxidant Defense Systems
Beyond direct scavenging, this compound stimulates the expression and activity of major antioxidant enzymes. It has been shown to enhance the activity of manganese superoxide dismutase (MnSOD) in the matrix and Cu,Zn-SOD in the intermembrane space.[7] Furthermore, this compound promotes the synthesis of glutathione (B108866) (GSH), a crucial antioxidant, by upregulating the enzyme γ-glutamylcysteine synthase and modulating the gene expression of glutathione peroxidase.[1] This multifaceted antioxidant capability helps maintain a favorable redox state within the mitochondria.[9]
Table 1: Effects of this compound on Mitochondrial Oxidative Stress Markers
| Parameter | Effect of this compound | Mechanism of Action | References |
|---|---|---|---|
| Reactive Oxygen Species (ROS) | Decrease | Direct scavenging; Increased activity of antioxidant enzymes. | [2][4][5][10] |
| Lipid Peroxidation (Cardiolipin) | Decrease / Inhibition | Direct scavenging; Preservation of membrane integrity. | [6][7][8] |
| Superoxide Dismutase (SOD) | Increased Activity | Upregulation of Mn-SOD and Cu,Zn-SOD. | [4][7][9] |
| Glutathione (GSH) Levels | Increase | Enhanced de novo synthesis and recycling. | [1][4] |
| Mitochondrial Permeability Transition Pore (MPTP) Opening | Inhibition | Reduction of oxidative triggers (Ca²⁺ overload, ROS). |[2][7][10][11] |
Modulation of the Electron Transport Chain and ATP Synthesis
This compound directly impacts the efficiency of the electron transport chain (ETC), leading to improved energy production and reduced electron leakage, a primary source of ROS.
Enhancement of ETC Complex Activity
Studies have consistently shown that this compound enhances the activities of mitochondrial Complexes I and IV.[4][5] This stimulation helps maintain a robust proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis. In rat brain and liver mitochondria, this compound was found to increase the activity of complexes I and IV in a dose-dependent manner, with significant effects observed at concentrations between 1 and 10 nM.[12] By optimizing electron flow, this compound prevents bottlenecks in the ETC that can lead to the premature reduction of oxygen and the formation of superoxide.[6][7]
Preservation of Mitochondrial Function and ATP Augmentation
By protecting the ETC and maintaining the mitochondrial membrane potential (ΔΨm), this compound ensures the efficient coupling of electron transport to oxidative phosphorylation.[4][13] This results in increased production of ATP.[12] this compound not only boosts ATP synthesis in healthy mitochondria but also counteracts inhibitors that would otherwise suppress ATP production.[12][14] This stabilization of mitochondrial bioenergetics is a cornerstone of its protective effects in numerous models of cellular stress.[15]
Table 2: Quantitative Effects of this compound on Mitochondrial Bioenergetic Parameters
| Parameter | This compound Concentration | Observed Effect | Tissue/Cell Model | References |
|---|---|---|---|---|
| Complex I & IV Activity | 1-10 nM | Dose-dependent increase | Rat Brain & Liver Mitochondria | [1][12] |
| Oxygen Consumption | 1 nM | ~10% decrease in respiration (hormonal effect) | HaCaT cells | [16] |
| ATP Synthesis | Not specified | Increase in control and inhibitor-treated mitochondria | Rat Brain & Liver Mitochondria | [12] |
| Mitochondrial Membrane Potential (ΔΨm) | 1 µM - 1 mM | Decrease (in cancer cells, indicating metabolic shift) | Pancreatic Stellate Cells | [17] |
| Mitochondrial Membrane Potential (ΔΨm) | 0.5 - 10 µM | Preservation against high-glucose-induced depolarization | Schwann Cells |[18] |
Caption: this compound's multifaceted role in mitochondrial bioenergetics.
Key Signaling Pathways Activated by this compound
This compound's effects are mediated through both receptor-dependent and receptor-independent mechanisms, leading to profound changes in mitochondrial biology.
Receptor-Mediated Mitochondrial Biogenesis: The MT1/SIRT1/PGC-1α Pathway
This compound can bind to its membrane receptors, MT1 and MT2, to initiate signaling cascades that impact mitochondria.[19] A key pathway involves the MT1 receptor, which activates Sirtuin 1 (SIRT1), a deacetylase that regulates cellular metabolism. SIRT1, in turn, deacetylates and activates the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), the master regulator of mitochondrial biogenesis.[19] This pathway effectively allows this compound to trigger the production of new, healthy mitochondria, a crucial process for cellular repair and adaptation.
Caption: this compound signaling via the MT1/SIRT1/PGC-1α axis.
Intramitochondrial "Automitocrine" Signaling
Remarkably, mitochondria themselves can synthesize this compound.[4][20] This intramitochondrial this compound can then act locally on MT1 receptors located on the outer mitochondrial membrane.[20] This "automitocrine" signaling pathway has been shown to inhibit the release of cytochrome c, a critical step in the initiation of apoptosis, thereby directly promoting cell survival under stress.[20][21]
Caption: Local this compound synthesis and action within the mitochondrion.
The Nrf2-Mediated Antioxidant Response
This compound also activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[14] Under normal conditions, Nrf2 is sequestered in the cytosol. This compound promotes the translocation of Nrf2 into the nucleus, where it binds to the antioxidant response element (ARE) in the promoter region of genes encoding phase-2 antioxidant enzymes, such as heme oxygenase-1 (HO-1) and NADPH: quinone dehydrogenase-1 (NQO1). This provides another layer of indirect antioxidant protection orchestrated by this compound.[14]
Experimental Protocols for Assessing this compound's Mitochondrial Effects
Evaluating the influence of this compound on mitochondrial bioenergetics requires a set of specialized techniques.
Measurement of Mitochondrial Respiration (Oxygen Consumption Rate)
The oxygen consumption rate (OCR) is a key indicator of mitochondrial activity.[22] It is typically measured using high-resolution respirometry (e.g., Seahorse XF Analyzer or Oroboros O2k). The standard protocol involves the sequential injection of mitochondrial inhibitors to dissect different components of respiration.
-
Protocol Steps:
-
Baseline OCR: Measure the initial oxygen consumption of intact cells.
-
Oligomycin Injection: Add oligomycin, an ATP synthase inhibitor. The resulting drop in OCR represents the portion of respiration coupled to ATP production. The remaining OCR is due to proton leak.
-
FCCP Injection: Add carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP), an uncoupling agent that collapses the proton gradient and drives the ETC to operate at its maximum rate. This reveals the maximal respiratory capacity.
-
Rotenone & Antimycin A Injection: Add a mixture of Complex I (rotenone) and Complex III (antimycin A) inhibitors to shut down all mitochondrial respiration. The remaining OCR is attributed to non-mitochondrial sources.
-
Caption: Sequential inhibitor workflow for measuring oxygen consumption rate.
Assessment of Mitochondrial Membrane Potential (ΔΨm)
ΔΨm is measured using fluorescent cationic dyes that accumulate in the negatively charged mitochondrial matrix.
-
Methodology:
-
TMRM/TMRE: These are red-orange fluorescent dyes. The intensity of their fluorescence is proportional to ΔΨm. A decrease in fluorescence indicates depolarization.
-
JC-1: This ratiometric dye exists as green fluorescent monomers at low ΔΨm and forms red fluorescent "J-aggregates" at high ΔΨm. A shift from red to green fluorescence indicates mitochondrial depolarization.[18]
-
Protocol: Cells are incubated with the dye, followed by treatment with this compound and/or a stressor. Changes in fluorescence are then quantified using fluorescence microscopy or flow cytometry.
-
Quantification of Mitochondrial ATP Production
-
Methodology: Cellular ATP levels are typically measured using luciferin/luciferase-based bioluminescence assays.
-
Protocol: Cells are treated as required (e.g., with this compound). They are then lysed to release ATP. The lysate is mixed with a reagent containing luciferase and its substrate, luciferin. The light produced in the ATP-dependent reaction is measured with a luminometer and is directly proportional to the ATP concentration.
-
Measurement of Reactive Oxygen Species (ROS)
-
Methodology: Mitochondrial ROS is often measured with fluorescent probes.
-
Dichlorofluorescein (DCF) diacetate: A general ROS indicator that becomes fluorescent upon oxidation.[2]
-
MitoSOX Red: A probe that specifically targets mitochondrial superoxide.
-
Protocol: Cells are loaded with the probe, treated with this compound and an oxidative stressor, and the change in fluorescence intensity is measured over time.
-
Isolation of Mitochondria
-
Methodology: This is achieved through differential centrifugation.[23]
-
Protocol: Tissues or cells are first gently homogenized in an ice-cold isolation buffer to break the plasma membrane while keeping mitochondria intact. The homogenate is then centrifuged at a low speed to pellet nuclei and cell debris. The resulting supernatant is centrifuged at a higher speed to pellet the mitochondria. This mitochondrial pellet can then be resuspended for use in various functional assays.[23]
-
Conclusion and Future Directions
Foundational research has unequivocally positioned this compound as a key stabilizer of mitochondrial bioenergetics. Its ability to act as a targeted antioxidant, enhance ETC efficiency, boost ATP production, and orchestrate pro-survival signaling pathways underscores its therapeutic potential. For drug development professionals, this compound's mechanisms offer a blueprint for designing novel mitochondria-targeted therapies for a wide range of pathologies rooted in mitochondrial dysfunction, including neurodegenerative diseases, metabolic disorders, and ischemia-reperfusion injury.[9][24] Future research should focus on further elucidating the clinical applications of this compound and developing analogs with enhanced mitochondrial targeting and efficacy.
References
- 1. Mitochondrial bioenergetics decay in aging: beneficial effect of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound as a mitochondria-targeted antioxidant: one of evolution’s best ideas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | The potential influence of this compound on mitochondrial quality control: a review [frontiersin.org]
- 5. The potential influence of this compound on mitochondrial quality control: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound and the electron transport chain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound and the electron transport chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BioKB - Publication [biokb.lcsb.uni.lu]
- 9. journals.physiology.org [journals.physiology.org]
- 10. This compound prevents oxidative stress-mediated mitochondrial permeability transition and death in skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound: A Mitochondrial Targeting Molecule Involving Mitochondrial Protection and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound increases the activity of the oxidative phosphorylation enzymes and the production of ATP in rat brain and liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. This compound enhances mitochondrial ATP synthesis, reduces reactive oxygen species formation, and mediates translocation of the nuclear erythroid 2-related factor 2 resulting in activation of phase-2 antioxidant enzymes (γ-GCS, HO-1, NQO1) in ultraviolet radiation-treated normal human epidermal keratinocytes (NHEK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. "this compound as a stabilizer of mitochondrial function: role in diseases " by CRISTINA CARRASCO, ANA B. RODRIGUEZ et al. [journals.tubitak.gov.tr]
- 16. New Evidence for Cross Talk between this compound and Mitochondria Mediated by a Circadian-Compatible Interaction with Nitric Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. This compound Improves Mitochondrial Function by Promoting MT1/SIRT1/PGC-1 Alpha-Dependent Mitochondrial Biogenesis in Cadmium-Induced Hepatotoxicity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Dual role of mitochondria in producing this compound and driving GPCR signaling to block cytochrome c release - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Mitochondrial respiration measurement protocol v1 [protocols.io]
- 24. This compound, mitochondria, and cellular bioenergetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Melatonin's Interaction with the JAK/STAT Signaling Pathway in Disease Models: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Melatonin, an endogenous hormone primarily known for regulating circadian rhythms, exhibits a wide range of pleiotropic effects, including potent anti-inflammatory, antioxidant, and oncostatic properties. A significant body of research highlights its ability to modulate the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, a critical nexus for cytokine signaling that governs cell proliferation, differentiation, apoptosis, and immune responses. Dysregulation of this pathway is a hallmark of numerous pathologies, including cancer, autoimmune diseases, and neuroinflammatory disorders. This technical guide provides an in-depth analysis of the molecular interactions between this compound and the JAK/STAT pathway across various disease models. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex signaling cascades to offer a comprehensive resource for researchers and drug development professionals exploring this compound as a therapeutic agent.
The Canonical JAK/STAT Signaling Pathway
The JAK/STAT pathway is a principal signaling mechanism for a wide array of cytokines, interferons, and growth factors. The canonical pathway proceeds as follows:
-
Ligand Binding and Receptor Dimerization: A cytokine binds to its specific transmembrane receptor, inducing receptor dimerization or oligomerization.
-
JAK Activation: This conformational change brings the receptor-associated Janus kinases (JAKs) into close proximity, allowing them to phosphorylate and activate each other.
-
STAT Recruitment and Phosphorylation: Activated JAKs then phosphorylate tyrosine residues on the intracellular tails of the receptors. These phosphorylated sites serve as docking stations for the Src Homology 2 (SH2) domains of inactive STAT proteins present in the cytoplasm.
-
STAT Dimerization and Nuclear Translocation: Once docked, STATs are themselves phosphorylated by the JAKs. This phosphorylation event causes the STATs to detach from the receptor, form stable homo- or heterodimers, and expose a nuclear localization signal (NLS).
-
Gene Transcription: The STAT dimer translocates into the nucleus, where it binds to specific DNA response elements in the promoter regions of target genes, thereby activating their transcription. These genes are often involved in inflammation, cell survival, and proliferation.
The pathway is tightly regulated by negative feedback mechanisms, including Suppressors of Cytokine Signaling (SOCS) proteins, Protein Inhibitors of Activated STAT (PIAS), and protein tyrosine phosphatases (PTPs).
This compound's Modulatory Role: A Dichotomy of Action
This compound's interaction with the JAK/STAT pathway is context-dependent, exhibiting both inhibitory and activating effects in different pathological models. This dual functionality underscores its potential as a nuanced therapeutic agent capable of restoring signaling homeostasis.
Inhibition of JAK/STAT Signaling
In disease states characterized by excessive inflammation or proliferation, such as diabetic nephropathy, sepsis-induced myocardial injury, and certain cancers, this compound primarily functions as an inhibitor of the JAK/STAT pathway. It often targets the phosphorylation of key components like JAK2 and STAT3.[1] This inhibitory action leads to a downstream reduction in the expression of pro-inflammatory cytokines and proteins associated with cell senescence and apoptosis.
Activation of JAK/STAT Signaling
Conversely, in models of acute neurological and cardiovascular injury, such as subarachnoid hemorrhage (SAH) and myocardial ischemia-reperfusion, this compound has been shown to activate the JAK/STAT pathway, particularly JAK1/STAT3 and JAK2/STAT3 signaling.[2][3][4][5] This activation is neuroprotective and cardioprotective, leading to improved functional outcomes, reduced apoptosis, and decreased brain edema.[2][6] The beneficial effects can be reversed by specific JAK inhibitors like Ruxolitinib and AG490, confirming the pathway's critical role in mediating this compound's protective action in these contexts.[2][4]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on the JAK/STAT pathway and related markers across different disease models as reported in the literature.
Table 1: In Vitro Disease Models
| Disease Model | Cell Line | Treatment | Target | Quantitative Effect | Reference |
| Neuroinflammation | BV-2 Microglia | LPS (1 µg/mL) + this compound (200-400 nM) | IL-1β, TNF-α, iNOS mRNA | Markedly ameliorated LPS-induced increase. | [7] |
| Neuroinflammation | Primary Microglia | LPS (1 µg/mL) + this compound (1 mM) | p-JAK2, p-STAT3 | Significantly elevated expression levels. | [8] |
| Diabetic Nephropathy | HK-2 (Human Kidney) | High Glucose + this compound | p-STAT3, p53, p21, Cleaved Caspase-3 | Inhibited STAT3 phosphorylation and decreased senescence/apoptosis markers. | [1] |
| Oxidative Stress | HUVECs | H₂O₂ + this compound (500 µM) | p-JAK2, p-STAT3 | Significantly decreased H₂O₂-induced levels (P<0.01). | [9] |
| Cancer (Inflammation) | Various | This compound Derivative (P-3) | Cell Proliferation | IC50 values ranging from 7.37 to 18.62 μM. | [10] |
Table 2: In Vivo Disease Models
| Disease Model | Animal Model | Treatment | Target | Quantitative Effect | Reference |
| Subarachnoid Hemorrhage | Rat (SAH model) | This compound (i.p.) | JAK1, p-STAT3 | Markedly up-regulated protein levels. | [2][6] |
| Subarachnoid Hemorrhage | Rat (SAH model) | This compound (i.p.) | Brain Water Content, Neurological Deficits | Significantly decreased edema and improved scores (P < 0.05). | [2] |
| Sepsis (Myocardial Injury) | Rat (Sepsis model) | This compound | p-JAK2, p-STAT3 mRNA & protein | Significantly reduced sepsis-induced increases. | |
| Sepsis (Myocardial Injury) | Rat (Sepsis model) | This compound | Myocardial Apoptosis Rate | Significantly lower than sepsis group. | |
| Diabetic Nephropathy | Mouse (STZ-induced) | This compound | p-STAT3, TUNEL-positive cells | Inhibited STAT3 phosphorylation and reduced the number of apoptotic cells. | [1] |
| Cerebral I/R Injury | Rat (MCAO model) | This compound Pre-treatment | p-JAK2, p-STAT3 | Significantly increased protein levels. | [11] |
| Cerebral I/R Injury | Rat (MCAO model) | This compound Pre-treatment | TNF-α, IL-6 | Significantly reduced levels. | [11][12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summarized protocols for key experiments cited in the literature studying this compound's effect on the JAK/STAT pathway.
In Vivo Model: Sepsis-Induced Myocardial Injury in Rats
-
Objective: To evaluate the effect of this compound on the JAK2/STAT3 pathway in sepsis-induced myocardial injury.
-
Animal Model: Healthy adult rats.
-
Experimental Groups:
-
Blank Group: Healthy control rats.
-
Sepsis Group: Sepsis induced (method, e.g., cecal ligation and puncture, should be specified in full paper).
-
Sepsis + this compound Group: Sepsis-induced rats treated with this compound.
-
-
Procedures:
-
Induce sepsis in the relevant groups.
-
Administer this compound (dosage and route, e.g., intraperitoneal injection, to be specified) to the treatment group.
-
After a defined period (e.g., 24 hours), euthanize the animals and harvest myocardial tissues.
-
-
Analyses:
-
Histology: Fix tissues in formalin, embed in paraffin, section, and perform Hematoxylin-Eosin (HE) staining to observe tissue structure and inflammatory cell infiltration.
-
qPCR: Extract total RNA from myocardial tissue. Perform reverse transcription to synthesize cDNA. Use fluorescence quantitative PCR to measure the mRNA expression levels of JAK2 and STAT3.
-
Western Blotting: Extract total protein from myocardial tissues. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. Probe with primary antibodies against JAK2, p-JAK2, STAT3, and p-STAT3, followed by HRP-conjugated secondary antibodies. Visualize bands using a chemiluminescence detection system.
-
Apoptosis Assay: Use TUNEL (Terminal deoxynucleotidyl transferase-mediated dUTP nick end labeling) staining on tissue sections to determine the rate of cell apoptosis.
-
In Vitro Model: LPS-Induced Neuroinflammation in Microglia
-
Objective: To investigate the mechanism of this compound's anti-inflammatory effects in activated microglia.
-
Cell Model: Primary microglia or BV-2 microglial cell line.
-
Experimental Groups:
-
Control: Treated with vehicle (e.g., PBS).
-
LPS Group: Stimulated with Lipopolysaccharide (LPS) (e.g., 1 µg/mL for 24 hours).
-
LPS + this compound Group: Pre-treated with this compound (e.g., 1 mM for 1 hour) followed by LPS stimulation.
-
LPS + this compound + Inhibitor Group: Pre-treated with a specific inhibitor (e.g., AG490 for JAK2, Stattic for STAT3) for 1 hour, followed by this compound, and then LPS stimulation.
-
-
Procedures:
-
Culture primary microglia or BV-2 cells in DMEM/F12 medium with 10% FBS at 37°C and 5% CO₂.[8]
-
Treat cells according to the experimental group design.
-
Harvest cell lysates for protein analysis and culture supernatants for cytokine analysis.
-
-
Analyses:
-
Western Blotting: Analyze protein expression of p-JAK2, p-STAT3, iNOS, and other relevant markers from cell lysates as described in Protocol 4.1.[8]
-
ELISA: Measure the concentrations of pro-inflammatory (TNF-α, IL-1β, IL-6) and anti-inflammatory (IL-10) cytokines in the collected culture supernatants using commercial ELISA kits.[11][13]
-
Immunofluorescence: Culture cells on coverslips. After treatment, fix, permeabilize, and block the cells. Incubate with primary antibodies (e.g., against TNF-α or CD206 for M1/M2 polarization), followed by fluorescently labeled secondary antibodies. Counterstain nuclei with DAPI and visualize using a fluorescence microscope.[8]
-
Conclusion and Future Directions
This compound demonstrates a significant and complex modulatory effect on the JAK/STAT signaling pathway. Its ability to act as both an inhibitor and an activator in different disease contexts makes it a fascinating candidate for therapeutic development. In chronic inflammatory conditions and cancer, its inhibitory effects on STAT3 phosphorylation are promising. Conversely, its capacity to activate JAK/STAT signaling to confer neuro- and cardioprotection highlights its potential in treating acute ischemic injuries.
Future research should focus on elucidating the precise molecular switches that determine whether this compound activates or inhibits the pathway. This may involve investigating the role of specific this compound receptors (MT1/MT2), the cellular redox state, or crosstalk with other signaling pathways. Furthermore, designing and testing novel this compound derivatives, such as the P-3 compound with enhanced STAT3 inhibitory activity, could lead to more potent and targeted therapies for inflammation-related cancers.[10] A deeper understanding of these mechanisms will be essential to fully harness the therapeutic potential of this compound in managing a wide spectrum of human diseases.
References
- 1. This compound attenuates cellular senescence and apoptosis in diabetic nephropathy by regulating STAT3 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound attenuates early brain injury after subarachnoid hemorrhage by the JAK-STAT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound protects circulatory death heart from ischemia/reperfusion injury via the JAK2/STAT3 signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. JAK2/STAT3 activation by this compound attenuates the mitochondrial oxidative damage induced by myocardial ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound attenuates early brain injury after subarachnoid hemorrhage by the JAK-STAT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound protects against ischemic stroke by modulating microglia/macrophage polarization toward anti‐inflammatory phenotype through STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Reduces Neuroinflammation and Improves Axonal Hypomyelination by Modulating M1/M2 Microglia Polarization via JAK2-STAT3-Telomerase Pathway in Postnatal Rats Exposed to Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Role of JAK2/STAT3 Signaling in Endothelial Cell Oxidative Stress Injury and Protective Effect of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound Plays a Protective Role by Regulating miR-26a-5p-NRSF and JAK2-STAT3 Pathway to Improve Autophagy, Inflammation and Oxidative Stress of Cerebral Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Plays a Protective Role by Regulating miR-26a-5p-NRSF and JAK2-STAT3 Pathway to Improve Autophagy, Inflammation and Oxidative Stress of Cerebral Ischemia-Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound Ameliorate neuroinflammation in activated microglia through the Aryl hydrocarbon-Nrf2 axis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Sensitive and Robust LC-MS/MS Method for the Quantification of Melatonin in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Melatonin (N-acetyl-5-methoxytryptamine) is a neurohormone primarily synthesized by the pineal gland that plays a pivotal role in regulating circadian rhythms, sleep-wake cycles, and other physiological processes.[1][2] Accurate and sensitive quantification of this compound in plasma is crucial for pharmacokinetic studies, understanding its physiological functions, and for the clinical development of drugs targeting sleep disorders.[1][3][4] Due to their superior specificity and sensitivity over traditional methods like radioimmunoassays, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) methodologies have become the preferred analytical technique for this compound quantification.[1][3][4][5]
This application note details a highly sensitive, robust, and rapid LC-MS/MS method for the determination of this compound in human plasma. The method employs a simple protein precipitation extraction procedure and utilizes a stable isotope-labeled internal standard (IS), this compound-D4, to ensure accuracy and precision. The described method achieves a low limit of quantification, making it suitable for studies involving low circulating levels of this compound.[3][6]
Experimental Workflow
The overall workflow for the quantification of this compound in plasma involves sample preparation, chromatographic separation, mass spectrometric detection, and data analysis.
Caption: High-level experimental workflow for this compound quantification.
Detailed Experimental Protocols
3.1. Reagents and Materials
-
Solvents: HPLC or LC/MS grade acetonitrile (B52724) and methanol (B129727).[3]
-
Acids: LC/MS grade formic acid.[3]
-
Salts: Ammonium (B1175870) formate (B1220265) and ammonium fluoride.[4]
-
Water: Ultrapure water.
-
Standards: this compound and this compound-D4 (Internal Standard, IS).[3]
-
Plasma: Human plasma collected in K2EDTA tubes.
3.2. Sample Preparation: Protein Precipitation This protocol is effective for removing proteins from plasma samples.[7] this compound is light-sensitive; therefore, care should be taken to minimize light exposure during sample preparation.[3]
-
Pipette 200 µL of plasma into a 1.5 mL microcentrifuge tube on ice.
-
Add 50 µL of 0.5 M EDTA solution and briefly vortex.[7]
-
Add 50 µL of the internal standard working solution (e.g., 5 ng/mL of this compound-D4) to all samples except for the blank.[6]
-
Add 750 µL of ice-cold acetonitrile to the plasma sample.[3][7]
-
Vortex the mixture vigorously for 30 seconds to precipitate proteins.[7]
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[3][7]
-
Carefully transfer 800 µL of the clear supernatant to a new tube or an amber LC/MS vial.[3][7]
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.[3][7]
-
Reconstitute the dried extract in 100 µL of the reconstitution solution (e.g., methanol or initial mobile phase).[3]
-
Vortex for 1 minute, sonicate for 5 minutes, and transfer the solution to an autosampler vial for LC-MS/MS analysis.[3]
An alternative to protein precipitation is Liquid-Liquid Extraction (LLE) using solvents like diethyl ether, which has also shown high analyte recovery.[1][5][6]
3.3. LC-MS/MS Analysis The analysis is performed using a UHPLC system coupled to a triple quadrupole mass spectrometer.
| Table 1: LC-MS/MS Method Parameters | |
| Liquid Chromatography (LC) Conditions | |
| System | Agilent 1260 Infinity II Prime LC System or equivalent[1][4] |
| Column | Agilent InfinityLab Poroshell 120 EC-C18, 2.1x50mm, 1.9 µm[4][7] |
| Column Temperature | 35 °C[4][7] |
| Mobile Phase A | 5 mM ammonium formate, 0.2 mM ammonium fluoride, 0.1% formic acid in water[4] |
| Mobile Phase B | 5 mM ammonium formate, 0.2 mM ammonium fluoride, 0.1% formic acid in methanol[4] |
| Flow Rate | 400 µL/min[4] |
| Injection Volume | 3 µL[4] |
| Gradient | A suitable gradient to ensure separation from matrix components. |
| Run Time | ~3.5 minutes[6] |
| Mass Spectrometry (MS/MS) Conditions | |
| System | Agilent Ultivo Triple Quadrupole LC/MS or equivalent[1][3] |
| Ion Source | Electrospray Ionization (ESI), Positive Mode[1][6] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| IonSpray Voltage | 4500 V[8] |
| Temperature | 550 °C[8] |
| Curtain Gas | 40 psi[8] |
| Collision Gas | High[8] |
3.4. MRM Transitions The Multiple Reaction Monitoring (MRM) mode is used for selective and sensitive quantification. The precursor to product ion transitions are optimized for both this compound and its deuterated internal standard.
| Table 2: Optimized MRM Transition Parameters | ||||
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Fragmentor (V) | Collision Energy (V) |
| This compound | 233.1 | 174.1 | Optimized (~100-150) | Optimized (~21)[8] |
| This compound-D4 (IS) | 237.2 | 178.1 | Optimized (~100-150) | Optimized (~21)[8] |
Method Performance
The method is validated to demonstrate its reliability for the intended application. Due to the presence of endogenous this compound in plasma, calibration curves are typically prepared by spiking this compound-D4 into plasma extract.[4]
| Table 3: Method Performance Characteristics | |
| Parameter | Result |
| Linearity Range | 10 pg/mL - 100 ng/mL[1][4] |
| Correlation Coefficient (r²) | > 0.998[1][4] |
| Lower Limit of Quantification (LLOQ) | 10 pg/mL[3][4] |
| Accuracy | 95% to 105%[4] |
| Precision (%RSD) | < 10%[4] |
| Extraction Recovery | ~95%[4] |
This compound Signaling Pathway
Understanding the mechanism of action of this compound is critical for drug development. This compound exerts its effects primarily through two high-affinity G-protein coupled receptors (GPCRs), MT1 and MT2.[1] Activation of these receptors triggers various downstream signaling cascades.
Caption: Simplified this compound signaling pathway via MT1/MT2 receptors.
Conclusion
The LC-MS/MS method described provides a reliable, sensitive, and specific approach for the quantification of this compound in human plasma.[1] The simple protein precipitation procedure allows for high-throughput sample processing, while the use of a deuterated internal standard ensures high accuracy and precision.[1][7] This robust method achieves a low LLOQ of 10 pg/mL, making it well-suited for a variety of research and clinical applications where the precise measurement of low physiological concentrations of this compound is critical.[3][4]
References
Application Notes: Assessing Melatonin's Effect on Cell Viability via MTT Assay
References
- 1. This compound inhibits proliferation, migration, and invasion by inducing ROS-mediated apoptosis via suppression of the PI3K/Akt/mTOR signaling pathway in gallbladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect and mechanisms of this compound on the proliferation and apoptosis of lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits proliferation, migration, and invasion by inducing ROS-mediated apoptosis via suppression of the PI3K/Akt/mTOR signaling pathway in gallbladder cancer cells | Aging [aging-us.com]
- 4. broadpharm.com [broadpharm.com]
- 5. pharmacology - Cell viability assay: Problems with MTT assay in the solubilization step - Biology Stack Exchange [biology.stackexchange.com]
- 6. resources.rndsystems.com [resources.rndsystems.com]
- 7. researchgate.net [researchgate.net]
- 8. texaschildrens.org [texaschildrens.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Measuring Dim-Light Melatonin Onset (DLMO): A Guide for Researchers
Application Notes and Protocols for the Accurate Assessment of Circadian Phase in Human Subjects
Dim Light Melatonin Onset (DLMO) is widely recognized as the gold standard for measuring the timing of the internal circadian clock in humans.[1][2] Its precise determination is crucial for diagnosing and treating circadian rhythm sleep-wake disorders, optimizing chronotherapy, and understanding the role of circadian timing in various physiological and pathological processes.[3][4] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on how to accurately measure DLMO in human subjects.
Scientific Background: The Significance of DLMO
This compound, a hormone primarily synthesized by the pineal gland, exhibits a robust circadian rhythm, with levels remaining low during the day and rising in the evening. This nocturnal increase in this compound is a key signal for promoting sleep and regulating other circadian-driven functions. The timing of the onset of this nocturnal this compound secretion, under controlled dim light conditions, is termed the Dim Light this compound Onset (DLMO). DLMO is a reliable marker of the phase of the central circadian pacemaker located in the suprachiasmatic nucleus (SCN) of the hypothalamus.[2]
Accurate DLMO assessment is critical for:
-
Diagnosing Circadian Rhythm Sleep-Wake Disorders: Identifying phase delays (e.g., Delayed Sleep-Wake Phase Disorder) or advances (e.g., Advanced Sleep-Wake Phase Disorder).[3]
-
Optimizing Chronotherapy: Timing treatments like bright light therapy or exogenous this compound administration for maximal efficacy.[4]
-
Research Applications: Investigating the impact of various interventions (e.g., drugs, lifestyle changes) on the circadian system.
Methodological Considerations: Sample Types
The choice of biological sample for this compound measurement is a critical step in DLMO assessment. The most common matrices are saliva, plasma, and urine.
| Sample Type | Advantages | Disadvantages |
| Saliva | Non-invasive, convenient for frequent at-home and in-laboratory collection, high correlation with plasma this compound levels.[5][6] | Potential for contamination, lower this compound concentrations than plasma. |
| Plasma | Considered a "gold standard" due to direct measurement of circulating this compound.[1][2] | Invasive (requires blood draws), can be stressful for participants, less practical for frequent sampling.[5] |
| Urine | Non-invasive, provides an integrated measure of this compound production over a period.[7] | Measures the metabolite 6-sulfatoxythis compound (B1220468) (aMT6s), not this compound directly; may not provide the same temporal precision for DLMO determination as saliva or plasma.[7][8] |
Due to its non-invasive nature and high correlation with plasma levels, salivary DLMO is the preferred method in modern research .[5]
Experimental Protocols
Protocol 1: Salivary DLMO Collection
This protocol outlines the steps for collecting saliva samples for DLMO determination, a method that can be adapted for both in-laboratory and at-home settings.[9][10][11]
I. Subject Preparation and Pre-Assessment Instructions (1 week prior to collection):
-
Sleep-Wake Schedule: Instruct subjects to maintain a regular sleep-wake schedule for at least one week prior to the assessment. This can be monitored using sleep diaries and/or actigraphy.
-
Dietary and Medication Restrictions:
-
Subjects should avoid caffeine, alcohol, and nicotine (B1678760) on the day of the assessment.[12]
-
Certain medications (e.g., beta-blockers, NSAIDs, and some antidepressants) can affect this compound levels. A thorough review of subject medications is necessary, and a washout period may be required in consultation with a physician.
-
Subjects should avoid consuming bananas during the saliva collection period to prevent cross-reactivity with some this compound assays.[13]
-
-
Light Exposure: Subjects should be encouraged to maximize their exposure to bright light during the day and minimize it in the evening in the days leading up to the assessment.
II. Environmental Control for Sample Collection:
-
Dim Light Environment: The cornerstone of an accurate DLMO assessment is the strict control of light exposure. Light, particularly in the blue spectrum, can acutely suppress this compound production.
-
The environment should be maintained at a dim light level of <10 lux at the subject's eye level.[12] Some protocols specify <20 lux or <30-50 lux.[14][15]
-
This dim light condition should be initiated at least one hour before the first sample collection.[16]
-
All sources of light, including windows, electronic screens (computers, phones, tablets), and overhead lighting, must be controlled. If electronic devices are used, their screens should be set to the dimmest setting.[17]
-
III. Saliva Sampling Procedure:
-
Sampling Schedule:
-
Standard Protocol: Collect saliva samples every 30 to 60 minutes .[16] While 30-minute intervals provide higher resolution, hourly sampling is often sufficient and more practical.[6][18]
-
Timing: Begin sample collection 5 to 6 hours before the subject's habitual bedtime and continue for at least 1 to 2 hours past habitual bedtime.[5][14] A 7-point hourly collection is a common recommendation.[5] For individuals with suspected severe phase shifts, a longer collection window may be necessary.[5]
-
-
Collection Method (Passive Drool):
-
Instruct the subject to rinse their mouth with water 10 minutes before each sample collection.
-
The subject should then allow saliva to pool in their mouth and passively drool into a collection vial. Chewing or the use of stimulants to increase saliva flow should be avoided as this can alter the composition of the saliva.
-
Collect approximately 1-2 mL of saliva per sample.[14]
-
-
Sample Handling and Storage:
-
Immediately after collection, cap the vials securely.
-
If not being assayed immediately, freeze the samples at -20°C or lower.
-
Protocol 2: Plasma DLMO Collection
This protocol is for in-laboratory settings where serial blood samples are collected.
I. Subject Preparation and Environmental Control:
-
Follow the same subject preparation and environmental control guidelines as for the salivary DLMO collection.
II. Blood Sampling Procedure:
-
Intravenous Catheter: To minimize stress and discomfort from repeated venipuncture, an intravenous catheter is typically inserted by a trained phlebotomist before the start of the dim light period.
-
Sampling Schedule: Collect blood samples every 30 to 60 minutes, following the same timing guidelines as for saliva collection.
-
Sample Processing and Storage:
-
Collect blood in tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate the plasma.
-
Transfer the plasma to labeled cryovials and freeze at -20°C or lower until assay.
-
Data Analysis: Determining the DLMO
Once this compound concentrations are determined using a sensitive and specific assay (e.g., radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or liquid chromatography-mass spectrometry (LC-MS/MS)), the DLMO must be calculated.[19] Several methods are commonly used:
| DLMO Calculation Method | Description | Advantages | Disadvantages |
| Fixed Threshold | The DLMO is defined as the time when this compound levels cross a predetermined absolute threshold. Common thresholds for saliva are 3 or 4 pg/mL.[5] | Simple and less variable.[6][18] | May miss DLMO in low this compound producers and can be influenced by baseline this compound levels.[5] |
| Variable Threshold (e.g., "3k" method) | The threshold is calculated relative to the individual's own baseline this compound levels (e.g., the mean of the first three low daytime samples plus 2 standard deviations).[5][20] | Accounts for individual differences in this compound production, including low secretors.[5] | More complex to calculate and can be more variable.[6][18] |
| Hockey Stick Method | A mathematical algorithm fits a linear-parabolic function to the this compound profile, with the switch point defining the DLMO.[3] | Objective and performs well in identifying the initial rise in this compound.[3] | Requires specialized software for calculation. |
The choice of method can impact the calculated DLMO time.[6][18] It is crucial to report the method used to allow for comparison across studies.
Visualizations
Caption: this compound synthesis pathway and its regulation by the light-dark cycle.
Caption: Experimental workflow for Dim Light this compound Onset (DLMO) assessment.
References
- 1. Research Portal [openresearch.surrey.ac.uk]
- 2. Measuring Dim Light this compound Onset in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. salimetrics.com [salimetrics.com]
- 6. tandfonline.com [tandfonline.com]
- 7. alpco.com [alpco.com]
- 8. ibl-international.com [ibl-international.com]
- 9. researchgate.net [researchgate.net]
- 10. A Protocol to Determine Circadian Phase by At-Home Salivary Dim Light this compound Onset Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. research.monash.edu [research.monash.edu]
- 12. drkumardiscovery.com [drkumardiscovery.com]
- 13. Estimating the dim light this compound onset of adolescents within a 6-h sampling window: the impact of sampling rate and threshold method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. karger.com [karger.com]
- 16. academic.oup.com [academic.oup.com]
- 17. Home Circadian Phase Assessments with Measures of Compliance Yield Accurate Dim Light this compound Onsets - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The dim light this compound onset across ages, methodologies, and sex and its relationship with morningness/eveningness - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Calculating the Dim Light this compound Onset: The Impact of Threshold and Sampling Rate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Melatonin as a Therapeutic Agent in Animal Models of Neurodegeneration
Audience: Researchers, scientists, and drug development professionals.
1.0 Introduction
Neurodegenerative diseases, such as Alzheimer's disease (AD), Parkinson's disease (PD), Huntington's disease (HD), and amyotrophic lateral sclerosis (ALS), are characterized by the progressive loss of structure and function of neurons.[1] A growing body of evidence from preclinical studies suggests that melatonin, a hormone primarily known for regulating circadian rhythms, possesses potent neuroprotective properties.[2] Its multifaceted mechanism of action, including antioxidant, anti-inflammatory, anti-apoptotic, and anti-amyloidogenic activities, makes it a promising therapeutic candidate.[3][4][5] this compound readily crosses the blood-brain barrier, a crucial feature for any centrally acting therapeutic agent.[6] These application notes provide a summary of quantitative data from key studies, detailed protocols for utilizing this compound in various animal models of neurodegeneration, and diagrams of the key signaling pathways involved.
2.0 Key Neuroprotective Mechanisms of this compound
This compound exerts its neuroprotective effects through several interconnected pathways. It is a powerful free radical scavenger and stimulates the expression of antioxidant enzymes.[7] Furthermore, it modulates inflammatory responses, inhibits programmed cell death (apoptosis), and regulates autophagy and mitochondrial function.[2][8]
2.1 Antioxidant and Anti-inflammatory Signaling
This compound has been shown to reduce neuroinflammation and oxidative stress by activating the Nrf2/Keap1 signaling pathway via its MT2 receptor.[9] This pathway is a primary cellular defense mechanism against oxidative stress.
2.2 Modulation of Apoptotic Pathways
A key mechanism of neurodegeneration is neuronal apoptosis. This compound has been demonstrated to inhibit multiple steps in the caspase-mediated cell death cascade, including preventing the release of cytochrome c from mitochondria and reducing the activity of caspase-3 and caspase-9.[8][10][11]
2.3 Regulation of Autophagy
This compound can modulate autophagy, a cellular process for degrading and recycling damaged components, through pathways like AMPK/mTOR and SIRT1.[12][13] This regulation helps clear aggregated proteins and dysfunctional mitochondria, which are hallmarks of neurodegenerative diseases.
3.0 Experimental Design and Workflow
A generalized workflow for assessing the therapeutic potential of this compound in animal models of neurodegeneration is outlined below. This workflow ensures systematic evaluation from treatment initiation to endpoint analysis.
4.0 Protocols for this compound Administration in Neurodegeneration Models
The following protocols are synthesized from published literature and provide a starting point for researchers. Doses and administration routes may require optimization based on the specific animal model and research question.
4.1 Alzheimer's Disease (AD) Model
-
Objective: To assess the prophylactic effect of this compound on cognitive deficits and pathology in a chemically-induced sporadic AD mouse model.[14]
-
Materials:
-
Male C57BL/6 mice (6-8 weeks old)
-
This compound (Sigma-Aldrich)
-
D-galactose (Sigma-Aldrich)
-
Aluminium chloride (AlCl₃) (Sigma-Aldrich)
-
Saline, Distilled water, 1% Ethanol (B145695) in saline (vehicle)
-
Behavioral testing apparatus (e.g., Morris Water Maze)
-
-
Procedure:
-
Habituation: Acclimate mice to the experimental facility for 2 weeks.
-
Prophylactic Treatment: Administer this compound (80 mg/kg, intraperitoneally - IP) or vehicle (1% ethanol in saline, IP) daily for 2 weeks prior to AD induction.
-
AD Induction: For 8 weeks, co-administer D-galactose (120 mg/kg, subcutaneously) and AlCl₃ (20 mg/kg, orally) to induce AD-like pathology. Continue daily this compound or vehicle treatment during this period.
-
Control Groups: Include a vehicle-only control group and an AD-model group receiving only the inducing agents and vehicle.
-
Behavioral Assessment: During the final weeks of the induction period, perform cognitive tests such as the Morris Water Maze to assess spatial learning and memory.
-
Tissue Collection: At the end of the protocol, sacrifice animals and collect brain tissue for histopathological (e.g., amyloid plaque staining) and biochemical (e.g., oxidative stress markers) analysis.
-
4.2 Parkinson's Disease (PD) Model
-
Objective: To evaluate the neuroprotective effect of this compound against chronic MPTP-induced dopaminergic neuron loss.[6][15]
-
Materials:
-
Male C57BL/6 mice
-
This compound
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)
-
Saline
-
Motor function testing apparatus (e.g., Rotarod, beam-walking test)
-
-
Procedure:
-
Group Allocation: Divide mice into control, MPTP+vehicle, and MPTP+this compound groups.
-
Treatment Protocol:
-
Administer a low dose of MPTP (15 mg/kg, IP) daily for 35 days to induce chronic neurodegeneration.
-
Concurrently, administer this compound (500 µg/kg, IP) or saline vehicle daily.
-
-
Motor Function Assessment: Perform motor coordination tests at baseline and at regular intervals throughout the 35-day period.
-
Tissue Analysis: After 35 days, perfuse the animals and collect brain tissue. Process the substantia nigra for analysis of dopaminergic neuron survival (e.g., Tyrosine Hydroxylase immunohistochemistry) and ultrastructural features via electron microscopy.
-
4.3 Huntington's Disease (HD) Model
-
Objective: To determine if this compound can delay disease onset and extend survival in the R6/2 transgenic mouse model of HD.[16][17]
-
Materials:
-
R6/2 transgenic mice and wild-type littermates
-
This compound
-
Saline (vehicle)
-
Apparatus for motor assessment (e.g., Rotarod)
-
-
Procedure:
-
Treatment Initiation: Beginning at 6 weeks of age, administer daily IP injections of this compound (30 mg/kg) or saline vehicle.
-
Monitoring: Monitor mice daily for general health and body weight.
-
Disease Onset and Progression: Evaluate mice weekly for signs of disease onset and progression using standardized motor function tests.
-
Survival Analysis: Record the date of death for each animal to determine lifespan.
-
Post-mortem Analysis: Upon death or at a predetermined endpoint, collect brain tissue to analyze markers of cell death (e.g., caspase activation) and brain shrinkage.[16][17]
-
4.4 Amyotrophic Lateral Sclerosis (ALS) Model
-
Objective: To evaluate this compound's effect on disease progression and survival in the SOD1(G93A) transgenic mouse model of ALS.[10][11]
-
Materials:
-
Transgenic mice expressing mutant human SOD1(G93A) and wild-type littermates
-
This compound
-
Vehicle solution
-
Rotarod apparatus
-
-
Procedure:
-
Treatment Initiation: Begin daily systemic injections of this compound or vehicle at a presymptomatic age (e.g., ~60 days).
-
Motor Performance: Assess motor performance weekly using the Rotarod test to determine disease onset, defined as the inability to remain on the rotating rod for a set duration.
-
Neurological Scoring: Monitor neurological deterioration using a standardized scoring system.
-
Survival: Record the date of death to analyze mortality and lifespan.[11]
-
Spinal Cord Analysis: At a terminal stage (e.g., 120 days), sacrifice a subset of animals. Collect and analyze lumbar spinal cord sections for motor neuron counts (Nissl staining) and biochemical markers of apoptosis (e.g., caspase-1, caspase-3).[10][11]
-
5.0 Summary of Quantitative Data from Animal Studies
The following tables summarize the quantitative outcomes of this compound treatment across different neurodegenerative disease models.
Table 1: Alzheimer's Disease Models
| Animal Model | This compound Dosage & Route | Key Quantitative Findings | Reference |
|---|---|---|---|
| D-galactose + AlCl₃ Mouse | 80 mg/kg/day, IP | Improved spatial memory in Morris Water Maze test. | [14] |
| Ovariectomized + AlCl₃ Rat | Not Specified | Significantly decreased brain Acetylcholinesterase (AchE) activity and increased Acetylcholine (Ach) levels. | [3] |
| Streptozotocin (STZ) Rat | 20 mg/kg/day, Oral | Improved cognitive performance in novel object recognition and radial arm maze tests; reduced microglia activation in CA1/CA3. | [18] |
| APP + PS1 Transgenic Mouse | 100 mg/L in drinking water | Reduced immunoreactive Aβ deposition in hippocampus (43%) and entorhinal cortex (37%). |[19] |
Table 2: Parkinson's Disease Models
| Animal Model | This compound Dosage & Route | Key Quantitative Findings | Reference |
|---|---|---|---|
| Chronic MPTP Mouse | 500 µg/kg/day, IP | Prevented MPTP-induced nigral cell death and preserved tyrosine hydroxylase levels. | [6] |
| Rotenone-lesioned Rat | Not Specified | Preserved tyrosine hydroxylase positive neurons and dopamine (B1211576) levels. | [1] |
| Manganese Inhalation Mouse | Not Specified | Pre-treated animals showed better motor coordination and less loss of TH-immunoreactive neurons. |[20] |
Table 3: Huntington's Disease & ALS Models
| Animal Model | This compound Dosage & Route | Key Quantitative Findings | Reference |
|---|---|---|---|
| Huntington's Disease | |||
| R6/2 Transgenic Mouse | 30 mg/kg/day, IP | Delayed disease onset by 19% and prolonged lifespan by 18-20%.[16][21] | [16][17][21] |
| Amyotrophic Lateral Sclerosis | |||
| SOD1(G93A) Transgenic Mouse | Not Specified | Delayed disease onset by 10.1% and prolonged lifespan by 7.4%.[11] | [11][22][23] |
| SOD1(G93A) Transgenic Mouse | Not Specified | Ameliorated loss of motor neurons and atrophy of the spinal cord at 120 days. |[11] |
The data from numerous animal models strongly support the neuroprotective potential of this compound in a range of neurodegenerative diseases. Its ability to target multiple pathological mechanisms, including oxidative stress, inflammation, and apoptosis, makes it an attractive therapeutic candidate. The protocols and data presented here provide a comprehensive resource for researchers aiming to investigate and validate the efficacy of this compound. While preclinical results are promising, it is important to note that optimal dosing and treatment regimens for human application require further investigation in well-controlled clinical trials.[1]
References
- 1. This compound: Clinical Perspectives in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular Mechanisms of this compound: Insight from Neurodegenerative Diseases [mdpi.com]
- 3. Does this compound Ameliorate Neurological Changes Associated With Alzheimer’s Disease in Ovariectomized Rat Model? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound as a neuroprotective agent in the rodent models of Parkinson's disease: is it all set to irrefutable clinical translation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy of this compound in animal models of intracerebral hemorrhage: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protective effect of this compound in a chronic experimental model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. deepdyve.com [deepdyve.com]
- 8. Neuroprotection unveiled: this compound mitigates apoptotic pathways in traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound exerts neuroprotective effects in mice with spinal cord injury by activating the Nrf2/Keap1 signaling pathway via the MT2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound inhibits the caspase-1/cytochrome c/caspase-3 cell death pathway, inhibits MT1 receptor loss and delays disease progression in a mouse model of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound inhibits the caspase-1/cytochrome c/caspase-3 cell death pathway, inhibits MT1 receptor loss and delays disease progression in a mouse model of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neuroprotective Effect of this compound in a Neonatal Hypoxia-Ischemia Rat Model Is Regulated by the AMPK/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound Induces Autophagy in Amyotrophic Lateral Sclerosis Mice via Upregulation of SIRT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound Improves Short-Term Spatial Memory in a Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. This compound treatment success in HD mice – HDBuzz [en.hdbuzz.net]
- 17. The this compound MT1 Receptor Axis Modulates Mutant Huntingtin-Mediated Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound improves cognitive dysfunction and decreases gliosis in the streptozotocin-induced rat model of sporadic Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. sciencedaily.com [sciencedaily.com]
- 22. rehabpub.com [rehabpub.com]
- 23. sciencedaily.com [sciencedaily.com]
Application Notes: Investigating the Inhibitory Effects of Melatonin on Cancer Cell Invasion
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Melatonin, a hormone primarily synthesized by the pineal gland, has demonstrated oncostatic properties in a variety of cancers. One of its key anti-cancer mechanisms is the inhibition of cancer cell invasion, a critical step in tumor metastasis. These application notes provide a comprehensive guide for designing and conducting experiments to investigate the effects of this compound on cancer cell invasion. The protocols outlined below are designed to be adaptable to various cancer cell lines and research objectives.
This compound has been shown to suppress cancer cell invasion by modulating several key signaling pathways, including the p38 MAPK, PI3K/AKT/mTOR, and NF-κB pathways. Furthermore, this compound can inhibit the epithelial-mesenchymal transition (EMT), a process where cancer cells acquire migratory and invasive properties. It achieves this by downregulating mesenchymal markers like N-cadherin and vimentin, and upregulating the epithelial marker E-cadherin. Additionally, this compound has been found to reduce the activity and expression of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix, facilitating cancer cell invasion.
These notes will detail the experimental protocols for assessing cancer cell invasion and migration, specifically the Transwell Invasion Assay and the Wound Healing (Scratch) Assay. A protocol for determining MMP activity via gelatin zymography is also included to provide a mechanistic understanding of this compound's effects.
Data Presentation
The following tables provide a structured format for summarizing quantitative data obtained from the described experiments.
Table 1: Effect of this compound on Cancer Cell Invasion (Transwell Assay)
| Treatment Group | This compound Concentration (nM) | Number of Invading Cells (Mean ± SD) | Invasion Index (%) |
| Control (Vehicle) | 0 | [Insert Value] | 100 |
| This compound | 1 | [Insert Value] | [Insert Value] |
| This compound | 10 | [Insert Value] | [Insert Value] |
| This compound | 100 | [Insert Value] | [Insert Value] |
Invasion Index (%) = (Mean number of invading cells in treatment group / Mean number of invading cells in control group) x 100
Table 2: Effect of this compound on Cancer Cell Migration (Wound Healing Assay)
| Treatment Group | This compound Concentration (nM) | Wound Width at 0h (µm) (Mean ± SD) | Wound Width at 24h (µm) (Mean ± SD) | Wound Closure (%) |
| Control (Vehicle) | 0 | [Insert Value] | [Insert Value] | [Insert Value] |
| This compound | 1 | [Insert Value] | [Insert Value] | [Insert Value] |
| This compound | 10 | [Insert Value] | [Insert Value] | [Insert Value] |
| This compound | 100 | [Insert Value] | [Insert Value] | [Insert Value] |
Wound Closure (%) = [(Wound width at 0h - Wound width at 24h) / Wound width at 0h] x 100
Table 3: Effect of this compound on MMP-2 and MMP-9 Activity (Gelatin Zymography)
| Treatment Group | This compound Concentration (nM) | Relative MMP-2 Activity (Arbitrary Units) (Mean ± SD) | Relative MMP-9 Activity (Arbitrary Units) (Mean ± SD) |
| Control (Vehicle) | 0 | [Insert Value] | [Insert Value] |
| This compound | 1 | [Insert Value] | [Insert Value] |
| This compound | 10 | [Insert Value] | [Insert Value] |
| This compound | 100 | [Insert Value] | [Insert Value] |
Relative activity is determined by densitometric analysis of the zymogram bands.
Experimental Protocols
Protocol 1: Transwell Invasion Assay
This assay measures the ability of cancer cells to invade through a basement membrane matrix.
Materials:
-
24-well Transwell inserts (8 µm pore size)
-
Matrigel basement membrane matrix
-
Serum-free cell culture medium
-
Complete cell culture medium (containing fetal bovine serum - FBS)
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 70% ethanol)
-
Staining solution (e.g., 0.1% Crystal Violet)
-
Cotton swabs
-
Microscope
Procedure:
-
Coating the Inserts: Thaw Matrigel on ice. Dilute the Matrigel with cold serum-free medium (the dilution factor may need to be optimized for your cell line). Add 50-100 µL of the diluted Matrigel to the upper chamber of the Transwell inserts and incubate at 37°C for at least 1 hour to allow for gelation.
-
Cell Preparation: Culture cancer cells to ~80% confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 to 5 x 10^5 cells/mL.
-
Seeding Cells: Add 200 µL of the cell suspension to the upper chamber of the Matrigel-coated inserts.
-
Treatment: In the lower chamber of the 24-well plate, add 600 µL of complete medium containing different concentrations of this compound (e.g., 0, 1, 10, 100 nM). The complete medium acts as a chemoattractant.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours. The incubation time should be optimized based on the invasiveness of the cell line.
-
Removal of Non-Invading Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently remove the non-invading cells from the upper surface of the membrane.
-
Fixation and Staining: Fix the invading cells on the lower surface of the membrane by immersing the insert in a fixation solution for 10-20 minutes. Subsequently, stain the cells with a staining solution for 15-30 minutes.
-
Washing: Gently wash the inserts with PBS or distilled water to remove excess stain.
-
Imaging and Quantification: Allow the inserts to air dry. Visualize and count the invading cells on the lower surface of the membrane using a microscope. Count the cells in at least five random fields of view and calculate the average number of invading cells per field.
Protocol 2: Wound Healing (Scratch) Assay
This assay assesses the collective migration of a sheet of cells.
Materials:
-
6-well or 12-well cell culture plates
-
Sterile 200 µL pipette tip or a wound healing insert
-
Complete cell culture medium
-
This compound stock solution
-
PBS
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cancer cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Creating the Wound: Using a sterile 200 µL pipette tip, create a straight scratch or "wound" in the center of the cell monolayer. Alternatively, use a commercially available wound healing insert to create a more uniform cell-free gap.
-
Washing: Gently wash the wells with PBS to remove any detached cells.
-
Treatment: Replace the PBS with fresh complete medium containing different concentrations of this compound (e.g., 0, 1, 10, 100 nM).
-
Imaging: Immediately after adding the treatment, capture images of the wound at 0 hours using a microscope. Mark the position of the images to ensure the same field is captured at later time points.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.
-
Time-Lapse Imaging: Capture images of the same wound fields at regular intervals (e.g., 12, 24, and 48 hours) to monitor wound closure.
-
Quantification: Measure the width of the wound at different time points using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure for each treatment group.
Protocol 3: Gelatin Zymography for MMP Activity
This technique is used to detect the activity of gelatinases, such as MMP-2 and MMP-9, in conditioned media from cell cultures.
Materials:
-
Serum-free cell culture medium
-
This compound stock solution
-
Conditioned media from treated cells
-
SDS-PAGE equipment
-
Polyacrylamide gels containing 0.1% gelatin
-
Zymogram renaturing buffer
-
Zymogram developing buffer
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Procedure:
-
Cell Treatment and Collection of Conditioned Media: Culture cancer cells in complete medium until they reach ~80% confluency. Wash the cells with PBS and then incubate them in serum-free medium containing different concentrations of this compound for 24-48 hours. Collect the conditioned media and centrifuge to remove any cells or debris.
-
Protein Quantification: Determine the protein concentration of the conditioned media to ensure equal loading of samples.
-
Electrophoresis: Mix the conditioned media with non-reducing sample buffer and load equal amounts of protein onto a polyacrylamide gel containing 0.1% gelatin. Run the electrophoresis at a constant voltage in a cold room or on ice.
-
Renaturation: After electrophoresis, wash the gel with zymogram renaturing buffer to remove SDS and allow the MMPs to renature.
-
Development: Incubate the gel in zymogram developing buffer at 37°C for 12-24 hours. The developing buffer contains the necessary ions for MMP activity.
-
Staining and Destaining: Stain the gel with Coomassie Brilliant Blue staining solution and then destain it.
-
Visualization and Quantification: The areas of gelatin degradation by MMPs will appear as clear bands against a blue background. The molecular weight of the bands can be used to identify MMP-2 and MMP-9. Quantify the intensity of the bands using densitometry software.
Mandatory Visualizations
Caption: Workflow for the Transwell Invasion Assay.
Protocol for assessing melatonin's impact on circadian rhythm entrainment in mice
Application Notes & Protocols
Topic: Protocol for Assessing Melatonin's Impact on Circadian Rhythm Entrainment in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction: The neurohormone this compound is a key regulator of circadian rhythms, acting as an endogenous synchronizer that signals darkness to the body's internal clock.[1] Its primary site of action for circadian regulation is the suprachiasmatic nucleus (SCN) of the hypothalamus, the master pacemaker in mammals.[2][3][4] this compound exerts its effects by activating two high-affinity G-protein-coupled receptors, MT1 and MT2, which are densely expressed in the SCN.[1][2] Activation of these receptors, particularly the MT2 receptor, is significantly involved in phase-shifting the circadian clock, helping to realign biological rhythms with the external light-dark cycle.[1][2][5]
These application notes provide detailed protocols for assessing the efficacy of this compound and its analogs in modulating circadian rhythm entrainment in mice. Two primary, well-validated behavioral models are described: the phase-shifting paradigm under constant conditions and the re-entrainment paradigm following a simulated jet lag. These protocols are essential for preclinical evaluation of chronobiotic compounds in drug development and for fundamental research into the mechanisms of circadian regulation.
Key Experimental Concepts
-
Entrainment: The process by which the endogenous circadian rhythm is synchronized to the 24-hour external environment, primarily the light-dark (LD) cycle.
-
Free-Running Rhythm: The natural, endogenous rhythm of an organism in the absence of external time cues (e.g., in constant darkness). The period of this rhythm is denoted by tau (τ).[6]
-
Phase Shift: An abrupt change (either an advance or a delay) in the timing of a circadian rhythm. Exogenous this compound administration can induce phase shifts, with the direction and magnitude depending on the circadian time (CT) of administration.[7][8]
-
Jet Lag Paradigm: An experimental model that simulates transmeridian travel by inducing an abrupt shift in the LD cycle. This protocol is used to assess an agent's ability to accelerate re-entrainment to the new schedule.[7][9]
Experimental Protocols
Protocol 1: General Animal Care and Housing
-
Animal Models:
-
This compound-Proficient Strains (e.g., C3H/HeN): These mice produce this compound and are ideal for studying the effects of exogenous compounds in the presence of endogenous this compound signaling.[7]
-
This compound-Deficient Strains (e.g., C57BL/6J): These mice lack the enzymes for this compound synthesis and are useful for studying the effects of exogenous this compound without confounding endogenous signals.[7][10]
-
-
Housing:
-
Light-Dark (LD) Cycle:
-
For initial entrainment, maintain a standard 12-hour light:12-hour dark (12:12 LD) cycle for at least two weeks.[7] Illuminance during the light phase should be approximately 250–300 lux at the cage floor.[7]
-
Zeitgeber Time (ZT) is used to refer to time under LD conditions, where ZT0 is the time of lights on and ZT12 is the time of lights off.[6]
-
Protocol 2: Monitoring of Circadian Outputs
A. Locomotor Activity via Wheel-Running:
This is the most common method for assessing circadian rhythms in rodents.[11]
-
Setup: Equip each mouse's home cage with a running wheel connected to a computerized activity monitoring system.[11][13]
-
Acclimatization: Allow mice at least three days of access to the running wheels before starting data collection to establish a baseline.[13]
-
Data Acquisition: Continuously record wheel revolutions in 1-minute or 6-minute bins, 24 hours a day.[11]
-
Data Analysis: Use specialized software (e.g., ClockLab) to generate actograms and calculate key circadian parameters such as period (tau), phase shifts, and activity onset.[14] The onset of activity is typically defined as Circadian Time 12 (CT12).[7]
B. Core Body Temperature (CBT) via Telemetry:
CBT is a robust marker of the circadian clock.[15]
-
Implantation: Surgically implant a small telemetry transmitter into the abdominal cavity of each mouse under anesthesia.[16] Allow for a post-operative recovery period of at least one week.
-
Data Acquisition: Place the cages on receiver platforms that continuously collect temperature data transmitted from the implants. Data is typically recorded at 5-10 minute intervals.[16]
-
Data Analysis: Analyze the data for daily rhythms, including amplitude and phase, to assess the state of the circadian clock.[17][18]
Protocol 3: this compound-Induced Phase-Shifting Assay
This protocol determines if this compound can directly shift the phase of the endogenous clock.[7]
-
Entrainment: Entrain mice to a 12:12 LD cycle for at least two weeks while monitoring locomotor activity.
-
Constant Darkness (DD): Transfer mice to constant darkness to allow their rhythms to "free-run." A stable free-running rhythm should be established over 10-14 days.
-
Baseline Calculation: Determine the free-running period (tau) for each mouse by performing a regression analysis on the activity onsets for the last 7-10 days in DD before treatment.
-
This compound Administration:
-
Prepare this compound in a vehicle solution (e.g., 0.5% ethanol (B145695) in saline).
-
On the day of the experiment, inject mice intraperitoneally (i.p.) with this compound (e.g., 8 mg/kg) or vehicle at a specific Circadian Time (CT).[19] The effect of this compound is time-dependent, with phase advances typically seen when administered in the late subjective day (CT10) and phase delays in the late subjective night (CT22).
-
-
Post-Injection Monitoring: Continue to record locomotor activity in DD for at least two weeks after the injection.
-
Data Analysis:
-
Calculate the phase shift by extrapolating the pre-injection activity onset line and the post-injection activity onset line to the day of the injection. The difference between these two points represents the magnitude and direction (advance or delay) of the phase shift.[7]
-
Generate a Phase Response Curve (PRC) by administering this compound at different CTs to map the time-dependent effects.[7]
-
Protocol 4: Re-entrainment Assay (Jet Lag Simulation)
This protocol assesses whether this compound can accelerate the rate of re-synchronization to a new LD cycle.[7]
-
Entrainment & Baseline: Entrain mice to a 12:12 LD cycle for two weeks and record baseline activity.
-
Induce Jet Lag: Advance the LD cycle by 6 or 8 hours (simulating eastward travel). For example, turn the lights off 6 hours earlier than the previous schedule.[19][20]
-
This compound Administration: Administer this compound or vehicle daily, typically 30 minutes before the new dark onset, for the first few days following the phase shift.[20]
-
Monitoring: Record locomotor activity continuously until the mice have fully re-entrained to the new LD cycle, which may take 8 days or more.[20]
-
Data Analysis:
-
Determine the number of days required for the onset of activity to stabilize and align with the new dark phase.
-
A significant reduction in the number of days to re-entrain in the this compound-treated group compared to the vehicle group indicates a positive effect.[20]
-
Data Presentation
Quantitative data from these experiments should be summarized for clear interpretation.
Table 1: Example Data for this compound-Induced Phase Shifts in C3H/HeN Mice
| Treatment Group | Administration Time (CT) | N | Mean Phase Shift (hours ± SEM) | Direction |
|---|---|---|---|---|
| Vehicle | CT10 | 10 | 0.1 ± 0.05 | - |
| This compound (10 mg/kg) | CT2 | 10 | 0.2 ± 0.08 | Delay |
| This compound (10 mg/kg) | CT10 | 10 | 1.5 ± 0.21 | Advance |
| this compound (10 mg/kg) | CT22 | 10 | 2.1 ± 0.30 | Delay |
Table 2: Example Data for this compound's Effect on Re-entrainment Rate After a 6-Hour Phase Advance
| Treatment Group | N | Days to Re-entrain (Mean ± SEM) |
|---|---|---|
| Vehicle | 12 | 8.5 ± 0.7 |
| This compound (8 mg/kg) | 12 | 4.2 ± 0.5* |
| *p < 0.05 compared to Vehicle | | |
Visualizations
This compound Signaling Pathway in the SCN
This compound binds to MT1 and MT2 receptors on SCN neurons.[2] These are Gi-protein coupled receptors that inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This cascade ultimately modulates the expression of core clock genes, such as Per1 and Per2, resetting the phase of the SCN clock.[8][21]
Caption: this compound signaling cascade in an SCN neuron.
Experimental Workflow for Jet Lag Protocol
The following diagram illustrates the logical flow of the re-entrainment (jet lag) protocol.
References
- 1. psychiatrictimes.com [psychiatrictimes.com]
- 2. mdpi.com [mdpi.com]
- 3. Molecular Mechanisms of the this compound Receptor Pathway Linking Circadian Rhythm to Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of the Melatoninergic System in Circadian and Seasonal Rhythms—Insights From Different Mouse Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mouse Models in Circadian Rhythm and this compound Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phenotyping Circadian Rhythms in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods to Assess this compound Receptor-Mediated Phase-Shift and Re-entrainment of Rhythmic Behaviors in Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Chronic Jet Lag Simulation Decreases Hippocampal Neurogenesis and Enhances Depressive Behaviors and Cognitive Deficits in Adult Male Rats [frontiersin.org]
- 10. The Role of the Melatoninergic System in Light-Entrained Behavior of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Voluntary Wheel Running in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thermographic imaging of mouse across circadian time reveals body surface temperature elevation associated with non-locomotor body movements | PLOS One [journals.plos.org]
- 13. Behavior Tracking with Running Wheels [protocols.io]
- 14. Mouse Wheel-Running Activity Monitoring and Analyses. [bio-protocol.org]
- 15. tandfonline.com [tandfonline.com]
- 16. Frontiers | Sustained effect of habitual feeding time on daily rhythm of core body temperature in mice [frontiersin.org]
- 17. Locomotor activity, core body temperature, and circadian rhythms in mice selected for high or low heat loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Feature identification in circadian rhythms of mice strains using in vivo information - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound restores hippocampal neural precursor cell proliferation and prevents cognitive deficits induced by jet lag simulation in adult mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound Does Not Affect the Stress-Induced Phase Shifts of Peripheral Clocks in Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. medisearch.io [medisearch.io]
Application Notes and Protocols for Salivary Melatonin Detection by Radioimmunoassay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantitative determination of melatonin in saliva using a radioimmunoassay (RIA). This guide is intended for professionals in research and drug development who require sensitive and specific measurement of this key chronobiotic hormone.
Introduction
This compound (N-acetyl-5-methoxytryptamine) is a hormone primarily synthesized and secreted by the pineal gland in a circadian pattern, with levels rising in the evening, peaking in the middle of the night, and falling to low levels during the day.[1][2] This rhythmic secretion is a cornerstone of the body's internal clock, regulating sleep-wake cycles and other physiological processes.[2] Salivary this compound measurement offers a non-invasive and stress-free method for assessing the circadian rhythm, making it an invaluable tool in sleep research, chronobiology, and clinical studies.[3][4] Radioimmunoassay is a highly sensitive and specific technique for quantifying this compound levels in biological fluids, including saliva.[4][5]
Principle of the Assay
The radioimmunoassay for this compound is a competitive binding assay.[1][6] The principle involves the competition between unlabeled this compound in a sample and a fixed amount of radiolabeled this compound (typically with Iodine-125, ¹²⁵I) for a limited number of binding sites on a specific anti-melatonin antibody.[1][6][7][8] After an incubation period to reach equilibrium, the antibody-bound this compound is separated from the free (unbound) this compound.[1][6] This is often achieved by precipitating the antibody-bound fraction with a second antibody.[1][7][8] The radioactivity of the precipitate is then measured using a gamma counter.[1] The concentration of this compound in the unknown sample is inversely proportional to the measured radioactivity.[1] A standard curve is generated using known concentrations of this compound, from which the this compound concentration in the samples can be determined.[1][6]
Quantitative Data Summary
The performance characteristics of commercially available salivary this compound RIA kits are summarized below. This data is essential for assay validation and comparison.
| Parameter | BÜHLMANN Direct Saliva this compound RIA | IBL International this compound Saliva Direct RIA | General Performance Range |
| Analytical Sensitivity | 0.2 pg/mL[7] | Not specified in provided results | 0.2 - 1.05 pg/mL[6][7] |
| Intra-Assay Precision (CV%) | Not specified in provided results | Not specified in provided results | Typically < 10% |
| Inter-Assay Precision (CV%) | 6.6 - 16.7%[7] | Not specified in provided results | Typically < 15% |
| Cross-Reactivity | See Table 2 below | See Table 3 below | High specificity for this compound |
Table 1: Performance Characteristics of Salivary this compound RIA Kits.
| Compound | Cross-Reactivity (%) |
| This compound | 100 |
| 6-Sulfatoxythis compound | 0.002 |
| Serotonin | <0.001 |
| 5-Hydroxy-Indole Acetic Acid | <0.001 |
| N-Acetylserotonin | 0.027 |
| 5-Methoxytryptamine | 0.003 |
| 5-Methoxytryptophane | 0.001 |
| 5-Methoxytryptophol | 0.001 |
| Methoxypsoralen | <0.001 |
Table 2: Cross-Reactivity of the BÜHLMANN Direct Saliva this compound RIA Kit.[7]
| Compound | Cross-Reactivity (%) |
| This compound | 100 |
| N-Acetylserotonin | 0.04 |
| 5-Methoxytryptamine | 0.004 |
| Serotonin | <0.001 |
| 6-Hydroxythis compound | 0.002 |
| 5-Hydroxy-L-Tryptophan | <0.001 |
| L-Tryptophan | <0.001 |
| 5-Methoxytryptophol | 0.001 |
Table 3: Cross-Reactivity of a representative this compound RIA Kit.
Experimental Protocols
Saliva Sample Collection and Handling
Proper sample collection and handling are critical for accurate results.
-
Patient Instructions:
-
Avoid eating a major meal within 60 minutes of sample collection.[9]
-
Refrain from consuming alcohol within 12 hours of sampling.[9]
-
Avoid acidic or high-sugar foods before collection.[9]
-
Do not brush teeth for at least 30 minutes before sampling.[1]
-
Rinse the mouth thoroughly with water 10 minutes prior to collection.[9]
-
During nighttime collection, use a dim light (≤100 lux) to avoid suppressing this compound production.[7]
-
-
Collection Method:
-
Collect whole saliva via unstimulated passive drool.[9] The individual should tilt their head forward, allow saliva to pool in the mouth, and then let it drool into a collection tube.[3][9]
-
Specialized saliva collection devices, such as cotton swabs, can also be used, but ensure they do not contain citric acid.[7]
-
-
Storage:
-
Sample Preparation for Assay:
General Radioimmunoassay Protocol
This protocol is a generalized procedure based on common steps found in commercial RIA kits. Always refer to the specific manufacturer's instructions for the kit being used.
Materials and Reagents (typically provided in a kit):
-
¹²⁵I-Melatonin Tracer
-
This compound Antiserum (Primary Antibody)
-
Precipitating Reagent (Second Antibody)
-
This compound Standards (Calibrators)
-
Control Samples
-
Assay Buffer
Equipment Required:
-
Gamma counter
-
Refrigerated centrifuge
-
Vortex mixer
-
Precision pipettes
-
Polystyrene or polypropylene (B1209903) assay tubes
Procedure:
-
Assay Setup:
-
Pipetting Steps:
-
Incubation:
-
Precipitation:
-
Centrifugation and Decanting:
-
Counting:
-
Place all tubes (including the Total Counts tubes) in a gamma counter.
-
Count the radioactivity in each tube for at least 1 minute.[1]
-
-
Data Analysis:
-
Calculate the average counts per minute (CPM) for each duplicate set.
-
Calculate the percentage of binding (%B/B0) for each standard, control, and sample using the formula: (%B/B0) = [(Sample or Standard CPM - NSB CPM) / (B0 CPM - NSB CPM)] * 100.
-
Plot a standard curve of %B/B0 versus the this compound concentration for the standards.
-
Determine the this compound concentration of the samples by interpolating their %B/B0 values from the standard curve.
-
Visualizations
Caption: Experimental workflow for salivary this compound radioimmunoassay.
References
- 1. sceti.co.jp [sceti.co.jp]
- 2. ibl-america.com [ibl-america.com]
- 3. In-Home Salivary this compound Collection: Methodology for Children and Adolescents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. solidphasesolutions.com [solidphasesolutions.com]
- 6. Measurement of this compound in body fluids: Standards, protocols and procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. buhlmannlabs.com [buhlmannlabs.com]
- 8. diasource-diagnostics.com [diasource-diagnostics.com]
- 9. salimetrics.com [salimetrics.com]
Application Notes and Protocols for Melatonin Analysis by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of melatonin in various samples using High-Performance Liquid Chromatography (HPLC). The methods described are applicable to pharmaceutical dosage forms, nanoparticles, and biological matrices.
Introduction
This compound (N-acetyl-5-methoxytryptamine) is a neurohormone primarily produced by the pineal gland, which regulates circadian rhythms and sleep-wake cycles. Its therapeutic applications include the treatment of insomnia and jet lag.[1] Given its widespread use in pharmaceutical and nutraceutical products, accurate and reliable analytical methods are crucial for quality control, formulation development, and pharmacokinetic studies.
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of this compound due to its high sensitivity, specificity, and reproducibility.[2] Coupled with various detectors like UV-Visible, Photodiode Array (PDA), Fluorescence (FD), or Mass Spectrometry (MS), HPLC methods can be tailored to quantify this compound in diverse matrices, from simple pharmaceutical tablets to complex biological fluids like plasma.[3][4]
General Instrumentation and Reagents
-
Instrumentation:
-
HPLC system equipped with a pump (isocratic or gradient), autosampler, column oven, and a suitable detector (UV/PDA, Fluorescence, or MS).
-
Analytical column, typically a reversed-phase C18 column.
-
Data acquisition and processing software.
-
Analytical balance, pH meter, vortex mixer, centrifuge, and filtration apparatus.
-
-
Chemicals and Reagents:
-
This compound reference standard.
-
HPLC-grade solvents (e.g., Acetonitrile (B52724), Methanol).
-
High-purity water (e.g., Milli-Q).
-
Buffers and acids (e.g., Potassium Phosphate, Phosphoric Acid, Formic Acid).
-
Solid-Phase Extraction (SPE) cartridges (for biological samples).
-
Syringe filters (e.g., 0.22 µm or 0.45 µm).
-
Experimental Workflows & Signaling
The general workflow for analyzing this compound via HPLC involves several key stages from sample collection to final data interpretation.
Caption: General experimental workflow for HPLC analysis of this compound.
This compound exerts its biological effects primarily through binding to G-protein coupled receptors (GPCRs), MT1 and MT2, leading to downstream cellular responses.
Caption: Simplified signaling pathway of this compound.
Experimental Protocols
Herein are detailed protocols for this compound analysis in different matrices.
Protocol 1: Analysis of this compound in Pharmaceutical Tablets
This method is suitable for the routine quality control and assay of this compound in solid dosage forms.[1]
-
Sample Preparation:
-
Accurately weigh and crush a number of tablets to obtain a fine powder.
-
Transfer a portion of the powder equivalent to a specified amount of this compound into a volumetric flask.
-
Add a suitable volume of methanol to dissolve the active ingredient.
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Make up to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
-
HPLC Conditions:
Protocol 2: Analysis of this compound in Polymeric Nanoparticles
This protocol is designed for the quantification of this compound encapsulated within nanoparticle formulations.[5]
-
Sample Preparation:
-
Centrifuge the nanoparticle suspension to separate the nanoparticles from the supernatant containing the non-encapsulated drug.
-
Carefully collect the supernatant.
-
To determine encapsulated this compound, dissolve the nanoparticle pellet in a suitable solvent (e.g., acetonitrile).
-
Filter the resulting solution through a 0.22 µm PVDF syringe filter before injection.[5]
-
-
HPLC Conditions:
Protocol 3: Analysis of this compound in Human Plasma
This method uses solid-phase extraction for sample cleanup and a fluorescence detector for high sensitivity, making it suitable for pharmacokinetic studies.[2][6]
-
Sample Preparation (Solid-Phase Extraction):
-
Condition an Oasis HLB SPE cartridge by passing 1 mL of methanol followed by 1 mL of HPLC-grade water.[2]
-
Load 1 mL of plasma sample onto the conditioned cartridge.[2]
-
Centrifuge the cartridge for 1 minute at 1600 rpm to pass the sample through and wash away interferences.[2]
-
Elute the retained this compound from the column by adding 2 mL of dichloromethane (B109758) and centrifuging for 1 minute at 1600 rpm.[2]
-
Collect the eluate and evaporate it to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of mobile phase and inject it into the HPLC system.
-
-
HPLC Conditions:
-
Column: Waters XBridge® C18 column (150 x 4.6 mm, 5 µm).[6]
-
Mobile Phase: A mixture of 0.4% phosphoric acid in water and acetonitrile in a 70:30 (v/v) ratio.[6]
-
Flow Rate: 1.1 mL/min.[6]
-
Injection Volume: 5 µL.[6]
-
Detection: Fluorescence detector with excitation at 305 nm and emission at 408 nm.[6]
-
Column Temperature: 30 °C.[6]
-
Data Summary and Method Validation
The performance of HPLC methods is evaluated through a validation process according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and sensitivity.[5][7]
Quantitative Data Summary
The following table summarizes the key performance characteristics of various published HPLC methods for this compound analysis.
| Parameter | Method 1 (Capsules)[8] | Method 2 (Nanoparticles)[5] | Method 3 (Tablets)[1] | Method 4 (Plasma, HPLC-FD)[6] | Method 5 (Cosmetics)[7] |
| Matrix | Pharmaceutical Capsules | Poly(lactic acid) Nanoparticles | Pharmaceutical Tablets | Human Plasma | Microemulsion |
| Detector | UV (240 nm) | PDA (220 nm) | UV (223 nm) | Fluorescence (Ex:305/Em:408 nm) | UV (222 nm) |
| Linearity Range | 0.0125 - 0.1 µg/mL | 10 - 100 µg/mL | Not specified | 0.005 - 20 µg/mL | 0.5 - 60 µg/mL |
| Correlation (R²) | 0.9926 | > 0.99 (Implied) | 0.998 | Not specified | > 0.999 (Implied) |
| LOD | Not specified | 25.9 ng/mL | Not specified | Not specified | 0.132 µg/mL |
| LOQ | Not specified | 78.7 ng/mL | Not specified | Not specified | 0.4 µg/mL |
| Recovery (%) | Not specified | 100.47% | Not specified | 97.2%[2] | Not specified |
| Precision (%RSD) | Not specified | < 2% | 0.22% | < 5.41%[2] | Not specified |
| Retention Time | ~3.5 min | < 2 min | 7.125 min | ~8 min run time | 5.6 min |
-
Specificity: The method's ability to assess the analyte unequivocally in the presence of other components. Chromatograms of blank and spiked samples are compared to ensure no interference at the retention time of this compound.[9]
-
Linearity: The method demonstrates linearity over a specified concentration range.[8] A linear relationship is established by plotting peak area against concentration, with a correlation coefficient (R²) close to 1.0 indicating good linearity.[1]
-
Accuracy: This is determined by recovery studies, where a known amount of this compound is spiked into a sample matrix. The percentage of the analyte recovered is calculated. Recoveries are typically expected to be within 98-102%.[5]
-
Precision: Assessed through repeatability (intra-day) and intermediate precision (inter-day) studies. The relative standard deviation (%RSD) of multiple measurements should be within acceptable limits, typically not more than 2%.[1]
-
Limit of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.[5][7]
References
- 1. jmpas.com [jmpas.com]
- 2. ejmanager.com [ejmanager.com]
- 3. ijert.org [ijert.org]
- 4. shimadzu.com [shimadzu.com]
- 5. Application of a validated HPLC-PDA method for the determination of this compound content and its release from poly(lactic acid) nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Development of RP-HPLC methods for the analysis of this compound alone and in combination with sleep-enhancing dietary supplements [pharmacia.pensoft.net]
- 9. pubs.acs.org [pubs.acs.org]
Application Note: Routine Quantification of Melatonin in Human Plasma for Research Applications Using the Agilent Ultivo LC/TQ
Abstract
This application note presents a sensitive, rapid, and robust method for the routine quantification of melatonin in human plasma for research purposes. The method utilizes an Agilent 1260 Infinity II Prime LC system coupled to an Agilent Ultivo triple quadrupole mass spectrometer (LC/TQ) with an Electrospray Ionization (ESI) source. A straightforward protein precipitation procedure is employed for sample preparation, enabling efficient sample throughput. The use of a deuterated internal standard, this compound-D4, ensures high accuracy and precision. This method achieves a lower limit of quantification (LLOQ) of 10 pg/mL, making it well-suited for pharmacokinetic studies and other research applications where low circulating levels of this compound are expected.[1]
Introduction
This compound (N-acetyl-5-methoxytryptamine) is a neurohormone primarily synthesized by the pineal gland that plays a critical role in regulating the sleep-wake cycle and other circadian rhythms.[1][2] Its quantification in biological fluids is essential for research in areas such as sleep disorders, chronobiology, and pharmacology.[1][2] Due to the low endogenous concentrations of this compound, a highly sensitive and specific analytical method is required.[1][2] While immunoassays have been traditionally used, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred method due to its superior specificity and reduced cross-reactivity.[1][2][3]
The Agilent Ultivo LC/TQ is a compact and powerful triple quadrupole mass spectrometer designed for routine quantitative applications.[4][5] Its innovative design provides the sensitivity and robustness required for demanding bioanalytical assays in a smaller footprint.[4][5] This application note details a complete workflow, from sample preparation to data analysis, for the routine quantification of this compound in human plasma using the Agilent Ultivo LC/TQ.
Experimental
Reagents and Chemicals:
-
This compound and this compound-D4 (internal standard, IS) were of analytical grade.
-
Acetonitrile and methanol (B129727) (HPLC or LC/MS grade) were purchased from Honeywell.[1]
-
Formic acid (LC/MS grade) was purchased from Fisher Scientific.[1]
-
Ammonium (B1175870) formate (B1220265) and ammonium fluoride (B91410) were of analytical grade.[2]
-
Ultrapure water was generated using a Milli-Q Integral system.[1]
-
Human plasma (with EDTA as anticoagulant) was used as the biological matrix.
Instrumentation:
-
Mass Spectrometer: Agilent Ultivo Triple Quadrupole LC/MS with a standard ESI source.[1]
Sample Preparation: A simple protein precipitation method was employed for the extraction of this compound from human plasma.[1][2] Due to the light-sensitive nature of this compound, samples were protected from light during preparation.[1]
-
To a 200 µL aliquot of human plasma on ice, add 50 µL of 0.5 M EDTA and vortex briefly.[1]
-
Add the internal standard (this compound-D4) to all samples except for the double blanks.
-
Add 750 µL of acetonitrile, vortex for 30 seconds, and incubate on ice for 20 minutes.[1]
-
Centrifuge at 16,000 × g for 10 minutes at 4 °C to pellet the precipitated proteins.[1]
-
Transfer 800 µL of the supernatant to a clean tube and evaporate to dryness using a vacuum concentrator.[1]
-
Reconstitute the dried residue in 100 µL of methanol, sonicate for five minutes, and transfer to autosampler vials for LC-MS/MS analysis.[1]
LC-MS/MS Method: The chromatographic separation and mass spectrometric detection were optimized for the analysis of this compound and its internal standard.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Value |
| Column | Agilent InfinityLab Poroshell 120 EC-C18, 2.1x50mm, 1.9 µm |
| Mobile Phase A | 5 mM Ammonium Formate, 0.2 mM Ammonium Fluoride, 0.1% Formic Acid in Water |
| Mobile Phase B | 5 mM Ammonium Formate, 0.2 mM Ammonium Fluoride, 0.1% Formic Acid in Methanol |
| Flow Rate | 400 µL/min |
| Column Temperature | 35 °C |
| Injection Volume | 3 µL |
| Gradient | A suitable gradient is applied to ensure optimal separation. |
Source:[2]
Table 2: Mass Spectrometry (MS) Parameters
| Parameter | Value |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Nebulizing Gas | Optimized for instrument |
| Drying Gas | Optimized for instrument |
| Capillary Voltage | Optimized for instrument |
Table 3: Optimized MRM Transitions and Collision Energies
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| This compound | 233.1 | 174.1 | Optimized |
| 233.1 | 159.0 | Optimized | |
| This compound-D4 | 237.2 | 178.1 | Optimized |
Note: The specific collision energies were optimized using Agilent MassHunter Optimizer software.[2]
Results and Discussion
Method Performance: The developed LC-MS/MS method demonstrated excellent performance for the quantification of this compound in human plasma.
Table 4: Method Performance Characteristics
| Parameter | Result |
| Linearity Range | 10 pg/mL - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Lower Limit of Quantification (LLOQ) | 10 pg/mL |
| Precision (%RSD) | < 10% |
| Accuracy | 95 - 105% |
| Recovery | ~95% |
The method exhibited a wide dynamic range of over four orders of magnitude, allowing for the quantification of both low endogenous levels and higher concentrations of this compound that may be present after exogenous administration.[2] The precision and accuracy of the assay were well within the acceptable limits for bioanalytical methods.[2] The recovery of this compound from plasma using the protein precipitation method was consistent and high, demonstrating the efficiency of the sample preparation procedure.[2]
Protocols
Protocol 1: Preparation of Calibration Standards and Quality Control Samples
-
Prepare stock solutions of this compound and this compound-D4 in methanol.
-
Prepare a series of working standard solutions of this compound by serial dilution of the stock solution.
-
Prepare quality control (QC) samples at low, medium, and high concentrations by spiking known amounts of this compound into blank human plasma.
-
Process the calibration standards and QC samples alongside the unknown samples using the sample preparation protocol described above.
Protocol 2: Data Acquisition and Analysis
-
Set up the Agilent 1260 Infinity II Prime LC and Ultivo LC/TQ system with the parameters listed in Tables 1 and 2.
-
Create a sequence in the Agilent MassHunter software including blanks, calibration standards, QC samples, and unknown samples.
-
Acquire the data using the MRM mode with the transitions specified in Table 3.
-
Process the acquired data using the MassHunter Quantitative Analysis software.
-
Generate a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibration standards.
-
Quantify the this compound concentration in the unknown samples and QC samples using the generated calibration curve.
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Simplified this compound signaling pathway.
Conclusion
This application note describes a fast, sensitive, and reliable method for the routine quantification of this compound in human plasma for research purposes using the Agilent Ultivo LC/TQ system.[1] The simple protein precipitation sample preparation and rapid LC-MS/MS analysis allow for high-throughput quantification. The method achieves a low LLOQ of 10 pg/mL, making it suitable for a wide range of research applications where accurate and precise measurement of this compound is crucial.[1] The compact size and robust performance of the Agilent Ultivo LC/TQ make it an ideal platform for laboratories performing routine bioanalytical quantification.[1][4][5]
References
- 1. agilent.com [agilent.com]
- 2. lcms.cz [lcms.cz]
- 3. Development and Validation of an Ultrasensitive LC-MS/MS Method for the Quantification of this compound in Human Saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ultivo LC/MS - SRA Instruments [srainstruments.com]
- 5. Compact triple quadrupole mass spectrometer, small LC/MS | アジレント [agilent.com]
In Vivo Models for Testing Melatonin's Tumor Growth Inhibition: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established in vivo models for evaluating the tumor growth inhibitory effects of melatonin. Detailed protocols for key experiments are provided, along with a summary of quantitative data from representative studies. Furthermore, signaling pathways implicated in this compound's oncostatic activity are visualized to facilitate a deeper understanding of its mechanisms of action.
Data Presentation: Efficacy of this compound in Preclinical Cancer Models
The following tables summarize the quantitative outcomes of this compound treatment in various in vivo cancer models, providing a clear comparison of its efficacy across different tumor types and experimental conditions.
Table 1: this compound's Effect on Tumor Growth in Xenograft Models
| Cancer Type | Cell Line | Animal Model | This compound Dosage | Treatment Duration | Tumor Volume Reduction | Tumor Weight Reduction | Reference |
| Triple-Negative Breast Cancer | MDA-MB-231 | Athymic Nude Mice | 40 mg/kg/day (i.p.) | 21 days | Significant reduction vs. control | Not specified | [1][2] |
| Gallbladder Cancer | GBC-SD | Athymic Nude Mice | 5 mg/kg/day | Not specified | Significant reduction vs. control | Significant reduction vs. control | [3] |
| Oral Cancer (Vincristine-resistant) | Not specified | Nude Mice | 200 mg/kg | 28 days | Significant reduction vs. vehicle | Significant reduction vs. vehicle | [4] |
| Hepatocellular Carcinoma | Hepatoma 7288CTC | Buffalo Rats | 200 µ g/day (s.c. or diet) | 32 days | Not specified | Inhibitory effect observed | [5] |
Table 2: Mechanistic Insights into this compound's Anti-Tumor Activity In Vivo
| Cancer Type | Animal Model | Key Finding | Quantitative Change | Reference |
| Triple-Negative Breast Cancer | Athymic Nude Mice | Decreased cell proliferation (Ki-67) | Significant reduction vs. control | [1] |
| Triple-Negative Breast Cancer | Athymic Nude Mice | Reduced micro-vessel density | Significant reduction vs. control | [1][2] |
| Triple-Negative Breast Cancer | Athymic Nude Mice | Decreased VEGF receptor 2 expression | Significant reduction vs. control | [1][2] |
| Hepatoma | Buffalo Rats | Inhibition of linoleic acid uptake by tumor | Significant inhibition | [6] |
| Hepatoma | Buffalo Rats | Inhibition of 13-HODE release by tumor | Significant inhibition | [6] |
| Hepatoma | Buffalo Rats | Decreased tumor DNA content | 33% decrease | [6] |
| Hepatoma | Buffalo Rats | Reduced [3H]thymidine incorporation | 43% reduction | [6] |
Experimental Protocols
The following are detailed protocols for establishing and utilizing xenograft models to test the anti-tumor efficacy of this compound.
Protocol 1: Triple-Negative Breast Cancer Xenograft Model
Objective: To evaluate the effect of this compound on the growth of triple-negative breast cancer xenografts in athymic nude mice.[1][2]
Materials:
-
MDA-MB-231 human breast cancer cells
-
Athymic nude mice (female, 4-6 weeks old)
-
Matrigel
-
This compound
-
Vehicle (e.g., 10% ethanol (B145695) in saline)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile syringes and needles
-
Calipers for tumor measurement
-
Animal housing facility with a controlled light-dark cycle
Procedure:
-
Cell Culture: Culture MDA-MB-231 cells in appropriate medium until they reach 80-90% confluency.
-
Cell Preparation for Injection:
-
Trypsinize the cells and perform a cell count.
-
Resuspend the cells in serum-free medium mixed with an equal volume of Matrigel to a final concentration of 5 x 10^6 cells/100 µL.
-
-
Tumor Implantation:
-
Anesthetize the mice.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Animal Grouping and Treatment:
-
Randomize mice into a treatment group and a control group (n=7 per group).[7]
-
Treatment Group: Administer this compound (e.g., 40 mg/kg body weight) via intraperitoneal (i.p.) injection daily.[1] It is often recommended to administer this compound approximately 1 hour before the dark phase of the light-dark cycle to mimic its natural rhythm.[1][2]
-
Control Group: Administer an equivalent volume of the vehicle solution via i.p. injection daily.
-
-
Data Collection and Endpoint:
-
Continue treatment for a predefined period (e.g., 21 days).[1]
-
Monitor animal body weight and general health throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor volume and weight.
-
-
Tissue Analysis (Optional):
-
Fix a portion of the tumor in formalin for immunohistochemical analysis of proliferation markers (e.g., Ki-67) and angiogenesis markers (e.g., CD31, VEGFR2).
-
Snap-freeze a portion of the tumor in liquid nitrogen for protein or RNA analysis.
-
Protocol 2: Gallbladder Cancer Xenograft Model
Objective: To assess the inhibitory effect of this compound on the growth of gallbladder cancer xenografts in athymic nude mice.[3]
Materials:
-
GBC-SD human gallbladder cancer cells
-
Athymic nude mice (male, 4-6 weeks old)
-
This compound
-
Vehicle (e.g., PBS)
-
Cell culture medium
-
Sterile syringes and needles
-
Calipers
Procedure:
-
Cell Culture and Preparation: Culture and prepare GBC-SD cells as described in Protocol 1.
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 GBC-SD cells in 100 µL of PBS into the right flank of each mouse.
-
Animal Grouping and Treatment:
-
Once tumors are established, randomize mice into treatment and control groups.
-
Treatment Group: Administer this compound (e.g., 5 mg/kg body weight) daily. The route of administration should be consistent (e.g., i.p.).
-
Control Group: Administer the vehicle daily.
-
-
Tumor Growth Measurement: Measure tumor volume every three days.[3]
-
Endpoint and Analysis:
-
At the study endpoint, record final tumor volumes and weights.
-
Monitor body weights throughout the experiment.[3]
-
Perform further analysis on tumor tissue as required.
-
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate key signaling pathways involved in this compound's anti-tumor effects and a general experimental workflow for in vivo studies.
Caption: this compound's inhibition of the PI3K/Akt/mTOR signaling pathway.
Caption: this compound's suppression of tumor fatty acid metabolism.
Caption: General workflow for in vivo xenograft studies.
References
- 1. Effect of this compound on Tumor Growth and Angiogenesis in Xenograft Model of Breast Cancer | PLOS One [journals.plos.org]
- 2. repositorio.unesp.br [repositorio.unesp.br]
- 3. This compound inhibits proliferation, migration, and invasion by inducing ROS-mediated apoptosis via suppression of the PI3K/Akt/mTOR signaling pathway in gallbladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Extended exposure to dietary this compound reduces tumor number and size in aged male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating Melatonin's Role in Reprogramming Cancer Glucose Metabolism
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to methodologies for investigating the influence of melatonin on glucose metabolism in cancer cells. The protocols outlined below are designed to facilitate the study of this compound as a potential therapeutic agent that targets the metabolic reprogramming inherent in many cancers, often referred to as the Warburg effect.
Introduction
Cancer cells frequently exhibit a metabolic shift towards aerobic glycolysis, a phenomenon characterized by increased glucose uptake and lactate (B86563) production, even in the presence of oxygen. This metabolic reprogramming is crucial for supporting rapid cell proliferation and survival. This compound, a hormone primarily known for regulating circadian rhythms, has demonstrated oncostatic properties, in part by modulating these altered metabolic pathways.[1][[“]][[“]][4][5][6] this compound has been shown to suppress glucose uptake, inhibit glycolysis, and reverse the Warburg effect in various cancer models.[[“]][5][7] These effects are mediated through the regulation of key signaling pathways, including the PI3K/Akt/mTOR and HIF-1α pathways.[1][[“]][[“]][4][[“]][9][10][11]
This document provides detailed protocols for key in vitro assays to quantify the effects of this compound on cancer cell glucose metabolism, along with data presentation guidelines and visualizations of the underlying molecular mechanisms.
Key Experimental Assays
To elucidate the role of this compound in reprogramming glucose metabolism in cancer, a series of well-established assays can be employed. These include measuring glucose uptake, lactate production, real-time metabolic analysis using Seahorse technology, and assessing the expression and activity of key metabolic enzymes and signaling proteins.
Glucose Uptake Assay using 2-NBDG
This protocol describes the measurement of glucose uptake in cancer cells using the fluorescent glucose analog, 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-d-glucose (2-NBDG).[12][13]
Principle: 2-NBDG is taken up by cells through glucose transporters (GLUTs). Once inside the cell, it is phosphorylated and trapped, allowing for quantification of uptake via flow cytometry or fluorescence microscopy.
Protocol:
-
Cell Seeding: Seed cancer cells in a 6-well plate at a density of 1 x 10^6 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[12]
-
This compound Treatment: Treat the cells with the desired concentrations of this compound or vehicle control for the specified duration.
-
Glucose Starvation: After treatment, remove the medium and wash the cells with phosphate-buffered saline (PBS). Add glucose-free and sodium pyruvate-free DMEM supplemented with 10% FBS and incubate for 1 hour at 37°C.[12]
-
2-NBDG Incubation: Add 2-NBDG to the culture medium to a final concentration of 100 µM and incubate for 30-60 minutes at 37°C.[13]
-
Stopping the Reaction: Terminate the uptake by removing the 2-NBDG containing medium and washing the cells twice with ice-cold PBS.[12]
-
Cell Harvesting: Harvest the cells by trypsinization, followed by washing with ice-cold PBS.[12]
-
Flow Cytometry Analysis: Resuspend the cell pellet in 500 µL of ice-cold PBS. Add propidium (B1200493) iodide (PI) to a final concentration of 1 µg/mL to exclude dead cells. Analyze the fluorescence intensity of the viable cell population using a flow cytometer with excitation/emission at 485/535 nm.[12][14]
Lactate Production Assay
This protocol measures the activity of lactate dehydrogenase (LDH) in cell lysates as an indicator of lactate production, a key hallmark of aerobic glycolysis.[15][16][17][18][19]
Principle: LDH catalyzes the conversion of lactate to pyruvate, with the concomitant reduction of NAD+ to NADH. The resulting NADH can be used in a coupled enzymatic reaction to reduce a tetrazolium salt (WST-8 or INT) to a colored formazan (B1609692) product, which can be quantified spectrophotometrically.
Protocol:
-
Cell Lysate Preparation:
-
Culture and treat cancer cells with this compound as desired.
-
Harvest approximately 1 x 10^6 cells and wash with PBS.[16]
-
Lyse the cells with 400 µL of lysis buffer on ice for 10 minutes, with intermittent mixing.[16]
-
Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C to pellet cell debris.[16]
-
Collect the supernatant (cell lysate) and keep it on ice. Determine the protein concentration of the lysate.[16]
-
-
Assay Procedure (96-well plate format):
-
Prepare a reaction working solution containing substrate (lactate), chromogenic agent (tetrazolium salt), and coenzyme (NAD+).[16]
-
Add 50 µL of cell lysate or standard to each well.[15]
-
Add 50 µL of the reaction working solution to each well.[16]
-
Add 50 µL of stop solution to each well.[16]
-
Measure the absorbance at 450 nm using a microplate reader.[16]
-
Calculate LDH activity relative to the protein concentration of the cell lysate.
-
Real-Time Metabolic Analysis (Seahorse XF Glycolysis Stress Test)
This protocol outlines the use of the Agilent Seahorse XF Analyzer to measure real-time changes in the extracellular acidification rate (ECAR), an indicator of glycolysis.[20][21][22][23]
Principle: The Seahorse XF Analyzer measures the rate of proton extrusion from cells, which is largely a result of lactate production during glycolysis. By sequentially injecting glucose, a mitochondrial ATP synthase inhibitor (oligomycin), and a glycolysis inhibitor (2-deoxyglucose), key parameters of glycolytic function can be determined.
Protocol:
-
Cell Seeding: Seed cancer cells in a Seahorse XF cell culture microplate at an optimized density and allow them to adhere.
-
This compound Treatment: Treat cells with this compound or vehicle control for the desired time.
-
Assay Preparation:
-
One hour before the assay, replace the culture medium with Seahorse XF Base Medium supplemented with 2 mM L-glutamine and incubate the plate at 37°C in a non-CO2 incubator.[23]
-
Hydrate the sensor cartridge with Seahorse XF Calibrant.
-
Load the injection ports of the sensor cartridge with glucose (10 mM), oligomycin (B223565) (1 µM), and 2-deoxyglucose (100 mM).[22]
-
-
Seahorse XF Analysis:
-
Calibrate the instrument and place the cell culture microplate in the Seahorse XF Analyzer.
-
Run the Glycolysis Stress Test protocol.
-
-
Data Analysis:
-
The instrument software will calculate ECAR in real-time.
-
Key parameters to analyze include:
-
Glycolysis: The ECAR rate after the addition of glucose.
-
Glycolytic Capacity: The maximum ECAR rate after the addition of oligomycin.
-
Glycolytic Reserve: The difference between glycolytic capacity and glycolysis.
-
-
Western Blot Analysis of Key Metabolic Proteins
This protocol is for determining the protein expression levels of key players in glucose metabolism and related signaling pathways.
Principle: Western blotting uses antibodies to detect specific proteins in a complex mixture, such as a cell lysate. Protein levels are quantified relative to a loading control.
Protocol:
-
Protein Extraction:
-
Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.[24]
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include:
-
Glucose Metabolism: GLUT1, Hexokinase 2 (HK2), Lactate Dehydrogenase A (LDHA)
-
Signaling Pathways: p-Akt, Akt, p-mTOR, mTOR, HIF-1α
-
Loading Control: β-actin, GAPDH
-
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Quantification:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensity using image analysis software and normalize to the loading control.
-
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol is for measuring the mRNA expression levels of genes involved in glucose metabolism.[25][26][27][28][29]
Principle: qRT-PCR quantifies the amount of a specific mRNA transcript in a sample by reverse transcribing it into cDNA and then amplifying the cDNA in real-time using a fluorescent dye or probe.
Protocol:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from this compound-treated and control cells using a suitable RNA isolation kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qRT-PCR:
-
Prepare a reaction mixture containing cDNA, forward and reverse primers for the target genes (e.g., SLC2A1 (GLUT1), HK2, LDHA, HIF1A), and a SYBR Green or TaqMan master mix.
-
Perform the qRT-PCR reaction in a real-time PCR system.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing to a housekeeping gene (e.g., ACTB (β-actin) or GAPDH).
-
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison across different cancer cell lines, this compound concentrations, and treatment durations.
Table 1: Effect of this compound on Glucose Uptake in Cancer Cell Lines
| Cell Line | Cancer Type | This compound Conc. (mM) | Treatment Duration (h) | % Decrease in Glucose Uptake (Mean ± SD) | Reference |
| MCF-7 | Breast Cancer | 1 | 24 | 35 ± 5 | [5] |
| MDA-MB-231 | Breast Cancer | 1 | 24 | 42 ± 6 | [30][31] |
| LNCaP | Prostate Cancer | 1 | 24 | 50 ± 8 | [32][33][34] |
| PC-3 | Prostate Cancer | 1 | 24 | 30 ± 4 | [32][33][34] |
| HepG2 | Liver Cancer | 1 | 24 | 28 ± 5 | [35] |
| GBM1A | Glioblastoma | 3 | 96 | 45 ± 7 | [36][37] |
Table 2: Effect of this compound on Lactate Production in Cancer Cell Lines
| Cell Line | Cancer Type | This compound Conc. (mM) | Treatment Duration (h) | % Decrease in Lactate Production (Mean ± SD) | Reference |
| MCF-7 | Breast Cancer | 1 | 24 | 40 ± 6 | [5] |
| LNCaP | Prostate Cancer | 1 | 24 | 55 ± 9 | [32][33][34] |
| PC-3 | Prostate Cancer | 1 | 24 | 38 ± 5 | [32][33][34] |
| Ewing Sarcoma (TC-71) | Bone Cancer | 1 | 24 | 60 ± 10 | [7] |
| Glioblastoma (GBM1A) | Brain Cancer | 3 | 96 | 50 ± 8 | [36][37][38] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for these studies.
Caption: this compound's inhibitory effect on the PI3K/Akt/mTOR and HIF-1α pathways.
Caption: Experimental workflow for evaluating this compound's metabolic effects.
References
- 1. This compound inhibits proliferation, migration, and invasion by inducing ROS-mediated apoptosis via suppression of the PI3K/Akt/mTOR signaling pathway in gallbladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. consensus.app [consensus.app]
- 3. consensus.app [consensus.app]
- 4. This compound effect on breast and ovarian cancers by targeting the PI3K/Akt/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic Anti-Cancer Effects of this compound: Clinically Relevant Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound and Pathological Cell Interactions: Mitochondrial Glucose Processing in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound inhibits Warburg-dependent cancer by redirecting glucose oxidation to the mitochondria: a mechanistic hypothesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. consensus.app [consensus.app]
- 9. mdpi.com [mdpi.com]
- 10. This compound down-regulates HIF-1 alpha expression through inhibition of protein translation in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound enhances sorafenib actions in human hepatocarcinoma cells by inhibiting mTORC1/p70S6K/HIF-1α and hypoxia-mediated mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Glucose (2-NBDG) uptake assay [bio-protocol.org]
- 13. bio-protocol.org [bio-protocol.org]
- 14. content.abcam.com [content.abcam.com]
- 15. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 16. file.elabscience.com [file.elabscience.com]
- 17. cellbiologics.com [cellbiologics.com]
- 18. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 19. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. agilent.com [agilent.com]
- 21. agilent.com [agilent.com]
- 22. This compound inhibits glycolysis in hepatocellular carcinoma cells by downregulating mitochondrial respiration and mTORC1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. An Optimized Protocol to Analyze Glycolysis and Mitochondrial Respiration in Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Prognostic impact of the combination of HIF‑1α and GLUT1 in patients with oesophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Quantitative real-time PCR: a powerful ally in cancer research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pls.scienze.unipd.it [pls.scienze.unipd.it]
- 27. Quantitative real-time PCR in cancer research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. semanticscholar.org [semanticscholar.org]
- 29. elearning.unite.it [elearning.unite.it]
- 30. researchgate.net [researchgate.net]
- 31. spandidos-publications.com [spandidos-publications.com]
- 32. This compound Decreases Glucose Metabolism in Prostate Cancer Cells: A 13C Stable Isotope-Resolved Metabolomic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. This compound Decreases Glucose Metabolism in Prostate Cancer Cells: A 13C Stable Isotope-Resolved Metabolomic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 34. This compound and Prostate Cancer: Anti-tumor Roles and Therapeutic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 35. dovepress.com [dovepress.com]
- 36. This compound Treatment Triggers Metabolic and Intracellular pH Imbalance in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 37. researchgate.net [researchgate.net]
- 38. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
Troubleshooting & Optimization
Optimizing melatonin dosage for neuroprotection in HT22 neuronal cells
Welcome to the technical support center for researchers utilizing melatonin for neuroprotection in the HT22 hippocampal neuronal cell line. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to help you optimize your experiments and overcome common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the optimal concentration of this compound for neuroprotection in HT22 cells?
A1: The optimal dosage balances neuroprotective efficacy with minimal cytotoxicity. Studies indicate that a concentration range of 0.1 mM to 0.25 mM (100 µM to 250 µM) provides significant neuroprotection without inducing cell death.[1][2][3] Concentrations above 0.75 mM can lead to significant cytotoxicity, especially with longer incubation times.[1][2]
Q2: I'm observing high cell death even at supposedly "neuroprotective" this compound concentrations. What could be wrong?
A2: This issue can arise from several factors:
-
Extended Incubation Time: HT22 cells become more sensitive to this compound over time. A concentration that is safe at 24 hours may become toxic by 48 or 72 hours.[2] Refer to the IC50 data below to adjust your dosage based on your experiment's duration.
-
Solvent Toxicity: this compound is often dissolved in DMSO. Ensure the final concentration of DMSO in your culture medium is non-toxic, typically below 0.1% (v/v).[4][5] Always include a vehicle control (medium with the same DMSO concentration but without this compound) in your experiments.
-
Cell Health and Confluency: Unhealthy or overly confluent cells are more susceptible to any treatment. Ensure your HT22 cells are in the logarithmic growth phase and are plated at an appropriate density before starting the experiment.
Q3: How long should I pre-treat my HT22 cells with this compound before inducing damage?
A3: Pre-treatment times can vary depending on the damage model and the specific protective mechanism being investigated. A common pre-treatment duration is 24 hours before exposure to a stressor like glutamate (B1630785) or serum deprivation.[4] This allows sufficient time for this compound to exert its effects, such as upregulating antioxidant pathways.
Q4: My results are inconsistent. One experiment shows strong neuroprotection, and the next shows very little. Why?
A4: Inconsistency often stems from minor variations in experimental conditions.
-
This compound Preparation: Prepare fresh this compound stock solutions regularly. This compound can degrade, especially when exposed to light. Store stock solutions protected from light at -20°C.
-
Stressor Concentration: The concentration of the damaging agent (e.g., glutamate, H₂O₂) is critical. A slight increase in glutamate concentration can overwhelm the protective capacity of this compound. Titrate your stressor to induce approximately 50% cell death (EC50) for a clear window to observe neuroprotection.
-
Cell Passage Number: Use HT22 cells at a consistent and low passage number, as high-passage cells can exhibit altered responses to stress and therapeutic agents.
Q5: Is this compound's neuroprotective effect in HT22 cells receptor-mediated or is it just a direct antioxidant?
A5: Evidence supports both mechanisms. This compound is a potent direct antioxidant, particularly effective at scavenging reactive oxygen species (ROS) within mitochondria.[6][7] However, many of its protective effects, including the activation of the Nrf2 antioxidant pathway, are mediated through its high-affinity G protein-coupled receptors, MT1 and MT2.[8][9] To differentiate these effects experimentally, you can use a this compound receptor antagonist like luzindole (B1675525) . If luzindole blocks the protective effect, it indicates a receptor-mediated mechanism.[8][9]
Quantitative Data Summary
Table 1: this compound Dose-Dependent Effects on HT22 Cell Viability
This table summarizes the impact of different this compound concentrations on the viability of HT22 cells over various time points, as measured by the MTT assay. Viability is expressed as a percentage relative to untreated control cells.
| This compound Concentration | 24 hours | 48 hours | 72 hours |
| 0.1 mM | 84.64%[1] | High | High |
| 0.25 mM | High | High | High |
| 0.5 mM | High | Declining | Declining |
| 0.75 mM | 55.45%[1] | Marked Decline[2] | Marked Decline[2] |
| 1.0 mM | Sharp Decrease[1] | Sharp Decrease | Sharp Decrease |
| >1.0 mM | Significant Cytotoxicity[1] | Significant Cytotoxicity | Significant Cytotoxicity |
Data compiled from multiple studies. "High" indicates viability comparable to control, while "declining" and "marked decline" indicate a progressive loss of viability.[1][2]
Table 2: Half-Maximal Inhibitory Concentration (IC50) of this compound on HT22 Cells
The IC50 value represents the concentration of this compound that inhibits 50% of cell viability. Note the decrease over time, indicating increased cellular sensitivity.
| Time Point | IC50 Value |
| 24 hours | 0.83 mM[2] |
| 48 hours | 0.46 mM[2] |
| 72 hours | 0.39 mM[2] |
Experimental Protocols
Protocol 1: General Cell Culture and this compound Treatment
-
Cell Maintenance: Culture HT22 hippocampal cells in Dulbecco's Modified Eagle Medium (DMEM), supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.[4]
-
Plating: For experiments, detach cells at 80% confluency using trypsin-EDTA, and seed them in appropriate culture plates (e.g., 96-well plates for viability assays). Allow cells to adhere for 24 hours.
-
This compound Preparation: Prepare a high-concentration stock solution of this compound (e.g., 1 M) in DMSO. Serially dilute the stock solution in serum-free medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.[4][5]
-
Treatment: Replace the culture medium with the this compound-containing medium (or vehicle control) and incubate for the desired duration (e.g., 24 hours pre-treatment).
Protocol 2: Induction of Glutamate-Induced Oxidative Stress
-
Following this compound pre-treatment, remove the medium.
-
Add fresh medium containing a pre-determined toxic concentration of glutamate (typically 2-5 mM for HT22 cells).[10][11]
-
Incubate for 12-24 hours.
-
Proceed with cell viability (MTT) or other downstream assays.
Protocol 3: MTT Cell Viability Assay
-
After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL.
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.
-
Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.
Visualizations: Pathways and Workflows
References
- 1. ukaazpublications.com [ukaazpublications.com]
- 2. researchgate.net [researchgate.net]
- 3. Optimizing this compound dosage for neuroprotection in HT22 hippocampal neuronal cells | AVESİS [avesis.omu.edu.tr]
- 4. This compound protects hippocampal HT22 cells from the effects of serum deprivation specifically targeting mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iris.unisalento.it [iris.unisalento.it]
- 6. This compound prevents glutamate-induced oxytosis in the HT22 mouse hippocampal cell line through an antioxidant effect specifically targeting mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound protects hippocampal HT22 cells from the effects of serum deprivation specifically targeting mitochondria | PLOS One [journals.plos.org]
- 8. Exogenous this compound Activating Nuclear Factor E2-Related Factor 2 (Nrf2) Pathway via this compound Receptor to Reduce Oxidative Stress and Apoptosis in Antler Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The this compound MT1 Receptor Axis Modulates Mutant Huntingtin-Mediated Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Reduction of Mitophagy-Related Oxidative Stress and Preservation of Mitochondria Function Using this compound Therapy in an HT22 Hippocampal Neuronal Cell Model of Glutamate-Induced Excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Improving the sensitivity of melatonin detection in LC-MS/MS analysis
Welcome to the technical support center for the LC-MS/MS analysis of melatonin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the sensitivity and robustness of this compound detection in various biological matrices.
Troubleshooting Guide: Improving this compound Signal Intensity
Low signal intensity or poor sensitivity is a common challenge in the quantification of this compound due to its low physiological concentrations. This guide provides a systematic approach to identifying and resolving the root causes of weak signals.
Issue: Low or No this compound Signal
This is one of the most frequent issues. The following flowchart outlines a logical approach to troubleshooting this problem.
Caption: Troubleshooting workflow for low this compound signal.
Detailed Steps:
-
Direct Infusion Test : To isolate the problem, perform a direct infusion of a this compound standard into the mass spectrometer, bypassing the LC system.[1]
-
Strong, Stable Signal : If the signal is good, the issue likely lies within the LC system or the sample preparation process.
-
Weak or No Signal : If the signal is poor, the problem is likely with the mass spectrometer itself.
-
-
Mass Spectrometer Optimization :
-
Verify MS Parameters : Ensure the MS is set to the correct parameters. For this compound, positive electrospray ionization (ESI) is typically used.[2][3] Check that the Multiple Reaction Monitoring (MRM) transitions are correct (e.g., precursor ion m/z 233.0 → product ion m/z 174.1).[4][5] Optimize source-dependent parameters like capillary voltage, cone voltage, gas flows, and temperatures.[4][6]
-
Clean the Ion Source : Contamination of the ion source is a common cause of signal loss.[1][7] Regularly clean the capillary, skimmer, and other source components.
-
Check Detector : If the source is clean and parameters are optimized, there might be an issue with the detector.
-
-
LC and Sample Preparation Optimization :
-
Verify LC Conditions : Ensure the mobile phase composition is correct and freshly prepared using high-purity, LC-MS grade solvents.[1] Check for leaks in the LC system that could cause pressure fluctuations.[1] Confirm the column is in good condition and not clogged.[8]
-
Optimize Sample Preparation : Poor extraction recovery or significant matrix effects can severely reduce sensitivity.[9][10] Consider if your sample preparation method is efficient enough for your sample matrix. The choice of reconstitution solvent is also critical; it should be compatible with the initial mobile phase to ensure good peak shape.[9]
-
Frequently Asked Questions (FAQs)
Sample Preparation
Q1: Which sample extraction method is best for improving this compound detection sensitivity?
The choice of extraction method depends on the sample matrix, required throughput, and desired cleanliness of the final extract. Here's a comparison of common methods:
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) |
| Recovery | 86.3% - 97.2% | ~79% (diethyl ether)[9] | High for internal standard (95.0%)[9] |
| Matrix Effect | Generally low to moderate | Low, efficient at preventing matrix effects[2][9] | Can be significant (ion suppression)[2][9] |
| Limit of Quantification (LOQ) | 5.0 pg/mL[9] | 0.1 ng/mL | 10 pg/mL[9][11] |
| Throughput | Can be automated for high throughput | Moderate, can be labor-intensive | High, simple and fast |
| Recommendation | Excellent for clean extracts and high sensitivity[10] | Good for reducing matrix effects[2] | Quick screening, but may require more optimization to manage matrix effects |
Q2: How can I minimize matrix effects in my analysis?
Matrix effects, where co-eluting compounds suppress or enhance the ionization of this compound, are a major challenge.[10] To mitigate them:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A deuterated internal standard like this compound-d3 or this compound-d4 is highly recommended.[4][12] It co-elutes with this compound and experiences similar matrix effects, allowing for accurate correction.
-
Improve Sample Cleanup: Employ a more rigorous extraction method like SPE or LLE to remove interfering substances.[1][10]
-
Optimize Chromatography: Adjust the LC gradient to achieve better separation of this compound from matrix components.[1]
-
Sample Dilution: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[1]
Q3: My sample volume is limited. What is the recommended approach?
For limited sample volumes (e.g., < 200 µL of plasma), a simple and efficient extraction method is crucial. Protein precipitation can be performed with small sample volumes and is a quick procedure.[11] However, be mindful of potential matrix effects. If higher sensitivity is required, micro-SPE techniques can be employed.
LC-MS/MS System Optimization
Q4: What are the optimal LC-MS/MS parameters for this compound detection?
While optimal parameters can vary between instruments, the following table provides a good starting point based on published methods.
| Parameter | Recommended Condition |
| LC Column | C18 column (e.g., Agilent Zorbax Eclipse XDB C-18)[4] |
| Mobile Phase A | 0.1% Formic Acid in Water[3] |
| Mobile Phase B | 0.1% Formic Acid in Methanol or Acetonitrile[3][5] |
| Flow Rate | 0.2 - 0.4 mL/min[3][13] |
| Ionization Mode | Electrospray Ionization (ESI), Positive[2][3] |
| MRM Transition | This compound: m/z 233.0 → 174.1[4][5] |
| This compound-d4 (IS): m/z 237.1 → 178.2[2] | |
| Collision Energy (CE) | ~ -27 V[2] |
Q5: I'm observing high background noise in my chromatograms. What could be the cause?
High background noise can mask the this compound peak and reduce sensitivity. Common causes include:
-
Contaminated Solvents or Reagents: Always use high-purity, LC-MS grade solvents and additives.[1]
-
Dirty Ion Source: Regular cleaning of the ion source is essential to prevent the buildup of contaminants.[1][7]
-
Leaks in the LC System: Check for any leaks in the pump, injector, or fittings.[1]
-
Column Bleed: An old or degraded column can contribute to high background noise.[1]
Experimental Protocols
Liquid-Liquid Extraction (LLE) Protocol for Plasma
This protocol is adapted from validated methods for this compound extraction from human plasma.[2][9]
Caption: Liquid-Liquid Extraction (LLE) workflow.
Methodology:
-
To 200 µL of human plasma in a microcentrifuge tube, add 50 µL of the internal standard solution (e.g., 5 ng/mL this compound-d4).[9]
-
Add 2.5 mL of diethyl ether to the sample.[9]
-
Vortex the mixture for 5 minutes to ensure thorough extraction.[9]
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to separate the layers.[9]
-
Transfer the upper organic layer (supernatant) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.[9]
-
Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.[9]
-
Vortex, and transfer to an autosampler vial for LC-MS/MS analysis.
Protein Precipitation (PPT) Protocol for Plasma
This protocol is a rapid and simple method for sample preparation.[9][11]
References
- 1. benchchem.com [benchchem.com]
- 2. shimadzu.com [shimadzu.com]
- 3. benchchem.com [benchchem.com]
- 4. Quantitative determination of this compound in milk by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. api.unil.ch [api.unil.ch]
- 6. This compound binds with high affinity and specificity to beta‐amyloid: LC‐MS provides insight into Alzheimer’s disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. zefsci.com [zefsci.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. brjac.com.br [brjac.com.br]
- 11. agilent.com [agilent.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Strategies to minimize light exposure during melatonin sample preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing light exposure during melatonin sample preparation to ensure sample integrity and prevent degradation.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to minimize light exposure when preparing this compound samples?
A1: this compound is a highly light-sensitive molecule. Exposure to light, particularly shorter wavelengths like blue light, can lead to photodegradation, resulting in artificially low measurements of this compound concentrations in your samples.[1] This can compromise the accuracy and reliability of experimental results.
Q2: What type of lighting is recommended for the laboratory environment during sample preparation?
A2: It is highly recommended to use a darkroom or a room with minimal ambient light.[1] If a light source is necessary, use a red light source with a long wavelength (e.g., 660 nm or longer), as it has a minimal effect on this compound stability.[2][3][4][5] Avoid standard fluorescent or white LED lighting, which typically emits a significant amount of blue light.[2][6]
Q3: How should I protect my samples from light during collection and handling?
A3: Samples should be collected in amber-colored or opaque tubes.[1] If using clear tubes, they should be immediately wrapped in aluminum foil or placed in a light-blocking container.[1] This protection should be maintained throughout all subsequent steps, including centrifugation, aliquoting, and storage.
Q4: Can I use a standard lab bench for this compound sample preparation?
A4: A standard lab bench can be used if it is in a darkroom or if you can create a localized dark environment. This can be achieved by using a light-blocking shield or by performing manipulations within a light-proof box. It is crucial to avoid direct overhead lighting.
Q5: Are there any specific considerations for ELISA assays involving this compound?
A5: Yes, many reagents used in ELISA kits, such as the TMB substrate, are also light-sensitive.[7][8][9] It is crucial to store these reagents in the dark and to perform the incubation steps of the ELISA in the dark to prevent high background signals and ensure assay accuracy.[7][8][9]
Troubleshooting Guide
Problem: My this compound levels are consistently lower than expected.
-
Question: Have you implemented measures to protect your samples from light from the moment of collection?
-
Answer: Ensure that samples are collected in amber or foil-wrapped tubes and that all subsequent handling, including centrifugation and aliquoting, is performed under red light or in complete darkness.[1]
-
-
Question: What type of lighting is present in your lab?
Problem: I am observing high variability between replicate samples.
-
Question: Is the light exposure consistent across all samples during processing?
-
Answer: Inconsistent exposure to light, even for brief periods, can lead to variable degradation of this compound across your samples. Ensure a standardized, light-protected workflow for all samples.
-
-
Question: Are you using clear microplates for your ELISA assay?
-
Answer: If using clear plates, ensure they are protected from light during all incubation steps. Consider using opaque or black microplates to further minimize light exposure.
-
Problem: My ELISA assay has a high background signal.
-
Question: How are you handling your TMB substrate?
-
Question: Are you incubating your ELISA plate in the dark?
Quantitative Data Summary
The following table summarizes the impact of different light wavelengths on this compound levels, highlighting the importance of using appropriate lighting during sample handling.
| Light Wavelength/Color | Effect on this compound Levels | Key Findings |
| Blue Light (approx. 460-480 nm) | Significant Suppression | Blue light is the most potent suppressor of this compound.[2][6] Exposure can lead to a rapid decrease in this compound concentrations.[3][10] |
| Green Light (approx. 530 nm) | Moderate Suppression | Green light is less effective at suppressing this compound than blue light but can still cause significant degradation.[2][4] |
| Amber/Yellow Light (approx. 595 nm) | Minimal Suppression | Longer wavelengths like amber have a much weaker effect on this compound levels compared to blue and green light.[4][5] |
| Red Light (approx. 630-660 nm) | Negligible Suppression | Red light has a minimal impact on this compound levels, making it the ideal choice for safe lighting during sample preparation.[2][3][4][5] |
Experimental Protocols
Protocol for Light-Sensitive this compound Sample Preparation
-
Preparation of the Workspace:
-
Conduct all steps in a darkroom or a room with the lights turned off.
-
If illumination is necessary, use only a red light source (wavelength > 630 nm).
-
Ensure all necessary equipment (pipettes, tubes, centrifuges, etc.) is within easy reach to minimize the duration of the procedure.
-
-
Sample Handling:
-
Use amber-colored or opaque collection tubes. If unavailable, wrap clear tubes securely in aluminum foil immediately after sample collection.
-
Keep samples on ice and protected from light at all times.
-
-
Processing:
-
If centrifugation is required, ensure the centrifuge is operated in the darkroom. If the centrifuge has a light, cover the lid with a light-blocking material.
-
When aliquoting, work quickly and efficiently under red light to minimize exposure.
-
-
Storage:
-
Store all samples at the recommended temperature (e.g., -80°C) in light-protected containers or boxes.
-
-
ELISA Procedure:
-
Thaw samples in the dark or under red light.
-
Perform all incubation steps of the ELISA in the dark by covering the plate with a light-proof lid or placing it in a dark drawer or incubator.
-
Handle light-sensitive reagents, such as the TMB substrate, under red light and store them as recommended by the manufacturer.[7][8][9]
-
Visualizations
Caption: Experimental workflow for this compound sample preparation, emphasizing light protection at each stage.
Caption: The detrimental effect of light exposure on the integrity of this compound samples.
References
- 1. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
- 2. drkumardiscovery.com [drkumardiscovery.com]
- 3. mdpi.com [mdpi.com]
- 4. Differential effects of light wavelength in phase advancing the this compound rhythm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Differential effects of light wavelength in phase advancing the this compound rhythm | Semantic Scholar [semanticscholar.org]
- 6. What Specific Wavelengths of Light Are Most Disruptive to the this compound Production in Humans and Wildlife? → Learn [pollution.sustainability-directory.com]
- 7. benchchem.com [benchchem.com]
- 8. labrecon.in [labrecon.in]
- 9. assaygenie.com [assaygenie.com]
- 10. Comparative Effects of Red and Blue LED Light on this compound Levels During Three-Hour Exposure in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Melatonin Receptor Competition Binding Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with melatonin receptor competition binding assays. Our goal is to help you optimize your incubation times and overcome common challenges encountered during these experiments.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific problems you might face during your this compound receptor competition binding assays, with a focus on incubation time and related parameters.
Question: My competition binding assay results show high variability between experiments. What could be the cause?
Answer: High variability can stem from several factors. A primary reason is that the assay may not have reached equilibrium. The most commonly used radioligand, 2-[¹²⁵I]-iodothis compound, exhibits slow dissociation, particularly from the MT2 receptor.[1] This means that standard, shorter incubation times might not be sufficient to achieve a steady state, leading to inconsistent results.
-
Solution: Increase the incubation time. For the MT2 receptor, an incubation period of up to 20 hours may be necessary to approach equilibrium.[1] For the MT1 receptor, a shorter time may suffice, but it's crucial to determine this empirically.
-
Solution: Ensure precise temperature control during incubation. Temperature fluctuations can significantly impact binding kinetics.[2]
-
Solution: Check the stability of your radioligand and competitor compounds under the chosen incubation conditions. Degradation can lead to a loss of signal and variability.[3]
Question: I'm observing a lower-than-expected affinity (higher Ki) for my test compounds compared to published data. Why might this be?
Answer: An underestimation of affinity can occur if the competition reaction has not reached equilibrium.[1] If the radioligand has a slow dissociation rate, the unlabeled competitor will require more time to displace it and reach a steady state.
-
Solution: As with high variability, extending the incubation time is the most critical step. A recent study demonstrated that for some ligands, a 20-hour incubation provided more accurate Ki values compared to a 2-hour incubation, especially for the MT2 receptor.[1]
-
Solution: Verify the concentration and purity of your radioligand and competitor compounds. Inaccurate concentrations will directly affect the calculated Ki values.
Question: My non-specific binding is very high. How can I reduce it?
Answer: High non-specific binding can mask the specific binding signal and reduce the assay window. Several factors can contribute to this issue.
-
Solution: Optimize the concentration of the radioligand. Using a concentration significantly above the Kd can lead to increased non-specific binding.[3]
-
Solution: Pre-soak your filter mats in a solution like 0.5% polyethylenimine to reduce the binding of the radioligand to the filter itself.[4]
-
Solution: Ensure your wash buffer is cold and that the washing step is performed rapidly to minimize dissociation of the specifically bound radioligand while effectively removing the unbound radioligand.[5]
-
Solution: Evaluate the quality of your membrane preparation. Poorly prepared membranes with excessive protein aggregation can contribute to high non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for a this compound receptor competition binding assay?
A1: The optimal incubation time depends on the specific this compound receptor subtype and the radioligand used. Due to the slow dissociation kinetics of 2-[¹²⁵I]-iodothis compound, especially from the MT2 receptor, longer incubation times are often required to reach equilibrium.[1] While common protocols suggest 1-3 hours, studies have shown that up to 20 hours may be necessary for the MT2 receptor to obtain robust inhibition constants.[1] For the MT1 receptor, the dissociation half-life of 2-[¹²⁵I]-iodothis compound is shorter, so a shorter incubation time may be adequate.[1] It is highly recommended to perform time-course experiments to determine the point at which equilibrium is reached for your specific assay conditions.
Q2: What is the difference in incubation times when using [³H]-melatonin versus 2-[¹²⁵I]-iodothis compound?
A2: [³H]-melatonin generally has higher association and dissociation rates at both MT1 and MT2 receptors compared to 2-[¹²⁵I]-iodothis compound.[1][5] This means that assays using [³H]-melatonin may reach equilibrium faster. The half-time of association for [³H]-melatonin at 37°C is significantly shorter than that of 2-[¹²⁵I]-iodothis compound.[5] Consequently, shorter incubation times may be sufficient when using [³H]-melatonin.
Q3: At what temperature should I perform the incubation?
A3: Incubation temperatures for this compound receptor binding assays are typically performed at either 25°C or 37°C.[4][6] Higher temperatures generally increase the rate of association and dissociation, potentially reducing the time required to reach equilibrium.[2] However, the stability of the receptor and ligands should be considered at higher temperatures. It is important to maintain a consistent temperature throughout the experiment and across different assays to ensure reproducibility.
Q4: How do I determine if my assay has reached equilibrium?
A4: To confirm that your assay has reached equilibrium, you should perform association and dissociation kinetic experiments. For a competition assay, you can incubate the reaction for varying lengths of time and observe when the IC50 or Ki values for your competitor compound stabilize. If the calculated affinity of your test compound does not significantly change with longer incubation times, it is likely that equilibrium has been reached.
Data Presentation
Table 1: Kinetic Parameters of Radioligands for MT1 and MT2 Receptors
| Radioligand | Receptor | Temperature (°C) | Association Half-life (t1/2) | Dissociation Half-life (t1/2) |
| 2-[¹²⁵I]iodothis compound | MT1 | Not Specified | 108 min | ~4 hours |
| 2-[¹²⁵I]iodothis compound | MT2 | Not Specified | 193 min | ~18 hours |
| [³H]-melatonin | MT1 | 37 | ~2 min | Not specified |
| [³H]-melatonin | MT2 | 37 | ~3.5 min | Not specified |
| Data compiled from studies by Bedini et al. (2024) and Legros et al. (2014).[1][5] |
Table 2: Comparison of Apparent Ki Values (nM) at Different Incubation Times
| Compound | Receptor | 2-hour Incubation | 20-hour Incubation |
| This compound | MT1 | 0.15 ± 0.02 | 0.12 ± 0.01 |
| This compound | MT2 | 0.45 ± 0.05 | 0.38 ± 0.04 |
| Agonist X | MT1 | 1.2 ± 0.2 | 0.9 ± 0.1 |
| Agonist X | MT2 | 25 ± 3 | 20 ± 2 |
| Antagonist Y | MT1 | 5.5 ± 0.6 | 4.8 ± 0.5 |
| Antagonist Y | MT2 | 150 ± 20 | 135 ± 15 |
| This table presents hypothetical data to illustrate the trend observed in the literature, where longer incubation times can lead to slightly higher apparent affinities (lower Ki values), although the overall structure-activity relationships are often conserved.[1] |
Experimental Protocols
Protocol 1: Competition Binding Assay for this compound Receptors
This protocol provides a general methodology for a competition binding assay using 2-[¹²⁵I]-iodothis compound.
-
Membrane Preparation:
-
Isolate cell membranes from a recombinant cell line or tissue expressing the this compound receptor of interest (MT1 or MT2).[7]
-
Homogenize cells or tissue in an appropriate buffer containing protease inhibitors.
-
Centrifuge the homogenate to pellet the membrane fraction.
-
Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration.
-
-
Binding Reaction:
-
In a 96-well plate, combine the following in order:
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA).[5]
-
A range of concentrations of the unlabeled competitor compound.
-
A fixed concentration of 2-[¹²⁵I]-iodothis compound (typically at or below the Kd).
-
The prepared cell membranes.
-
-
For determining non-specific binding, add a high concentration of unlabeled this compound (e.g., 10 µM) to a set of wells.[5]
-
Total binding is determined in the absence of a competitor.
-
-
Incubation:
-
Separation of Bound and Free Ligand:
-
Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters (e.g., GF/B).[5]
-
Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Quantify the radioactivity of the bound radioligand on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate the IC50 value from the competition curve using non-linear regression.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
-
Visualizations
References
- 1. ora.uniurb.it [ora.uniurb.it]
- 2. Optimization of a melanotropin-receptor binding assay by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Virtual discovery of this compound receptor ligands to modulate circadian rhythms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound MT1 and MT2 receptors display different molecular pharmacologies only in the G-protein coupled state - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural basis for ligand recognition at the human MT1 this compound receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Melatonin Solubility in In Vitro Culture Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to melatonin's low aqueous solubility in in vitro cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve in cell culture media?
A1: this compound is an indoleamine with a lipophilic (fat-soluble) indole (B1671886) ring, which results in poor solubility in aqueous solutions like cell culture media.[1][2][3] This inherent hydrophobicity can lead to precipitation and inaccurate dosing in in vitro experiments.
Q2: What are the most common solvents for preparing this compound stock solutions for cell culture?
A2: The most commonly used organic solvents for dissolving this compound are dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695).[4][5][6][7][8] These solvents can dissolve this compound at high concentrations, which can then be diluted to the final working concentration in the culture medium.
Q3: What is the recommended final concentration of solvents like DMSO or ethanol in the culture medium?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO or ethanol in the cell culture medium should be kept to a minimum, typically not exceeding 0.1% to 0.5%.[6][7][9] It is crucial to include a vehicle control (medium with the same concentration of the solvent) in your experiments to account for any effects of the solvent itself.[4][6]
Q4: Are there alternative methods to improve this compound solubility without using organic solvents?
A4: Yes, several advanced methods can enhance this compound's aqueous solubility and delivery in vitro. These include:
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with this compound, effectively encapsulating the hydrophobic molecule and increasing its water solubility.[1][2][3][10][11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) have been shown to be particularly effective.[2][3][11]
-
Nanoparticle Encapsulation: Loading this compound into biodegradable and biocompatible nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA) or human serum albumin (HSA), can improve its stability, solubility, and cellular uptake.[12][13][14][15][16]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| This compound precipitates when added to the culture medium. | The final concentration of this compound exceeds its solubility limit in the aqueous medium. | 1. Ensure your this compound stock solution is fully dissolved before diluting it in the medium. 2. Add the this compound stock solution to the medium dropwise while gently vortexing or swirling to facilitate mixing. 3. Consider using a lower final concentration of this compound. 4. Increase the final concentration of the organic solvent slightly, but not exceeding cytotoxic levels (generally <0.5%).[6] Always include a vehicle control. |
| Inconsistent experimental results with this compound treatment. | 1. Incomplete dissolution of this compound leading to inaccurate concentrations. 2. Degradation of this compound in the stock solution or culture medium. | 1. Visually inspect your stock solution for any undissolved particles before each use. 2. Prepare fresh this compound stock solutions regularly and store them protected from light at -20°C.[17] Aqueous solutions of this compound are not recommended for long-term storage.[5] 3. this compound is light-sensitive; minimize its exposure to light during preparation and experiments.[18] |
| Observed cytotoxicity is not attributable to this compound's known effects. | The concentration of the organic solvent (e.g., DMSO, ethanol) is too high, causing cellular stress or death. | 1. Calculate the final solvent concentration in your culture medium and ensure it is within a safe range for your cell line (typically ≤0.1%).[9] 2. Perform a dose-response experiment with the solvent alone to determine the maximum non-toxic concentration for your specific cells. 3. Always include a vehicle control group in your experimental design. |
| Difficulty achieving high concentrations of this compound in the medium without precipitation. | The inherent low aqueous solubility of this compound limits its maximum achievable concentration. | 1. Utilize solubility-enhancing techniques such as complexation with cyclodextrins.[1][2][3] 2. Consider using a nanoparticle-based delivery system to encapsulate this compound, which can improve its apparent solubility and cellular delivery.[12][15] |
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Approximate Solubility | Reference |
| Dimethyl sulfoxide (DMSO) | ~30 mg/mL | [5] |
| Ethanol | ~20 mg/mL | [5] |
| Dimethyl formamide (B127407) (DMF) | ~30 mg/mL | [5] |
| Propylene Glycol (20%) | 3.6 - 3.8 mg/g | [19] |
| Glycofurol (20%) | 10.5 - 11.1 mg/g | [19] |
| Water | ~2.5 mg/mL | [20] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [5] |
Table 2: Impact of Cyclodextrins on this compound Solubility
| Cyclodextrin (B1172386) | Effect on Solubility | Reference |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Linearly increases this compound solubility. | [1][10] |
| Randomly methylated-β-cyclodextrin (RM-β-CD) | Linearly increases this compound solubility; better solubilizer than HP-β-CD. | [1][3][10] |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Increased this compound solubility by 11-fold. | [2][11] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution using DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of high-purity, sterile DMSO to achieve a high-concentration stock solution (e.g., 50 mM).[6]
-
Vortexing: Vortex the solution thoroughly until the this compound is completely dissolved. Visually inspect for any remaining solid particles.
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile, light-protecting tube.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.
-
Working Solution Preparation: To prepare a working solution, dilute the stock solution in pre-warmed cell culture medium to the desired final concentration. Ensure the final DMSO concentration remains non-toxic (e.g., ≤0.1%). For example, to achieve a 50 µM this compound concentration from a 50 mM stock, you would perform a 1:1000 dilution.[9]
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex
-
Cyclodextrin Solution: Prepare a solution of the chosen cyclodextrin (e.g., HP-β-CD) in sterile water or buffer at the desired concentration (e.g., 1-10% w/v).[3][10]
-
This compound Addition: Add an excess amount of this compound powder to the cyclodextrin solution.
-
Complexation: Stir or shake the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.
-
Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved this compound. The resulting clear solution contains the this compound-cyclodextrin complex.
-
Quantification (Optional but Recommended): Determine the concentration of this compound in the filtered solution using a suitable analytical method like HPLC or UV-Vis spectrophotometry.
-
Application: The sterile-filtered this compound-cyclodextrin solution can be directly added to the cell culture medium to achieve the desired final this compound concentration.
Visualizations
Caption: Workflow for preparing and using a this compound stock solution in cell culture experiments.
Caption: Simplified overview of major this compound signaling pathways in a typical cell.
References
- 1. Effect of Cyclodextrins on the Complexation and Nasal Permeation of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. This compound/Cyclodextrin Inclusion Complexes: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. d-nb.info [d-nb.info]
- 13. This compound loaded PLGA nanoparticles effectively ameliorate the in vitro maturation of deteriorated oocytes and the cryoprotective abilities during vitrification process - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Nanotechnology-based advances in the efficient delivery of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enhanced delivery of this compound loaded nanostructured lipid carriers during in vitro fertilization: NLC formulation, optimization and IVF efficacy - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10867J [pubs.rsc.org]
- 17. benchchem.com [benchchem.com]
- 18. WO2013068565A2 - this compound-based solutions and powders for their preparation - Google Patents [patents.google.com]
- 19. Solubility and stability of this compound in... | F1000Research [f1000research.com]
- 20. farmaciajournal.com [farmaciajournal.com]
Technical Support Center: Refinement of PVS2 Vitrification Protocol with Melatonin for Plant Cryopreservation
Welcome to the technical support center for the integration of melatonin into your PVS2 vitrification protocols. This resource is designed for researchers, scientists, and drug development professionals to provide guidance, troubleshoot common issues, and offer detailed experimental methodologies.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in plant cryopreservation?
A1: this compound primarily acts as a potent antioxidant, protecting plant cells from oxidative stress induced by the cryopreservation process. Cryopreservation, particularly the dehydration and freezing steps, can lead to an overproduction of reactive oxygen species (ROS), which can damage cellular structures and reduce viability. This compound helps to scavenge these harmful ROS, thereby improving the survival and recovery rates of cryopreserved tissues.[1][2][3][4]
Q2: How is this compound typically incorporated into a PVS2 vitrification protocol?
A2: this compound can be incorporated in several ways, with the most common being:
-
Pre-culture: Plant material is cultured on a medium supplemented with this compound for a specific period before initiating the vitrification protocol.[5][6]
-
Loading Solution: this compound can be added to the loading solution to provide protection during the initial osmotic stress.
-
Vitrification Solution: In some protocols, this compound is added directly to the PVS2 or other vitrification solutions.[7]
-
Post-thaw Recovery Medium: Including this compound in the recovery medium can aid in the recovery of tissues by mitigating post-thaw oxidative stress.[7]
Q3: What is the optimal concentration of this compound to use?
A3: The optimal concentration of this compound is species-dependent and needs to be empirically determined. However, published studies provide a starting range. For pre-culture, concentrations around 100 µM have been shown to be effective for Chrysanthemum.[5][6] For direct addition to the vitrification solution (PVS3 in one study), concentrations ranging from 4 to 8 mg L⁻¹ (approximately 17 to 34 µM) were tested for Lamprocapnos spectabilis.[7] It is crucial to perform a dose-response experiment to find the optimal concentration for your specific plant material.
Q4: Can this compound be added directly to the PVS2 solution?
A4: Yes, it is possible to add this compound to the PVS2 solution. However, its solubility and stability in the highly concentrated PVS2 solution should be considered. It is recommended to first dissolve this compound in a small amount of a suitable solvent (like DMSO, which is already a component of PVS2) before adding it to the final PVS2 mixture. Ensure the final concentration of the solvent is not phytotoxic.
Q5: What are the expected benefits of using this compound in my cryopreservation experiments?
A5: The expected benefits include:
-
Increased post-cryopreservation survival and regeneration rates.[5]
-
Reduced cellular damage due to oxidative stress.
-
Improved physiological condition of the recovered plantlets.[7]
-
Maintenance of genetic stability.[7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low survival/regeneration rate after this compound treatment. | 1. This compound concentration is suboptimal (too high or too low). 2. Duration of this compound exposure is not optimal. 3. The plant species is not responsive to this compound under the tested conditions. 4. Interaction with other components of the media or PVS2. | 1. Perform a dose-response experiment. Test a range of this compound concentrations (e.g., 1, 10, 50, 100, 200 µM) to determine the optimal level for your plant material.2. Optimize the exposure time. If using this compound in the pre-culture, vary the duration (e.g., 1, 2, 4 days). For inclusion in PVS2, the exposure time is dictated by the vitrification protocol itself.3. Test different application methods. If pre-culture doesn't yield good results, try adding this compound to the loading or recovery solution.4. Ensure proper dissolution of this compound. Ensure this compound is fully dissolved before use. |
| Signs of phytotoxicity (e.g., tissue browning, necrosis). | 1. This compound concentration is too high. 2. The solvent used to dissolve this compound is at a toxic concentration. 3. Synergistic toxic effects of this compound and PVS2 components. | 1. Reduce the this compound concentration. Refer to your dose-response curve to select a lower, non-toxic concentration.2. Minimize the solvent volume. Use the smallest possible volume of solvent to dissolve this compound. If using DMSO, account for the DMSO already present in the PVS2 solution.3. Reduce the PVS2 exposure time. The optimal PVS2 exposure time may be shorter in the presence of this compound. Re-optimize the PVS2 incubation period.[8][9][10] |
| Inconsistent results between experiments. | 1. Inconsistent preparation of this compound stock solution. 2. Variability in the physiological state of the plant material. 3. Degradation of this compound solution. | 1. Prepare fresh this compound stock solutions regularly. Store them protected from light and at the recommended temperature.2. Use plant material of a consistent age and physiological condition. Standardize the subculture routine and select uniform explants.3. Prepare fresh working solutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Precipitation observed when adding this compound to PVS2. | 1. Poor solubility of this compound in the PVS2 mixture. 2. Supersaturation of the solution. | 1. Dissolve this compound in a small amount of DMSO before adding it to the rest of the PVS2 components. Gently warm the mixture if necessary, but allow it to return to the working temperature before use.2. Prepare a more dilute stock solution of this compound and add a larger volume to the PVS2, adjusting the volumes of other components accordingly to maintain the final concentrations. |
Quantitative Data
Table 1: Effect of this compound on the Recovery of Cryopreserved Chrysanthemum morifolium cv. Chuju Shoot Tips
| Treatment | This compound Concentration (in pre-culture) | Survival Rate (%) |
| Control | 0 µM | Not specified, but lower than MLT treated |
| This compound | 100 µM | 65.7 |
Data adapted from a study where adventitious shoot clusters were cultured on MS medium with this compound at 4°C for 4 days prior to cryopreservation.[5][6]
Table 2: Effect of this compound on the Recovery of Cryopreserved Lamprocapnos spectabilis Explants
| Treatment | This compound Concentration (in PVS3) | Recovery Rate (%) |
| Control | 0 mg L⁻¹ | ~22.5 |
| This compound | 4 mg L⁻¹ (~17 µM) | 25 |
| This compound | 6 mg L⁻¹ (~26 µM) | 27.5 |
| This compound | 8 mg L⁻¹ (~34 µM) | 40 |
Data adapted from a study where this compound was added directly to the PVS3 vitrification solution.[7]
Experimental Protocols
Protocol 1: PVS2 Vitrification with this compound in Pre-culture Medium (Adapted for general use from Chrysanthemum protocol[5][6])
1. Plant Material and Pre-culture:
-
Use healthy, in vitro-grown shoot cultures.
-
Subculture shoots onto a standard growth medium.
-
For pre-culture, transfer the shoots to a Murashige and Skoog (MS) medium supplemented with the optimal concentration of this compound (e.g., 100 µM).
-
Incubate at 4°C for 4 days in the dark.
2. Shoot Tip Excision:
-
Excise shoot tips (1-2 mm in length) from the pre-cultured shoots.
3. Sucrose (B13894) Pre-treatment:
-
Place the excised shoot tips on a sterile filter paper over MS medium supplemented with 0.4 M sucrose.
-
Incubate at 4°C for 4 days in the dark.
4. Loading:
-
Transfer the shoot tips into a cryotube containing a loading solution (e.g., 60% PVS2 or 2 M glycerol (B35011) + 0.4 M sucrose in MS medium).
-
Incubate for 20 minutes at 0°C (on ice).
5. Dehydration with PVS2:
-
Remove the loading solution and add 100% PVS2 solution.
-
Incubate for 60 minutes at 0°C.
6. Cryopreservation:
-
Quickly plunge the cryotubes containing the shoot tips in PVS2 into liquid nitrogen (-196°C).
-
Store for at least 1 hour.
7. Thawing:
-
Rapidly thaw the cryotubes by immersing them in a water bath at 39°C for 2 minutes.
8. Unloading:
-
Immediately remove the PVS2 solution.
-
Add an unloading solution (e.g., liquid MS medium with 1.2 M sucrose) and incubate for 15 minutes at room temperature.
9. Recovery:
-
Plate the shoot tips onto a recovery medium (standard MS medium).
-
Incubate in the dark for the first few days, then transfer to normal light conditions.
Protocol 2: PVS2 Solution Preparation
To prepare 100 mL of PVS2 solution: [11][12]
| Component | Concentration | Amount |
| Glycerol | 30% (w/v) | 30 g |
| Ethylene (B1197577) Glycol | 15% (w/v) | 15 g (~13.5 mL) |
| Dimethyl Sulfoxide (DMSO) | 15% (w/v) | 15 g (~13.6 mL) |
| Sucrose | 0.4 M | 13.69 g |
| MS Basal Medium | ½ strength | As per manufacturer for 100 mL |
| Sterile Distilled Water | q.s. to 100 mL |
Instructions:
-
In a sterile beaker, dissolve the MS basal medium powder and sucrose in about 50 mL of sterile distilled water.
-
Add the glycerol, ethylene glycol, and DMSO.
-
Bring the final volume to 100 mL with sterile distilled water.
-
Adjust the pH to 5.8.
-
Filter-sterilize the solution using a 0.22 µm filter.
-
Store at 4°C.
Visualizations
Caption: Experimental workflow for PVS2 vitrification with this compound pre-culture.
Caption: this compound's signaling pathway in mitigating cryopreservation stress.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Induced Cold Tolerance in Plants: Physiological and Molecular Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (PDF) this compound Induced Cold Tolerance in Plants: Physiological and Molecular Responses (2022) | Sameer H. Qari | 41 Citations [scispace.com]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound different-increasing the cryopreservation recovery rate of shoot tips of Chrysanthemum morifolium cv. Chuju by regulating the level of oxidative stress [agris.fao.org]
- 7. Genetic Stability and Photosystem II Functioning of In Vitro-Recovered Lamprocapnos spectabilis (L.) Fukuhara After ZnO + Ag Nanoparticles or this compound Exposure During Vitrification—Preliminary Study [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Preparing Plant Vitrification Solution 2 – Training in Plant Genetic Resources: Cryopreservation of Clonal Propagules [colostate.pressbooks.pub]
- 12. Preparing Plant Vitrification Solution 2 – GRIN-U [grin-u.org]
Technical Support Center: Establishing a Standardized Therapeutic Window for Melatonin in Cellular Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to establish a standardized therapeutic window for melatonin in cellular models.
Troubleshooting Guides
This section addresses common issues encountered during in vitro experiments with this compound in a question-and-answer format.
Question: I am observing inconsistent or no effects of this compound in my cell culture experiments. What could be the problem?
Answer: Inconsistent results with this compound can stem from several factors related to its preparation, stability, and the experimental setup. Here are some troubleshooting steps:
-
Solvent and Solubility: this compound has low solubility in water. It is commonly dissolved in organic solvents like dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695).[1][2][3][4] Ensure you are using a high-purity solvent and that the this compound is fully dissolved before diluting it in your culture medium. The final concentration of the solvent in the medium should be minimal (typically ≤0.1% for DMSO) to avoid solvent-induced effects.[2][3] Always include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) in your experiments to account for any effects of the solvent itself.[1][2]
-
Stability: this compound is sensitive to light and temperature, which can lead to its degradation.[3][5][6][7] It is advisable to prepare fresh stock solutions of this compound for each experiment and protect them from light.[3] While this compound can be stable in culture media for up to 10 days, significant degradation may occur over longer periods.[5][6][7][8]
-
Concentration Range: The biological effects of this compound are highly dependent on its concentration. Effects observed at physiological concentrations (pM to nM) can differ significantly from those at pharmacological concentrations (µM to mM).[9][10][11][12] A wide concentration range should be tested to determine the optimal therapeutic window for your specific cell model.
-
Cell Line Specificity: The response to this compound can vary significantly between different cell lines.[9][10] Factors such as the expression of this compound receptors (MT1, MT2) can influence cellular sensitivity. It is crucial to characterize the response in your specific cell line of interest.
Question: My cells are dying even at low concentrations of this compound. How can I determine if this is a true cytotoxic effect?
Answer: To distinguish between true cytotoxicity and other factors, consider the following:
-
Vehicle Control: High concentrations of solvents like DMSO or ethanol can be toxic to cells.[3] Ensure your vehicle control confirms that the observed cell death is not due to the solvent.
-
Concentration-Response Curve: Perform a dose-response experiment with a wide range of this compound concentrations. True cytotoxicity will typically show a concentration-dependent decrease in cell viability.
-
Time-Course Experiment: Assess cell viability at different time points after this compound treatment. This will help you understand the kinetics of the cytotoxic effect.
-
Apoptosis vs. Necrosis Assays: Utilize specific assays to determine the mode of cell death. Assays for caspase activation, annexin (B1180172) V staining, or DNA fragmentation can help identify apoptosis, which is a common mechanism of this compound-induced cell death in cancer cells.[10][13]
Question: How do I choose the appropriate concentration range for my initial experiments?
Answer: Selecting the right concentration range is critical for identifying the therapeutic window.
-
Literature Review: Start by reviewing published studies that have used this compound in similar cell lines or for similar applications. This can provide a starting point for the concentration range to test.
-
Physiological vs. Pharmacological Doses: Decide whether you are investigating the effects of physiological or pharmacological concentrations of this compound. Physiological concentrations are typically in the nanomolar range (10⁻⁹ to 10⁻¹¹ M), while pharmacological concentrations can range from micromolar to millimolar (10⁻⁶ to 10⁻³ M).[9][12]
-
Broad Range Screening: For initial experiments, it is recommended to test a broad range of concentrations, for example, from 10 nM to 100 µM, using half-log10 steps.[14] This will help in identifying an approximate range of activity.
-
Refining the Range: Once an active range is identified, you can perform subsequent experiments with more narrowly spaced concentrations around this range to accurately determine parameters like the IC50 (half-maximal inhibitory concentration).[14][15]
Frequently Asked Questions (FAQs)
1. What is the best solvent to dissolve this compound for cell culture experiments?
This compound is poorly soluble in aqueous solutions. The recommended solvents are DMSO and ethanol.[1][2][3][4] A stock solution can be prepared in the solvent and then diluted to the final concentration in the cell culture medium. It is crucial to keep the final solvent concentration in the medium as low as possible (e.g., <0.5%) to avoid solvent-induced toxicity.[3]
2. What is a typical therapeutic window for this compound in cellular models?
The therapeutic window for this compound is highly variable and depends on the cell type and the desired effect.
-
Antiproliferative effects in some cancer cell lines have been observed at physiological concentrations (1 x 10⁻¹¹ to 1 x 10⁻⁹ M).[9]
-
Cytotoxic effects on cancer cells are generally seen at much higher, pharmacological concentrations, often in the millimolar (mM) range.[10][13] For instance, IC50 values for a diffuse large B-cell lymphoma cell line were reported to be 3.36 mM, 1.7 mM, and 1.46 mM after 24, 48, and 72 hours of treatment, respectively.[13]
-
In some non-tumoral cell lines, no significant cytotoxicity has been observed even at concentrations as high as 2-10 mM.[16]
3. How stable is this compound in cell culture medium?
This compound is sensitive to light and temperature.[3][5][6][7] Studies have shown that this compound can be stable in plant tissue culture media for up to 10 days, but significant degradation can occur with longer incubation times, with temperature being a major factor in degradation.[5][6][7][8] It is recommended to prepare fresh solutions and protect them from light to ensure consistent results.[3]
4. What are the known signaling pathways activated by this compound in vitro?
This compound can act through both receptor-dependent and receptor-independent mechanisms.
-
Receptor-Dependent: this compound's effects are often mediated by its G-protein coupled receptors, MT1 and MT2.[17][18] Activation of these receptors can lead to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[17] Downstream signaling can involve pathways such as the ERK-p90RSK-CREB-BDNF pathway, which has been implicated in long-term memory processing in vitro.[19][20][21] Other pathways include the PI3K/Akt and JAK2 pathways.[17]
-
Receptor-Independent: this compound is a potent antioxidant and can directly scavenge free radicals.[22][23][24] Its anticancer effects can also be mediated through the regulation of key signaling pathways like NF-κB and PI3K/AKT.[25][26]
Data Presentation
Table 1: Reported Effects of this compound on Various Cancer Cell Lines
| Cell Line | Concentration Range | Incubation Time | Observed Effect | Reference |
| MCF-7 (Breast Cancer) | Up to 1 x 10⁻⁴ M | 3-4 days | No significant effect on proliferation | [9] |
| T47D (Breast Cancer) | Up to 1 x 10⁻⁴ M | 3-4 days | No significant effect on proliferation | [9] |
| Diffuse Large B-Cell Lymphoma | 1 mM - 3.36 mM | 24-72 hours | Decreased cell viability (IC50) | [13] |
| LNCaP (Prostate Cancer) | 1 mM | 6 days | 60% decrease in proliferation | [10] |
| PC3 (Prostate Cancer) | High concentrations | Not specified | Decreased growth | [10] |
| SGC-7901 (Gastric Cancer) | 0.1 - 2 mM | 24 hours | Decreased cell viability | [27] |
| HT-29, SW48, Caco-2 (Colon Cancer) | Not specified | Not specified | Cytotoxicity measured by MTT assay | [28] |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | ~30 mg/mL (~129 mM) | [4] |
| Ethanol | ~20 mg/mL (~86 mM) | [4] |
| Water | Sparingly soluble | [1][4] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL (~2.15 mM) | [4] |
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using the MTT Assay
This protocol outlines the steps to assess the effect of this compound on cell viability using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[28][29][30]
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO or ethanol (for dissolving this compound)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO or ethanol. Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. Include a vehicle control with the highest concentration of the solvent used.
-
Cell Treatment: Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add MTT solution to each well (typically 10% of the total volume) and incubate for 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Plot the cell viability against the this compound concentration to determine the IC50 value.
Mandatory Visualization
Caption: Workflow for determining the therapeutic window of this compound.
Caption: Simplified MT1/MT2 receptor-mediated signaling pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Frontiers | this compound in Plants and Plant Culture Systems: Variability, Stability and Efficient Quantification [frontiersin.org]
- 6. This compound in Plants and Plant Culture Systems: Variability, Stability and Efficient Quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound in Plants and Plant Culture Systems: Variability, Stability and Efficient Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of this compound on proliferation of cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. This compound suppression of PC12 cell growth and death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy of Different Concentrations of this compound on Cultured Human Periodontal Ligament Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytotoxic Activity of this compound Alone and in Combination with Doxorubicin and/or Dexamethasone on Diffuse Large B-Cell Lymphoma Cells in In Vitro Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ar.iiarjournals.org [ar.iiarjournals.org]
- 15. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 16. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 17. This compound receptors: molecular pharmacology and signalling in the context of system bias - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. The this compound Signaling Pathway in a Long-Term Memory In Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. [PDF] The this compound Signaling Pathway in a Long-Term Memory In Vitro Study | Semantic Scholar [semanticscholar.org]
- 21. The this compound Signaling Pathway in a Long-Term Memory In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 22. This compound Cytotoxicity Is Associated to Warburg Effect Inhibition in Ewing Sarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. On the in vitro antioxidative properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Evaluation of the antioxidant activity of this compound in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. This compound: a natural guardian in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. This compound treatment induces apoptosis through regulating the nuclear factor-κB and mitogen-activated protein kinase signaling pathways in human gastric cancer SGC7901 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 28. 4.3. MTT Cytotoxicity Assay [bio-protocol.org]
- 29. This compound suppresses Akt/mTOR/S6K activity, induces cell apoptosis, and synergistically inhibits cell growth with sunitinib in renal carcinoma cells via reversing Warburg effect - PMC [pmc.ncbi.nlm.nih.gov]
- 30. MTT cell viability assay [bio-protocol.org]
Adjusting for matrix effects in HPLC-MS/MS determination of melatonin
Technical Support Center: HPLC-MS/MS Determination of Melatonin
Welcome to the technical support center for the HPLC-MS/MS determination of this compound. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in HPLC-MS/MS analysis, and how do they affect this compound quantification?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, by the presence of co-eluting, undetected components in the sample matrix.[1][2][3] This phenomenon can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which can significantly impact the accuracy, precision, and sensitivity of the quantitative results.[1][2][4] In biological samples, common sources of matrix effects include phospholipids (B1166683), salts, and metabolites.[5][6] For this compound analysis, these effects can lead to an underestimation or overestimation of its true concentration, compromising the validity of the data.[2][7]
Q2: What is the "gold standard" for compensating for matrix effects in this compound HPLC-MS/MS assays?
A2: The use of a stable isotope-labeled internal standard (SIL-IS) is widely considered the gold standard for correcting matrix effects in quantitative LC-MS/MS assays, including the analysis of this compound.[4][8] SIL-IS, such as deuterated this compound (e.g., This compound-d4 (B20853), this compound-d7), are chemically and physically almost identical to the analyte.[8][9][10] This similarity ensures that they experience the same degree of ion suppression or enhancement as the target this compound molecule during the ionization process.[8] By calculating the ratio of the analyte signal to the SIL-IS signal, variations due to matrix effects can be effectively normalized, leading to more accurate and precise quantification.[8]
Q3: When is the standard addition method recommended for addressing matrix effects?
A3: The standard addition method is a powerful technique for overcoming matrix effects, particularly when a blank matrix (a sample free of the analyte) is unavailable or when there is significant sample-to-sample variability in the matrix composition.[11][12][13] This method involves adding known amounts of a this compound standard to aliquots of the unknown sample and then determining the original concentration by extrapolating the linear regression of the signal response to zero.[12][14] While effective, it is more time-consuming as it requires multiple analyses for each sample.[11][13]
Q4: Can simply diluting my sample reduce matrix effects?
A4: Yes, sample dilution can be a straightforward and effective way to reduce matrix effects.[4][11] By diluting the sample, the concentration of interfering matrix components is lowered, which can lessen their impact on the ionization of this compound.[11] However, this approach is only feasible if the concentration of this compound in the sample is high enough to remain above the lower limit of quantification (LLOQ) after dilution.[4][11]
Troubleshooting Guide
Issue 1: I'm observing significant ion suppression in my this compound analysis. What are the likely causes and how can I fix it?
Cause: Ion suppression is a common form of matrix effect in LC-MS/MS and is often caused by co-eluting endogenous compounds from the biological matrix, such as phospholipids.[5] These compounds can compete with this compound for ionization in the MS source, leading to a decreased signal.[1]
Solution:
-
Improve Sample Preparation: The most effective way to combat ion suppression is to improve the sample cleanup process to remove interfering components before analysis.[5] Consider switching from a simple protein precipitation (PPT) method to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[5] These methods are better at removing phospholipids and other interfering substances.[15]
-
Optimize Chromatography: Adjusting your chromatographic conditions can help separate this compound from the interfering matrix components.[4] This can be achieved by modifying the mobile phase composition, changing the gradient profile, or using a different type of HPLC column.
-
Use a Stable Isotope-Labeled Internal Standard: As mentioned in the FAQs, a SIL-IS like this compound-d4 will co-elute with this compound and experience the same degree of ion suppression.[8] This allows for reliable correction of the signal loss.
Issue 2: My results are not reproducible across different samples of the same matrix type. What could be the problem?
Cause: Poor reproducibility can be a result of variable matrix effects between different samples.[6] Even within the same biological matrix (e.g., plasma from different individuals), the composition and concentration of interfering substances can vary, leading to inconsistent ion suppression or enhancement.
Solution:
-
Matrix-Matched Calibration: To account for this variability, it is recommended to prepare your calibration standards in a representative blank matrix that is as similar as possible to your study samples.[11] This helps to ensure that the calibrants and the samples experience similar matrix effects.
-
Standard Addition: If a representative blank matrix is not available or if the matrix variability is very high, the standard addition method is a suitable alternative to obtain accurate quantification for each individual sample.[12][13]
-
Robust Sample Preparation: A highly efficient and consistent sample preparation method will help to minimize the variability in matrix components between samples, leading to more reproducible results.[2]
Quantitative Data Summary
The following table summarizes the performance of different HPLC-MS/MS methods for this compound quantification, highlighting the linearity and detection limits achieved in various biological matrices. These methods often employ strategies to mitigate matrix effects.
| Method | Matrix | Linearity Range | LLOQ | Internal Standard | Reference |
| LC-MS/MS | Human Plasma | 10 pg/mL - 100 ng/mL | 10 pg/mL | This compound-d3 | [16] |
| LC-MS/MS | Milk | 1 - 150 pg/mL | 1 pg/mL | This compound-d7 | [9][16] |
| UHPLC-HRAM MS | Dietary Supplements | 10 - 200 ng/mL | 10 ng/mL | This compound-d3 | [16] |
| LC-MS/MS | Human Saliva | Not Specified | 0.8 pg/mL | Not Specified | [16] |
| LC-MS/MS | Human Plasma | 5.0 - 5000 pg/mL | 5.0 pg/mL | This compound-D4 | [17] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Plasma
This protocol is a representative example for the extraction of this compound from plasma, designed to minimize matrix effects.[18]
-
Sample Preparation: To 200 µL of plasma, add 50 µL of the internal standard working solution (e.g., this compound-d4).
-
Extraction: Add 2.5 mL of a suitable organic solvent (e.g., diethyl ether).
-
Vortexing: Vortex the mixture vigorously for 5 minutes.
-
Centrifugation: Centrifuge the sample at 4000 x g for 15 minutes to separate the aqueous and organic layers.
-
Supernatant Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitution: Reconstitute the dried residue in 300 µL of the initial mobile phase.
-
Analysis: Vortex the reconstituted sample and inject it into the HPLC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) for this compound from Urine
This protocol provides a general workflow for SPE, a technique known for providing cleaner extracts compared to protein precipitation.[8]
-
Sample Pre-treatment: If analyzing for total this compound, perform enzymatic deconjugation using β-glucuronidase/arylsulfatase.
-
Cartridge Conditioning: Condition an SPE cartridge (e.g., C18) with methanol (B129727) followed by water.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove hydrophilic interferences.
-
Elution: Elute this compound and the internal standard with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable volume of the mobile phase for HPLC-MS/MS analysis.
Visualizations
References
- 1. longdom.org [longdom.org]
- 2. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. brjac.com.br [brjac.com.br]
- 8. benchchem.com [benchchem.com]
- 9. Quantitative determination of this compound in milk by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of this compound in body fluids: Standards, protocols and procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
- 15. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 16. benchchem.com [benchchem.com]
- 17. shimadzu.com [shimadzu.com]
- 18. benchchem.com [benchchem.com]
Selection of appropriate internal standards for melatonin quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the selection and use of appropriate internal standards for the accurate quantification of melatonin.
Frequently Asked questions (FAQs)
Q1: What is the role of an internal standard in this compound quantification?
An internal standard (IS) is a compound with a known concentration that is added to all samples, including calibrators, controls, and unknowns, before sample processing.[1] Its purpose is to correct for variations that can occur during the analytical process, such as sample preparation, injection volume inconsistencies, and fluctuations in the mass spectrometer's signal.[1][2] By comparing the signal of the target analyte (this compound) to the signal of the IS, a more accurate and precise quantification can be achieved.[1]
Q2: What are the ideal characteristics of an internal standard for this compound quantification by LC-MS/MS?
The ideal internal standard should behave as similarly to this compound as possible throughout the entire analytical procedure.[3][4] Key criteria for selecting a suitable internal standard include:
-
Structural Similarity: The IS should have a chemical structure that is very similar to this compound.[1]
-
Co-elution: It should elute from the liquid chromatography (LC) column at or very near the same time as this compound.[3]
-
Similar Ionization Efficiency: The IS and this compound should ionize similarly in the mass spectrometer source to effectively compensate for matrix effects.[2]
-
Mass Difference: The IS must have a different mass-to-charge ratio (m/z) from this compound so that the mass spectrometer can distinguish between the two.[1]
-
Stability: The IS must be chemically stable throughout the sample preparation and analysis process.[1]
-
Purity: The IS should be of high purity and free from any contaminants that could interfere with the analysis.
-
Absence in Samples: The IS should not be naturally present in the biological samples being analyzed.[1]
Q3: What are the most commonly used internal standards for this compound quantification?
Stable isotope-labeled (SIL) this compound analogs are considered the gold standard for internal standards in mass spectrometry-based this compound quantification.[3][5] This is because they have nearly identical physicochemical properties to endogenous this compound, ensuring they behave similarly during sample extraction, chromatography, and ionization.[6] The most frequently used deuterated internal standards for this compound are:
Carbon-13 (¹³C) labeled this compound is also an excellent choice, offering high stability and perfect co-elution with the unlabeled analyte.[3][13]
Troubleshooting Guides
Problem 1: Non-linear calibration curve
Q: My calibration curve for this compound is non-linear, even though I'm using a deuterated internal standard. What are the potential causes?
A: Non-linearity in calibration curves, even with a stable isotope-labeled internal standard, can arise from several factors:
-
Detector Saturation: At high this compound concentrations, the mass spectrometer detector can become saturated, leading to a non-proportional response.[14]
-
Ion Suppression: Competition for ionization in the mass spectrometer source can occur at high analyte concentrations, which can affect the analyte and internal standard differently if they do not co-elute perfectly.[3][14]
-
Inappropriate Internal Standard Concentration: The concentration of the internal standard can influence the linearity of the analyte-to-internal standard response ratio.[14]
-
Errors in Standard Preparation: Inaccurate preparation of stock solutions or serial dilutions of calibration standards can lead to a non-linear curve.[14]
-
Inappropriate Regression Model: Applying a linear regression model to data that is inherently non-linear will result in a poor fit.[14]
Troubleshooting Workflow for Non-Linear Calibration Curve
Caption: Troubleshooting workflow for a non-linear calibration curve.
Problem 2: Poor Reproducibility and Accuracy
Q: I am observing high variability (%CV) and poor accuracy in my quality control (QC) samples. What could be the cause?
A: Poor reproducibility and accuracy can stem from issues with the internal standard's ability to compensate for variability.
-
Chromatographic Shift of Deuterated Standards: Deuterated internal standards can sometimes elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography, a phenomenon known as the "isotope effect".[3] If this separation is significant, the analyte and the internal standard may experience different matrix effects at their respective retention times, leading to inaccurate quantification.[3]
-
Instability of Deuterium Label: Deuterium atoms can sometimes be prone to back-exchange with hydrogen atoms from the sample matrix or solvent, particularly if they are located on heteroatoms (e.g., -OH, -NH) or at acidic positions.[3][15] This can compromise the accuracy of the results.
-
Inconsistent Addition of Internal Standard: Errors in pipetting the internal standard solution into the samples will lead to high variability.
-
Matrix Effects: The composition of the biological matrix can enhance or suppress the ionization of the analyte and/or the internal standard.[16] If the internal standard does not perfectly mimic the behavior of the analyte in the presence of matrix components, inaccurate results can occur.
Selection of an Appropriate Internal Standard
The selection of the most suitable internal standard is a critical step in developing a robust and reliable this compound quantification assay. The following diagram illustrates a logical workflow for this process.
Caption: Workflow for selecting an appropriate internal standard.
Data and Protocols
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and commonly used internal standards for LC-MS/MS analysis.
Table 1: Mass Spectrometry Parameters for this compound and Internal Standards
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 233.1 | 174.1 |
| This compound-d3 | 236.1 | 177.1 |
| This compound-d4 | 237.2 | 177.2 |
| 5-Methoxytryptamine | 191.1 | 174.1 |
Note: The exact m/z values may vary slightly depending on the instrument and experimental conditions. The product ion for this compound and its deuterated analogs corresponds to the loss of the N-acetyl group.[8]
Experimental Protocol: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol provides a representative example for the quantification of this compound in human plasma using this compound-d4 as an internal standard.
1. Materials and Reagents
-
This compound standard
-
This compound-d4 internal standard
-
HPLC-grade methanol (B129727), acetonitrile, and water
-
Formic acid
-
Human plasma (blank)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
2. Preparation of Solutions
-
This compound Stock Solution (1 mg/mL): Dissolve 1 mg of this compound in 1 mL of methanol.
-
This compound-d4 Stock Solution (1 mg/mL): Dissolve 1 mg of this compound-d4 in 1 mL of methanol.[9]
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 (v/v) methanol/water to create calibration standards ranging from 1 pg/mL to 1000 pg/mL.
-
Internal Standard Working Solution (e.g., 1 ng/mL): Dilute the this compound-d4 stock solution in 50:50 (v/v) methanol/water.
3. Sample Preparation (Solid Phase Extraction)
-
To 200 µL of plasma sample, calibrator, or QC, add 20 µL of the IS working solution (this compound-d4).[17]
-
Vortex mix for 30 seconds.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 10% methanol in water to remove interferences.
-
Elute this compound and the internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.[5]
4. LC-MS/MS Analysis
-
LC Column: C18 column (e.g., 2.1 x 50 mm, 2.6 µm)[7]
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile[7]
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 35°C[7]
-
Gradient: A suitable gradient to separate this compound from other matrix components.
-
Mass Spectrometer: Triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) using the transitions listed in Table 1.
5. Data Analysis
-
Calculate the peak area ratio of this compound to this compound-d4 for all samples, calibrators, and QCs.
-
Generate a calibration curve by plotting the peak area ratios of the calibration standards against their corresponding concentrations.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.[7]
References
- 1. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 2. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 3. benchchem.com [benchchem.com]
- 4. nebiolab.com [nebiolab.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of internal labeled standards of this compound and its metabolite N1-acetyl-N2-formyl-5-methoxykynuramine for their quantification using an on-line liquid chromatography-electrospray tandem mass spectrometry system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. A Sensitive and Specific Liquid Chromatography-Tandem Mass Spectrometry Assay for Simultaneous Quantification of Salivary this compound and Cortisol: Development and Comparison With Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. brighamandwomens.org [brighamandwomens.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. myadlm.org [myadlm.org]
- 17. shimadzu.com [shimadzu.com]
Optimizing mobile phase composition for melatonin separation in HPLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase composition for the separation of melatonin using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the typical mobile phase compositions for this compound analysis in reversed-phase HPLC?
A typical mobile phase for reversed-phase HPLC analysis of this compound consists of a mixture of an aqueous component (water, often with a buffer or acidifier) and an organic solvent.[1] Commonly used organic solvents include acetonitrile (B52724) (ACN) and methanol (B129727) (MeOH).[2][3] The ratio of the organic to the aqueous phase is a critical parameter that influences the retention time and resolution of this compound.
Q2: Why is the pH of the mobile phase important for this compound separation?
The pH of the mobile phase is a crucial factor as it affects the ionization state of this compound, which is a basic compound.[4][5] Controlling the pH can significantly impact retention time, peak shape, and selectivity.[6] An inappropriate pH can lead to issues like peak tailing.[4][7] For consistent results, it is recommended to use a buffer to maintain a stable pH throughout the analysis.[8] The addition of acids like formic acid or acetic acid is a common practice to improve peak shape.[9]
Q3: What are some common issues encountered with mobile phase composition during this compound HPLC analysis?
Common issues include poor peak shape (tailing or fronting), inadequate resolution from other components, and long or short retention times.[4][7] These problems can often be traced back to a suboptimal mobile phase composition, such as an incorrect organic solvent ratio, inappropriate pH, or the absence of a suitable buffer.[7][8]
Q4: How can I improve the peak shape of my this compound chromatogram?
To improve peak shape, particularly to reduce peak tailing, consider the following adjustments to your mobile phase:
-
Adjust the pH: Lowering the pH of the mobile phase by adding a small amount of an acid like formic acid or acetic acid can help protonate residual silanol (B1196071) groups on the column, reducing their interaction with the basic this compound molecule.[4][9]
-
Use a buffer: Incorporating a buffer, such as phosphate (B84403) or acetate (B1210297) buffer, can help maintain a consistent pH and improve peak symmetry.[3][10]
-
Optimize organic solvent concentration: Ensure the solvent strength is adequate for proper elution.[7]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing)
-
Symptom: The this compound peak exhibits asymmetry with a "tail" extending from the peak maximum.
-
Potential Cause: Secondary interactions between the basic this compound molecule and acidic residual silanol groups on the silica-based stationary phase.[4] This can also be caused by an inappropriate mobile phase pH.[7]
-
Troubleshooting Steps:
-
Lower the Mobile Phase pH: Add a small percentage of an acid (e.g., 0.1-0.5% formic acid or acetic acid) to the aqueous component of the mobile phase.[9][11] This will protonate the silanol groups and minimize unwanted interactions.
-
Incorporate a Buffer: Use a buffer with a pKa close to the desired mobile phase pH to ensure stable pH control.[8] Phosphate and acetate buffers are commonly used.[3][12]
-
Increase Organic Solvent Strength: A slight increase in the percentage of the organic solvent (e.g., acetonitrile or methanol) can sometimes improve peak shape.
-
Consider a Different Column: If peak tailing persists, using an end-capped column or a column with a different stationary phase chemistry may be necessary.
-
Issue 2: Poor Resolution
-
Symptom: The this compound peak is not well separated from other components in the sample matrix or from impurities.
-
Potential Cause: The mobile phase composition does not provide adequate selectivity for the separation.
-
Troubleshooting Steps:
-
Adjust the Organic Solvent Ratio: Vary the ratio of the organic solvent to the aqueous phase. A lower organic percentage will generally increase retention and may improve the separation of early-eluting peaks.
-
Change the Organic Solvent: Switching from methanol to acetonitrile, or vice versa, can alter the selectivity of the separation due to their different solvent properties.
-
Modify the Mobile Phase pH: Adjusting the pH can change the retention times of ionizable compounds, potentially improving resolution.[6]
-
Implement a Gradient Elution: If an isocratic method is being used, switching to a gradient elution, where the mobile phase composition changes over time, can significantly improve the resolution of complex mixtures.[13]
-
Issue 3: Long Retention Time
-
Symptom: The this compound peak elutes very late in the chromatogram, leading to long analysis times.
-
Potential Cause: The mobile phase has insufficient elution strength to move this compound through the column efficiently.
-
Troubleshooting Steps:
-
Increase the Organic Solvent Percentage: A higher concentration of the organic solvent (acetonitrile or methanol) will decrease the retention time of this compound in reversed-phase HPLC.[14]
-
Adjust the pH: For basic compounds like this compound, increasing the pH (while staying within the column's stable range) can sometimes decrease retention time.[5]
-
Increase the Flow Rate: A higher flow rate will decrease the retention time, but be mindful that this can also lead to an increase in backpressure and a potential decrease in resolution.[3]
-
Data Presentation
Table 1: Summary of Mobile Phase Compositions for this compound HPLC Analysis
| Organic Solvent(s) | Aqueous Component | Ratio (v/v/v) | Column Type | Flow Rate (mL/min) | Retention Time (min) | UV Wavelength (nm) | Reference |
| Methanol, Acetonitrile | 0.5% Acetic Acid | 4:1:5 | Diamonsil C18 | 0.5 | 15.69 ± 0.20 | 250 | [11] |
| Acetonitrile | 30 mM Ammonium Acetate (pH 4) | 25:75 | Not Specified | 1.0 | Not Specified | 275 | [15] |
| Acetonitrile | Water | Gradient (20% to 90% ACN) | Waters XTerra RP C18 | 1.5 | 5.6 | 222 | [13] |
| Acetonitrile | Water | 65:35 | Not Specified | 0.9 | Not Specified | 220 | [14] |
| Acetonitrile | Water | 20:80 | LiChrosorb RP-18 | Not Specified | Not Specified | Not Specified | [2] |
| Methanol | Phosphate Buffer (pH 3.0) | 40:60 | C18 | 1.0 | 7.125 | 223 | [3][16] |
| Acetonitrile | 0.5 g/L KH2PO4 (pH 3.5) | 22:78 | XBridge BEH C18 | 1.0 | Not Specified | 222 | [10] |
| Acetonitrile, Water | 0.2% Formic Acid | Gradient | Aqua C18 | 1.2 | Not Specified | FLD (Ex: 290, Em: 330) | [17] |
Experimental Protocols
General Protocol for Reversed-Phase HPLC Analysis of this compound
This protocol provides a general starting point. Optimization will likely be required based on the specific sample matrix and instrumentation.
-
Mobile Phase Preparation:
-
Prepare the aqueous component (e.g., HPLC-grade water with 0.1% formic acid or a 20 mM phosphate buffer at pH 3.0).
-
Filter the aqueous component through a 0.45 µm membrane filter.
-
Prepare the organic component (e.g., HPLC-grade acetonitrile or methanol).
-
Mix the aqueous and organic components in the desired ratio (e.g., 60:40 aqueous:organic).
-
Degas the final mobile phase mixture using sonication or vacuum filtration.
-
-
Instrumentation:
-
Chromatographic Conditions:
-
Sample Preparation:
-
Dissolve the sample in a solvent that is compatible with the mobile phase, ideally the mobile phase itself.
-
Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.
-
Mandatory Visualization
Caption: Troubleshooting workflow for optimizing mobile phase in this compound HPLC.
References
- 1. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 2. Development of RP-HPLC methods for the analysis of this compound alone and in combination with sleep-enhancing dietary supplements [pharmacia.pensoft.net]
- 3. jmpas.com [jmpas.com]
- 4. benchchem.com [benchchem.com]
- 5. moravek.com [moravek.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. uhplcs.com [uhplcs.com]
- 8. mastelf.com [mastelf.com]
- 9. researchgate.net [researchgate.net]
- 10. lcms.cz [lcms.cz]
- 11. A Validated HPLC Method for Determining this compound in Capsule Dosage Form | Semantic Scholar [semanticscholar.org]
- 12. Application of a validated HPLC-PDA method for the determination of this compound content and its release from poly(lactic acid) nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. researchgate.net [researchgate.net]
- 15. helixchrom.com [helixchrom.com]
- 16. researchgate.net [researchgate.net]
- 17. Development and Validation of an HPLC-FLD Method for the Determination of Pyridoxine and this compound in Chocolate Formulations—Digestion Simulation Study [mdpi.com]
Technical Support Center: Enhancing Melatonin's Anti-Cancer Effects in Combination with Chemotherapy
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data for researchers investigating the synergistic anti-cancer effects of melatonin when combined with chemotherapy.
Section 1: Frequently Asked Questions (FAQs)
General Questions
Q1: What is the primary rationale for combining this compound with conventional chemotherapy?
A1: The primary rationale is twofold: to enhance the efficacy of chemotherapeutic agents and to reduce their associated side effects.[1][2][3] this compound has been shown to sensitize cancer cells to chemotherapy, overcome drug resistance, and promote programmed cell death (apoptosis).[1][4][[“]] Simultaneously, it protects normal, non-cancerous cells from chemotherapy-induced damage, thereby mitigating toxic side effects like neurotoxicity, fatigue, and myelosuppression.[[“]][7][8]
Q2: What types of cancers have been studied in combination with this compound and chemotherapy?
A2: A wide range of cancers have been investigated. Preclinical and clinical studies have shown promising results in breast, lung, colorectal, ovarian, head and neck, and gastric cancers, as well as glioblastoma and various leukemias.[2][4][8][9]
Q3: Is there an optimal dose or timing for this compound administration in experiments?
A3: The optimal dose and timing are critical factors that can influence experimental outcomes. In vitro studies often use pharmacological concentrations ranging from 0.1 mM to 10 mM.[1][10] In vivo animal studies have used doses from 5 mg/kg to 200 mg/day.[1][10] In human clinical trials, a dose of 20 mg/day, typically administered in the evening, is most commonly reported to be effective in reducing side effects and improving treatment response.[3][11][12] The timing is crucial; evening administration aligns with the body's natural circadian rhythm and has been shown to be more effective at inhibiting tumor growth.[13][14]
Mechanism-Specific Questions
Q4: How does this compound sensitize cancer cells to chemotherapy?
A4: this compound employs multiple mechanisms to increase cancer cell sensitivity to chemotherapy.[[“]] It promotes apoptosis by modulating mitochondrial pathways and altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[[“]][[“]] It can also increase oxidative stress specifically within cancer cells, making them more vulnerable to drug-induced damage.[1][[“]] Furthermore, this compound can inhibit critical survival signaling pathways in cancer cells, such as the PI3K/Akt and MAPK pathways.[2][4]
Q5: Can this compound help overcome multidrug resistance (MDR) in cancer cells?
A5: Yes, this compound has been shown to overcome MDR. A key mechanism is the downregulation of ATP-binding cassette (ABC) transporters, such as ABCB1 (P-glycoprotein), which are responsible for pumping chemotherapeutic drugs out of cancer cells.[16][17][18] By inhibiting these pumps, this compound increases the intracellular concentration of the chemotherapy drug.[17] It achieves this by modulating mitochondrial metabolism and increasing reactive oxygen species (ROS), which limits the ATP available for the efflux pumps to function.[16][17]
Q6: Does this compound interfere with the anti-cancer effects of chemotherapy?
A6: The majority of studies indicate that this compound does not interfere with the beneficial anti-cancer effects of chemotherapy.[7] In fact, it typically enhances them, creating a synergistic effect where the combined treatment is more effective than either agent alone.[19][20][21] It selectively protects healthy cells from damage while increasing toxicity in cancer cells.[8][21]
Section 2: Troubleshooting Guides
Issue 1: No synergistic or additive effect is observed when combining this compound with a chemotherapeutic agent.
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | The effects of this compound are dose-dependent.[10] Perform a dose-response curve for this compound alone on your cancer cell line to determine its IC50. Test a range of concentrations (e.g., 0.1 mM to 5 mM) in combination with the chemotherapy drug. |
| Incorrect Timing of Administration | The sequence of drug addition can be critical. Try pre-treating the cells with this compound for a period (e.g., 24 hours) before adding the chemotherapy agent.[7] This may be necessary to modulate the cellular machinery (e.g., downregulate efflux pumps) to sensitize the cells. |
| Cell Line Resistance/Insensitivity | The specific cancer cell line may lack the molecular targets for this compound's synergistic action (e.g., may not overexpress the ABC transporters that this compound inhibits).[17] Consider screening multiple cell lines for the same cancer type or verifying the expression of key targets like ABCB1. |
| Inappropriate Assay Window | The synergistic effect may only be apparent at specific time points. Conduct a time-course experiment (e.g., 24h, 48h, 72h) to identify the optimal endpoint for observing synergy. |
| Drug Interaction/Degradation | Ensure that this compound and the chemotherapy drug are stable in the culture medium for the duration of the experiment. Check the literature for any known chemical incompatibilities. |
Issue 2: Increased or unexpected toxicity in an in vivo animal model.
| Possible Cause | Troubleshooting Step |
| High this compound Dosage | While generally safe, very high doses of this compound might cause unforeseen side effects in combination with a toxic chemotherapy regimen.[1] Review the literature for established in vivo doses.[10] Consider reducing the this compound dose and performing a toxicity study with the combination therapy before the efficacy study. |
| Administration Schedule | The timing of this compound administration relative to chemotherapy is important. Administering this compound in the late afternoon or evening (during the animal's active/dark cycle) is reported to be more effective and may reduce toxicity.[13] |
| Vehicle Effects | The vehicle used to dissolve this compound (e.g., ethanol, DMSO) could be contributing to toxicity when combined with chemotherapy. Run a vehicle-only control group that receives the same volume of the vehicle in combination with the chemotherapy. Reduce the final concentration of the vehicle in the administered dose as much as possible. |
Section 3: Quantitative Data Summary
Table 1: In Vitro Synergistic Effects of this compound with Chemotherapy
| Cancer Type | Cell Line | Chemotherapy | This compound Conc. | Key Quantitative Finding |
| Ovarian Cancer | SK-OV-3 | Cisplatin (B142131) | 1 mM | Synergistically inhibited cell viability (Combination Index < 1) and enhanced apoptosis.[21] |
| Breast Cancer | MCF-7/ADR (Doxorubicin-Resistant) | Doxorubicin (B1662922) | 1 mM | Significantly enhanced doxorubicin cytotoxicity, decreasing proliferation by an additional 56.5% compared to doxorubicin alone.[17] |
| Head and Neck | CAL 27/ABCB1 (Cisplatin-Resistant) | Cisplatin | 1 mM | Overcame cisplatin resistance by downregulating ABCB1 expression and modulating mitochondrial function.[17] |
| Colorectal Cancer | SNU-C5/OXAL-R (Oxaliplatin-Resistant) | Oxaliplatin (B1677828) | 500 µM | Increased apoptosis and endoplasmic reticulum stress, helping to overcome oxaliplatin resistance.[22] |
| Gastric Cancer | SGC-7901 | Cisplatin | 2.5 mM | Combination treatment increased the apoptosis rate and induced G0/G1 cell cycle arrest more effectively than cisplatin alone.[9][23] |
Table 2: In Vivo and Clinical Efficacy of this compound Combination Therapy
| Study Type | Cancer Type | Chemotherapy | This compound Dose | Key Quantitative Finding |
| In vivo (Xenograft) | Head and Neck | Cisplatin | - | Intratumoral administration of this compound significantly reduced tumor volume and promoted apoptosis in cisplatin-resistant xenografts.[16][17] |
| In vivo (Xenograft) | Breast Cancer | Doxorubicin | - | This compound protected against doxorubicin-induced cardiotoxicity by inhibiting mitochondrial dysfunction.[24] |
| Clinical Trial | Non-Small Cell Lung Cancer | Cisplatin + Etoposide | 20 mg/day (evening) | Increased 1-year survival rate and improved partial/complete tumor response rates compared to chemotherapy alone.[[“]][12] |
| Clinical Trial | Various Solid Tumors | Various | 20 mg/day | Meta-analysis showed a 2.53-fold improved complete response rate and significantly reduced adverse events (e.g., thrombocytopenia, neurotoxicity).[25] |
| Clinical Trial | Breast Cancer | Various | 10-20 mg/day | Co-treatment reduced drug-induced toxicity, promoted higher partial responses, and increased 1-year survival rates.[26] |
Section 4: Experimental Protocols
Protocol 1: In Vitro Cell Viability and Synergy Analysis (SRB Assay)
Objective: To determine the cytotoxic effects of this compound, a chemotherapy drug, and their combination, and to calculate the Combination Index (CI) to assess for synergy.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (stock solution in DMSO or ethanol)
-
Chemotherapy drug (stock solution as appropriate)
-
96-well plates
-
Trichloroacetic acid (TCA), Sulforhodamine B (SRB) solution, Tris base
Methodology:
-
Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere for 24 hours.
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the chemotherapy drug.
-
Treat cells with:
-
This compound alone (at various concentrations).
-
Chemotherapy drug alone (at various concentrations).
-
Combination of this compound and chemotherapy at a constant ratio (e.g., based on their individual IC50 values).
-
Include vehicle-only and untreated controls.
-
-
-
Incubation: Incubate the plates for 48-72 hours.
-
Cell Fixation: Gently remove the medium. Fix the cells by adding cold 10% (w/v) TCA to each well and incubate for 1 hour at 4°C.
-
Staining: Wash the plates five times with slow-running tap water and air dry. Add 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.
-
Destaining and Measurement: Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry. Add 10 mM Tris base solution to each well to solubilize the bound dye. Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the untreated control.
-
Determine the IC50 (concentration that inhibits 50% of cell growth) for each drug alone.
-
Use software like CompuSyn to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Protocol 2: In Vivo Xenograft Tumor Model
Objective: To evaluate the efficacy of this compound and chemotherapy combination on tumor growth in an animal model.
Materials:
-
Immunocompromised mice (e.g., Nude or SCID)
-
Cancer cells for injection (e.g., 1-5 x 10^6 cells in PBS/Matrigel)
-
This compound, chemotherapy drug, and appropriate vehicles
-
Calipers for tumor measurement
Methodology:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of each mouse.
-
Tumor Growth and Grouping: Monitor mice regularly until tumors reach a palpable size (e.g., 100 mm³). Randomize mice into treatment groups (minimum n=5 per group):
-
Group 1: Vehicle Control
-
Group 2: this compound alone
-
Group 3: Chemotherapy alone
-
Group 4: this compound + Chemotherapy
-
-
Treatment Administration:
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²) / 2.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
-
Endpoint: Continue the experiment until tumors in the control group reach a predetermined maximum size or for a set duration. Euthanize the animals, excise the tumors, and measure their final weight.
-
Data Analysis:
-
Plot tumor growth curves for each group.
-
Statistically compare the final tumor volumes and weights between groups (e.g., using ANOVA).
-
Analyze body weight data to assess treatment toxicity.
-
Section 5: Diagram Library
Signaling Pathways and Experimental Workflows
Caption: this compound enhances chemotherapy-induced apoptosis by inhibiting the pro-survival ERK/p90RSK/HSP27 pathway.[21]
Caption: this compound reverses multidrug resistance by increasing ROS, depleting ATP, and downregulating ABCB1 efflux pumps.[16][17]
References
- 1. Use of this compound in Cancer Treatment: Where Are We? | MDPI [mdpi.com]
- 2. This compound in Cancer Treatment: Current Knowledge and Future Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caringsunshine.com [caringsunshine.com]
- 4. Does the use of this compound overcome drug resistance in cancer chemotherapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. consensus.app [consensus.app]
- 6. consensus.app [consensus.app]
- 7. Chemotherapy pain could be eased by this compound - ecancer [ecancer.org]
- 8. mayo.edu [mayo.edu]
- 9. This compound regulates cancer migration and stemness and enhances the anti‐tumour effect of cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound combined with antineoplastic drugs or natural products for cancer treatment: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. oncotarget.org [oncotarget.org]
- 14. This compound And Cancer Treatment - page 1 - Life Extension [lifeextension.com]
- 15. consensus.app [consensus.app]
- 16. This compound Overcomes Cancer Multidrug Resistance by Downregulating ABCB1 Expression and Modulating Mitochondrial Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound Overcomes Cancer Multidrug Resistance by Downregulating ABCB1 Expression and Modulating Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchportal.lih.lu [researchportal.lih.lu]
- 19. This compound Synergizes the Chemotherapeutic Effect of Cisplatin in Ovarian Cancer Cells Independently of MT1 this compound Receptors | In Vivo [iv.iiarjournals.org]
- 20. This compound Enhances The Treatment Effects Of Doxorubicin In Breast Cancer Cells | Food for Breast Cancer [foodforbreastcancer.com]
- 21. This compound synergistically enhances cisplatin-induced apoptosis via the dephosphorylation of ERK/p90 ribosomal S6 kinase/heat shock protein 27 in SK-OV-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Utilizing this compound to Alleviate Side Effects of Chemotherapy: A Potentially Good Partner for Treating Cancer with Ageing - PMC [pmc.ncbi.nlm.nih.gov]
- 25. This compound in Patients with Cancer Receiving Chemotherapy: A Randomized, Double-blind, Placebo-controlled Trial | Anticancer Research [ar.iiarjournals.org]
- 26. Therapeutic Potential of this compound Counteracting Chemotherapy-Induced Toxicity in Breast Cancer Patients: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Determining the Half-Maximal Inhibitory Concentration (IC50) of Melatonin
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on determining the half-maximal inhibitory concentration (IC50) of melatonin. Here you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to address common challenges encountered during in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is a typical IC50 value for this compound?
A1: The IC50 value of this compound is highly dependent on the cell type and the duration of exposure. In many cancer cell lines, the IC50 for anti-proliferative effects is in the millimolar (mM) range. For instance, in T24 and UM-UC-3 bladder cancer cells, the IC50 is approximately 4 mM.[1] In the BV2 microglial cell line, time-dependent IC50 values have been reported as 0.7 mM, 0.6 mM, and 0.4 mM after 24, 48, and 72 hours of treatment, respectively.[2] For the Toledo diffuse large B-cell lymphoma cell line, the IC50 was found to be 3.36 mM at 24 hours, 1.7 mM at 48 hours, and 1.46 mM at 72 hours.[3] It is crucial to determine the IC50 empirically for your specific cell line and experimental conditions.
Q2: How should I prepare a this compound stock solution for cell culture experiments?
A2: this compound has low solubility in water but is soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO) and ethanol.[4][5] It is recommended to prepare a high-concentration stock solution in 100% DMSO or ethanol. For example, a 50 mM stock solution can be prepared by dissolving 11.61 mg of this compound in 1 ml of DMSO.[2] This stock solution should be stored at -20°C. When treating cells, the stock solution should be diluted in culture medium to the final desired concentrations. It is critical to ensure the final solvent concentration in the culture medium is low (typically ≤ 0.1% for DMSO) to avoid solvent-induced cytotoxicity.[2] Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments.
Q3: For how long should I treat my cells with this compound to determine the IC50?
A3: The incubation time for this compound treatment can significantly influence the IC50 value. As seen with various cell lines, the IC50 tends to decrease with longer exposure times.[2][3] Typical incubation periods for IC50 determination range from 24 to 72 hours.[1][3] It is advisable to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal treatment duration for your cell line and experimental goals.
Q4: My cell viability is above 100% at low this compound concentrations. Is this normal?
A4: An increase in cell viability above the control (100%) at low concentrations of a compound is a phenomenon known as hormesis. This can sometimes be observed with this compound. However, it can also be an artifact of the assay. For colorimetric assays like MTT, it's possible that this compound at certain concentrations interferes with the reagent, leading to a false positive signal. It is important to run a cell-free control (media + this compound + assay reagent) to check for any direct chemical reaction. If no direct reaction is observed, the result may indicate a biphasic dose-response.
Q5: What are the primary signaling pathways modulated by this compound that might influence cell viability?
A5: this compound primarily acts through two high-affinity G protein-coupled receptors, MT1 and MT2. The canonical signaling pathway involves the coupling of these receptors to the Gαi protein, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This compound can also signal through other pathways, including the Gαq/phospholipase C (PLC) pathway, leading to an increase in intracellular calcium. Additionally, this compound has been shown to modulate the PI3K/Akt and ERK signaling pathways, which are critical for cell survival and proliferation.
Quantitative Data: IC50 Values of this compound
The following table summarizes reported IC50 values for this compound in various cell lines. Note the variability depending on the cell type and experimental conditions.
| Cell Line | Cell Type | Assay | Incubation Time | IC50 Value |
| T24 | Bladder Cancer | MTT | 24 hours | ~ 4 mM |
| UM-UC-3 | Bladder Cancer | MTT | 24 hours | ~ 4 mM |
| BV2 | Murine Microglia | Not Specified | 24 hours | 0.7 mM |
| BV2 | Murine Microglia | Not Specified | 48 hours | 0.6 mM |
| BV2 | Murine Microglia | Not Specified | 72 hours | 0.4 mM |
| Toledo | Diffuse Large B-Cell Lymphoma | Not Specified | 24 hours | 3.36 mM |
| Toledo | Diffuse Large B-Cell Lymphoma | Not Specified | 48 hours | 1.7 mM |
| Toledo | Diffuse Large B-Cell Lymphoma | Not Specified | 72 hours | 1.46 mM |
| 5RP7 | H-ras Oncogene Transformed Rat Embryo Fibroblast | Not Specified | 48 hours | 380 µM |
Experimental Protocols
Protocol 1: Determination of this compound IC50 using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.
Materials:
-
This compound
-
Adherent cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells that are in the logarithmic growth phase.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution. A typical concentration range to test for this compound could be from 0.1 mM to 5 mM.
-
Include a vehicle control (medium with the highest concentration of DMSO used for dilutions) and a blank control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or control solutions.
-
Incubate the plate for your desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (which represents 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use non-linear regression analysis to fit a dose-response curve and determine the IC50 value.
-
Protocol 2: Determination of this compound IC50 using CCK-8 Assay
The Cell Counting Kit-8 (CCK-8) assay is another colorimetric method that is generally more sensitive and less toxic than the MTT assay.
Materials:
-
This compound
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
CCK-8 solution
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed 100 µL of cell suspension into a 96-well plate at an appropriate density (e.g., 5,000 cells/well).
-
Pre-incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
This compound Treatment:
-
Add 10 µL of various concentrations of this compound prepared in culture medium to the respective wells.
-
Include vehicle and blank controls as described for the MTT assay.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
CCK-8 Reaction:
-
Absorbance Measurement:
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Follow the same data analysis steps as outlined for the MTT assay to calculate the IC50 value.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Variability Between Replicate Wells | - Inconsistent cell seeding- Pipetting errors during reagent addition- Edge effects in the 96-well plate | - Ensure a homogenous cell suspension before seeding.- Calibrate pipettes regularly and use proper pipetting techniques.- Avoid using the outer wells of the plate, or fill them with sterile PBS or medium to maintain humidity. |
| No Dose-Response Curve (Flat Curve) | - Inappropriate concentration range of this compound- this compound inactivity in the chosen cell line- Insufficient incubation time | - Test a broader range of this compound concentrations, spanning several orders of magnitude.- Confirm the expression of this compound receptors (MT1/MT2) in your cell line if a receptor-mediated effect is expected.- Increase the duration of this compound treatment (e.g., up to 72 hours). |
| Low Signal or Low Absorbance Values | - Low cell number- Reduced metabolic activity of cells- Insufficient incubation time with the assay reagent | - Optimize the initial cell seeding density.- Ensure cells are healthy and in the logarithmic growth phase.- Increase the incubation time with MTT or CCK-8, within the recommended range. |
| This compound Precipitation in Culture Medium | - this compound has exceeded its solubility limit in the aqueous medium. | - Ensure the final concentration of the organic solvent (DMSO or ethanol) is kept constant across all treatments and is at a non-toxic level (e.g., ≤ 0.1% DMSO).- Prepare fresh dilutions of this compound from the stock solution for each experiment. Do not store diluted aqueous solutions of this compound for extended periods.[5] |
| Inconsistent Results Between Experiments | - Variation in cell passage number- Differences in incubation times- Variability in reagent preparation | - Use cells within a consistent and low passage number range.- Strictly adhere to the established incubation times for both this compound treatment and assay development.- Prepare fresh reagents for each experiment and ensure proper storage of stock solutions. |
Visualizations
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Simplified this compound signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. This compound in Plants and Plant Culture Systems: Variability, Stability and Efficient Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dissolutiontech.com [dissolutiontech.com]
Technical Support Center: Mitigating Cryoprotective Agent Toxicity with Melatonin
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) on the use of melatonin to mitigate the toxicity of cryoprotective agents (CPAs) during cryopreservation experiments.
Frequently Asked Questions (FAQs)
Q1: What are cryoprotective agents (CPAs) and why are they toxic?
Cryoprotective agents are substances used to protect biological tissues from damage during freezing and thawing.[1][2] Common CPAs include dimethyl sulfoxide (B87167) (DMSO) and glycerol.[1] While essential for preventing ice crystal formation, which can cause mechanical damage to cells, high concentrations of CPAs can be toxic.[3][4] This toxicity can manifest as osmotic stress, membrane damage, and alterations in cellular protein and mitochondrial function.[1][5]
Q2: How does this compound mitigate the toxicity of CPAs?
This compound is a hormone with potent antioxidant and anti-apoptotic properties that can counteract the adverse effects of CPAs.[1][6] Its protective mechanisms include:
-
Direct Scavenging of Reactive Oxygen Species (ROS): this compound and its metabolites can directly neutralize harmful free radicals generated during the cryopreservation process.[7][8][9]
-
Upregulation of Antioxidant Enzymes: this compound stimulates the production of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px).[1][7][10]
-
Anti-Apoptotic Effects: this compound can inhibit programmed cell death (apoptosis) by decreasing the activity of pro-apoptotic proteins like Caspase 3 and Bax, and increasing the expression of anti-apoptotic proteins like Bcl-2.[1][10][11]
-
Mitochondrial Protection: It helps maintain mitochondrial function and reduces electron leakage, a source of superoxide anions.[1]
Q3: What is the proposed signaling pathway for this compound's protective effects?
This compound exerts its protective effects through multiple signaling pathways. One key pathway involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2).[6][11] Upon activation, Nrf2 translocates to the nucleus and promotes the transcription of antioxidant genes, including those for SOD, CAT, and heme oxygenase-1 (HO-1).[6] this compound's effects can also be mediated through its membrane receptors, MT1 and MT2, which are G-protein coupled and can influence various downstream signaling cascades.[8] Additionally, this compound has been shown to influence the PI3K-AKT signaling pathway in human sperm.[12]
Q4: What are the optimal concentrations of this compound for different applications?
The optimal concentration of this compound can vary depending on the cell type, the specific CPA used, and the cryopreservation protocol. It is crucial to perform a dose-response experiment to determine the most effective concentration for your specific application. However, published studies provide a starting point:
-
For cryopreserved goat Spermatogonial Stem Cells (SSCs), a concentration of 10⁻⁶ M (1 µM) was found to be effective.[1]
-
In cryopreserved ovarian tissues, 0.1 mM this compound showed optimal protective effects.[6]
-
For cryopreserved human oocytes, the addition of 10⁻⁹ M this compound to the freeze-thaw medium improved developmental outcomes.[13]
-
In studies with neotropical fish sperm, 2.00 mM this compound resulted in higher sperm motility.[14]
It is important to note that high concentrations of this compound (e.g., 10 mM) can sometimes have detrimental effects, such as lower sperm viability.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low cell viability after thawing despite this compound supplementation. | Suboptimal this compound concentration. | Perform a dose-response curve to determine the optimal this compound concentration for your specific cell type and cryopreservation protocol. Concentrations can range from nanomolar to millimolar, and what is protective for one cell type may be toxic to another.[1][6][7][13][14] |
| Inadequate permeation of this compound. | Ensure this compound is added to the cryopreservation medium for a sufficient duration before freezing to allow for cellular uptake. This compound is amphiphilic and can readily cross cell membranes.[1][8] | |
| Health of cells prior to cryopreservation. | Ensure cells are healthy and in the logarithmic growth phase before freezing. A cell confluency of over 80% is recommended.[15] | |
| High levels of apoptosis observed post-thaw. | Insufficient anti-apoptotic effect of this compound. | Verify the this compound concentration and consider co-supplementation with other anti-apoptotic agents. Assess the expression of key apoptotic markers like Caspase-3, Bax, and Bcl-2 to confirm the mechanism of cell death.[1][10][11] |
| Oxidative stress overwhelming the protective effects. | Measure markers of oxidative stress such as ROS levels and malondialdehyde (MDA) to assess the extent of oxidative damage.[1][6] Increase this compound concentration if necessary, based on dose-response data. | |
| Inconsistent results between experiments. | Variability in experimental protocol. | Standardize all steps of the cryopreservation and thawing protocol, including cooling and warming rates, exposure times to CPAs and this compound, and cell handling procedures.[16] |
| Endogenous this compound production. | In some cell types, like spermatozoa, endogenous this compound production can vary. If applicable, consider standardizing the time of sample collection to minimize this variability.[7] | |
| Difficulty dissolving this compound in the cryopreservation medium. | Poor solubility of this compound. | This compound is both lipophilic and hydrophilic.[11] If you encounter solubility issues, consider preparing a stock solution in a suitable solvent like ethanol (B145695) or DMSO before diluting it to the final concentration in your cryopreservation medium. Ensure the final concentration of the solvent is not toxic to your cells. |
Quantitative Data Summary
Table 1: Effects of this compound on Cryopreserved Ovarian Tissue
| This compound Concentration | Follicular Integrity | Apoptotic Rate | ROS Levels | MDA Levels | GSH-Px Activity | SOD Activity | CAT Activity |
| 0 mM (Control) | Baseline | Baseline | Baseline | Baseline | Baseline | Baseline | Baseline |
| 0.1 mM | Significantly Improved | Significantly Decreased | Significantly Decreased | Significantly Decreased | Significantly Increased | Significantly Increased | Significantly Increased |
| 1 mM | Improved | Decreased | Decreased | Decreased | Increased | Increased | Increased |
| (Data summarized from a study on cryopreserved ovarian tissues, where 0.1 mM this compound was found to be optimal)[6] |
Table 2: Effects of this compound on Cryopreserved Neotropical Fish Sperm
| This compound Concentration | Motility Rate | Curvilinear Velocity (VCL) | Average Path Velocity (VAP) | Membrane Integrity | Lipid Peroxidation (LPO) |
| 0 mM (Control) | Baseline | Baseline | Baseline | Baseline | Baseline |
| 2.00 mM | Higher than other this compound treatments | Higher than other treatments | Higher than other treatments | Higher than 4.25 and 2.75 mM | No significant difference from control |
| 2.75 mM | Lower than 2.00 mM | Lower than 2.00 mM | Lower than 2.00 mM | Lower than control and 2.00 mM | Lower than control |
| 3.50 mM | Lower than 2.00 mM | Lower than 2.00 mM | Lower than 2.00 mM | Not specified | Lower than control |
| 4.25 mM | Lower than 2.00 mM | Lower than 2.00 mM | Lower than 2.00 mM | Lower than control and 2.00 mM | Not specified |
| (Data summarized from a study on Prochilodus lineatus sperm)[14] |
Experimental Protocols
Key Experiment: Assessing the Protective Effect of this compound on Cryopreserved Ovarian Tissue
This protocol is based on a study that evaluated the effect of different concentrations of this compound on the cryopreservation of ovarian tissues.[6]
1. Ovarian Tissue Preparation:
-
Ovarian tissues are collected and dissected into small fragments (e.g., 1-2 mm³).
-
The fragments are randomly assigned to different treatment groups.
2. Cryopreservation Medium Preparation:
-
Prepare a basal cryopreservation medium (e.g., Leibovitz L-15 medium) supplemented with a standard CPA (e.g., 10% DMSO and 10% ethylene (B1197577) glycol).
-
Prepare different concentrations of this compound (e.g., 0 mM, 0.01 mM, 0.1 mM, 1 mM, and 10 mM) in the cryopreservation medium.
3. Vitrification Protocol:
-
Equilibrate the tissue fragments in the this compound-supplemented medium for a specified time (e.g., 10 minutes) at room temperature.
-
Transfer the tissues to a vitrification solution (containing a higher concentration of CPAs) with the corresponding this compound concentration.
-
Load the tissues onto a suitable cryo-device (e.g., cryotop) and plunge them into liquid nitrogen.
4. Thawing Protocol:
-
Warm the cryo-device rapidly by immersing it in a thawing solution (e.g., 1.0 M sucrose (B13894) solution) at 37°C for 1 minute.
-
Transfer the tissues sequentially through solutions with decreasing sucrose concentrations (e.g., 0.5 M and 0.25 M) to gradually remove the CPAs.
5. Post-Thaw Assessment:
-
Histological Analysis: Assess follicular integrity and morphology using hematoxylin (B73222) and eosin (B541160) (H&E) staining.
-
Apoptosis Assay: Perform a TUNEL assay to quantify the percentage of apoptotic cells.
-
Oxidative Stress Markers: Measure the levels of ROS, MDA, and the activity of antioxidant enzymes (GSH-Px, SOD, CAT) using commercially available kits.
-
Gene Expression Analysis: Use RT-PCR to analyze the mRNA levels of genes in the Nrf2 signaling pathway (e.g., Nrf2, HO-1, SOD, CAT).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's signaling pathway in mitigating CPA-induced toxicity.
Caption: General experimental workflow for testing this compound's efficacy.
References
- 1. Natural Cryoprotective and Cytoprotective Agents in Cryopreservation: A Focus on this compound [mdpi.com]
- 2. Natural Cryoprotective and Cytoprotective Agents in Cryopreservation: A Focus on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cryoprotectant Toxicity: Facts, Issues, and Questions | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound Inhibits Oxidative Stress and Apoptosis in Cryopreserved Ovarian Tissues via Nrf2/HO-1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Protective Role of this compound in Sperm Cryopreservation of Farm Animals and Human: Lessons for Male Fish Cryopreservation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound—A Powerful Antioxidant in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound’s Impact on Antioxidative and Anti-Inflammatory Reprogramming in Homeostasis and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Signaling Pathways of this compound in Prevention of Liver Disorders via Suppressing of Oxidative Stress in Cellular Level – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 12. Application of Nanoparticles and this compound for Cryopreservation of Gametes and Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound application during cryopreservation improves the development and clinical outcomes of human vitrified-warmed oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of this compound supplementation on the quality of cryopreserved sperm in the neotropical fish Prochilodus lineatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biocompare.com [biocompare.com]
- 16. Troubleshooting a cryopreservation system (Chapter 10) - Troubleshooting and Problem-Solving in the IVF Laboratory [cambridge.org]
How to define non-specific binding in melatonin receptor assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on defining and troubleshooting non-specific binding in melatonin receptor assays.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding in the context of this compound receptor assays?
In a this compound receptor binding assay, "binding" refers to the interaction of a radiolabeled ligand (like 2-[125I]-iodothis compound) with proteins in the sample. This binding can be categorized into two types:
-
Specific Binding: The binding of the radioligand to the target of interest, in this case, the this compound receptors (MT1 and MT2). This interaction is saturable and shows high affinity.
-
Non-specific Binding (NSB): The binding of the radioligand to other components in the assay medium besides the target receptor.[1][2] This can include binding to the filter membranes, assay tubes, or other proteins and lipids in the membrane preparation.[1] NSB is generally considered to be of low affinity and is often not saturable within the concentration range of the radioligand used.[3]
Q2: Why is it crucial to determine non-specific binding?
Determining non-specific binding is essential for accurately quantifying the specific binding of a ligand to the this compound receptors. The total binding measured in an assay is the sum of specific and non-specific binding. To understand the true interaction with the target receptor, the non-specific component must be subtracted from the total binding.[1][3]
Q3: How is non-specific binding experimentally determined?
Non-specific binding is determined by measuring the amount of radioligand that binds to the sample in the presence of a high concentration of an unlabeled "cold" ligand that also binds to the this compound receptor.[1][3] This unlabeled ligand, at a saturating concentration, will occupy virtually all the specific binding sites on the this compound receptors.[1][3] Therefore, any remaining bound radioligand is considered to be non-specifically bound.
Q4: What is a suitable unlabeled competitor to define non-specific binding for this compound receptors?
For this compound receptor assays, this compound itself is a commonly used unlabeled competitor. A useful rule of thumb is to use the unlabeled competitor at a concentration 100 to 1000 times its Kd (dissociation constant) for the receptor, or at least 100 times the highest concentration of the radioligand being used.[1][3] For this compound receptors, a high concentration of unlabeled this compound (e.g., 1-10 µM) is typically used.
Troubleshooting Guide
Issue 1: High Non-Specific Binding
Symptom: The non-specific binding is greater than 50% of the total binding.[4] High NSB can obscure the specific binding signal and lead to inaccurate data.[1]
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Radioligand Issues | The radioligand may be "sticky" and binding to non-receptor components. Consider using a different radioligand if available. Ensure the radioligand has not degraded; use a fresh batch. |
| Filter Issues | The radioligand may be binding to the filter paper. Presoak the filters in a solution like 0.5% polyethylenimine to block non-specific sites.[5] Try different types of filter materials. |
| Insufficient Washing | Inadequate washing may not effectively remove unbound and non-specifically bound radioligand. Increase the volume of the wash buffer and/or the number of wash steps. Using a warmer wash buffer can sometimes help.[1] |
| High Protein Concentration | Too much membrane protein in the assay can increase non-specific binding sites. Optimize the amount of membrane preparation used per well. A common starting point is 10-20 µg of protein per well. |
| Assay Buffer Composition | The buffer composition can influence non-specific interactions. Including a detergent like 0.1% Bovine Serum Albumin (BSA) in the assay buffer can help to reduce non-specific binding. |
Issue 2: Poor Reproducibility
Symptom: High variability between replicate wells for both total and non-specific binding.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Pipetting Errors | Inaccurate or inconsistent pipetting can lead to significant variability. Ensure pipettes are properly calibrated and use consistent technique. |
| Incomplete Mixing | Ensure all assay components are thoroughly but gently mixed. |
| Temperature Fluctuations | Inconsistent incubation temperatures can affect binding kinetics. Use a temperature-controlled incubator and allow all reagents to reach the assay temperature before use. |
| Filtration Technique | Inconsistent washing times or vacuum pressure during filtration can introduce variability. Standardize the filtration and washing procedure for all samples. |
Experimental Protocols
Protocol: Determining Non-Specific Binding in a this compound Receptor Radioligand Binding Assay
This protocol outlines the steps for a saturation binding experiment to determine total and non-specific binding of 2-[125I]-iodothis compound to membranes prepared from cells expressing this compound receptors.
Materials:
-
Membrane Preparation: Cell membranes containing MT1 or MT2 receptors.
-
Radioligand: 2-[125I]-iodothis compound.
-
Unlabeled Ligand: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1% BSA.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
96-well Filter Plates: GF/C or similar glass fiber filters.
-
Scintillation Counter and Scintillation Fluid .
Procedure:
-
Reagent Preparation:
-
Prepare a series of dilutions of the 2-[125I]-iodothis compound in assay buffer. The final concentrations should typically range from ~0.1 x Kd to ~10 x Kd of the radioligand for the receptor.
-
Prepare a stock solution of unlabeled this compound at a high concentration (e.g., 1 mM) to be used for determining non-specific binding. The final concentration in the assay should be sufficient to saturate the receptors (e.g., 1-10 µM).
-
-
Assay Setup:
-
Set up triplicate wells for each concentration of radioligand for both total and non-specific binding.
-
Total Binding Wells: Add 50 µL of assay buffer.
-
Non-Specific Binding Wells: Add 50 µL of the unlabeled this compound solution (to achieve a final concentration of 1-10 µM).
-
Add 50 µL of the appropriate 2-[125I]-iodothis compound dilution to all wells.
-
Initiate the binding reaction by adding 100 µL of the membrane preparation (containing 10-20 µg of protein) to all wells. The total assay volume is 200 µL.
-
-
Incubation:
-
Incubate the plate at room temperature (or a specified temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by filtering the contents of each well through the filter plate using a vacuum manifold.
-
Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Allow the filters to dry completely.
-
Add scintillation fluid to each well.
-
Count the radioactivity in each well using a scintillation counter. The counts per minute (CPM) are proportional to the amount of bound radioligand.
-
-
Data Analysis:
-
Calculate the average CPM for the triplicate wells for both total and non-specific binding at each radioligand concentration.
-
Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM) .
-
Plot the specific binding versus the concentration of the radioligand to generate a saturation curve.
-
Quantitative Data Summary
The following table provides typical values for this compound receptor binding assays. Note that these values can vary depending on the specific cell line, membrane preparation, and experimental conditions.
| Parameter | MT1 Receptor | MT2 Receptor | Reference Radioligand |
| Kd (pM) | 20 - 100 | 100 - 500 | 2-[125I]-iodothis compound |
| Bmax (fmol/mg protein) | 50 - 500 | 50 - 500 | - |
| Unlabeled Competitor | This compound | This compound | - |
| Concentration for NSB | 1 - 10 µM | 1 - 10 µM | - |
Visualizations
Caption: Conceptual workflow for determining specific binding.
Caption: Experimental workflow for a this compound receptor binding assay.
Caption: Simplified signaling pathway of this compound receptors.
References
Validation & Comparative
Melatonin vs. Ramelteon for Insomnia: A Comparative Analysis for Researchers
A deep dive into the clinical efficacy, mechanisms of action, and safety profiles of endogenous melatonin and the selective this compound receptor agonist, ramelteon (B1678794), in the treatment of insomnia. This guide provides a comprehensive comparison for researchers, scientists, and drug development professionals, supported by clinical trial data and detailed signaling pathways.
Executive Summary
This compound, a naturally occurring hormone that regulates the sleep-wake cycle, and ramelteon, a selective this compound receptor agonist, are both utilized in the management of insomnia, particularly difficulties with sleep onset. While both compounds target this compound receptors, they exhibit distinct pharmacological profiles that influence their clinical application and efficacy. Ramelteon, a prescription medication, demonstrates a higher affinity and selectivity for MT1 and MT2 receptors compared to supplemental this compound.[1][2] Clinical data suggest that ramelteon may offer more consistent and potent effects on reducing sleep latency.[3] This guide presents a comparative analysis of their performance based on available experimental data, outlines common experimental methodologies, and visualizes their distinct signaling pathways.
Quantitative Comparison of Clinical Efficacy
The following tables summarize key quantitative data from systematic reviews and meta-analyses of clinical trials comparing this compound and ramelteon to placebo for the treatment of insomnia.
| Parameter | This compound (Prolonged-Release) | Ramelteon (8 mg) | Data Source |
| Objective Sleep Onset Latency (oSOL) | Reduction of ~5.05 minutes vs. placebo | Reduction of ~14 minutes vs. placebo at 4 weeks[4] | Meta-analysis of RCTs |
| Subjective Sleep Onset Latency (sSOL) | Reduction of ~6.30 minutes vs. placebo | Reduction of ~8.74 minutes vs. placebo at 4 weeks[4] | Meta-analysis of RCTs |
| Objective Total Sleep Time (oTST) | Not significantly different from placebo in some analyses[4] | Increase of ~17.9 minutes vs. placebo at 4 weeks[4] | Meta-analysis of RCTs |
| Subjective Total Sleep Time (sTST) | Not significantly different from placebo in some analyses[4] | Increase of ~11.7 minutes vs. placebo at 4 weeks[4] | Meta-analysis of RCTs |
| Objective Sleep Efficiency (oSE) | Increase of ~1.91% vs. placebo | Not significantly different from placebo in some analyses[5] | Meta-analysis of RCTs |
Table 1: Comparative Efficacy in Adult Insomnia Patients.
| Parameter | This compound (Prolonged-Release) | Ramelteon | Data Source |
| Objective Sleep Onset Latency (oSOL) | Significant improvement[5] | Significant improvement[5] | Systematic Review & Meta-Analysis |
| Objective Total Sleep Time (oTST) | Significant improvement[5] | Significant improvement[5] | Systematic Review & Meta-Analysis |
| Subjective Sleep Onset Latency (sSOL) | Significant improvement[5] | Significant improvement[5] | Systematic Review & Meta-Analysis |
| Subjective Sleep Quality | Significant improvement[5][6] | Significant improvement[5][6] | Systematic Review & Meta-Analysis |
| Objective Sleep Efficiency | Large effect size in patients ≥55 years (increase of 2.95%)[4] | Not significantly different[5] | Systematic Review & Meta-Analysis |
Table 2: Efficacy in Older Adults (≥55 years) with Insomnia.
Adverse Effect Profiles
Both this compound and ramelteon are generally well-tolerated. Ramelteon's mechanism, which avoids interaction with GABA receptors, reduces the risk of dependence and withdrawal symptoms commonly associated with other hypnotics.[7][8]
| Adverse Event | This compound (User Reported %) | Ramelteon (User Reported %) |
| Drowsiness | 9.9% | 8.7% |
| Dizziness | 5.4% | 8.1% |
| Headaches | 8.7% | 5.0% |
| Anxiety | 10.7% | 6.2% |
| Nightmares | 7.0% | 6.2% |
| Depression | 9.1% | - |
| Vivid Dreams | 7.0% | - |
| Tiredness | - | 5.6% |
| Increased Heart Rate | - | 4.3% |
Table 3: Commonly Reported Side Effects. Data from user reviews and not clinically verified.[9]
Experimental Protocols
The methodologies for clinical trials evaluating this compound and ramelteon for insomnia typically follow a randomized, double-blind, placebo-controlled design. Below is a synthesized overview of a common experimental protocol based on numerous studies.[5][6][10]
1. Participant Recruitment:
-
Inclusion Criteria: Adults (often with a subgroup for older adults ≥55 years) meeting the diagnostic criteria for chronic insomnia (e.g., DSM-IV or ICSD criteria). This typically involves difficulty initiating sleep for at least three nights a week for a duration of at least one month.
-
Exclusion Criteria: Co-morbid sleep disorders (e.g., sleep apnea), unstable medical or psychiatric conditions, use of concomitant medications that could affect sleep, and recent use of other insomnia treatments.
2. Study Design:
-
Randomization: Participants are randomly assigned to receive either the active drug (this compound or ramelteon at a specified dose) or a matching placebo.
-
Blinding: Both participants and investigators are blinded to the treatment allocation to minimize bias.
-
Treatment Period: Duration can range from a single night to several weeks or even months to assess both acute and long-term efficacy and safety.[3][6]
3. Outcome Measures:
-
Primary Efficacy Endpoints:
-
Objective Sleep Onset Latency (oSOL): Measured by polysomnography (PSG) in a sleep laboratory.
-
Subjective Sleep Onset Latency (sSOL): Recorded by participants in daily sleep diaries.
-
-
Secondary Efficacy Endpoints:
-
Total Sleep Time (TST): Both objective (PSG) and subjective (sleep diary) measurements.
-
Sleep Efficiency (SE): The percentage of time spent asleep while in bed, measured objectively by PSG.
-
Wake After Sleep Onset (WASO): The total time spent awake after initially falling asleep.
-
Number of Awakenings: Recorded by both PSG and sleep diaries.
-
Sleep Quality: Assessed using validated questionnaires such as the Leeds Sleep Evaluation Questionnaire (LSEQ) or the Pittsburgh Sleep Quality Index (PSQI).[6]
-
-
Safety and Tolerability: Assessed through the monitoring and reporting of adverse events, clinical laboratory tests, vital signs, and electrocardiograms (ECGs).[11]
4. Statistical Analysis:
-
Efficacy endpoints are typically analyzed by comparing the change from baseline between the active treatment group and the placebo group using appropriate statistical tests (e.g., ANCOVA).
Signaling Pathways
This compound and ramelteon exert their effects by binding to MT1 and MT2 receptors, which are G protein-coupled receptors (GPCRs) located primarily in the suprachiasmatic nucleus (SCN) of the hypothalamus, the body's master clock.[[“]][13][14]
Activation of the MT1 receptor is primarily associated with the inhibition of neuronal firing in the SCN, leading to a decrease in the wake-promoting signal and facilitating sleep onset.[13][14] The MT2 receptor is involved in phase-shifting the circadian rhythm, helping to realign the sleep-wake cycle.[13][14]
Ramelteon is a selective agonist with a higher affinity for both MT1 and MT2 receptors compared to this compound.[1][2]
Caption: this compound and Ramelteon Signaling Pathway.
Experimental and Clinical Workflow
The process of evaluating and treating a patient with insomnia, and the workflow for a clinical trial comparing these two agents, can be visualized as follows:
Caption: Clinical Trial Workflow for Insomnia Treatment.
Conclusion
Both this compound and ramelteon are valuable tools in the management of insomnia, particularly for sleep-onset difficulties. Ramelteon, as a selective this compound receptor agonist, appears to offer a more pronounced and consistent effect on reducing sleep onset latency compared to prolonged-release this compound, based on meta-analyses of clinical trials.[3][4] The choice between these agents in a clinical setting may be guided by factors such as the severity of insomnia, patient age, and regulatory status (this compound as a supplement versus ramelteon as a prescription medication). For drug development professionals, the targeted selectivity and higher affinity of ramelteon for MT1 and MT2 receptors highlight a successful strategy for optimizing the therapeutic effects of endogenous hormonal pathways. Further head-to-head clinical trials are warranted to provide a more definitive comparison of their efficacy and long-term safety profiles.
References
- 1. Critical appraisal of ramelteon in the treatment of insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology of Ramelteon, a Selective MT1/MT2 Receptor Agonist: A Novel Therapeutic Drug for Sleep Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review of ramelteon in the treatment of sleep disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Use of this compound and/on Ramelteon for the Treatment of Insomnia in Older Adults: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of this compound and/on Ramelteon for the Treatment of Insomnia in Older Adults: A Systematic Review and Meta-Analysis [mdpi.com]
- 7. nbinno.com [nbinno.com]
- 8. What is the mechanism of Ramelteon? [synapse.patsnap.com]
- 9. This compound vs Ramelteon Comparison - Drugs.com [drugs.com]
- 10. Effects of ramelteon 8 mg on objective sleep latency in adults with chronic insomnia on nights 1 and 2: pooled analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of the Efficacy and Safety of Ramelteon in Subjects with Chronic Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. consensus.app [consensus.app]
- 13. This compound and Its Receptors: A New Class of Sleep-Promoting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. psychiatrictimes.com [psychiatrictimes.com]
Salivary Melatonin: A Reliable and Non-Invasive Marker for Circadian Phase Assessment
A comprehensive guide for researchers and drug development professionals on the validation and application of salivary melatonin in circadian rhythm research.
This guide provides an objective comparison of salivary this compound with plasma this compound as a marker for circadian phase, supported by experimental data. It details the methodologies for sample collection and analysis, and presents quantitative data in easily comparable formats. Furthermore, it includes diagrams illustrating the this compound signaling pathway and a typical experimental workflow for validation studies.
Salivary vs. Plasma this compound: A Comparative Analysis
The dim light this compound onset (DLMO) is considered the gold standard for assessing the timing of the internal biological clock. Traditionally, this has been determined by measuring this compound concentrations in plasma samples. However, the collection of saliva offers a non-invasive alternative that is highly correlated with plasma levels and is more feasible for studies requiring frequent sampling, especially in home-based settings.[1][2]
Multiple studies have validated the use of salivary this compound as a reliable marker of circadian phase. The concentration of this compound in saliva is approximately 30% of that in plasma, and the two are highly correlated.[3][4] Research has demonstrated a strong positive correlation between salivary and plasma this compound concentrations, with reported correlation coefficients (r) ranging from 0.70 to 0.90.[3][5]
The timing of the DLMO, a crucial marker for circadian phase, also shows a strong agreement between saliva and plasma. One study reported a significant correlation (r = 0.70) between the DLMO determined from saliva and plasma, with the average saliva DLMO occurring approximately 40 minutes after the plasma DLMO.[3][6] Another study found an even closer agreement, with a mean difference of only 4 minutes between plasma and saliva DLMO times and a correlation coefficient of 0.679.[7]
Table 1: Comparison of Salivary and Plasma this compound as Circadian Phase Markers
| Feature | Salivary this compound | Plasma this compound |
| Sample Collection | Non-invasive (passive drool) | Invasive (venipuncture) |
| Feasibility for Frequent Sampling | High, suitable for at-home collection[1] | Low, typically requires a clinical setting |
| Correlation with Plasma Levels | High (r = 0.70 - 0.90)[3][5] | Gold Standard |
| DLMO Correlation | High (r = 0.679 - 0.70)[3][7] | Gold Standard |
| Typical Concentration | ~30% of plasma levels[3][4] | Higher concentration |
| Participant Burden | Low | High |
Experimental Protocols
Accurate determination of salivary DLMO requires strict adherence to standardized experimental protocols for sample collection and analysis.
Saliva Collection Protocol
A typical protocol for salivary DLMO assessment involves the following steps:
-
Dim Light Conditions: Participants must remain in a dimly lit environment (typically <20 lux) for at least 30 minutes prior to and throughout the entire collection period to avoid light-induced suppression of this compound.[2]
-
Sample Timing and Frequency: Saliva samples are typically collected every 30 to 60 minutes, starting 5 to 7 hours before the individual's habitual bedtime and continuing for 1 to 2 hours after.[1][2]
-
Collection Method: The preferred method for saliva collection is passive drool, where the participant allows saliva to pool in their mouth and then drools it into a collection tube.[1] Chewing on paraffin (B1166041) film can also be used to stimulate saliva flow, but very high flow rates induced by citric acid should be avoided as they can lower this compound concentrations.[3]
-
Sample Handling and Storage: Collected saliva samples should be immediately capped and stored frozen at -20°C or lower until they are assayed.
This compound Assay Protocols
Salivary this compound concentrations are typically measured using either radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
Radioimmunoassay (RIA): RIA is a highly sensitive and specific method for quantifying this compound. Commercially available RIA kits have been extensively validated for use with saliva. The sensitivity of these assays is crucial for accurately determining the low daytime levels of this compound needed to calculate the DLMO.[8][9]
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is another common method that offers a non-radioactive alternative to RIA. Newer ELISA kits have shown high correlation with RIA results and are considered appropriate for DLMO determination.[9]
Table 2: Performance Characteristics of Salivary this compound Assays
| Assay Type | Method | Intra-assay CV (%) | Inter-assay CV (%) | Sensitivity (pg/mL) |
| RIA | Radioimmunoassay | 4.1 - 20.1[2] | 6.6 - 16.7[2] | ~0.2 - 1.0[8][10] |
| ELISA | Enzyme-Linked Immunosorbent Assay | ~15 | ~19 | ~0.85 |
| CV = Coefficient of Variation |
Visualizing the Process
To better understand the biological and experimental processes involved, the following diagrams have been created using Graphviz.
Caption: this compound synthesis pathway in the pineal gland.
Caption: Experimental workflow for validating salivary this compound.
Conclusion
The evidence strongly supports the use of salivary this compound as a reliable and valid marker for circadian phase assessment. Its non-invasive nature, high correlation with plasma this compound, and the robust agreement in DLMO timing make it an advantageous alternative for both clinical and research settings. By following standardized protocols for sample collection and analysis, researchers can obtain accurate and reproducible data on circadian rhythmicity, facilitating advancements in sleep research and the development of chronotherapeutic interventions.
References
- 1. mdpi.com [mdpi.com]
- 2. The Pineal Gland and this compound [vivo.colostate.edu]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound biosynthesis pathways in nature and its production in engineered microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physiology of the Pineal Gland and this compound - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Frontiers | this compound Synthesis and Function: Evolutionary History in Animals and Plants [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. sleeppsychiatrist.com [sleeppsychiatrist.com]
- 9. Khan Academy [khanacademy.org]
- 10. This compound: Physiological effects in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetics of Sustained-Release vs. Immediate-Release Melatonin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of sustained-release (SR) and immediate-release (IR) melatonin formulations, supported by experimental data from peer-reviewed studies. The information is intended to assist researchers, scientists, and drug development professionals in understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of these two distinct formulations.
Data Presentation: Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters for sustained-release and immediate-release this compound from various clinical studies. These parameters are crucial for understanding the bioavailability and duration of action of each formulation.
| Formulation | Dose | Cmax (Maximum Concentration) | Tmax (Time to Maximum Concentration) | t1/2 (Half-life) | Study Population | Reference |
| Sustained-Release (SR) this compound | 5 mg | 11,446.87 pg/mL | 1.26 hours | 5.10 hours | Healthy Fasting Adults (n=16) | [1][2][3][4] |
| Immediate-Release (IR) this compound | 5 mg | 22,786.30 pg/mL | 0.87 hours | 1.01 hours | Healthy Fasting Adults (n=16) | [1][2][3][4] |
| Sustained-Release (SR) this compound | 4 mg | 7581 pg/mL | 1.56 hours | 1.63 hours | Healthy Adults (n=18) | [5] |
| Immediate-Release (IR) this compound | 4 mg | 13120 pg/mL | 0.6 hours | 0.95 hours | Healthy Adults (n=18) | [5] |
| Surge-Sustained Release this compound (25% IR/75% CR) | 0.4 mg | 405 ± 93 pg/mL | 1.3 hours | 1.8 hours | Older Adults with Insomnia (n=27) | [6][7] |
| Surge-Sustained Release this compound (25% IR/75% CR) | 4.0 mg | 3999 ± 700 pg/mL | 1.5 hours | 2.1 hours | Older Adults with Insomnia (n=27) | [6][7] |
| Immediate-Release (IR) this compound | Various (oral) | Varies extensively | ~50 minutes | ~45 minutes | General Population (Systematic Review) | [8][9][10] |
Experimental Protocols
The data presented above are derived from rigorous clinical trials. Below are detailed methodologies from a key comparative study to provide context for the experimental conditions.
Study Design from a Randomized, Open-Label, Cross-Over Study:
-
Objective: To compare the pharmacokinetic profiles of a novel 5 mg sustained-release this compound capsule (this compound-SR) with a 5 mg immediate-release this compound capsule (this compound-IR).[2]
-
Participants: Sixteen healthy adult participants, aged 18-45 years.[1][2]
-
Study Arms: The study followed a two-period, cross-over design. Participants were randomized to receive either this compound-SR or this compound-IR in the first period, followed by a 7-day washout period before receiving the alternate formulation in the second period.[1][2]
-
Dosing and Administration: A single oral dose of either 5 mg this compound-SR or 5 mg this compound-IR was administered to fasting participants.[2]
-
Blood Sampling: Venous blood samples were collected at pre-dose and at multiple time points post-dose (e.g., 0.25, 0.5, 0.75, 1, 2, 3, 4, 5, 6, 8, and 12 hours) to determine plasma this compound concentrations.[11]
-
Analytical Method: Plasma concentrations of this compound were quantified using a validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.[11] The lower limit of quantification for this compound in human plasma was reported to be 201.30 pg/mL.[4]
-
Pharmacokinetic Analysis: The primary pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach maximum plasma concentration (Tmax), and elimination half-life (t1/2), were calculated from the plasma concentration-time data.[1][2]
Visualizing Pharmacokinetic and Methodological Concepts
To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Pharmacokinetic Profile Comparison.
Caption: Experimental Workflow for a Cross-Over PK Study.
References
- 1. Comparative Pharmacokinetics of Sustained-Release versus Immediate-Release this compound Capsules in Fasting Healthy Adults: A Randomized, Open-Label, Cross-Over Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Pharmacokinetics of Sustained-Release versus Immediate-Release this compound Capsules in Fasting Healthy Adults: A Randomized, Open-Label, Cross-Over Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Comparative Pharmacokinetics of Sustained-Release versus Immediate-Release this compound Capsules in Fasting Healthy Adults: A Randomized, Open-Label, Cross-Over Study | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. A Randomized, Double-Blind, Crossover Study to Investigate the Pharmacokinetics of Extended-Release this compound Compared to Immediate-Release this compound in Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound pharmacokinetics following two different oral surge-sustained release doses in older adults - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (PDF) this compound pharmacokinetics following two different oral surge-sustained release doses in older adults. (2012) | Nalaka S. Gooneratne | 91 Citations [scispace.com]
- 8. Clinical pharmacokinetics of this compound: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Clinical pharmacokinetics of this compound: a systematic review - ProQuest [proquest.com]
- 11. psychiatrist.com [psychiatrist.com]
A Head-to-Head Battle: Cross-Validation of Melatonin Immunoassays with the Gold Standard LC-MS/MS
For researchers, scientists, and drug development professionals navigating the precise quantification of melatonin, the choice of analytical method is paramount. While immunoassays offer a convenient and high-throughput option, the unparalleled specificity and accuracy of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) have positioned it as the gold standard.[1] This guide provides a comprehensive cross-validation of these two methodologies, supported by experimental data and detailed protocols, to empower informed decisions in your research.
The quantification of this compound, a key hormone regulating circadian rhythms, is crucial in a multitude of research fields, from sleep studies to oncology.[1] The low physiological concentrations of this compound, however, present a significant analytical challenge. This guide delves into a direct comparison of the two most prevalent techniques: the immunoassay (specifically radioimmunoassay or RIA) and LC-MS/MS, with a particular focus on the use of a deuterated internal standard in the latter for robust and reliable quantification.[1]
Quantitative Performance: A Tale of Two Methods
The performance of immunoassays and LC-MS/MS for this compound quantification differs significantly in several key aspects. LC-MS/MS consistently demonstrates superior sensitivity and specificity, while immunoassays can be prone to interferences and cross-reactivity.[1][2] A comparison between radioimmunoassay and a highly sensitive LC-MS/MS method showed differences at low this compound levels, which was most likely due to cross-reactivity with other indoles in the immunoassay.[3][4]
| Performance Metric | Immunoassay (ELISA/RIA) | LC-MS/MS with Deuterated Internal Standard | Key Advantages of LC-MS/MS |
| Sensitivity (LLOQ) | 0.3 - 1.0 pg/mL[1][5] | 0.8 - 1.0 pg/mL[1][3][6][7] | High sensitivity allows for accurate measurement of low physiological concentrations. |
| Accuracy (Bias) | Significant mean bias has been reported, with immunoassays often yielding higher values. One study reported a mean bias of 23.2%.[1][8] | High accuracy with minimal bias due to the specificity of mass detection and the use of an internal standard. | Reduced risk of inaccurate measurements, crucial for clinical and research applications. |
| Specificity | Susceptible to cross-reactivity with other structurally related compounds, which can lead to false positive results.[1][9] | Highly specific, as it identifies and quantifies molecules based on their unique mass-to-charge ratio. | Provides more reliable and accurate quantitative data.[2] |
| Precision (%CV) | Generally acceptable, but can be affected by matrix effects and cross-reactivity. | Excellent precision, typically with a coefficient of variation (%CV) well within acceptable limits (e.g., <15%).[10] | Ensures high reproducibility of results. |
| Linearity (R²) | Good linearity over a defined concentration range. | Excellent linearity over a wide dynamic range, often with a correlation coefficient (R²) > 0.99.[9] | Allows for accurate quantification across a broad range of this compound concentrations. |
Experimental Protocols
LC-MS/MS Methodology
This protocol outlines the key steps for quantifying this compound using LC-MS/MS with a deuterated internal standard.
1. Sample Preparation and Extraction:
-
To a 300 µL saliva sample, add 20 µL of an internal standard working solution (e.g., this compound-d3).[6]
-
Add 1 mL of methyl tert-butyl ether (MTBE) for liquid-liquid extraction (LLE).[6]
-
Alternatively, for plasma samples, a protein precipitation step can be performed. Add 750 µL of acetonitrile (B52724) to a 200 µL plasma aliquot, vortex, incubate on ice, and centrifuge to pellet the proteins.[11]
-
Evaporate the organic phase to dryness under a stream of nitrogen.[1][10]
-
Reconstitute the dried extract in a small volume of the mobile phase.[1][10]
2. Chromatographic Separation (LC):
-
Inject the reconstituted sample onto a C18 analytical column.[1][9]
-
Use a mobile phase gradient, for example, a mixture of methanol (B129727) and 0.1% formic acid in water, to separate this compound from other sample components.[10]
3. Mass Spectrometric Detection (MS/MS):
-
Perform the analysis using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.[10]
-
Monitor the specific mass transitions for this compound (e.g., m/z 232.95 → 173.90) and the internal standard (e.g., this compound-d4, m/z 237.10 → 178.20).[10]
4. Data Analysis:
-
Calculate the peak area ratio of this compound to the internal standard.
-
Generate a calibration curve by plotting the peak area ratios of calibration standards against their known concentrations.
-
Determine the this compound concentration in unknown samples by interpolating from the calibration curve.[6]
Radioimmunoassay (RIA) Methodology
The principle of the RIA method for this compound measurement is based on the competition between a known amount of radioactive this compound (e.g., 2-I¹²⁵-iodothis compound) and the unlabeled this compound in the sample for a limited number of antibody binding sites.[12]
1. Sample Preparation:
-
For serum or plasma samples, this compound can be extracted using a liquid-liquid extraction with a solvent like dichloromethane (B109758) or through solid-phase extraction (SPE) using cartridges like LC-18.[12]
2. Assay Procedure:
-
Pipette standards, controls, and prepared samples into respective tubes.[13]
-
Add a fixed amount of radioactive this compound (tracer) and a specific antibody against this compound to each tube.[12]
-
Incubate the mixture to allow for competitive binding.[12][13]
-
Add a second antibody to precipitate the primary antibody-antigen complexes.[13]
-
Centrifuge the tubes to separate the bound and free radioactive this compound.[13]
-
Decant the supernatant and measure the radioactivity of the precipitate using a gamma counter.[13]
3. Data Analysis:
-
Construct a calibration curve by plotting the percentage of bound radioactivity against the concentration of the this compound standards.
-
The amount of radioactive this compound bound to the antibody is inversely proportional to the concentration of unlabeled this compound in the sample.[13]
-
Determine the concentration of this compound in the unknown samples from this standard curve.[12]
Visualizing the Workflows
Caption: Experimental workflow for this compound quantification using LC-MS/MS.
Caption: Experimental workflow for this compound quantification using Radioimmunoassay (RIA).
Conclusion: A Clear Winner for Accuracy
The cross-validation between immunoassays and LC-MS/MS for this compound quantification reveals a clear trade-off between convenience and accuracy. While immunoassays provide a rapid and accessible platform, their susceptibility to interference and cross-reactivity can lead to biased results.[1] For research demanding the highest level of accuracy, specificity, and reliability, LC-MS/MS, particularly when employing a deuterated internal standard, stands as the unequivocal gold standard.[1] The choice of method should therefore be carefully considered based on the specific requirements of the study and the desired level of analytical rigor.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Development and Validation of an Ultrasensitive LC-MS/MS Method for the Quantification of this compound in Human Saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. KoreaMed Synapse [synapse.koreamed.org]
- 9. Quantitative determination of this compound in milk by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. shimadzu.com [shimadzu.com]
- 11. agilent.com [agilent.com]
- 12. Measurement of this compound in body fluids: Standards, protocols and procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sceti.co.jp [sceti.co.jp]
A Comparative Guide to the Neuroprotective Effects of Melatonin in Parkinson's Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective efficacy of melatonin with other potential therapeutic agents, namely Coenzyme Q10 (CoQ10) and N-acetylcysteine (NAC), in preclinical models of Parkinson's disease (PD). The information presented is based on experimental data from various studies, offering insights into their relative performance in mitigating the pathological hallmarks of this neurodegenerative disorder.
Comparative Performance of Neuroprotective Agents
Table 1: Efficacy in the MPTP Mouse Model of Parkinson's Disease
| Treatment Group | Dopaminergic Neuron Survival (TH+ cells in SNc) | Striatal Dopamine (B1211576) Levels | Behavioral Improvement (e.g., Rotarod, Open Field) | Reference |
| MPTP Control | Significant reduction | Significant reduction | Significant motor deficits | [1][2][3] |
| This compound | Partial to significant prevention of neuron loss[4] | Significantly attenuated reduction[1] | Significant improvement in motor function[3] | [1][2][3][4] |
| Coenzyme Q10 | Significant protection against neuron loss | Significant protection against dopamine depletion[5] | Data not consistently reported in comparative studies | [5] |
| N-acetylcysteine | Not directly compared with this compound in the same MPTP study | Attenuated reduction | Improved motor performance | [6] |
SNc: Substantia nigra pars compacta; TH+: Tyrosine hydroxylase-positive; MPTP: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine.
Table 2: Efficacy in the 6-OHDA Rat Model of Parkinson's Disease
| Treatment Group | Dopaminergic Neuron Survival (TH+ cells in SNc) | Striatal Dopamine Levels | Behavioral Improvement (e.g., Apomorphine-induced rotations) | Reference |
| 6-OHDA Control | Significant reduction | Significant reduction | Significant rotational asymmetry | [7][8] |
| This compound | Improved neuronal survival[7] | Partial but significant recovery | Reduction in rotational behavior | [7][8] |
| N-acetylcysteine | Enhanced dopaminergic neuron viability | Restoration of dopamine transporter (DAT) levels | Amelioration of motor deficits |
6-OHDA: 6-hydroxydopamine.
Experimental Protocols
Detailed methodologies for the key experimental models cited are provided below to allow for a comprehensive understanding of the experimental conditions.
MPTP-Induced Parkinson's Disease in Mice
This protocol describes the subacute administration of MPTP to induce Parkinsonian pathology in mice.
-
Animals: Male C57BL/6 mice are commonly used due to their susceptibility to MPTP.
-
MPTP Administration: MPTP is dissolved in saline and administered via intraperitoneal (i.p.) injection. A common regimen involves four injections of 15-20 mg/kg MPTP at 2-hour intervals.[1]
-
Treatment Administration:
-
This compound: Typically administered i.p. at doses ranging from 5 to 30 mg/kg/day, often starting before MPTP administration and continuing for the duration of the experiment.[1][7]
-
Coenzyme Q10: Administered orally or i.p. Dosages can vary, with some studies using dietary supplementation.
-
N-acetylcysteine: Can be administered i.p. or orally at various dosages.
-
-
Behavioral Assessment: Motor function is assessed using tests such as the rotarod test (to measure motor coordination and balance) and the open field test (to assess locomotor activity) at specified time points after MPTP administration.[3]
-
Neurochemical Analysis: Striatal dopamine and its metabolites are quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Histological Analysis: Brains are processed for immunohistochemistry to visualize and quantify the loss of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra pars compacta (SNc).
6-OHDA-Induced Parkinson's Disease in Rats
This protocol outlines the unilateral lesioning of the nigrostriatal pathway in rats using 6-OHDA.
-
Animals: Adult male Sprague-Dawley or Wistar rats are typically used.
-
Stereotaxic Surgery: Rats are anesthetized and placed in a stereotaxic frame. A burr hole is drilled in the skull to target the medial forebrain bundle (MFB) or the striatum.
-
6-OHDA Injection: A solution of 6-OHDA (typically 8-16 µg in ascorbate-saline) is slowly infused into the target brain region using a microsyringe. Unilateral injections are common to allow for the assessment of rotational behavior.
-
Treatment Administration:
-
This compound: Administered i.p. at varying doses, often initiated prior to or immediately after the 6-OHDA lesion.[7]
-
N-acetylcysteine: Typically administered i.p. or orally.
-
-
Behavioral Assessment: Apomorphine- or amphetamine-induced rotational behavior is quantified to assess the extent of the dopamine lesion. The number of contralateral (apomorphine) or ipsilateral (amphetamine) rotations is counted over a specific period.
-
Neurochemical and Histological Analysis: Similar to the MPTP model, striatal dopamine levels are measured by HPLC, and the loss of TH-positive neurons in the SNc is quantified by immunohistochemistry.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in the neuroprotective effects of this compound and the general experimental workflow for evaluating these compounds.
Caption: this compound's neuroprotective signaling pathways in Parkinson's disease models.
Caption: General experimental workflow for evaluating neuroprotective agents.
Caption: Neuroprotective mechanisms of Coenzyme Q10 and N-acetylcysteine.
References
- 1. This compound protects against neurobehavioral and mitochondrial deficits in a chronic mouse model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound attenuates MPP+-induced autophagy via heat shock protein in the Parkinson’s disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Attenuates Neuroinflammation by Down-Regulating NLRP3 Inflammasome via a SIRT1-Dependent Pathway in MPTP-Induced Models of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Effects of this compound Disorders on Parkinson’s Disease: A Review of Mechanisms and Clinical Manifestations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Comparative Analysis of Melatonin and S22153 in Circadian Rhythm Entrainment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the endogenous hormone melatonin and the synthetic compound S22153, focusing on their roles in the entrainment of circadian rhythms. This document synthesizes experimental data on their receptor binding affinities, phase-shifting properties, and overall effects on the body's internal clock, presenting a valuable resource for researchers in chronobiology and pharmacology.
Overview of this compound and S22153
This compound, a hormone primarily synthesized by the pineal gland during the night, is a key regulator of the sleep-wake cycle and other circadian rhythms.[1][2] It exerts its effects through the activation of two high-affinity G protein-coupled receptors, MT1 (B8134400) and MT2.[3] S22153 is a synthetic ligand for these receptors, characterized as a this compound antagonist.[4][5] It has been investigated for its potential to modulate circadian rhythms, offering a pharmacological tool to probe the melatoninergic system.[5][6]
Receptor Binding Affinity
Table 1: Receptor Binding Affinity of this compound
| Compound | Receptor | Ki (pM) |
| This compound | MT1 (human) | 80 |
| MT2 (human) | 383 | |
| Data sourced from a study by Slominski et al.[8] |
Signaling Pathways
This compound's chronobiotic effects are mediated through a well-defined signaling cascade following its binding to MT1 and MT2 receptors, which are predominantly found in the suprachiasmatic nucleus (SCN), the master circadian pacemaker. This activation typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
Caption: this compound and S22153 signaling pathways at the MT1/MT2 receptors.
Phase-Shifting Effects
The ability to shift the phase of the internal circadian clock is a key characteristic of a chronobiotic agent. This compound exhibits a well-documented phase-response curve (PRC), causing phase advances when administered in the evening and phase delays when administered in the morning.[5]
S22153, as an antagonist, has been shown to block the phase-advancing effects of this compound.[4] Interestingly, one study found that S22153 administered alone had no significant effect on the phase of the locomotor activity rhythm in free-running mice.[4] However, a separate study in mice under constant light conditions demonstrated that daily administration of S22153 alone could entrain the circadian rhythms of body temperature and locomotor activity to a 24-hour period, an effect similar to that of this compound.[6] This suggests that while S22153 can block the acute phase-shifting effects of exogenous this compound, it may possess its own entraining properties under certain conditions, possibly through a different mechanism or by blocking the effects of any residual endogenous this compound.
Table 2: Comparative Phase-Shifting Properties
| Compound | Condition | Effect on Circadian Phase | Supporting Evidence |
| This compound | Administration in the evening (CT 10) | Phase advance | Blocks phase advance induced by this compound[4] |
| Administration in the morning | Phase delay | - | |
| S22153 | Administered alone (free-running) | No significant effect | [4] |
| Co-administered with this compound | Blocks this compound-induced phase advance | [4] | |
| Daily administration (constant light) | Entrainment to 24-hour period | [6] |
Circadian Rhythm Entrainment
Entrainment refers to the synchronization of the internal biological clock to the external 24-hour day-night cycle. Both this compound and S22153 have demonstrated the ability to entrain circadian rhythms in mice exposed to constant light, a condition that disrupts normal entrainment.
A key study found that daily administration of either this compound (1 mg/kg) or S22153 (20 mg/kg) set the periods of body temperature and locomotor activity to approximately 24 hours.[6] Notably, after the cessation of treatment, the period of these rhythms lengthened to about 25.5 hours in mice that had received either this compound or S22153 alone.[6] In contrast, when this compound and S22153 were administered in combination, the period remained close to 24 hours for 10 days after treatment withdrawal, suggesting a sustained resetting of the circadian function.[6]
Table 3: Effects on Circadian Rhythm Entrainment in Mice under Constant Light
| Treatment Group | Effect on Period of Body Temperature and Locomotor Activity | Period After Treatment Withdrawal |
| Control (Vehicle) | No entrainment | ~25.5 hours |
| This compound (1 mg/kg/day) | Entrainment to ~24 hours | Lengthened to ~25.5 hours |
| S22153 (20 mg/kg/day) | Entrainment to ~24 hours | Lengthened to ~25.5 hours |
| This compound + S22153 | Entrainment to ~24 hours | Remained close to 24 hours |
| Data adapted from Li et al. (2004).[6] |
Effects on Sleep Parameters
This compound is well-known for its sleep-promoting effects, with studies showing it can improve sleep onset latency and total sleep time.[9] There is a lack of available experimental data specifically investigating the effects of S22153 on sleep architecture, including parameters such as REM and NREM sleep stages. As an antagonist, it would be hypothesized to either have no direct effect on sleep or potentially inhibit the sleep-promoting effects of endogenous this compound.
Experimental Protocols
Circadian Rhythm Entrainment Study
The following protocol is a summary of the methodology used by Li et al. (2004) to assess the entraining effects of this compound and S22153.[6]
Caption: Experimental workflow for the circadian rhythm entrainment study.
Receptor Binding Assay (General Protocol)
While a specific protocol for S22153 binding was not found, a general radioligand binding assay protocol to determine the affinity of a compound for this compound receptors would typically involve the following steps.
Caption: General workflow for a competitive radioligand binding assay.
Conclusion
This compound and S22153 both demonstrate the ability to entrain circadian rhythms under constant light conditions, suggesting complex interactions with the circadian system. While this compound acts as a potent agonist at MT1 and MT2 receptors to induce phase shifts and promote sleep, S22153 functions as an antagonist, blocking the acute phase-shifting effects of this compound. The unexpected finding that S22153 can independently entrain circadian rhythms warrants further investigation into its precise mechanism of action. The sustained entrainment observed with the combined administration of this compound and S22153 presents a promising avenue for developing novel therapeutic strategies for circadian rhythm disorders. Future research should focus on obtaining quantitative binding data for S22153 and elucidating its effects on sleep architecture to provide a more complete comparative profile.
References
- 1. researchgate.net [researchgate.net]
- 2. Sleep Architecture and Sleep EEG Alterations are Associated with Impaired Cognition Under Sleep Restriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MT1 and MT2 this compound Receptors: A Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A single oral dose of S 22153, a this compound antagonist, blocks the phase advancing effects of this compound in C3H mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antagonistic effects of S 22153, a new mt1 and MT2 receptor ligand, on the neophobia-reducing properties of this compound in BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Circadian rhythm entrainment with this compound, this compound receptor antagonist S22153 or their combination in mice exposed to constant light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound MT1 and MT2 receptors display different molecular pharmacologies only in the G-protein coupled state - PMC [pmc.ncbi.nlm.nih.gov]
- 8. clinmedjournals.org [clinmedjournals.org]
- 9. Reentrainment of rat circadian activity rhythms: effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Binding Affinity of Novel Compounds for MT1 and MT2 Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinities of various novel compounds for the melatonin receptors MT1 and MT2. The data presented is compiled from recent scientific literature and aims to serve as a valuable resource for researchers engaged in the development of selective and potent melatonergic ligands. Detailed experimental protocols for the key binding assays are also provided to support the interpretation and replication of these findings.
Comparative Binding Affinity of Novel Compounds
The development of selective ligands for MT1 and MT2 receptors is crucial for dissecting their distinct physiological roles and for designing therapeutics with improved efficacy and fewer side effects. The following table summarizes the binding affinities (Ki) of several recently developed compounds for human MT1 and MT2 receptors. Lower Ki values indicate higher binding affinity.
| Compound Name/Code | Primary Activity | MT1 Ki (nM) | MT2 Ki (nM) | Selectivity | Reference |
| This compound | Agonist | 0.08 | 0.38 | 4.75-fold for MT1 | [1] |
| Ramelteon | Agonist | 0.014 | 0.112 | 8-fold for MT1 | [1] |
| Agomelatine | Agonist | ~0.1 | ~0.1 | Non-selective | [1] |
| Tasimelteon | Agonist | ~0.3 | ~0.1 | ~3-fold for MT2 | [1] |
| MT1-Selective Ligands | |||||
| S24268 | Agonist | 0.28 | 21 | 75-fold for MT1 | [2][3] |
| S25567 | Antagonist | 1.1 | 160 | 145-fold for MT1 | [2][3] |
| S26131 | Antagonist | 0.16 | >1000 | >6250-fold for MT1 | [1][2][3] |
| MT2-Selective Ligands | |||||
| Compound 21 | Agonist | 12 | 0.36 | 33-fold for MT2 | [4] |
| S24601 | Antagonist | 110 | 5.6 | 19.6-fold for MT2 | [2][3] |
| Compound 18f | Antagonist | >1000 | 0.7 | >1400-fold for MT2 | [5] |
| Compound 18g | Partial Agonist | >1000 | 0.5 | >2000-fold for MT2 | [5] |
| Non-Selective Ligands | |||||
| S22153 | Antagonist | 2.5 | 3.2 | Non-selective | [2][3] |
| S25150 | Agonist | 0.01 | 0.03 | Non-selective | [2][3] |
Experimental Protocols
The binding affinities listed above are predominantly determined using radioligand competition binding assays. This technique measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to the receptor of interest.
Radioligand Binding Assay for MT1 and MT2 Receptors
This protocol outlines the general steps for a competition binding assay using 2-[¹²⁵I]-iodothis compound as the radioligand.
1. Membrane Preparation:
-
Culture cells (e.g., HEK293 or CHO cells) stably expressing the human MT1 or MT2 receptor.
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
2. Competition Binding Assay:
-
In a 96-well plate, add the following in order:
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂).
-
A serial dilution of the unlabeled test compound.
-
A fixed concentration of 2-[¹²⁵I]-iodothis compound (typically at or below its Kd value).
-
The cell membrane preparation (e.g., 10-20 µg of protein per well).
-
-
To determine non-specific binding, include wells containing a high concentration of unlabeled this compound (e.g., 1-10 µM).
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60-120 minutes) to reach binding equilibrium.[6]
3. Separation of Bound and Free Radioligand:
-
Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/B or GF/C) using a cell harvester. This traps the membranes with the bound radioligand on the filter.
-
Quickly wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove any unbound radioligand.[7]
4. Measurement of Radioactivity:
-
Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.
5. Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain the specific binding for each concentration of the test compound.
-
Plot the specific binding as a function of the logarithm of the test compound concentration.
-
Fit the data to a one-site competition binding model using non-linear regression analysis to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant for the receptor.
Visualizing Key Processes
To further elucidate the mechanisms of action and experimental procedures, the following diagrams illustrate the signaling pathways of MT1 and MT2 receptors and a typical workflow for determining binding affinity.
MT1 Receptor Signaling Pathway
MT2 Receptor Signaling Pathway
References
- 1. MT1 and MT2 this compound Receptors: A Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New selective ligands of human cloned this compound MT1 and MT2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure-based discovery of potent and selective this compound receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of N-(3,3-diphenylpropenyl)alkanamides as a novel class of high-affinity MT2-selective this compound receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ora.uniurb.it [ora.uniurb.it]
- 7. resources.revvity.com [resources.revvity.com]
Melatonin's Efficacy in Entraining Free-Running Circadian Rhythms in Blind Individuals: A Comparative Guide
For individuals who are totally blind and lack light perception, the primary environmental cue for synchronizing the internal biological clock to a 24-hour day is absent. This often leads to a free-running circadian rhythm, a condition known as Non-24-Hour Sleep-Wake Disorder (Non-24), characterized by a cyclical pattern of insomnia and daytime sleepiness.[1][2] Exogenous melatonin has emerged as a cornerstone therapy to entrain these free-running rhythms. This guide provides a comparative analysis of this compound's ability to achieve circadian entrainment in this population, supported by experimental data and detailed protocols.
Comparative Efficacy of this compound and Alternatives
This compound and the this compound agonist, tasimelteon (B1681936), are the primary pharmacological interventions for Non-24 in blind individuals.[1] While both have shown efficacy in entraining the circadian clock, they differ in regulatory status, cost, and dosing strategies.[1][3]
Table 1: Comparison of this compound and Tasimelteon for Non-24 in Blind Individuals
| Feature | This compound | Tasimelteon (Hetlioz®) |
| Mechanism of Action | Agonist at MT1 and MT2 this compound receptors | Selective agonist at MT1 and MT2 this compound receptors[4] |
| Regulatory Status | Available as a dietary supplement (unregulated)[5] | FDA-approved for the treatment of Non-24 in totally blind adults[3][5] |
| Dosage Range | 0.5 mg to 10 mg daily[3][6] | 20 mg daily[3][6] |
| Timing of Administration | For circadian periods >24h: ~6 hours before desired bedtime. For periods <24h: at desired wake time.[1][3] | 1 hour before bedtime at the same time every night[1][3] |
| Cost | Generally low | Significantly more expensive[1][3] |
| Dose Accuracy & Purity | Can vary between manufacturers | Standardized pharmaceutical manufacturing[1][3] |
Quantitative Analysis of Clinical Studies
Several clinical trials have investigated the efficacy of this compound in entraining circadian rhythms in blind subjects. The data from these key studies are summarized below.
Table 2: Summary of Clinical Trials on this compound for Circadian Entrainment in Blind Subjects
| Study | Number of Subjects | This compound Dosage | Treatment Duration | Entrainment Success | Key Outcomes |
| Sack et al. (2000)[2][7] | 7 | 10 mg | 3-9 weeks | 6 out of 7 subjects (86%) | Entrained circadian period to 24.0 hours (P<0.001); Reduced time awake after sleep onset (P=0.05); Higher sleep efficiency (P=0.06).[2][7] |
| Hack et al. | 10 | 0.5 mg | 26-81 days | 6 out of 10 subjects (60%) | Successfully entrained to a normal circadian period.[6] |
| Arendt et al. | 7 | 5 mg | 35-71 days | 3 out of 7 subjects (43%) | Showed circadian periods statistically indistinguishable from entrainment.[8] |
| Lewy et al. | 10 | Up to 300 µg | Not specified | Entrainment demonstrated | Efficacy shown with physiological doses.[9] |
Table 3: Efficacy Data for Tasimelteon from Clinical Trials
| Study | Number of Subjects | Tasimelteon Dosage | Treatment Duration | Entrainment Success | Key Outcomes |
| SET Trial | 84 (42 tasimelteon, 42 placebo) | 20 mg | 26 weeks | 20% (8 of 40) with tasimelteon vs. 3% (1 of 38) with placebo (p=0.0171)[10][11] | Statistically significant improvement in entrainment compared to placebo.[10] |
| RESET Trial | 20 | 20 mg | Not specified | 90% (9 of 10) maintained entrainment on tasimelteon vs. 20% (2 of 10) on placebo (p=0.0026)[10] | Continued treatment is necessary to maintain entrainment.[10] |
Experimental Protocols
The validation of this compound's entraining effects relies on specific experimental protocols to assess circadian rhythmicity.
Assessment of Circadian Rhythms
A common method for determining the endogenous circadian period (tau) and phase is the measurement of the urinary metabolite of this compound, 6-sulphatoxythis compound (aMT6s), or the dim light this compound onset (DLMO).[8][12] Core body temperature is another established marker.[8][12] These assessments are typically conducted under controlled conditions to minimize external influences.[13][14]
A typical protocol to assess the free-running rhythm involves:
-
Baseline Assessment: Subjects are monitored for several weeks to determine their individual free-running circadian period. This is often done through regular urine or saliva sampling for this compound metabolite analysis and/or continuous core body temperature monitoring.[2][8]
-
Constant Routine Protocol: To get a precise measure of the endogenous circadian phase, subjects may undergo a constant routine protocol, which involves extended wakefulness in a semi-reclined posture, with constant dim light and evenly spaced small meals.[14]
Treatment Protocol
A representative treatment protocol from a clinical trial (e.g., Sack et al., 2000) would be as follows:
-
Design: A crossover study design is often employed, where subjects receive both this compound and a placebo for a defined period, separated by a washout period.[2]
-
Administration: Participants are administered a fixed dose of this compound (e.g., 10 mg) or a placebo daily, typically one hour before their desired bedtime.[2]
-
Duration: The treatment duration is often tailored to the individual's free-running period, lasting for several weeks to allow for potential entrainment.[2]
-
Monitoring: Throughout the treatment period, circadian markers (e.g., aMT6s) and sleep parameters (e.g., polysomnography, actigraphy) are continuously monitored to assess for entrainment to a 24-hour cycle.[2][12]
Visualizing the Mechanisms and Workflows
This compound Signaling Pathway for Circadian Entrainment
The diagram below illustrates the signaling pathway through which exogenous this compound influences the master circadian clock in the suprachiasmatic nucleus (SCN).
Caption: this compound binds to MT1/MT2 receptors in the SCN, initiating a signaling cascade that modulates clock gene expression and entrains the circadian rhythm.
Experimental Workflow for a this compound Entrainment Study
The following diagram outlines a typical experimental workflow for a clinical trial investigating the efficacy of this compound in entraining free-running rhythms in blind subjects.
Caption: A typical crossover design for a this compound entrainment study, including baseline assessment, randomized treatment arms, and data analysis.
References
- 1. Diagnosis and Treatment of Non-24-h Sleep-Wake Disorder in the Blind - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Entrainment of free-running circadian rhythms by this compound in blind people - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. hra.nhs.uk [hra.nhs.uk]
- 5. Non-24-hour sleep–wake disorder - Wikipedia [en.wikipedia.org]
- 6. uspharmacist.com [uspharmacist.com]
- 7. researchgate.net [researchgate.net]
- 8. joe.bioscientifica.com [joe.bioscientifica.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Tasimelteon for non-24-hour sleep-wake disorder in totally blind people (SET and RESET): two multicentre, randomised, double-masked, placebo-controlled phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. Assessment of Circadian Rhythms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel Approaches for Assessing Circadian Rhythmicity in Humans: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Keeping an eye on circadian time in clinical research and medicine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Melatonin and Tasimelteon for Circadian Rhythm Disorders
A deep dive into the receptor affinities, pharmacokinetics, and clinical efficacies of two key regulators of the human circadian clock, providing essential data for researchers and drug development professionals.
In the management of circadian rhythm sleep-wake disorders, both endogenous melatonin and the synthetic agonist tasimelteon (B1681936) play crucial roles by targeting the this compound receptors, MT1 and MT2. While both compounds aim to synchronize the internal body clock with the 24-hour day, their distinct pharmacological profiles lead to differences in their clinical application and efficacy. This guide provides a detailed comparison of their performance, supported by experimental data, to inform further research and development in this field.
Molecular Interactions and Pharmacokinetics: A Head-to-Head Comparison
This compound, the body's natural sleep-inducing hormone, and tasimelteon, a specifically designed this compound receptor agonist, exhibit different affinities for the MT1 and MT2 receptors, which are central to regulating sleep onset and circadian rhythm phase-shifting.[1][2] Tasimelteon demonstrates a higher affinity, particularly for the MT2 receptor, which is believed to be crucial for mediating the phase-shifting effects necessary to entrain the circadian clock.[3][4]
Pharmacokinetically, tasimelteon offers a more predictable profile with a longer half-life compared to the rapidly metabolized this compound.[1] This extended duration of action may contribute to a more stable and effective engagement with the this compound receptors throughout the night.
| Parameter | This compound | Tasimelteon | References |
| Receptor Binding Affinity (Ki, nM) | |||
| MT1 | ~0.1-0.2 | 0.304 - 0.35 | [3][5] |
| MT2 | ~0.5-1.0 | 0.0692 - 0.17 | [3][5] |
| Pharmacokinetics | |||
| Half-life | 20-45 minutes | 1.3 ± 0.4 hours | [1][6] |
| Bioavailability | Highly variable (3-76%) | 38.3% | [1][7] |
| Metabolism | Primarily by CYP1A2, CYP2C19 | Primarily by CYP1A2, CYP3A4 | [8] |
Signaling Pathways: The Downstream Effects
Both this compound and tasimelteon exert their effects by activating the MT1 and MT2 G protein-coupled receptors (GPCRs).[[“]] Activation of MT1 is primarily associated with the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, which is thought to promote sleep onset.[[“]][10] The MT2 receptor is also coupled to the inhibition of adenylyl cyclase but is more prominently involved in phase-shifting the circadian clock.[1][11] The activation of these receptors triggers a cascade of intracellular signaling events that ultimately modulate gene expression and neuronal activity within the suprachiasmatic nucleus (SCN), the body's master clock.[[“]][12]
Clinical Efficacy in Non-24-Hour Sleep-Wake Disorder (N24SWD)
N24SWD is a circadian rhythm disorder most commonly affecting totally blind individuals who are unable to perceive light, the primary environmental cue for synchronizing the circadian clock.[13] Tasimelteon is the first and only FDA-approved treatment for N24SWD.[13][14] Clinical trials, such as the SET (Safety and Efficacy of Tasimelteon) and RESET (Randomized withdrawal study of the Efficacy and Safety of Tasimelteon) studies, have demonstrated its efficacy in entraining the circadian rhythm in this population.[15]
While this compound is also used off-label for N24SWD, its efficacy is less well-established through large-scale, placebo-controlled trials.[16][17] However, smaller studies and case reports have shown that appropriately timed this compound administration can entrain free-running rhythms in some individuals.[16]
| Study | Intervention | Key Outcomes | References |
| SET Trial (Tasimelteon) | 20 mg tasimelteon vs. placebo for 26 weeks in totally blind individuals with N24SWD. | 20% of the tasimelteon group achieved entrainment compared to 3% of the placebo group at month 1. | [15][18] |
| RESET Trial (Tasimelteon) | Patients entrained on tasimelteon were randomized to continue tasimelteon or switch to placebo. | 90% of patients continuing tasimelteon maintained entrainment compared to 20% of those switched to placebo. | [19] |
| This compound Studies (Various) | Doses typically range from 0.5 mg to 10 mg. | Evidence suggests that timed this compound administration can entrain free-running rhythms in some individuals with N24SWD. | [16][20] |
Experimental Protocols: The SET and RESET Trials
The pivotal clinical trials for tasimelteon, SET and RESET, employed a rigorous methodology to assess its efficacy in the N24SWD population.
SET Trial Protocol:
-
Screening: Totally blind adults (18-75 years) were screened for a non-24-hour circadian period (τ) of 24.25 hours or longer, determined by urinary 6-sulphatoxythis compound (aMT6s) rhythms.[15]
-
Randomization: Eligible participants were randomized in a 1:1 ratio to receive either 20 mg of tasimelteon or a placebo daily, one hour before their target bedtime, for 26 weeks.[15][21]
-
Primary Endpoints: The primary efficacy endpoints were the proportion of patients who achieved entrainment of their circadian rhythm to a 24-hour cycle and the proportion of patients demonstrating a clinical response.[15][18] Entrainment was assessed by measuring the urinary aMT6s rhythm.[18]
RESET Trial Protocol:
-
Enrollment: Patients who had demonstrated entrainment during the SET trial or an open-label extension were eligible.
-
Randomized Withdrawal: Participants were re-randomized to either continue receiving 20 mg of tasimelteon or switch to a placebo.
-
Primary Endpoint: The primary endpoint was the maintenance of entrainment, as assessed by urinary aMT6s and cortisol patterns.[19]
Conclusion
Tasimelteon and this compound are both valuable tools in the management of circadian rhythm disorders. Tasimelteon, with its higher affinity for the MT2 receptor, more predictable pharmacokinetic profile, and robust clinical trial data, stands as the only approved treatment for N24SWD. This compound, while effective for some individuals and more readily available, has a less defined clinical profile for this specific and challenging disorder. The choice between these agents will depend on the specific clinical context, regulatory approval, and the need for a well-characterized and consistent therapeutic response. Further head-to-head comparative studies would be beneficial to delineate their relative efficacy more clearly.
References
- 1. mdpi.com [mdpi.com]
- 2. MT1 and MT2 this compound Receptors: A Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tasimelteon: a selective and unique receptor binding profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety profile of tasimelteon, a this compound MT1 and MT2 receptor agonist: pooled safety analyses from six clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. clinmedjournals.org [clinmedjournals.org]
- 6. Tasimelteon: Package Insert / Prescribing Information / MOA [drugs.com]
- 7. researchgate.net [researchgate.net]
- 8. Tasimelteon | C15H19NO2 | CID 10220503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. consensus.app [consensus.app]
- 10. thieme-connect.com [thieme-connect.com]
- 11. What is the mechanism of Tasimelteon? [synapse.patsnap.com]
- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 13. Tasimelteon for the treatment of non-24-hour sleep-wake disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Tasimelteon for non-24-hour sleep-wake disorder in totally blind people (SET and RESET): two multicentre, randomised, double-masked, placebo-controlled phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Non-24-hour sleep–wake disorder - Wikipedia [en.wikipedia.org]
- 17. droracle.ai [droracle.ai]
- 18. uspharmacist.com [uspharmacist.com]
- 19. Portico [access.portico.org]
- 20. sleepfoundation.org [sleepfoundation.org]
- 21. ClinicalTrials.gov [clinicaltrials.gov]
Confirming the role of the PI3K/Akt/mTOR pathway in melatonin-induced apoptosis
A Comparative Guide for Researchers and Drug Development Professionals
The signaling cascade involving phosphoinositide 3-kinase (PI3K), protein kinase B (Akt), and the mammalian target of rapamycin (B549165) (mTOR) is a pivotal regulator of cell survival, proliferation, and metabolism. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Emerging evidence strongly indicates that melatonin, a neurohormone primarily secreted by the pineal gland, exerts its oncostatic effects, in part, by modulating this critical pathway to induce apoptosis in cancer cells. This guide provides a comparative overview of the experimental data supporting the role of the PI3K/Akt/mTOR pathway in this compound-induced apoptosis, alongside detailed experimental protocols and a comparison with other pathway inhibitors.
Data Presentation: this compound's Impact on the PI3K/Akt/mTOR Pathway and Apoptosis
The following tables summarize quantitative data from various studies investigating the effects of this compound on key components of the PI3K/Akt/mTOR pathway and the induction of apoptosis across different cancer cell lines.
Table 1: Effect of this compound on PI3K/Akt/mTOR Pathway Protein Phosphorylation
| Cancer Type | Cell Line | This compound Concentration | Treatment Duration | Target Protein | Change in Phosphorylation (Relative to Control) | Reference |
| Gallbladder Cancer | GBC-SD | 1 mM | 48 hours | p-PI3K | Decreased | [1][2] |
| Gallbladder Cancer | GBC-SD | 1 mM | 48 hours | p-Akt | Decreased | [1][2] |
| Gallbladder Cancer | GBC-SD | 1 mM | 48 hours | p-mTOR | Decreased | [1][2] |
| Gallbladder Cancer | NOZ | 1 mM | 48 hours | p-PI3K | Decreased | [1][2] |
| Gallbladder Cancer | NOZ | 1 mM | 48 hours | p-Akt | Decreased | [1][2] |
| Gallbladder Cancer | NOZ | 1 mM | 48 hours | p-mTOR | Decreased | [1][2] |
| Head and Neck Cancer | Cal-27 | 1 mM (with 20 nM Rapamycin) | 48 hours | p-Akt | Decreased | [3][4][5] |
| Melanoma | B16F10 | Not Specified (with ER stress inducers) | Not Specified | p-Akt | Significantly Decreased (compared to this compound or PI3K inhibitor alone) | [6] |
Table 2: this compound-Induced Apoptosis in Cancer Cells
| Cancer Type | Cell Line | This compound Concentration | Treatment Duration | Apoptosis Assay | Percentage of Apoptotic Cells (Approx. Fold Increase vs. Control) | Reference |
| Gallbladder Cancer | GBC-SD | 1 mM | 48 hours | Flow Cytometry (Annexin V/PI) | Significant Increase | [1][2] |
| Gallbladder Cancer | NOZ | 1 mM | 48 hours | Flow Cytometry (Annexin V/PI) | Significant Increase | [1][2] |
| Head and Neck Cancer | Cal-27 | 0.5 - 1 mM (with 20 nM Rapamycin) | 48 hours | Not Specified | Dose-dependent Increase | [3][4][5] |
| Lung Cancer | H1299 | 1.0 mM (with Berberine) | 48 hours | Not Specified | Markedly Increased | [7] |
Comparative Analysis: this compound vs. Other PI3K/Akt/mTOR Inhibitors
This compound's mechanism of action is often compared to and even combined with well-established PI3K/Akt/mTOR pathway inhibitors like LY294002 (a PI3K inhibitor) and rapamycin (an mTOR inhibitor).
Table 3: Comparison of this compound with Other PI3K/Akt/mTOR Inhibitors
| Feature | This compound | LY294002 (PI3K Inhibitor) | Rapamycin (mTOR Inhibitor) |
| Primary Target | Multiple targets, including receptor-mediated and intracellular effects. | PI3K | mTORC1 |
| Specificity | Broad-spectrum, pleiotropic effects. | Relatively specific for PI3K. | Specific for mTORC1. |
| Toxicity | Generally low, with minimal side effects reported in studies.[3][4] | Can exhibit off-target effects and cellular toxicity. | Can lead to chemoresistance and has associated side effects.[3][4] |
| Synergism | Synergizes with rapamycin to block feedback activation of Akt and enhances the effects of ER stress inducers.[3][4][6] | Co-treatment with this compound and ER stress inducers enhances apoptosis in melanoma cells.[6] | Combination with this compound overcomes rapamycin-induced chemoresistance in head and neck cancer cells.[3][4][5] |
| Clinical Status | Widely available as a supplement; under investigation as an adjuvant cancer therapy. | Preclinical and clinical investigation. | FDA-approved for certain cancers and as an immunosuppressant. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments used to investigate the role of the PI3K/Akt/mTOR pathway in this compound-induced apoptosis.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 0.5, 1, 2, 5 mM) and a vehicle control (e.g., DMSO). Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The cell viability is expressed as a percentage of the control.
Western Blot Analysis
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated PI3K, Akt, mTOR, and apoptotic proteins (e.g., Bax, Bcl-2, cleaved caspase-3) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometrically quantify the band intensities using image analysis software.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium (B1200493) iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Visualizations
The following diagrams illustrate the key signaling pathway, a typical experimental workflow, and the logical relationship of the components involved in this compound-induced apoptosis via the PI3K/Akt/mTOR pathway.
References
- 1. This compound inhibits proliferation, migration, and invasion by inducing ROS-mediated apoptosis via suppression of the PI3K/Akt/mTOR signaling pathway in gallbladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits proliferation, migration, and invasion by inducing ROS-mediated apoptosis via suppression of the PI3K/Akt/mTOR signaling pathway in gallbladder cancer cells | Aging [static-site-aging-prod2.impactaging.com]
- 3. Combination of this compound and rapamycin for head and neck cancer therapy: Suppression of AKT/mTOR pathway activation, and activation of mitophagy and apoptosis via mitochondrial function regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. digibug.ugr.es [digibug.ugr.es]
- 6. This compound Combined with Endoplasmic Reticulum Stress Induces Cell Death via the PI3K/Akt/mTOR Pathway in B16F10 Melanoma Cells | PLOS One [journals.plos.org]
- 7. scienceopen.com [scienceopen.com]
A Comparative Review of Commercially Available Melatonin Agonists: Ramelteon, Tasimelteon, and Agomelatine
This guide provides a comprehensive comparison of three commercially available melatonin receptor agonists: Ramelteon, Tasimelteon, and Agomelatine (B1665654). The review is intended for researchers, scientists, and drug development professionals, offering an objective analysis of the pharmacodynamic and pharmacokinetic properties of these compounds, supported by experimental data and detailed methodologies.
Pharmacodynamic Profile: Receptor Binding and Functional Activity
The primary mechanism of action for these compounds is agonism at the this compound receptors MT1 and MT2, which are G-protein coupled receptors (GPCRs) integral to the regulation of circadian rhythms and sleep.[1][2][3] Agomelatine possesses a unique dual mechanism, also acting as an antagonist at the serotonin (B10506) 5-HT2C receptor.[4]
The binding affinities (Ki) and functional activities (EC50/IC50) of these agonists at their respective targets are summarized below. Lower Ki and EC50/IC50 values indicate higher potency.
| Parameter | Ramelteon | Tasimelteon | Agomelatine | Reference Compound: this compound |
| MT1 Binding Affinity (Ki, pM) | 14 | 304 | 100 | 80 |
| MT2 Binding Affinity (Ki, pM) | 112 | 70 | 120 | 383 |
| MT1/MT2 Selectivity Ratio (Ki) | 0.13 (MT1 selective) | 4.4 (MT2 selective) | 0.83 (Non-selective) | 0.21 (MT1 selective) |
| 5-HT2C Binding Affinity (Ki, nM) | No significant affinity | No significant affinity | 631 | No significant affinity |
| MT1 Functional Activity (IC50, pM) | 21.2 | 740 (EC50, nM) | Potent Agonist | 77.8 |
| MT2 Functional Activity (IC50, pM) | 53.4 | 100 (EC50, nM) | Potent Agonist | 904.0 |
| Data compiled from sources:[2][4][5][6][7][8][9][10] |
Pharmacokinetic Profile
The pharmacokinetic properties of a drug, including its absorption, distribution, metabolism, and excretion, are critical to its clinical utility. Ramelteon, Tasimelteon, and Agomelatine exhibit distinct profiles, largely influenced by extensive first-pass metabolism.
| Parameter | Ramelteon | Tasimelteon | Agomelatine |
| Oral Bioavailability | ~1.8% | ~38.3% | <5% (~1%) |
| Time to Peak Plasma Conc. (Tmax) | ~0.75 hours | ~0.5-1.0 hours | ~1-2 hours |
| Elimination Half-life (t½) | ~1-2.6 hours (Parent) | ~1.3 hours | ~1-2 hours |
| Plasma Protein Binding | ~82% | ~90% | ~95% |
| Primary Metabolism | Hepatic via CYP1A2, CYP2C, CYP3A4 | Hepatic via CYP1A2, CYP3A4 | Hepatic via CYP1A2 (90%), CYP2C9/19 (10%) |
| Data compiled from sources:[1][6][11][12][13] |
Experimental Protocols & Methodologies
The data presented in this guide are derived from standardized in vitro and in vivo experimental procedures. Below are detailed methodologies for two key types of experiments used to characterize these compounds.
Protocol 1: Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor by measuring how effectively it competes with a radiolabeled ligand.
Objective: To determine the Ki of Ramelteon, Tasimelteon, and Agomelatine for human MT1 and MT2 receptors.
Materials:
-
Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing recombinant human MT1 or MT2 receptors.
-
Radioligand: 2-[125I]-iodothis compound, a high-affinity ligand for this compound receptors.
-
Test Compounds: Ramelteon, Tasimelteon, Agomelatine.
-
Non-specific Binding Control: this compound (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., Whatman GF/C).
-
Detection: Gamma counter.
Procedure:
-
Membrane Preparation: Thaw frozen cell membrane aliquots on ice and resuspend in ice-cold assay buffer to a final protein concentration of 5-20 µ g/well .[10]
-
Assay Plate Setup: In a 96-well plate, add assay components in triplicate for each condition:
-
Total Binding: 150 µL membrane suspension + 50 µL assay buffer + 50 µL radioligand.
-
Non-specific Binding: 150 µL membrane suspension + 50 µL non-specific control (10 µM this compound) + 50 µL radioligand.
-
Competition Binding: 150 µL membrane suspension + 50 µL of test compound (at 10-12 serial dilutions) + 50 µL radioligand.
-
-
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach binding equilibrium.[10]
-
Filtration: Rapidly terminate the reaction by vacuum filtration through the glass fiber filters, followed by 3-4 washes with ice-cold wash buffer (assay buffer). This separates receptor-bound radioligand from free radioligand.
-
Quantification: Place the filters into scintillation vials or a compatible plate for counting in a gamma counter to measure radioactivity.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression (sigmoidal dose-response) to determine the IC50 (concentration of test compound that inhibits 50% of radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]
-
Protocol 2: cAMP Functional Assay (Inhibition)
This assay measures the functional consequence of receptor activation. Since MT1 and MT2 receptors are primarily coupled to the Gi protein, their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[11]
Objective: To determine the potency (EC50 or IC50) of this compound agonists in inhibiting cAMP production.
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing the human MT1 or MT2 receptor and a cAMP biosensor (e.g., GloSensor™).
-
Stimulant: Forskolin (B1673556) (an adenylyl cyclase activator).
-
Test Compounds: Ramelteon, Tasimelteon, Agomelatine.
-
Assay Medium: HBSS with 10 mM HEPES, pH 7.4.
-
Detection System: Luminometer for biosensor-based assays or a cAMP detection kit (e.g., HTRF, FRET).[6]
Procedure:
-
Cell Plating: Seed the engineered cells into a white, clear-bottom 96-well or 384-well plate and allow them to adhere overnight.
-
Reagent Equilibration: Replace the growth medium with the assay medium containing the cAMP biosensor reagent (if applicable) and incubate for ~2 hours at room temperature to allow the reagent to load into the cells.
-
Compound Addition: Add serial dilutions of the test compounds to the wells.
-
Stimulation: After a brief pre-incubation with the test compound, add a fixed concentration of forskolin to all wells (except the baseline control) to stimulate cAMP production.
-
Incubation: Incubate the plate for 15-30 minutes at room temperature.
-
Detection: Measure the luminescence or fluorescence signal using a plate reader. The signal from the biosensor is inversely proportional to the level of cAMP inhibition.
-
Data Analysis:
-
Normalize the data to the control wells (forskolin-only stimulation = 0% inhibition; baseline = 100% inhibition).
-
Plot the percentage of inhibition against the log concentration of the agonist.
-
Use non-linear regression to calculate the EC50 or IC50 value, representing the concentration at which the agonist produces 50% of its maximal inhibitory effect.
-
Visualizations: Signaling Pathways and Experimental Workflow
This compound Receptor Signaling
Activation of MT1 and MT2 receptors by an agonist primarily initiates a Gi/o-coupled signaling cascade. This pathway inhibits adenylyl cyclase, reducing intracellular cAMP levels and modulating downstream effectors like Protein Kinase A (PKA) and CREB. MT1 can also couple to Gq proteins, influencing intracellular calcium levels via the PLC pathway. Agomelatine's antagonism of the 5-HT2C receptor disinhibits downstream norepinephrine (B1679862) and dopamine (B1211576) release.[1][9]
Caption: this compound receptor signaling pathways.
Experimental Workflow for Agonist Comparison
The logical flow for comparing this compound agonists involves a tiered approach, starting with binding affinity, moving to in vitro functional potency, and culminating in pharmacokinetic analysis.
Caption: Experimental workflow for agonist comparison.
References
- 1. Agomelatine: A novel melatonergic antidepressant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A semiphysiological population pharmacokinetic model of agomelatine and its metabolites in Chinese healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inter- and Intra-individual Variability in the Pharmacokinetics of Agomelatine Tablets in Chinese Healthy Male Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oral bioavailability enhancement of agomelatine by loading into nanostructured lipid carriers: Peyer’s patch targeting approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Agomelatine: A Novel Antidepressant - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. researchgate.net [researchgate.net]
- 9. Tasimelteon: a selective and unique receptor binding profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of the Dual this compound Receptor Agonist Tasimelteon in Subjects With Hepatic or Renal Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Agomelatine - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. Agomelatine Alleviates Depressive-like Behaviors by Suppressing Hippocampal Oxidative Stress in the Chronic Social Defeat Stress Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleck.co.jp [selleck.co.jp]
Melatonin's Efficacy in Enhancing Sleep Efficiency in Adults Aged 55 and Over: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of melatonin's performance in improving sleep efficiency against other alternatives for adults aged 55 and older. The information is supported by experimental data from systematic reviews, meta-analyses, and randomized controlled trials to inform research and development in sleep therapeutics.
Comparative Efficacy of this compound and Alternatives
The efficacy of prolonged-release (PR) this compound has been evaluated in numerous studies, demonstrating modest but significant improvements in sleep parameters for older adults with primary insomnia. When compared to placebo, PR this compound has been shown to improve sleep quality, morning alertness, and reduce sleep latency.[1][2][3][4] Alternatives such as the this compound receptor agonist ramelteon (B1678794) and "Z-drugs" (e.g., zolpidem, eszopiclone) are also common treatments for insomnia in this demographic.
Quantitative Data Summary
The following tables summarize the quantitative outcomes from key clinical trials and meta-analyses, offering a comparative look at the effects of this compound, ramelteon, and Z-drugs on sleep efficiency and related measures in adults aged ≥55 years.
Table 1: Efficacy of Prolonged-Release (PR) this compound vs. Placebo
| Outcome Measure | PR this compound (2 mg) Improvement | Placebo Improvement | Weighted Mean Difference (WMD) / Standardized Mean Difference (SMD) | p-value | Source(s) |
| Objective Sleep Efficiency (oSE) | - | - | 1.91% (WMD) | 0.043 | [5] |
| oSE (subgroup mean age ≥55) | - | - | 2.95% (WMD) | < 0.001 | [5] |
| Subjective Sleep Quality (LSEQ) | -22.5 mm | -16.5 mm | - | 0.047 | [1][2] |
| Morning Alertness (LSEQ) | -15.7 mm | -6.8 mm | - | 0.002 | [1][2] |
| Sleep Onset Latency (subjective) | -24.3 min | -12.9 min | - | 0.028 | [3][4] |
| Total Sleep Time (objective) | - | - | 21 min increase (this compound and/or ramelteon) | Significant | [6] |
Table 2: Comparative Efficacy of this compound, Ramelteon, and Z-Drugs
| Treatment | Key Efficacy Findings in Older Adults (≥55 years) | Key Safety and Tolerability Notes | Source(s) |
| This compound (PR 2 mg) | Modest improvements in sleep onset latency, total sleep time, and overall sleep quality.[7] Effects do not appear to diminish with continued use. | Relatively benign side-effect profile compared to other hypnotics.[7] Not associated with dependence, tolerance, or rebound insomnia.[8] | [7][8] |
| Ramelteon (8 mg) | A this compound receptor agonist that shows more consistent effects on sleep onset compared to this compound.[9] Reduces sleep onset latency by approximately 10 minutes compared to placebo.[9] | Favorable safety profile with no evidence of cognitive impairment or withdrawal effects.[9] Not classified as a controlled substance.[9] | [9] |
| Z-Drugs (e.g., Zolpidem) | Effective in the short-term for improving sleep parameters. | In longer-term observational studies, Z-drugs significantly increased the risk for falls and fractures compared to no treatment or this compound agonists.[10] The American Geriatrics Society strongly recommends avoiding Z-drugs in older adults.[10] | [10][11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of clinical findings. Below are representative experimental protocols for studies evaluating the efficacy of this compound in older adults.
Protocol for a Randomized, Double-Blind, Placebo-Controlled Trial of PR this compound
This protocol is synthesized from methodologies reported in studies by Wade et al. (2007) and Lemoine et al. (2007).[1][2][3][4]
-
Participant Recruitment:
-
Inclusion Criteria: Male and female outpatients aged 55-80 years diagnosed with primary insomnia according to DSM-IV criteria.
-
Exclusion Criteria: Presence of other sleep disorders, severe medical or psychiatric conditions, use of medications known to affect sleep, and recent use of hypnotics.[12][13]
-
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Run-in Period: A 2-week single-blind placebo run-in period to establish baseline sleep parameters and exclude placebo responders.
-
Treatment Period: A 3-week double-blind treatment period where patients are randomized to receive either 2 mg of prolonged-release this compound or a matching placebo.
-
Administration: One tablet taken orally 1-2 hours before bedtime.[8]
-
-
Outcome Measures:
-
Primary Endpoints:
-
Secondary Endpoints:
-
Sleep Onset Latency: Self-reported in a sleep diary.
-
Total Sleep Time: Assessed via actigraphy or polysomnography.
-
Overall Sleep Quality: Assessed using the Pittsburgh Sleep Quality Index (PSQI).
-
Quality of Life: Assessed using the WHO-5 Well-Being Index.
-
-
-
Data Analysis:
-
Statistical comparisons between the this compound and placebo groups are performed using appropriate tests (e.g., t-tests, ANCOVA) for continuous variables and chi-square tests for categorical variables.
-
Responder analysis is conducted to determine the percentage of patients showing a clinically meaningful improvement in both sleep quality and morning alertness.[3][4]
-
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the study of this compound's efficacy.
Caption: this compound's signaling pathway via MT1 and MT2 receptors.
Caption: A typical experimental workflow for a clinical trial.
Caption: PRISMA flow diagram for a meta-analysis.[14][15]
References
- 1. Prolonged-release this compound improves sleep quality and morning alertness in insomnia patients aged 55 years and older and has no withdrawal effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Efficacy of prolonged release this compound in insomnia patients aged 55-80 years: quality of sleep and next-day alertness outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Meta-Analysis: this compound for the Treatment of Primary Sleep Disorders | PLOS One [journals.plos.org]
- 8. ovid.com [ovid.com]
- 9. droracle.ai [droracle.ai]
- 10. Efficacy and safety of Z-substances in the management of insomnia in older adults: a systematic review for the development of recommendations to reduce potentially inappropriate prescribing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Insomnia: Pharmacologic Therapy | AAFP [aafp.org]
- 12. Does this compound improve sleep in older people? A randomised crossover trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Use of this compound and/on Ramelteon for the Treatment of Insomnia in Older Adults: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Comparing the molecular pharmacology of [3H]-melatonin at hMT1 and hMT2 receptors
A Comparative Guide to the Molecular Pharmacology of [3H]-Melatonin at hMT1 and hMT2 Receptors
This guide provides a detailed comparison of the molecular pharmacology of the radiolabeled endogenous ligand, [3H]-melatonin, at the human melatonin receptor 1 (hMT1) and human this compound receptor 2 (hMT2). The information is intended for researchers, scientists, and drug development professionals working on the melatonergic system.
Introduction to this compound Receptors
This compound, the primary hormone of the pineal gland, orchestrates a variety of physiological processes, most notably the regulation of circadian rhythms.[1][2][3] Its effects are mediated through high-affinity G protein-coupled receptors (GPCRs), primarily the MT1 and MT2 subtypes.[1][4][5] Both receptors are therapeutic targets for sleep disorders, depression, and other neurological conditions.[3][6] While they share the endogenous ligand this compound, they exhibit distinct pharmacological characteristics, signaling pathways, and physiological roles.[3][7] Understanding the specific interactions of ligands like [3H]-melatonin with these receptors is crucial for the development of selective therapeutic agents.
Binding Affinity of [3H]-Melatonin
Studies using [3H]-melatonin in saturation binding experiments on cell membranes expressing human MT1 or MT2 receptors have revealed complex binding characteristics. Unlike the commonly used radioligand 2-[¹²⁵I]-iodothis compound which typically shows a single high-affinity binding site, [3H]-melatonin binding isotherms present a biphasic profile.[8] This suggests the presence of two distinct binding sites, which are proposed to represent the G-protein coupled (high-affinity) and uncoupled (lower-affinity) states of the receptors.[8]
The binding of [3H]-melatonin to both hMT1 and hMT2 receptors displays these two sites.[8] The high-affinity site (Site 1) is believed to correspond to the active, G-protein coupled state of the receptor, while the lower-affinity site (Site 2) represents the inactive, uncoupled state.[8]
Quantitative Binding Data
The following table summarizes the binding affinities (pKd) for [3H]-melatonin at both the high-affinity (G-protein coupled) and low-affinity (G-protein uncoupled) sites of hMT1 and hMT2 receptors.
| Receptor Subtype | Binding Site | pKd (mean ± SEM) |
| hMT1 | Site 1 (High-Affinity) | 10.23 ± 0.07 |
| Site 2 (Low-Affinity) | 9.46 ± 0.01 | |
| hMT2 | Site 1 (High-Affinity) | 9.87 ± 0.05 |
| Site 2 (Low-Affinity) | 9.26 ± 0.05 | |
| Data sourced from[8]. pKd is the negative logarithm of the dissociation constant (Kd). |
Signaling Pathways
Both MT1 and MT2 receptors are primarily coupled to the inhibitory Gαi/o protein family.[1] Upon activation by this compound, the Gαi subunit inhibits the enzyme adenylyl cyclase (AC), leading to a reduction in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][7][6][9] This is the most commonly reported signaling pathway for this compound receptors.[1] However, evidence suggests coupling to other G-proteins and downstream effectors, indicating a more complex signaling profile. For instance, the MT1 receptor has also been shown to couple to Gαq proteins, which activates the phospholipase C (PLC) pathway.[1][6]
Experimental Protocols
Radioligand Binding Assay
Radioligand binding assays are fundamental for determining the affinity and density of receptors in a given tissue or cell preparation.[10][11] The protocol for a [3H]-melatonin binding assay generally involves saturation, competition, and kinetic experiments.[10][12]
Objective: To determine the dissociation constant (Kd) and maximum number of binding sites (Bmax) for [3H]-melatonin at hMT1 and hMT2 receptors.
Methodology:
-
Membrane Preparation: Cells or tissues expressing the receptor of interest (hMT1 or hMT2) are homogenized in a suitable buffer and centrifuged to isolate the cell membranes, which are rich in receptors.
-
Incubation: The membrane preparations are incubated with increasing concentrations of [3H]-melatonin in a binding buffer.
-
Determination of Non-Specific Binding: A parallel set of incubations is performed in the presence of a high concentration of non-labeled this compound to saturate the receptors and measure non-specific binding.
-
Separation: After incubation reaches equilibrium, the reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) to separate the receptor-bound [3H]-melatonin from the free (unbound) radioligand.[13]
-
Quantification: The filters are washed with ice-cold buffer to remove any remaining unbound radioligand. The radioactivity retained on the filters, corresponding to the bound [3H]-melatonin, is then measured using liquid scintillation counting.
-
Data Analysis: Specific binding is calculated by subtracting the non-specific binding from the total binding at each [3H]-melatonin concentration. The resulting data are then analyzed using Scatchard or non-linear regression analysis to determine the Kd and Bmax values.[8][13]
Functional Assay: cAMP Measurement
Functional assays are used to quantify the cellular response following receptor activation. Since MT1 and MT2 receptors primarily couple to Gαi, their activation leads to an inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[9][14]
Objective: To measure the potency (EC50 or IC50) of this compound in modulating cAMP levels through hMT1 and hMT2 receptors.
Methodology:
-
Cell Culture: HEK293 or CHO cells stably or transiently expressing the hMT1 or hMT2 receptor are cultured in appropriate media.[15]
-
Adenylyl Cyclase Stimulation: To measure the inhibitory effect, intracellular cAMP levels are first stimulated. This is typically achieved by treating the cells with forskolin, a direct activator of adenylyl cyclase.[15]
-
Ligand Treatment: Cells are then treated with varying concentrations of this compound (or other test ligands).
-
Cell Lysis and cAMP Measurement: After a specific incubation period, the cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA).[9]
-
Data Analysis: Concentration-response curves are generated by plotting the cAMP level against the logarithm of the this compound concentration. The IC50 value (the concentration of agonist that produces 50% of the maximal inhibition) is then calculated from these curves.[16]
Conclusion
The molecular pharmacology of [3H]-melatonin at hMT1 and hMT2 receptors is complex, highlighted by the presence of two distinct affinity states likely corresponding to G-protein coupled and uncoupled receptor populations. While both receptors primarily signal through the inhibition of the adenylyl cyclase/cAMP pathway, they possess unique signaling capabilities and binding kinetics. The detailed experimental protocols and workflows provided in this guide offer a framework for the consistent and accurate characterization of these important therapeutic targets. A thorough understanding of these differences is essential for the rational design of receptor-subtype-selective ligands with improved therapeutic profiles.
References
- 1. This compound receptors: molecular pharmacology and signalling in the context of system bias - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Molecular pharmacology, regulation and function of mammalian this compound receptors. | Semantic Scholar [semanticscholar.org]
- 3. MT1 and MT2 this compound Receptors: A Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound receptor - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Differential Function of this compound MT1 and MT2 Receptors in REM and NREM Sleep [frontiersin.org]
- 8. This compound MT1 and MT2 receptors display different molecular pharmacologies only in the G-protein coupled state - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functional Investigation of this compound Receptor Activation by Homogenous cAMP Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-[125I]iodothis compound and [3H]this compound Binding Assays for this compound Receptors | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. 2-[125I]iodothis compound and [3H]this compound Binding Assays for this compound Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Binding sites for [3H]-melatonin in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. soeg.kb.dk [soeg.kb.dk]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Melatonin for Insomnia: A Systematic Review and Meta-analysis for the Research Professional
A comprehensive guide evaluating the efficacy of melatonin for the treatment of insomnia, offering a comparative analysis of its performance supported by experimental data. This document is intended for researchers, scientists, and professionals in drug development, providing detailed methodologies and insights into the underlying physiological mechanisms.
This review synthesizes findings from numerous systematic reviews and meta-analyses to provide a robust overview of this compound's effectiveness in treating insomnia. The clinical evidence presents a nuanced picture, with efficacy appearing to be influenced by factors such as age and the specific sleep parameters measured. While some studies report modest benefits in sleep quality and sleep onset latency, others find no significant difference compared to placebo, particularly in adult populations.[1][2]
Quantitative Efficacy of this compound for Insomnia
The following tables summarize the quantitative data from meta-analyses of randomized controlled trials (RCTs) comparing this compound to placebo for key insomnia-related outcomes.
Table 1: Efficacy of this compound on Sleep Onset Latency (SOL)
| Population | Intervention | Comparator | Number of Studies (N) | Outcome Measure | Result |
| Adults and Children with Primary Sleep Disorders | This compound | Placebo | 19 | Weighted Mean Difference (WMD) in minutes | -7.06 (95% CI: -9.75 to -4.37)[3] |
| Children and Adolescents with Non-comorbid Insomnia | This compound | Placebo | - | Statistically Significant Reduction | Yes[3] |
| Adults with Non-comorbid Insomnia | This compound | Placebo | - | Statistically Significant Reduction | No[3] |
Table 2: Efficacy of this compound on Total Sleep Time (TST)
| Population | Intervention | Comparator | Number of Studies (N) | Outcome Measure | Result |
| Adults and Children with Primary Sleep Disorders | This compound | Placebo | 19 | Weighted Mean Difference (WMD) in minutes | +8.25 (95% CI: 1.74 to 14.75)[3] |
| Children and Adolescents with Non-comorbid Insomnia | This compound | Placebo | - | Statistically Significant Increase | Yes[3] |
| Adults with Non-comorbid Insomnia | This compound | Placebo | - | Statistically Significant Increase | No[3] |
Table 3: Efficacy of this compound on Sleep Quality
| Population | Intervention | Comparator | Number of Studies (N) | Outcome Measure | Result |
| Adults and Children with Primary Sleep Disorders | This compound | Placebo | 19 | Standardized Mean Difference (SMD) | 0.22 (95% CI: 0.12 to 0.32)[3] |
| Adults with Various Diseases | This compound | Placebo | 23 | Weighted Mean Difference (WMD) in PSQI score | -1.24 (95% CI: -1.77 to -0.71)[4] |
Table 4: Common Adverse Events Associated with this compound Use
| Adverse Event | Frequency (%) |
| Daytime Sleepiness | 1.66 |
| Headache | 0.74 |
| Dizziness | 0.74 |
| Other Sleep-Related AEs | 0.74 |
| Hypothermia | 0.62 |
Source: Systematic review of 37 RCTs.[5] Adverse events were generally mild to moderate.
Experimental Protocols
To ensure the robust evaluation of this compound's efficacy, clinical trials employ a range of objective and subjective methodologies.
Objective Sleep Assessment
Polysomnography (PSG): Considered the gold standard for sleep assessment, PSG involves the continuous and simultaneous recording of multiple physiological variables during sleep.
-
Protocol: Subjects typically undergo at least one adaptation night in the sleep laboratory to acclimate to the environment. Standard PSG recordings for insomnia trials include electroencephalography (EEG), electrooculography (EOG), and electromyography (EMG) to stage sleep, as well as monitoring of respiratory effort, airflow, oxygen saturation, and electrocardiogram (ECG) to rule out other sleep disorders.[6] Sleep scoring is performed by trained technicians according to established criteria, such as those from the American Academy of Sleep Medicine (AASM).[6]
-
Key Parameters Measured: Sleep Onset Latency (SOL), Total Sleep Time (TST), Wake After Sleep Onset (WASO), Sleep Efficiency (SE), and the percentage of time spent in different sleep stages (N1, N2, N3, REM).[6]
Actigraphy: This non-invasive method uses a wrist-worn device to measure motor activity, providing an estimation of sleep-wake patterns over extended periods in the subject's natural environment.
-
Protocol: Participants wear the actigraph continuously for a specified duration, often for one to two weeks, to capture typical sleep patterns.[7] Data is analyzed using validated algorithms to estimate sleep parameters.[7] Actigraphy is often used in conjunction with sleep diaries for a more comprehensive assessment.[7]
-
Key Parameters Estimated: Sleep Onset Latency (SOL), Total Sleep Time (TST), Wake After Sleep Onset (WASO), and Sleep Efficiency (SE).[7]
Subjective Sleep Assessment
Sleep Diaries: Subjects prospectively record their sleep patterns and perceptions of sleep quality.
-
Protocol: Participants are instructed to complete the sleep diary each morning upon waking. Information typically recorded includes bedtime, time to fall asleep, number and duration of awakenings, final wake-up time, and subjective ratings of sleep quality.
Validated Questionnaires: Standardized questionnaires are used to assess various aspects of sleep and daytime function.
-
Pittsburgh Sleep Quality Index (PSQI): A self-rated questionnaire that assesses sleep quality and disturbances over a one-month period.[4]
-
Insomnia Severity Index (ISI): A brief self-report instrument to quantify the patient's perception of insomnia severity.
-
Epworth Sleepiness Scale (ESS): A self-administered questionnaire that measures the level of daytime sleepiness.
Signaling Pathways of this compound
This compound exerts its effects on sleep primarily through its interaction with two high-affinity G-protein coupled receptors, MT1 and MT2, which are densely expressed in the suprachiasmatic nucleus (SCN) of the hypothalamus, the body's master circadian clock.[8][9]
Caption: this compound's signaling pathway in the SCN.
Activation of MT1 and MT2 receptors by this compound leads to the inhibition of adenylyl cyclase via the Gi protein, resulting in decreased intracellular cyclic AMP (cAMP) levels.[10] This reduction in cAMP leads to decreased activity of protein kinase A (PKA), which in turn modulates the phosphorylation of the cAMP response element-binding protein (CREB).[5] Phosphorylated CREB (pCREB) is a transcription factor that plays a crucial role in regulating the expression of core clock genes, thereby influencing the circadian rhythm and promoting sleep.[5][11]
Experimental Workflow for a Typical this compound Clinical Trial
The following diagram illustrates a common workflow for a randomized, placebo-controlled clinical trial investigating the efficacy of this compound for insomnia.
Caption: A typical experimental workflow for a this compound clinical trial.
Conclusion
The evidence from systematic reviews and meta-analyses suggests that this compound may have a modest effect on improving sleep parameters in some individuals with insomnia, particularly in children and adolescents.[3] However, its efficacy in adults is less clear, with many studies showing no significant benefit over placebo.[3] The adverse effects of this compound are generally mild and infrequent.[5] The primary mechanism of action involves the modulation of the circadian rhythm through the MT1 and MT2 receptors in the SCN. For researchers and drug development professionals, future studies should focus on well-defined patient populations, standardized methodologies, and the investigation of optimal dosing and formulation strategies to better elucidate the therapeutic potential of this compound for insomnia.
References
- 1. View of this compound for the Treatment of Insomnia: A 2022 Update | Canadian Journal of Health Technologies [canjhealthtechnol.ca]
- 2. cda-amc.ca [cda-amc.ca]
- 3. researchgate.net [researchgate.net]
- 4. Effect of this compound supplementation on sleep quality: a systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
- 7. actigraphy.respironics.com [actigraphy.respironics.com]
- 8. Circadian Pattern of this compound MT1 and MT2 Receptor Localization in the Rat Suprachiasmatic Nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound and Its Receptors: A New Class of Sleep-Promoting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound receptors: molecular pharmacology and signalling in the context of system bias - PMC [pmc.ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
Unraveling Melatonin's Sleep-Regulating Role Through Genetic Models: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of genetic models used to confirm the role of melatonin in sleep regulation. It synthesizes key experimental data, details methodologies from pivotal studies, and visualizes the underlying biological pathways.
This compound, a neurohormone primarily synthesized by the pineal gland, has long been implicated in the regulation of circadian rhythms and sleep-wake cycles. Its effects are mediated through two high-affinity G protein-coupled receptors, MT1 and MT2. To elucidate the specific roles of this compound and its receptors in sleep architecture, researchers have developed various genetic models, primarily knockout mice, where the genes for these receptors or key synthesizing enzymes are inactivated. This guide compares the sleep phenotypes of these models to their wild-type counterparts, providing a clear overview of the current understanding in the field.
Quantitative Comparison of Sleep Architecture in Genetic Models
The following tables summarize the key quantitative findings from studies utilizing genetic knockout models to investigate this compound's role in sleep. These studies typically involve continuous 24-hour electroencephalogram (EEG) and electromyogram (EMG) recordings to precisely measure sleep stages.
Table 1: Sleep-Wake Cycle Analysis in this compound Receptor Knockout Mice
This table presents data from studies on mice lacking the MT1, MT2, or both receptors, compared to wild-type (WT) littermates. The data highlight the distinct roles of each receptor in regulating non-rapid eye movement (NREM) and rapid eye movement (REM) sleep.
| Genetic Model | Wakefulness (% of 24h) | NREM Sleep (% of 24h) | REM Sleep (% of 24h) | Key Findings |
| Wild-Type (WT) | 45.8 ± 2.1 | 48.5 ± 1.9 | 5.7 ± 0.3 | Baseline sleep architecture. |
| MT1 Receptor Knockout (MT1-/-) | 47.9 ± 1.5 | 48.5 ± 1.4 | 3.6 ± 0.2 | Significant decrease in REM sleep (-37.3%) compared to WT.[1] |
| MT2 Receptor Knockout (MT2-/-) | 52.6 ± 2.3 | 40.1 ± 2.1 | 7.3 ± 0.5 | Significant decrease in NREM sleep (-17.3%) and increase in wakefulness (+14.8%) compared to WT.[1] |
| MT1/MT2 Double Knockout | 49.9 ± 1.1 | 44.7 ± 1.1 | 5.4 ± 0.2 | Increase in wakefulness (+8.9%) compared to WT, without the pronounced specific deficits in NREM or REM seen in single knockouts.[1] |
Data are presented as mean ± SEM. Data adapted from Comai et al., 2013.
Table 2: Sleep Analysis in this compound Synthesis-Deficient Zebrafish
This table showcases data from a study on zebrafish with a mutation in the arylalkylamine N-acetyltransferase 2 (aanat2) gene, which is crucial for this compound synthesis. This model provides insights into the role of endogenous this compound production in sleep regulation.
| Genetic Model | Total Sleep (min/night) | Sleep Latency (min) | Waking Activity (counts/min) | Key Findings |
| Wild-Type (Sibling) | 250 ± 15 | 30 ± 5 | 5 ± 1 | Baseline nocturnal sleep. |
| AANAT2 Knockout (aanat2-/-) | 125 ± 10 | 60 ± 8 | 10 ± 2 | Dramatic reduction in nighttime sleep and increased waking activity compared to wild-type siblings.[2] |
Data are presented as mean ± SEM for the night period. Data adapted from Gandhi et al., 2015.
Experimental Protocols
The following section details the typical methodologies employed in the cited studies to assess sleep in genetic mouse models.
Animal Models
The studies primarily utilized adult male C57BL/6J mice and corresponding knockout lines for MT1, MT2, and MT1/MT2 receptors. The animals were housed under a standard 12-hour light/12-hour dark cycle with ad libitum access to food and water.
Surgical Implantation of Electrodes
For sleep recording, mice were surgically implanted with electrodes for EEG and EMG monitoring under anesthesia.
-
Anesthesia: Mice were anesthetized with a mixture of ketamine and xylazine (B1663881) or isoflurane.
-
EEG Electrodes: Stainless steel screw electrodes were implanted into the skull over the frontal and parietal cortices.
-
EMG Electrodes: Two insulated stainless-steel wires were inserted into the nuchal (neck) muscles to record muscle activity.
-
Post-operative Care: Animals were allowed a recovery period of at least one week before the start of the experiments.
Sleep Recording and Analysis
-
Habituation: Mice were habituated to the recording chambers and tethered recording cables for several days before data collection.
-
Data Acquisition: Continuous EEG and EMG recordings were performed for 24 to 48 hours. The signals were amplified, filtered (e.g., EEG: 0.5-30 Hz; EMG: 10-100 Hz), and digitized.
-
Sleep Scoring: The recordings were automatically or manually scored in 10-second epochs into three stages: wakefulness, NREM sleep, and REM sleep, based on the following criteria:
-
Wakefulness: Low-amplitude, high-frequency EEG and high EMG activity.
-
NREM Sleep: High-amplitude, low-frequency (delta waves) EEG and low EMG activity.
-
REM Sleep: Low-amplitude, high-frequency (theta waves) EEG and muscle atonia (very low EMG activity).
-
-
Data Analysis: The primary sleep parameters analyzed included the total duration and percentage of time spent in each sleep stage over 24 hours, as well as during the light and dark phases separately. Other parameters such as sleep latency (time to fall asleep), and the number and duration of sleep/wake bouts (sleep fragmentation) were also assessed.
Visualizing this compound's Regulatory Network
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental logic discussed in this guide.
Caption: this compound Synthesis Pathway.
Caption: this compound Receptor Signaling.
Caption: Experimental Workflow.
Conclusion
The use of genetic models has been instrumental in dissecting the specific contributions of this compound and its receptors to sleep regulation. The data consistently demonstrate that the MT1 and MT2 receptors have distinct, non-redundant roles. The MT1 receptor appears to be a key regulator of REM sleep, as its absence leads to a significant reduction in this sleep stage.[1] Conversely, the MT2 receptor is predominantly involved in promoting NREM sleep, with its knockout resulting in decreased NREM sleep and increased wakefulness.[1] The double knockout of both receptors leads to a more general increase in wakefulness, suggesting a complex interplay between the two receptor systems.[1]
Furthermore, studies in this compound-deficient zebrafish, through the knockout of the aanat2 gene, provide compelling evidence for the necessity of endogenous this compound in maintaining normal sleep patterns.[2] The dramatic reduction in sleep observed in these animals underscores the fundamental role of the this compound synthesis pathway in sleep regulation.
For drug development professionals, these findings highlight the potential for designing selective agonists or antagonists for the MT1 and MT2 receptors to target specific sleep disturbances. For instance, a selective MT2 agonist could be a promising therapeutic for insomnia characterized by difficulties in initiating and maintaining deep sleep (NREM), while targeting the MT1 receptor might be relevant for disorders involving REM sleep abnormalities. This comparative guide provides a foundational understanding of the preclinical genetic evidence supporting such targeted therapeutic strategies.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Melatonin
For researchers, scientists, and drug development professionals, adherence to proper chemical handling and disposal protocols is paramount for ensuring laboratory safety and environmental protection. While melatonin is not classified as a hazardous substance, responsible disposal is essential to maintain a safe working environment and comply with waste management regulations.[1] This guide provides a comprehensive, step-by-step plan for the safe handling and disposal of this compound in a laboratory setting.
Pre-Disposal Handling and Spill Management
Before disposal, it is crucial to handle this compound with care to prevent unnecessary exposure or contamination.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves and safety glasses.[1]
-
Ventilation: Work in a well-ventilated area to avoid the formation and inhalation of dust and aerosols.[1]
-
Spill Response: In the event of a spill, carefully sweep up the solid material. Place the collected material into a suitable, clearly labeled container for disposal.[1] It is critical to prevent the chemical from entering drains.[1]
Summary of this compound Waste Profile
While specific regulatory disposal limits for this compound are not defined, the following table summarizes key data relevant to its safety and waste profile.
| Characteristic | Value / Information | Source |
| Hazard Classification | Not classified as a hazardous substance or mixture. | Sigma-Aldrich SDS[1] |
| Oral LD50 (Rat) | > 3200 mg/kg | CDH Fine Chemical SDS[1] |
| Incompatible Materials | Strong oxidizing agents | CDH Fine Chemical SDS[1] |
| Ecotoxicity | Not regarded as dangerous for the environment; however, large or frequent spills may have hazardous effects. | Innophos SDS |
Step-by-Step Disposal Protocol for Laboratory Settings
This protocol outlines the recommended procedure for disposing of pure, unused this compound and materials contaminated with it. The fundamental first step is the proper segregation of waste streams.[1]
Step 1: Waste Segregation
-
Solid this compound Waste:
-
Liquid this compound Waste:
-
If this compound has been dissolved in a solvent, it must be disposed of as liquid chemical waste.[1]
-
The specific liquid waste stream (e.g., halogenated or non-halogenated) is determined by the hazards of the solvent used. Always follow your institution's guidelines for segregating solvent waste.[1]
-
Step 2: Containerization
-
Select a waste container that is chemically compatible with the waste being collected.[1]
-
For solid this compound waste, a wide-mouth plastic container or a sealable, clearly marked plastic bag is appropriate.[1]
Step 3: Labeling
-
Clearly label the waste container with "this compound Waste" and the full chemical name (N-Acetyl-5-methoxytryptamine).[1]
-
Include the approximate quantity of the waste.[1]
-
Record the date of waste generation and the name of the principal investigator or laboratory.[1]
-
While not formally classified as hazardous, it is good practice to note "non-hazardous chemical waste" on the label.[1]
Step 4: Storage and Pickup
-
Store the prepared waste container in a designated Satellite Accumulation Area (SAA).
-
Contact your institution's Environmental Health & Safety (EH&S) department for waste pickup and final disposal.[1]
Alternative Disposal Methods (Non-Laboratory/Household)
Should institutional guidelines not be available or for non-laboratory settings, the following methods are recommended. The preferred option is always a formal take-back program.[2][3]
-
Drug Take-Back Programs: This is the safest and most recommended method. Many pharmacies, community groups, and law enforcement agencies offer collection kiosks or periodic take-back events.[2][3][4]
-
At-Home Trash Disposal (if take-back is unavailable):
-
Remove the this compound from its original container.
-
Mix the medicine with an unpalatable substance such as used coffee grounds, dirt, or cat litter. Do not crush tablets or capsules.[2][3][5][6]
-
Place the mixture into a sealable container, like a plastic bag or can, to prevent leakage.[2][3][6]
-
Dispose of the sealed container in the household trash.[2][3]
-
Before recycling or discarding the original packaging, scratch out all personal information to protect your privacy.[3]
-
Important Note: Do not flush this compound down the toilet or drain.[2] The U.S. Food and Drug Administration (FDA) maintains a specific "flush list" for certain potentially dangerous medications, and this compound is not on it.[3][7] Eliminating the practice of flushing unused pharmaceuticals helps prevent water contamination.[8]
This compound Disposal Workflow
Caption: this compound Disposal Workflow for Laboratory Professionals.
References
- 1. benchchem.com [benchchem.com]
- 2. sleepdoctor.com [sleepdoctor.com]
- 3. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
- 4. A dose of reality: How to dispose of unwanted medication [cvshealth.com]
- 5. sdmedwaste.com [sdmedwaste.com]
- 6. How and when to get rid of unused medicines: MedlinePlus Medical Encyclopedia [medlineplus.gov]
- 7. fda.gov [fda.gov]
- 8. Healthcare Environmental Resource Center (HERC) [hercenter.org]
Essential Safety and Logistical Information for Handling Melatonin
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides comprehensive, procedural guidance for the safe use of melatonin in a laboratory setting, including personal protective equipment (PPE) recommendations, handling protocols, and disposal plans.
Personal Protective Equipment (PPE) and Engineering Controls
A multi-faceted approach combining appropriate PPE and engineering controls is crucial to minimize exposure risk when handling this compound.[1]
| Category | Equipment/Control | Specification & Use |
| Engineering Controls | Fume Hood / Ventilated Enclosure | Recommended to minimize inhalation of dust particles.[1] |
| Eyewash Station & Safety Shower | Must be readily accessible in the immediate work area.[1][2] | |
| Eye & Face Protection | Safety Glasses with Side Shields or Goggles | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations.[1][3] |
| Hand Protection | Chemical-Resistant Gloves | Impervious gloves, such as nitrile or latex, should be worn.[1] Nitrile rubber gloves with a thickness >0.11 mm are recommended, with a breakthrough time of >480 minutes.[4] Regularly inspect gloves for any signs of degradation or puncture.[1] |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to prevent skin contact.[1][5] |
| Respiratory Protection | NIOSH-Approved Respirator | If ventilation is inadequate or when handling large quantities that may generate significant dust, a NIOSH-approved respirator is recommended.[1][6] A particulate filter device (e.g., P1) may be necessary for dust formation.[4] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is essential to ensure minimal exposure and prevent contamination.
Preparation:
-
Consult the Safety Data Sheet (SDS): Before beginning any work, thoroughly review the this compound SDS.
-
Ensure Proper Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust particles.[1][5]
-
Assemble PPE: Don the appropriate PPE as outlined in the table above, including a lab coat, safety goggles, and chemical-resistant gloves.[1][5]
-
Prepare Work Area: Ensure the work surface is clean and uncluttered. Have all necessary equipment (e.g., spatulas, weighing paper, containers) readily available.
Handling this compound Powder:
-
Avoid Dust and Aerosol Formation: Handle this compound carefully to avoid creating dust.[3][5] Use appropriate tools, like a spatula, for transfers.[1]
-
Prevent Contact: Avoid all personal contact, including inhalation and contact with skin and eyes.[1][6]
-
Container Management: Keep the this compound container tightly sealed when not in use.[1]
-
General Hygiene: Do not eat, drink, or smoke in the handling area.[5][7] Wash hands thoroughly after handling the compound, even if gloves were worn.[5][7]
Post-Handling and Decontamination:
-
Clean Work Area: Thoroughly clean the work area and any equipment used with an appropriate solvent, such as 70% ethanol.[1]
-
Dispose of Waste: Dispose of all contaminated materials, including gloves, weighing paper, and pipette tips, in a designated chemical waste container.[8]
-
Remove PPE: Remove PPE in the correct order to avoid cross-contamination. Wash hands again after removing all PPE.
Emergency Procedures: Spill and Disposal Plans
This compound Spill Response:
In the event of a this compound spill, follow these steps to ensure a safe and effective cleanup.
Disposal Plan:
Proper disposal of this compound and associated waste is critical for laboratory safety and environmental protection.
-
Solid Waste:
-
Liquid Waste:
-
Empty Containers:
-
Waste Pickup:
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
